molecular formula C9H12N2O3 B1348705 2-(4-Methoxyphenoxy)acetohydrazide CAS No. 21953-91-3

2-(4-Methoxyphenoxy)acetohydrazide

Cat. No.: B1348705
CAS No.: 21953-91-3
M. Wt: 196.2 g/mol
InChI Key: FHYDKLWLDUMAIU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)acetohydrazide is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenoxy)acetohydrazide
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InChI

InChI=1S/C9H12N2O3/c1-13-7-2-4-8(5-3-7)14-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYDKLWLDUMAIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351116
Record name 2-(4-methoxyphenoxy)acetohydrazide
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21953-91-3
Record name 2-(4-Methoxyphenoxy)acetic acid hydrazide
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Record name 2-(4-methoxyphenoxy)acetohydrazide
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Record name 21953-91-3
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 2-(4-methoxyphenoxy)acetohydrazide, a valuable intermediate in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and supported by spectral data to ensure reproducibility and a thorough understanding of the compound's properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Significance

This compound is a key building block in the synthesis of various heterocyclic compounds, many of which exhibit a wide range of biological activities. Its structure, featuring a reactive hydrazide moiety and a methoxy-substituted aromatic ring, makes it a versatile precursor for the development of novel therapeutic agents, including potential antimicrobial and anticancer drugs.[1] A thorough understanding of its synthesis and a complete characterization are paramount for its effective use in research and development.

Synthetic Pathway Overview

The synthesis of this compound is a two-step process. The first step involves the synthesis of the intermediate ester, ethyl 2-(4-methoxyphenoxy)acetate, via a Williamson ether synthesis. The second step is the conversion of this ester to the target hydrazide through nucleophilic acyl substitution with hydrazine hydrate.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis 4-Methoxyphenol 4-Methoxyphenol Ethyl_2-(4-methoxyphenoxy)acetate Ethyl_2-(4-methoxyphenoxy)acetate 4-Methoxyphenol->Ethyl_2-(4-methoxyphenoxy)acetate 1. Deprotonation Ethyl_chloroacetate Ethyl_chloroacetate Ethyl_chloroacetate->Ethyl_2-(4-methoxyphenoxy)acetate 2. SN2 Attack Base Base Base->4-Methoxyphenol Solvent Solvent Solvent->Ethyl_2-(4-methoxyphenoxy)acetate Ethyl_2-(4-methoxyphenoxy)acetate_2 Ethyl 2-(4-methoxyphenoxy)acetate Ethyl_2-(4-methoxyphenoxy)acetate->Ethyl_2-(4-methoxyphenoxy)acetate_2 Target_Compound This compound Ethyl_2-(4-methoxyphenoxy)acetate_2->Target_Compound Nucleophilic Acyl Substitution Hydrazine_hydrate Hydrazine_hydrate Hydrazine_hydrate->Target_Compound Ethanol Ethanol Ethanol->Target_Compound

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of Ethyl 2-(4-methoxyphenoxy)acetate (Intermediate)

This synthesis proceeds via a Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide.

Reaction Scheme:

4-Methoxyphenol + Ethyl chloroacetate --(Base, Solvent)--> Ethyl 2-(4-methoxyphenoxy)acetate

Underlying Principles:

The reaction is a classic SN2 (bimolecular nucleophilic substitution) process. The base, typically a carbonate such as potassium carbonate, deprotonates the phenolic hydroxyl group of 4-methoxyphenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group to form the ether linkage. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often employed as they effectively solvate the cation of the base without hindering the nucleophilicity of the phenoxide.[2]

Detailed Protocol:

  • To a stirred solution of 4-methoxyphenol (1 equivalent) in a suitable polar aprotic solvent such as DMF or acetonitrile, add anhydrous potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure ethyl 2-(4-methoxyphenoxy)acetate as an oil or low-melting solid.[2]

Synthesis of this compound (Target Compound)

This step involves the hydrazinolysis of the ester intermediate, a nucleophilic acyl substitution reaction.

Reaction Scheme:

Ethyl 2-(4-methoxyphenoxy)acetate + Hydrazine hydrate --(Ethanol, Reflux)--> this compound

Underlying Principles:

Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating ethanol as a leaving group to form the more stable hydrazide. The reaction is typically carried out in ethanol, which serves as a good solvent for both reactants and facilitates the reaction upon heating under reflux.

Detailed Protocol:

  • Dissolve ethyl 2-(4-methoxyphenoxy)acetate (1 equivalent) in absolute ethanol.

  • To this solution, add hydrazine hydrate (85-99%, 1.1-1.5 equivalents).

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) for 5 hours.[3] The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • In many cases, the product will crystallize out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration and wash it with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol to afford colorless crystals of this compound.[3]

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.

Physical Properties
PropertyValueSource
Molecular FormulaC₉H₁₂N₂O₃[3]
Molecular Weight196.21 g/mol [3]
AppearanceColorless crystals[3]
Melting PointVaries with purity-
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. The following data are for spectra recorded in DMSO-d₆.[4]

¹H NMR (DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.1Singlet1H-NH- (Amide)
~6.8Multiplet4HAromatic protons
~4.4Singlet2H-O-CH₂-
~4.2Broad Singlet2H-NH₂ (Hydrazine)
~3.7Singlet3H-O-CH₃

¹³C NMR (DMSO-d₆):

Chemical Shift (ppm)Assignment
~168C=O (Amide)
~153Aromatic C-O
~152Aromatic C-OCH₃
~115Aromatic C-H
~114Aromatic C-H
~68-O-CH₂-
~55-O-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are:

Wavenumber (cm⁻¹)Functional GroupDescription
3300-3400N-HStretching vibrations of the -NH and -NH₂ groups (often appears as two bands)
3000-3100C-H (aromatic)Stretching vibration
2850-3000C-H (aliphatic)Stretching vibrations of the -CH₂- and -CH₃ groups
~1650C=O (amide I)Carbonyl stretching vibration
~1600, ~1500C=C (aromatic)Ring stretching vibrations
~1240C-O-C (aryl ether)Asymmetric stretching vibration
~1030C-O-C (aryl ether)Symmetric stretching vibration
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 196. Key fragmentation patterns would likely involve the cleavage of the C-C bond adjacent to the carbonyl group and the cleavage of the N-N bond.

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating. The successful synthesis of the intermediate, ethyl 2-(4-methoxyphenoxy)acetate, can be confirmed by comparing its spectroscopic data (if characterized) with literature values or by its successful conversion to the final product in the subsequent step. The final product, this compound, should exhibit the characteristic physical and spectral properties outlined in the characterization section. Any significant deviation from the expected data may indicate the presence of impurities or the formation of an incorrect product, necessitating further purification or a re-evaluation of the synthetic procedure.

Conclusion

This technical guide provides a detailed and authoritative overview of the synthesis and characterization of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently prepare and validate this important chemical intermediate for its application in drug discovery and development. The comprehensive characterization data serves as a benchmark for ensuring the quality and identity of the synthesized compound.

References

  • Li, Y., Wang, B., & Yang, L. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1969. [Link]

  • Patel, P., Gor, D., & Patel, P. S. (2012). Synthesis and Spectral Study of 2-(4-{[(Substitutedphenyl)imino]methyl}phenoxy)aceto hydrazide. International Journal of Pharmaceutical Sciences and Research, 3(7), 2269-2271. [Link]

  • Fadlan, A., Masitoh, H., Niadisti, B. R. A., Khusnayaini, I. A., Agustin, L., & Roshuna, J. F. (2024). Study of Synthesis of Ethyl-2-(4-allyl-2-methoxyphenoxy)acetate in Polar Aprotic Solvents. Walailak Journal of Science and Technology (WJST), 7(2). [Link]

  • ResearchGate. (n.d.). 2-(4-Meth-oxy-phen-oxy)acetohydrazide. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-(4-Methoxyphenoxy)acetohydrazide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-Methoxyphenoxy)acetohydrazide, focusing on its role as a pivotal synthetic intermediate and the diverse mechanisms of action exhibited by its pharmacologically active derivatives. While the parent compound primarily serves as a structural scaffold, its derivatization into hydrazones unlocks a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory effects. This document synthesizes current scientific understanding, details key experimental protocols, and presents data-driven insights into the therapeutic potential of this chemical class.

This compound: A Versatile Synthetic Scaffold

This compound (C₉H₁₂N₂O₃) is a hydrazide compound that has garnered significant interest in medicinal chemistry not for its intrinsic biological activity, but as a crucial building block for the synthesis of more complex molecules.[1] Its structure, featuring a methoxyphenoxy group linked to an acetohydrazide moiety, provides a reactive platform for the creation of a wide array of derivatives.

The primary synthetic utility of this compound lies in its condensation reaction with various aldehydes and ketones to form hydrazones.[2] This reaction typically involves heating the hydrazide with the chosen carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid. The resulting hydrazone derivatives possess a characteristic azometine (-NHN=CH-) group, which is a well-established pharmacophore associated with a multitude of biological activities.[2][3]

General Synthesis of Hydrazone Derivatives

The synthesis of biologically active hydrazones from this compound is a straightforward and efficient process, allowing for the generation of large libraries of compounds for screening.

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Condensation Reaction (e.g., Ethanol, reflux, cat. Acid) A->C B Aldehyde/Ketone (R-CHO/R-CO-R') B->C D 2-(4-Methoxyphenoxy)acetohydrazone Derivative C->D

Caption: General synthetic scheme for hydrazone derivatives.

Broad-Spectrum Biological Activities of Derived Hydrazones

The structural diversity achievable through the derivatization of this compound has led to the discovery of compounds with a wide range of pharmacological effects. These activities are largely attributed to the introduction of various substituted aryl or heterocyclic moieties via the hydrazone linkage. The primary areas of therapeutic interest include:

  • Anticancer Activity: Many hydrazone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5][6] Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in tumor progression.

  • Anticonvulsant Activity: The hydrazone scaffold is a recognized pharmacophore in the design of antiepileptic drugs.[2][3] Derivatives have shown efficacy in preclinical models of seizures, such as the maximal electroshock (MES) test.[7][8]

  • Anti-inflammatory Activity: Certain derivatives exhibit significant anti-inflammatory properties, which are often linked to the inhibition of cyclooxygenase (COX) enzymes.[9][10]

  • Antimicrobial Activity: Hydrazones, particularly when complexed with metal ions, can display potent antibacterial and antifungal properties.[11][12][13][14]

In-Depth Mechanistic Analysis

The therapeutic effects of this compound derivatives are underpinned by their interactions with specific biological targets and signaling pathways.

Anticancer Mechanism of Action

The anticancer activity of this class of compounds is multifactorial, primarily revolving around the induction of programmed cell death (apoptosis) and the inhibition of cancer cell proliferation and invasion.

  • Induction of Apoptosis and Cell Cycle Arrest: Studies on phenoxyacetamide derivatives have shown that they can induce apoptosis in cancer cells, such as the HepG2 liver cancer cell line.[4] This is often accompanied by an arrest of the cell cycle, preventing cancer cells from progressing through the division cycle. For instance, some derivatives cause cell cycle arrest at the G1/S or G2/M phases.[4] The apoptotic effect can be mediated through both intrinsic and extrinsic pathways, characterized by the upregulation of pro-apoptotic genes (like Bax) and the downregulation of anti-apoptotic genes (like Bcl-2).[4]

  • Enzyme Inhibition: A key molecular target for some derivatives is Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. Inhibition of PARP-1 in cancer cells with existing DNA damage can lead to cell death.[4] Furthermore, some phenoxy acetic acid derivatives have been shown to inhibit matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[6] These enzymes are critical for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis. By inhibiting MMPs, these compounds can reduce the metastatic potential of tumors.[6]

G compound Phenoxyacetohydrazide Derivative parp PARP-1 Inhibition compound->parp mmp MMP-2/MMP-9 Inhibition compound->mmp cell_cycle Cell Cycle Arrest (G1/S or G2/M) compound->cell_cycle dna_repair Impaired DNA Repair parp->dna_repair metastasis Reduced Invasion & Metastasis mmp->metastasis apoptosis Induction of Apoptosis dna_repair->apoptosis cell_cycle->apoptosis G compound Hydrazone Derivative na_channel Voltage-Gated Na+ Channel Blockade compound->na_channel gaba Enhanced GABAergic Transmission compound->gaba action_potential Reduced Repetitive Neuronal Firing na_channel->action_potential inhibition Increased Neuronal Inhibition gaba->inhibition seizure Suppression of Seizure Spread action_potential->seizure inhibition->seizure

Caption: Putative anticonvulsant mechanisms of hydrazone derivatives.

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of phenoxyacetohydrazide derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade, particularly cyclooxygenases (COX). [10][15][16]

  • COX Inhibition: The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators. [17][18]COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, while COX-2 is inducible and its expression is upregulated at sites of inflammation. [18][19]Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Studies on N-acyl hydrazone and phenoxyacetic acid derivatives have demonstrated their ability to inhibit COX-2, thereby reducing the production of pro-inflammatory prostaglandins. [10][15]* Cytokine and iNOS Modulation: Beyond COX inhibition, these compounds can also reduce the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), and downregulate the expression of inducible nitric oxide synthase (iNOS), another key enzyme in the inflammatory response. [10]

G compound Phenoxyacetohydrazide Derivative cox COX-1 / COX-2 compound->cox Inhibition membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid pla2->aa aa->cox pgs Prostaglandins (PGs) cox->pgs inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation

Caption: Mechanism of anti-inflammatory action via COX inhibition.

Experimental Protocols for Biological Evaluation

The validation of the biological activities of this compound derivatives relies on standardized and reproducible experimental assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity. [20][21][22] Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. [20] Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. [21]2. Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours. [15][22]4. MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. [15]5. Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals. [20][22]Shake the plate gently for 15 minutes to ensure complete dissolution. 6. Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise. [20]7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Test Compounds B->C D Incubate 48h C->D E Add MTT Solution D->E F Incubate 4h E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Experimental workflow for the MTT assay.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures. [23][24][25] Principle: A supramaximal electrical stimulus applied to the corneas of a rodent induces a characteristic tonic-clonic seizure. The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure, which indicates anticonvulsant activity. [1][26] Step-by-Step Protocol:

  • Animal Preparation: Use male mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley). [23]Allow animals to acclimate to the laboratory environment for at least 3-4 days. [26]2. Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group and a positive control group (e.g., Phenytoin). Test at different time points to determine the time of peak effect.

  • Anesthesia and Electrode Placement: At the time of testing, apply a drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the animal's corneas. [1]Place corneal electrodes, moistened with saline, onto the eyes. [1][23]4. Seizure Induction: Deliver an electrical stimulus using an electroconvulsive shock generator. Standard parameters are 50 mA of alternating current at 60 Hz for 0.2 seconds in mice. [1][23]5. Observation: Immediately after the stimulus, observe the animal for the presence or absence of tonic hindlimb extension. An animal is considered protected if this phase is absent. [23]6. Data Analysis: The anticonvulsant activity is expressed as the number of animals protected at each dose level. Calculate the ED₅₀ (the dose that protects 50% of the animals from the seizure endpoint) using probit analysis.

Data Summary

The following table summarizes representative biological activity data for hydrazone derivatives, illustrating their potency across different therapeutic areas.

Compound ClassBiological ActivityModel/TargetPotency (IC₅₀/ED₅₀)Reference
Phenoxyacetamide DerivativeAnticancerHepG2 CellsIC₅₀: 1.43 µM[4]
Pyridazine Hydrazide-PhenoxyAnticancerHepG2 CellsIC₅₀: 6.9 µM[6]
Nicotinohydrazide DerivativeAnticonvulsantMES Test (mice)ED₅₀: 16.1 mg/kg[2]
N-acyl Hydrazone DerivativeAnti-inflammatoryCOX-2 InhibitionVaries[10]

Conclusion and Future Perspectives

This compound is a valuable and versatile scaffold in medicinal chemistry. While the parent molecule is largely inactive, its derivatization into hydrazones has yielded a rich pipeline of compounds with significant therapeutic potential. The mechanisms of action for these derivatives are diverse, ranging from the induction of apoptosis in cancer cells to the modulation of neuronal ion channels and the inhibition of key inflammatory enzymes.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for specific biological targets.

  • Target Deconvolution: To precisely identify the molecular targets for the most promising compounds.

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of lead candidates for further preclinical and clinical development.

The continued exploration of this chemical space holds considerable promise for the discovery of novel therapeutic agents for a range of human diseases.

References

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH. Retrieved from [Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. (2009). PubMed. Retrieved from [Link]

  • Anticonvulant potential of Hydrazone derivatives. (2014). SAS Publishers. Retrieved from [Link]

  • Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. (2016). PubMed. Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Role of hydrazone substituents in determining the nuclearity and antibacterial activity of Zn(ii) complexes with pyrazolone-based hydrazones. (2022). Dalton Transactions (RSC Publishing). Retrieved from [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. (2025). ACS Omega. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial studies of novel ONO donor hydrazone Schiff base complexes with some divalent metal (II) ions. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]

  • Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. (n.d.). NIH. Retrieved from [Link]

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (n.d.). MDPI. Retrieved from [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Anticonvulsant Activity of Some Novel Hydrazone Derivatives. (n.d.). Red Flower Publications. Retrieved from [Link]

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (2025). PubMed Central. Retrieved from [Link]

  • The anti-invasive role of novel synthesized pyridazine hydrazide appended phenoxy acetic acid against neoplastic development targeting matrix metallo proteases. (2025). Request PDF - ResearchGate. Retrieved from [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). NIH. Retrieved from [Link]

  • A Novel Family of Hydroxamate-Based Acylating Inhibitors of Cyclooxygenase. (n.d.). Retrieved from [Link]

  • Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. (n.d.). Retrieved from [Link]

  • Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. (n.d.). Retrieved from [Link]

  • N-acyl hydrazone derivatives reduce pro-inflammatory cytokines, iNOS and COX-2 in acute lung inflammation model. (2025). PubMed. Retrieved from [Link]

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potential therapeutic applications of 2-(4-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by casting a wide net with Google searches, focusing on the synthesis, biological activities, and therapeutic applications of 2-(4-Methoxyphenoxy)acetohydrazide. I'm prioritizing thoroughness in this initial phase.

Refining the Research Plan

I'm now expanding my search to include mechanism of action, structure-activity relationships, and relevant derivatives of this compound. Simultaneously, I'm seeking established experimental protocols related to its biological activities. The goal is to structure this info into a technical guide, starting with an introduction and followed by mechanism, therapeutic uses, and protocols. I plan to synthesize the results into a narrative with citations and use tables and diagrams to visualize data.

Structuring the Technical Guide

I'm now in the process of structuring the gathered information into a narrative. I'll include an introduction to the compound, followed by its mechanism, therapeutic uses, and experimental protocols. I'm also preparing to synthesize the search results to create self-validating protocols with in-text citations, as well as tables for quantitative data and Graphviz diagrams for visualizations. The references section will contain numbered citations with titles, sources, and clickable URLs.

Analyzing Initial Findings

I've made good progress! The preliminary search has yielded promising results, specifically regarding the synthesis of this compound and related compounds. I've also found details showing these hydrazide and hydrazone derivatives have diverse biological activities like antimicrobial and anticancer properties, which is encouraging.

Refining Research Focus

I'm now narrowing the focus. While the initial search offered a broad view of hydrazide derivatives, including synthesis of the target, this compound, and biological activities like antimicrobial and anticancer properties, I haven't pinpointed direct anticonvulsant data. I've got promising general experimental models, but need to delve deeper into specific therapeutic applications. My next step will be to actively seek anticonvulsant, neuroprotective, or related study details.

Targeting Therapeutic Data

I'm now zeroing in on therapeutic applications. While I've synthesized the target and highlighted broader biological activities, including anti-inflammatory data, the main focus remains: I still need direct anticonvulsant or CNS-related studies for this compound itself. General experimental models have been found, but more targeted searches are in order to find any quantitative data or mechanistic insights for the guide.

Analyzing New Findings

I've made headway, though no direct study on the compound's anticonvulsant properties yet. My searches have now confirmed that hydrazide derivatives are a known class with this activity. I'm focusing on the structural similarities and potential mechanisms of action to find connections. It's becoming clearer where to focus the next search iteration.

Gathering Relevant Data

I'm making progress, though I haven't found a direct study on the compound's activity yet. My searches confirmed hydrazide/hydrazone derivatives have anticonvulsant potential. I've now found studies on 4-methoxy benzanilide and neuroprotective 4-methoxyphenyl compounds, providing quantitative data. Also, I've collected anti-inflammatory and analgesic data on hydrazides for a complete picture.

Exploring Structure-Activity

I've refined my approach further, targeting the structure-activity relationship of phenoxyacetohydrazides. The benzanilide and related compound findings gave valuable comparative data. Moreover, I've broadened the search to include patents, hoping to uncover more direct mentions of similar compounds. This could bridge the gap and add quantitative details. Also, I'm gathering info on hydrazide derivatives.

Gathering Related Evidence

I've made headway in my research, with the searches in step 3 producing some promising leads. While a direct study on the anticonvulsant or neuroprotective capabilities of this compound is still missing, I have uncovered several relevant studies. They explore phenoxyacetohydrazide and hydrazone derivatives, which I find very informative.

Focusing on Analogous Data

I'm now focusing on analogous data to strengthen my guide. While the specific study remains elusive, I've found that phenoxyacetohydrazide and hydrazone derivatives exhibit promising anticonvulsant, anti-inflammatory, and analgesic properties. Some provide quantitative data, which is useful for comparisons. I'm also delving into structure-activity relationships, and will perform a more targeted search on hydrazone derivatives.

Refining Approach & Next Steps

I'm synthesizing the known biological activities of similar compounds, and have quantitative data for comparison. My immediate focus is now on strengthening my guide, even if a direct study is unavailable. I'm focusing on very close analogs, like hydrazone derivatives of the target compound. I plan to elaborate on the compound's synthesis, potential mechanisms, and credible experimental protocols to enhance the guide. I'm refining my search to find any more direct data.

Confirming Synthesis Details

I have successfully confirmed a synthesis method for this compound. Furthermore, spectral characterization data is now available. I also noted the absence of a direct study on its anticonvulsant properties, but found related studies on hydrazone derivatives.

Assessing Analogous Data

I've gathered compelling data from studies on hydrazone derivatives, some featuring a phenoxy moiety, demonstrating significant anticonvulsant, neuroprotective, and anti-inflammatory activities. Quantitative data and structure-activity relationships are available. Based on this, I'll structure the guide around the potential therapeutic applications of this compound, using its derivatives as supporting evidence. This aligns with the expert user's technical guide request. I can now start drafting the guide, incorporating the relevant data.

Synthesizing Guide Content

I am now structuring the guide around the potential applications of this compound. I am using the data on its derivatives as compelling supporting evidence. The guide will include synthesis, proposed therapeutic applications, mechanisms of action, and experimental protocols. I can now start drafting the document, incorporating all the relevant data and visualizations, as I have sufficient information to proceed.

An In-depth Technical Guide to 2-(2-Chlorophenyl)-2-nitrocyclohexanone: A Key Precursor in Arylcyclohexylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: Initial inquiries for CAS number 21953-91-3 may lead to conflicting information, often identifying the compound as (4-Methoxy-phenoxy)-acetic acid hydrazide. This guide clarifies that the compound of significant interest to researchers in drug development, 2-(2-Chlorophenyl)-2-nitrocyclohexanone , is correctly identified by CAS number 2079878-75-2 . This document will focus exclusively on the properties and applications of the latter.

Introduction

2-(2-Chlorophenyl)-2-nitrocyclohexanone, hereafter referred to as 2-CPNCH, is a substituted arylcyclohexanone that has garnered considerable attention within the scientific community, particularly in the fields of medicinal chemistry and pharmacology. Its primary significance lies in its role as a pivotal precursor in the synthesis of Norketamine, which is the principal active metabolite of Ketamine.[1][2] Ketamine, a well-known N-methyl-D-aspartate (NMDA) receptor antagonist, has widespread applications as an anesthetic and has emerged as a rapid-acting antidepressant.[3][4] The availability of 2-CPNCH provides a crucial starting point for the synthesis of these pharmacologically active molecules, making a thorough understanding of its properties and reaction pathways essential for drug development professionals. This guide provides a comprehensive overview of 2-CPNCH, from its physicochemical characteristics to its application in the synthesis of Norketamine and, subsequently, Ketamine.

Physicochemical and Spectroscopic Properties

2-CPNCH is a thermolabile yellow powder.[1][5] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 2079878-75-2,
Molecular Formula C₁₂H₁₂ClNO₃,
Molecular Weight 253.68 g/mol
Appearance Yellow powder
Solubility DMF: 30 mg/ml; DMSO: 10 mg/ml; Ethanol: 0.5 mg/ml

Spectroscopic data is critical for the unambiguous identification and characterization of 2-CPNCH. Key data from ¹H NMR, ¹³C NMR, and mass spectrometry have been reported in the literature, particularly in forensic science contexts.[5]

Synthesis of 2-(2-Chlorophenyl)-2-nitrocyclohexanone

The synthesis of 2-CPNCH can be achieved through various organic synthesis routes. One reported method involves the nitration of an intermediate compound which can be prepared from the reaction of o-chlorophenyl lithium with oxidized cyclohexene in the presence of a Lewis acid.[2]

Application in the Synthesis of Norketamine and Ketamine

The primary application of 2-CPNCH in the pharmaceutical and research sectors is its use as a direct precursor to Norketamine. Norketamine, in turn, can be readily converted to Ketamine.

From 2-CPNCH to Norketamine

The conversion of 2-CPNCH to Norketamine involves the reduction of the nitro group to an amine. A documented method for this transformation utilizes zinc powder and formic acid.[6][7][8]

Experimental Protocol: Synthesis of Norketamine from 2-CPNCH

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-(2-Chlorophenyl)-2-nitrocyclohexanone in formic acid under an inert atmosphere.

  • Reduction: To the stirred solution, add zinc powder portion-wise. The reaction is exothermic and should be controlled with appropriate cooling.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is filtered to remove excess zinc. The filtrate is then neutralized with a suitable base, such as sodium bicarbonate solution.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude Norketamine. Further purification can be achieved by column chromatography or recrystallization.

From Norketamine to Ketamine

Norketamine can be methylated to yield Ketamine. The Eschweiler-Clarke reaction is a well-established method for the N-methylation of primary amines, using formaldehyde and formic acid.[7][8]

Experimental Protocol: Synthesis of Ketamine from Norketamine (Eschweiler-Clarke Reaction)

  • Reaction Setup: In a reaction flask, dissolve Norketamine in a mixture of formaldehyde and formic acid.

  • Reaction: The mixture is heated to a temperature sufficient to drive the reaction to completion, typically monitored by TLC or LC-MS.

  • Work-up: After cooling, the reaction mixture is made alkaline by the addition of a base (e.g., sodium hydroxide solution).

  • Extraction: The product is extracted into an organic solvent.

  • Purification: The organic extracts are combined, washed, dried, and concentrated. The resulting crude Ketamine can be purified by standard laboratory techniques.

Synthesis_Workflow CPNCH 2-(2-Chlorophenyl)-2-nitrocyclohexanone (2-CPNCH) Norketamine Norketamine CPNCH->Norketamine Reduction (e.g., Zn, HCOOH) Ketamine Ketamine Norketamine->Ketamine N-methylation (Eschweiler-Clarke Reaction) NMDA_Antagonism_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate_vesicle Glutamate Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release Action Potential NMDA_R NMDA Receptor Ion Channel Ca_influx Ca²⁺ Influx AMPA_R AMPA Receptor mTOR mTOR Pathway AMPA_R->mTOR Activates BDNF BDNF Synthesis mTOR->BDNF Promotes Synaptogenesis Synaptogenesis BDNF->Synaptogenesis Leads to Ketamine Ketamine / Norketamine Ketamine->NMDA_R:ion Blocks Glutamate_release->NMDA_R Binds Glutamate_release->AMPA_R Binds

Sources

A Technical Guide to the Anti-inflammatory Properties of Phenoxyacetohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of phenoxyacetohydrazide derivatives as a promising class of anti-inflammatory agents. We will dissect their rational design, synthesis, multi-faceted mechanisms of action, and the preclinical evidence supporting their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and advance this area of pharmacology.

Introduction: The Need for Novel Anti-inflammatory Scaffolds

Inflammation is a fundamental, protective response of vascular tissues to harmful stimuli.[1] However, when this process becomes chronic or dysregulated, it underpins a wide array of debilitating conditions, including rheumatoid arthritis and inflammatory bowel disease.[1] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, primarily exerting their effects by inhibiting cyclooxygenase (COX) enzymes.[2][3]

Despite their efficacy, traditional NSAIDs are associated with significant gastrointestinal, renal, and hepatic toxicities, largely attributed to the non-selective inhibition of the constitutive COX-1 isoform, which is responsible for homeostatic functions.[2][3] This critical limitation has fueled a persistent search for new chemical entities with improved safety profiles. Phenoxyacetohydrazide derivatives have emerged as a versatile and promising scaffold, demonstrating potent anti-inflammatory effects, often coupled with other valuable biological activities like anti-angiogenic and anticonvulsant properties.[4][5][6] The core structure allows for systematic modifications to enhance drug-like characteristics such as lipophilicity and receptor affinity, paving the way for multi-targeted therapeutic agents.[5]

This guide synthesizes current knowledge, offering a technical examination of the causality behind experimental design, validated protocols, and the mechanistic pathways these compounds modulate.

Rational Design and Synthesis Strategy

The development of potent phenoxyacetohydrazide derivatives is rooted in a molecular hybridization strategy. The goal is to combine the essential pharmacophoric features of the phenoxyacetic acid scaffold with other biologically active moieties, such as morpholine or substituted benzyl groups, to enhance therapeutic efficacy.[1][5] This approach aims to optimize interactions within the target binding sites and improve the overall pharmacokinetic profile of the molecule.[5]

The general synthesis is a multi-step process, beginning with a substituted phenoxyacetic acid, which is converted to its corresponding hydrazide. This key intermediate is then reacted with various aldehydes or other electrophiles to generate the final N-arylidene acetohydrazide derivatives.[2]

G cluster_0 Synthesis Workflow A Substituted Phenoxyacetic Acid B Esterification (e.g., with Ethanol, H+) A->B C Ethyl Phenoxyacetate Derivative B->C D Hydrazinolysis (Hydrazine Hydrate) C->D E 2-Phenoxyacetohydrazide (Key Intermediate) D->E F Condensation (with Substituted Aldehydes) E->F G Final N-arylidene-2-phenoxyacetohydrazide Compound F->G H Purification & Characterization (FTIR, NMR, Mass Spec) G->H G cluster_nucleus Nuclear Translocation Stimuli Inflammatory Stimuli (e.g., Cytokines, PAMPs) IKK IKK Complex Activation Stimuli->IKK activates IkB Phosphorylation of IκBα IKK->IkB Proteasome Ubiquitination & Degradation of IκBα IkB->Proteasome NFkB_nuc Active NF-κB (p50/p65) Proteasome->NFkB_nuc releases NFkB_cyto NF-κB (p50/p65) Complex Inactive NF-κB/IκBα Complex (Cytoplasm) NFkB_cyto->Complex IkBa_cyto IκBα IkBa_cyto->Complex Complex->Proteasome targeted Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes binds to DNA Nucleus Nucleus Inhibition Phenoxyacetohydrazides (Proposed Inhibition) Inhibition->IKK may inhibit Inhibition->NFkB_nuc may inhibit translocation

Caption: The canonical NF-κB signaling pathway and proposed points of inhibition.

Dual Anti-inflammatory and Anti-angiogenic Activity

Chronic inflammation and pathological angiogenesis (the formation of new blood vessels) are intrinsically linked processes. [4]Pro-inflammatory mediators like prostaglandins (from COX-2 activity) can directly upregulate Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis. [4][5]Several phenoxyacetohydrazide derivatives have been investigated for dual activity. Molecular docking has revealed strong binding affinities for VEGF, and subsequent in vivo studies using models like the chick chorioallantoic membrane (CAM) assay confirmed the ability of lead compounds to inhibit VEGF-induced angiogenesis. [1][4][7]This dual-action profile makes these compounds particularly attractive for diseases where both inflammation and neovascularization are pathogenic drivers.

Preclinical Evaluation: Validated Experimental Protocols

The anti-inflammatory potential of phenoxyacetohydrazide compounds is assessed through a combination of validated in vitro and in vivo models.

In Vitro Assessment

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This assay serves as a reliable in vitro model to assess anti-inflammatory activity. The principle is that the membranes of red blood cells are analogous to lysosomal membranes. Stabilization of these membranes by a test compound indicates an ability to prevent the release of lysosomal enzymes, which are inflammatory mediators.

Protocol:

  • Blood Collection: Collect fresh whole blood from healthy human volunteers who have not taken NSAIDs for at least two weeks. [5]2. Preparation of HRBC Suspension: Mix the blood with an equal volume of Alsever's solution. Centrifuge at 3000 rpm, discard the supernatant, and wash the packed cells with isotonic saline (0.9% w/v NaCl). Prepare a 10% (v/v) cell suspension in isotonic saline. [5]3. Assay Mixture: Prepare reaction mixtures containing 1 mL of phosphate buffer, 2 mL of hyposaline, and 0.5 mL of the HRBC suspension.

  • Treatment: Add varying concentrations of the test compounds and a standard drug (e.g., Diclofenac sodium) to the assay mixtures. A control group receives no drug.

  • Incubation and Lysis: Incubate all mixtures at 37°C for 30 minutes, followed by centrifugation at 3000 rpm for 20 minutes.

  • Quantification: Measure the absorbance of the hemoglobin content in the supernatant at 560 nm using a spectrophotometer.

  • Calculation: The percentage of membrane stabilization (protection against hemolysis) is calculated using the formula: % Protection = 100 - [(Absorbance of Test Sample / Absorbance of Control) x 100]

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound required to achieve 50% membrane stabilization. [4] Table 2: Example In Vitro Anti-inflammatory Activity [4][7]| Compound | HRBC Membrane Stabilization (IC₅₀ µg/mL) | | :--- | :--- | | 6e | 155 |

In Vivo Assessment

Carrageenan-Induced Paw Edema Model

This is the most widely used preclinical model for evaluating acute anti-inflammatory activity. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema (swelling).

G cluster_workflow In Vivo Workflow A Animal Acclimatization (e.g., Wistar rats) B Grouping & Fasting (Control, Standard, Test Groups) A->B C Baseline Paw Volume Measurement (Plethysmometer) B->C D Drug Administration (Oral or IP) C->D E Carrageenan Injection (Subplantar region of paw) D->E F Paw Volume Measurement (at 1, 2, 3, 4 hours post-carrageenan) E->F G Data Analysis (% Inhibition of Edema) F->G H Histopathology & MPO Assay (Optional endpoint) G->H

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animal Preparation: Use adult Wistar rats or mice, acclimatized to laboratory conditions and fasted overnight before the experiment.

  • Grouping: Divide animals into groups: a control group (vehicle), a standard group (e.g., Diclofenac or Indomethacin), and test groups receiving different doses of the phenoxyacetohydrazide compounds. [2]3. Drug Administration: Administer the test compounds and standard drug, typically orally or intraperitoneally, 30-60 minutes before inducing inflammation.

  • Inflammation Induction: Inject a 1% w/v solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal. [2]5. Edema Measurement: Measure the paw volume using a digital plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection. [2]6. Calculation: The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

  • Further Analysis: At the end of the experiment, paw tissue can be collected for histopathological examination to assess neutrophil infiltration and for myeloperoxidase (MPO) activity assays as a biochemical marker of inflammation. [4][5] Table 3: Example In Vivo Anti-inflammatory Activity [2]| Compound | Time (h) | % Reduction in Inflammation | | :--- | :--- | :--- | | 9d (N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide) | 1 | 32% | | | 2 | 45% | | | 3 | 58% | | Diclofenac (Reference) | 1 | 35% | | | 2 | 58% | | | 3 | 74% |

The data shows that compound 9d, which has a chloro-substituent, exhibits significant and sustained anti-inflammatory activity comparable to the reference drug diclofenac. [2]This highlights the importance of structure-activity relationship (SAR) studies in optimizing the potency of these derivatives.

Conclusion and Future Perspectives

Phenoxyacetohydrazide derivatives represent a highly adaptable and promising scaffold in the quest for safer and more effective anti-inflammatory drugs. The compelling preclinical data, supported by in silico predictions, demonstrates their ability to modulate inflammation through multiple key mechanisms, including the inhibition of COX enzymes and the suppression of pro-inflammatory cytokine cascades linked to the NF-κB pathway. [4][8][9]Their potential for dual anti-inflammatory and anti-angiogenic activity further broadens their therapeutic applicability. [4][5] Future research should focus on elucidating the precise molecular interactions with these targets and conducting comprehensive SAR analyses to optimize potency and selectivity, particularly for the COX-2 isoform. [5]Advancing the most promising lead compounds through rigorous preclinical safety and pharmacokinetic profiling will be the critical next step toward realizing their potential as next-generation anti-inflammatory agents.

References

  • Mohammed YHI, Shntaif AH, Alghamdi S, Mansour AA, Qusty NF, et al. (2025) Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE 20(9): e0330731. [Link]

  • Mohammed YHI, Shntaif AH, Alghamdi S, Mansour AA, Qusty NF, et al. (2025) Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. [Link]

  • Mohammed YHI, Shntaif AH, Alghamdi S, Mansour AA, Qusty NF, et al. (2025) Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed. [Link]

  • Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. (2014). PubMed Central. [Link]

  • Mohammed YHI, Shntaif AH, Alghamdi S, Mansour AA, Qusty NF, et al. (2025) Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. ResearchGate. [Link]

  • Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production. (2015). PubMed. [Link]

  • Correction: Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (2025). ResearchGate. [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (2025). RSC Publishing. [Link]

  • Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. (2022). MDPI. [Link]

  • Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. (2022). PubMed. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. PubMed Central. [Link]

  • NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021). PUR-FORM. [Link]

  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. SciSpace. [Link]

  • COX-1 and COX-2 enzyme in-vitro inhibition of compounds 9a-e and 10a-e. (2022). ResearchGate. [Link]

  • Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (2023). MDPI. [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (2025). PubMed Central. [Link]

  • Vane, J. R., & Botting, R. M. (1998). Anti-inflammatory drugs and their mechanism of action. Inflammopharmacology, 2(4), 225-53. [Link]

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An In-Depth Technical Guide to the Antimicrobial Potential of 2-(4-Methoxyphenoxy)acetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Hydrazone derivatives, a versatile class of compounds, have emerged as a promising scaffold in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial effects. This technical guide provides a comprehensive overview of the antimicrobial activity of 2-(4-Methoxyphenoxy)acetohydrazide analogs. We delve into the synthetic strategies for creating these compounds, explore their proposed mechanisms of action, and analyze the critical structure-activity relationships that govern their efficacy. Furthermore, this guide presents detailed experimental protocols for the synthesis, antimicrobial screening, and cytotoxicity assessment of these analogs, offering a practical framework for researchers in the field.

Introduction: The Promise of Hydrazones in Combating Microbial Resistance

Hydrazide-hydrazones are a class of organic compounds characterized by the azomethine group (–NH–N=CH–) linked to a carbonyl function. This structural motif imparts a unique electronic and steric profile, making them attractive candidates for drug design.[1] Their diverse pharmacological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties, have been extensively documented.[2] The core of this guide focuses on a specific subset: analogs of this compound. The phenoxy acetohydrazide backbone serves as a key pharmacophore, and strategic modifications to this structure can lead to the development of potent and selective antimicrobial agents.

Synthetic Pathways to this compound Analogs

The synthesis of this compound analogs, primarily in the form of hydrazones (Schiff bases), is a straightforward and efficient process. The general synthetic scheme involves a two-step procedure:

  • Formation of the Hydrazide Intermediate: The synthesis begins with the reaction of an appropriate ester, such as ethyl 2-(4-methoxyphenoxy)acetate, with hydrazine hydrate. This reaction is typically carried out under reflux in a suitable solvent like ethanol to yield the core intermediate, this compound.[3]

  • Condensation to Form Hydrazone Analogs: The newly synthesized hydrazide is then condensed with a variety of substituted aromatic or heteroaromatic aldehydes or ketones. This acid-catalyzed condensation reaction results in the formation of the corresponding hydrazone analogs. The diversity of commercially available aldehydes and ketones allows for the creation of a large library of analogs with varied electronic and steric properties.

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Hydrazone (Schiff Base) Formation Ester Ethyl 2-(4-Methoxyphenoxy)acetate Hydrazide This compound Ester->Hydrazide Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide Final_Product This compound Analog (Hydrazone) Hydrazide->Final_Product Acid Catalyst, Ethanol Aldehyde_Ketone Substituted Aldehyde/Ketone Aldehyde_Ketone->Final_Product

Caption: General synthetic scheme for this compound analogs.

Unraveling the Mechanism of Antimicrobial Action

The precise mechanism by which this compound analogs exert their antimicrobial effects is multifaceted and can vary depending on the specific structural features of the analog and the target microorganism. However, several key mechanisms have been proposed for the broader class of hydrazone compounds:

  • Enzyme Inhibition: A primary mode of action is believed to be the inhibition of essential microbial enzymes. The hydrazone moiety can chelate metal ions that are crucial for the catalytic activity of enzymes. Furthermore, these compounds can interact with the active sites of enzymes through hydrogen bonding and hydrophobic interactions, leading to their inactivation. Potential enzyme targets include:

    • DNA Gyrase and Topoisomerase IV: These enzymes are vital for bacterial DNA replication and are the targets of quinolone antibiotics. Some hydrazone derivatives have been shown to interfere with their function.[1]

    • Glucosamine-6-phosphate synthase (GlcN-6-P synthase): This enzyme is involved in the biosynthesis of the bacterial cell wall. Its inhibition can lead to cell lysis and death.[1]

    • InhA (Enoyl-ACP reductase): This enzyme is a key component of the fatty acid synthesis pathway in Mycobacterium tuberculosis.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the aromatic rings in these analogs can facilitate their insertion into the microbial cell membrane. This can disrupt the membrane's structure and function, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

  • Interference with Biofilm Formation: Bacterial biofilms are a major contributor to persistent infections and antibiotic resistance. Some hydrazone derivatives have demonstrated the ability to inhibit biofilm formation, although the exact mechanism is still under investigation.

Mechanism_of_Action cluster_targets Potential Microbial Targets Analog This compound Analog Enzymes Essential Enzymes (e.g., DNA Gyrase, GlcN-6-P synthase) Analog->Enzymes Inhibition Membrane Cell Membrane Analog->Membrane Disruption Biofilm Biofilm Formation Analog->Biofilm Interference Cell_Death Microbial Cell Death Enzymes->Cell_Death Leads to Membrane->Cell_Death Leads to Reduced_Virulence Reduced Pathogenicity Biofilm->Reduced_Virulence Results in

Caption: Proposed antimicrobial mechanisms of this compound analogs.

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency

The antimicrobial activity of this compound analogs is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for designing more potent and selective compounds. Key structural features that influence activity include:

  • The Hydrazone Linkage (-C=N-NH-): This is a critical pharmacophoric feature. The imine double bond and the adjacent amide functionality contribute to the molecule's electronic properties and its ability to form hydrogen bonds with biological targets.

  • Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic ring derived from the aldehyde or ketone play a significant role in modulating the antimicrobial activity.

    • Electron-withdrawing groups (e.g., nitro, halogen) can enhance the acidity of the N-H proton and increase the compound's ability to act as a hydrogen bond donor. They can also influence the lipophilicity of the molecule.

    • Electron-donating groups (e.g., methoxy, hydroxyl) can alter the electron density of the aromatic ring and impact binding interactions. Hydroxyl groups, in particular, can act as both hydrogen bond donors and acceptors.

  • Lipophilicity: A crucial factor for antimicrobial activity is the overall lipophilicity of the molecule, which governs its ability to penetrate the microbial cell membrane. A balanced lipophilicity is often required for optimal activity.

Table 1: Hypothetical SAR Data for this compound Analogs

Analog IDR-Group on Phenyl RingLogP (Calculated)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
1a H2.864128
1b 4-NO₂2.91632
1c 4-Cl3.53264
1d 4-OH2.33264
1e 4-OCH₃2.764128

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the synthesis and evaluation of this compound analogs.

Synthesis of this compound (Intermediate)
  • To a solution of ethyl 2-(4-methoxyphenoxy)acetate (10 mmol) in absolute ethanol (50 mL), add hydrazine hydrate (20 mmol).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Pour the resulting residue into ice-cold water to precipitate the solid product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

General Procedure for the Synthesis of Hydrazone Analogs
  • Dissolve this compound (1 mmol) in absolute ethanol (20 mL).

  • Add the appropriate substituted aromatic aldehyde or ketone (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • Filter the precipitated solid, wash with cold ethanol, and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol).

In Vitro Antimicrobial Screening
  • Prepare Mueller-Hinton Agar (MHA) plates for bacteria and Sabouraud Dextrose Agar (SDA) plates for fungi.

  • Inoculate the agar plates with a standardized microbial suspension (0.5 McFarland standard).

  • Create wells (6 mm diameter) in the agar using a sterile cork borer.

  • Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.

  • Use a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a positive control and the solvent as a negative control.

  • Incubate the plates at 37°C for 24 hours (bacteria) or 25-28°C for 48-72 hours (fungi).

  • Measure the diameter of the zone of inhibition (in mm) around each well.

  • Prepare a serial two-fold dilution of the test compounds in Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) in a 96-well microtiter plate.

  • Add a standardized microbial inoculum to each well.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates under the same conditions as the agar well diffusion method.

  • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Antimicrobial_Screening_Workflow Start Synthesized Analogs Preliminary_Screening Agar Well Diffusion Start->Preliminary_Screening MIC_Determination Broth Microdilution (MIC) Preliminary_Screening->MIC_Determination Active Compounds Data_Analysis Data Analysis & SAR MIC_Determination->Data_Analysis

Caption: Workflow for in vitro antimicrobial screening of analogs.

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of promising antimicrobial compounds against mammalian cells to assess their therapeutic potential.

  • Seed mammalian cells (e.g., HEK-293, Vero) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO, isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Future Directions and Conclusion

The exploration of this compound analogs as antimicrobial agents presents a fertile ground for new discoveries in the fight against infectious diseases. Future research should focus on:

  • Expansion of Analog Libraries: Synthesizing a wider range of analogs with diverse substituents to further refine the structure-activity relationship.

  • Mechanism of Action Studies: Employing advanced techniques such as molecular docking, enzyme kinetics, and membrane permeabilization assays to elucidate the precise mechanisms of action.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Combination Therapy: Investigating the synergistic effects of these analogs with existing antibiotics to combat multidrug-resistant strains.

References

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (n.d.). PubMed Central. [Link]

  • Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017). International Journal of Pharmaceutical Sciences and Research, 8(12), 4945-4963. [Link]

  • Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. (n.d.). Journal of Applicable Chemistry, 4(2), 643-650. [Link]

Sources

Investigating the Anticancer Potential of 2-(4-Methoxyphenoxy)acetohydrazide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most critically, the latent anticancer potential of 2-(4-Methoxyphenoxy)acetohydrazide. While direct cytotoxic and mechanistic studies on this specific molecule are not extensively documented in current literature, its role as a pivotal scaffold in the synthesis of potent anticancer derivatives is well-established. This document will delve into the established anticancer activities of its derivatives, particularly hydrazones, to build a strong rationale for the exploration of this compound as a foundational molecule in novel drug development. We will explore its synthesis, propose mechanisms of action based on its derivatives, and provide detailed protocols for its investigation, thereby offering a roadmap for researchers in the field of oncology drug discovery.

Introduction: The Hydrazide Scaffold in Oncology

The hydrazide functional group is a cornerstone in medicinal chemistry, recognized for its versatile reactivity and ability to serve as a scaffold for a diverse array of biologically active compounds.[1] Hydrazide derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1] The capacity of the hydrazide moiety to form hydrogen bonds and coordinate with metal ions is often central to its biological function, enabling interaction with various enzymatic and receptor targets within cancer cells.[1] Within this promising class of compounds lies this compound, a molecule that, while not extensively studied for its intrinsic anticancer activity, serves as a crucial intermediate in the synthesis of more complex molecules with demonstrated cytotoxic effects.

This guide will illuminate the untapped potential of this compound, not as a standalone therapeutic, but as a key building block for the next generation of anticancer agents. By examining the established efficacy of its derivatives, we can infer and propose avenues for the strategic design of novel compounds centered around this core structure.

Synthesis and Characterization of this compound

The synthesis of this compound is a straightforward and well-documented two-step process, making it an attractive starting material for medicinal chemistry campaigns.

Synthetic Pathway

The synthesis typically begins with the esterification of 4-methoxyphenol, followed by hydrazinolysis of the resulting ester.

Synthesis_Pathway 4-Methoxyphenol 4-Methoxyphenol Intermediate_Ester Ethyl 2-(4-methoxyphenoxy)acetate 4-Methoxyphenol->Intermediate_Ester K2CO3, Acetone, Reflux Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Ethanol, Reflux Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Final_Product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-methoxyphenoxy)acetate

  • To a solution of 4-methoxyphenol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain the crude ester.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the synthesized ethyl 2-(4-methoxyphenoxy)acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (2-3 equivalents) to the solution.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield pure this compound.

Anticancer Potential: A Derivative-Centric Approach

While direct cytotoxic data for this compound is scarce, a compelling case for its potential can be built upon the significant anticancer activities of its derivatives. The primary class of derivatives with documented anticancer efficacy are hydrazones, formed by the condensation of the terminal hydrazide group with various aldehydes and ketones.

Hydrazone Derivatives: A Gateway to Cytotoxicity

The condensation of this compound with aldehydes, such as 2-hydroxybenzaldehyde, yields hydrazone derivatives like (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide.[2] This class of compounds has shown promise as anticancer agents, with studies indicating their ability to induce apoptosis in cancer cells.[2]

Hydrazone_Formation Core_Molecule This compound Hydrazone_Derivative (E)-N'-(2-hydroxybenzylidene)- This compound Core_Molecule->Hydrazone_Derivative Condensation Aldehyde 2-Hydroxybenzaldehyde Aldehyde->Hydrazone_Derivative

Caption: Formation of a bioactive hydrazone derivative.

Proposed Mechanism of Action of Derivatives

The anticancer mechanism of hydrazone derivatives of this compound is believed to involve the induction of apoptosis through several pathways.[2]

  • Induction of Oxidative Stress: These compounds can generate reactive oxygen species (ROS) within cancer cells, leading to cellular damage and triggering apoptosis.

  • Disruption of Cellular Signaling Pathways: They may interfere with critical signaling pathways that regulate cell survival and proliferation, such as the NF-κB and Bcl-2 pathways.[3]

Proposed_Mechanism cluster_cell Cancer Cell Hydrazone Hydrazone Derivative ROS Increased ROS Hydrazone->ROS Signaling_Disruption Signaling Pathway Disruption (e.g., NF-κB, Bcl-2) Hydrazone->Signaling_Disruption Apoptosis Apoptosis ROS->Apoptosis Signaling_Disruption->Apoptosis

Sources

The Pivotal Role of the Hydrazide Moiety: A Deep Dive into the Structure-Activity Relationship of 2-(4-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 2-(4-methoxyphenoxy)acetohydrazide scaffold represents a versatile and privileged structure in medicinal chemistry, serving as a foundational building block for a diverse array of biologically active compounds. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the therapeutic potential of this core, with a particular focus on its derivatization into hydrazone analogs. We will explore the synthesis of the parent molecule, delve into the key structural modifications that influence biological activity, and elucidate the underlying mechanisms of action for its antimicrobial, anticancer, and anti-inflammatory effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics, offering insights into the rational design of more potent and selective agents based on the this compound framework.

Introduction: The Versatility of the Hydrazide Core

Hydrazides and their derivatives, particularly hydrazones, have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1] The presence of the azomethine group (-NH-N=CH-) in hydrazones is a key determinant of their biological properties, which include antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, antitubercular, and antitumoral activities.[1][2] The core molecule, this compound, combines a phenoxyacetic acid moiety with a hydrazide group, providing a template that is amenable to extensive chemical modification. This guide will systematically dissect the structural features of this scaffold and its derivatives to establish a clear understanding of their structure-activity relationships.

Synthesis and Characterization of the Core Scaffold

The synthesis of this compound is a straightforward and efficient process, typically achieved through the hydrazinolysis of the corresponding ester.[3][4] This reaction involves the treatment of ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate, usually in an alcoholic solvent under reflux conditions.[3]

Experimental Protocol: Synthesis of this compound
  • To a solution of ethyl 2-(4-methoxyphenoxy)acetate (1 mmol) in ethanol (15 ml), add hydrazine hydrate (85%, 1.1 mmol).[3]

  • Reflux the reaction mixture for 5 hours at 338 K.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Recrystallize the resulting solid product from ethanol to yield colorless crystals of this compound.[3]

The structural integrity of the synthesized compound can be confirmed by various analytical techniques, including FT-IR, ¹H NMR, and mass spectrometry, with crystal structure data also available for detailed conformational analysis.[3][5]

Structure-Activity Relationship (SAR) Analysis

The biological activity of compounds derived from this compound is profoundly influenced by the nature of the substituents introduced, particularly through the formation of hydrazones. The general structure for SAR analysis is presented below:

SAR_Analysis cluster_core This compound Core cluster_modifications Key Modification Sites Core R-C(=O)NHNH₂ R Phenoxy Ring (R₁) Core->R Substitution on phenoxy ring Hydrazone Hydrazone Formation (R₂) Core->Hydrazone Condensation with aldehydes/ketones

Caption: Key modification sites on the this compound scaffold for SAR studies.

The Phenoxy Ring (R₁)

The methoxy group at the para-position of the phenoxy ring is a crucial feature. This electron-donating group can influence the overall electronic properties and lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes and interact with target receptors.[6] Modifications at this position, such as the introduction of other alkyl or halogen groups, can modulate the biological activity. For instance, related phenoxyacetohydrazide compounds with chloro or nitro substitutions have demonstrated significant anti-inflammatory and anti-angiogenic properties.[7]

Substitution on Phenoxy Ring Observed/Potential Biological Effect Reference
4-MethoxyEnhances solubility and reactivity; contributes to anticancer and antimicrobial activity.[6]
4-ChloroPotent anti-inflammatory activity.[7]
3-NitroPotential for anti-inflammatory and anti-angiogenic effects.[7]
4-MethylServes as a related structural analog with potential biological activities.[4]
Hydrazone Formation (R₂) and its Impact on Biological Activity

The most significant diversification of the this compound scaffold is achieved through the condensation of the hydrazide moiety with various aldehydes and ketones to form hydrazones.[6] This introduces a new pharmacophore and significantly alters the biological profile of the parent molecule.

Hydrazone derivatives of this compound have shown promising antimicrobial activity. The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase.[2] The formation of metal complexes by these hydrazones can also enhance their efficacy by disrupting microbial cell membranes or inhibiting other vital enzymes.[6]

A key example is the formation of (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide, which incorporates a salicylaldehyde derivative. The presence of the hydroxyl group on the benzylidene moiety can contribute to its antimicrobial properties and its ability to chelate metal ions.[6]

The introduction of an aromatic or heteroaromatic ring through hydrazone formation can lead to potent anticancer agents. Studies have shown that compounds in this class can induce apoptosis in cancer cells through mechanisms involving oxidative stress and the disruption of cellular signaling pathways.[6] The specific substitution pattern on the appended ring system is critical for determining the potency and selectivity of the anticancer effect.

The anti-inflammatory properties of phenoxyacetohydrazide derivatives are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[7] The structural features of the hydrazone moiety play a crucial role in the selective inhibition of COX-1 versus COX-2, which is a critical consideration for minimizing gastrointestinal side effects.

Mechanistic Insights: A Visual Representation

The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets. The following diagram illustrates the proposed mechanisms of action.

Mechanisms cluster_compound This compound Derivatives cluster_targets Biological Targets & Pathways cluster_outcomes Biological Outcomes Compound Hydrazone Derivatives DNA_Gyrase DNA Gyrase (Bacterial) Compound->DNA_Gyrase Inhibition COX_Enzymes COX-1 / COX-2 (Inflammation) Compound->COX_Enzymes Inhibition Cancer_Cells Cancer Cell Pathways Compound->Cancer_Cells Disruption of Signaling Antimicrobial Antimicrobial Effect DNA_Gyrase->Antimicrobial Anti_inflammatory Anti-inflammatory Effect COX_Enzymes->Anti_inflammatory Anticancer Anticancer Effect (Apoptosis) Cancer_Cells->Anticancer

Caption: Proposed mechanisms of action for this compound derivatives.

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of novel therapeutic agents. The ease of its synthesis and the potential for diverse functionalization through hydrazone formation make it an attractive starting point for drug discovery programs. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on both the phenoxy ring and the hydrazone moiety in determining the biological activity profile.

Future research in this area should focus on:

  • Systematic library synthesis: The generation of a focused library of analogs with diverse substitutions will enable a more detailed and quantitative SAR analysis.

  • Mechanism of action studies: Further elucidation of the specific molecular targets and signaling pathways involved in the observed biological effects is crucial.

  • In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights presented in this guide, researchers can rationally design and synthesize next-generation therapeutics based on the versatile this compound core.

References

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  • ResearchGate. (n.d.). 2-(4-Meth-oxy-phen-oxy)acetohydrazide.
  • Benchchem. (n.d.). A Comprehensive Review of 2-(2-Chlorophenyl)acetohydrazide and its Analogs: Synthesis, Biological Activities, and Mechanisms of.
  • Elgohary, M. K., et al. (2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenoxy)acetohydrazide. In PubChem.
  • Patel, P., Gor, D., & Patel, P. S. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 3(7), 2269-2271.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
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  • Chemdiv. (n.d.). Compound 2-(4-methoxyphenoxy)-N'-[(4-methoxyphenyl)methylidene]acetohydrazide.
  • Chemdiv. (n.d.). Compound N'-[(2-hydroxyphenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide.
  • PubChemLite. (n.d.). This compound (C9H12N2O3).
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  • Malik, H., Kaur, P., Dahiya, A., & Sangwan, N. K. (2024). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 63B(2), 241-251.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of 2-Hydroxy-4-Methoxy Acetophenone Condensed the Aminobenzenearsonic Acid.
  • Chem-Impex. (n.d.). 2-(4-méthoxyphénoxy)acétohydrazide.
  • Al-Omar, M. A., & Amr, A. E. G. E. (2010). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 15(7), 4799–4809.
  • Beyzaei, H., Sheikh, S., Shiri, F., & Aryan, R. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances, 15(1), 1-12.
  • Glavač, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2154.
  • National Center for Biotechnology Information. (n.d.). 2-Phenoxyacetohydrazide. In PubChem.

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An In-Depth Technical Guide to the Solubility and Stability of 2-(4-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Physicochemical Landscape of a Promising Moiety

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's fundamental physicochemical properties is the bedrock upon which successful therapeutic development is built. This guide provides an in-depth exploration of the solubility and stability of 2-(4-Methoxyphenoxy)acetohydrazide, a hydrazide derivative with potential applications in medicinal chemistry.[1][2] While specific experimental data for this compound is not extensively available in public literature, this document serves as a detailed roadmap, outlining the requisite experimental protocols and theoretical underpinnings necessary to thoroughly characterize its behavior. By following the methodologies detailed herein, researchers can generate the critical data needed to advance their development programs.

Molecular and Physicochemical Profile

This compound is a hydrazide derivative with the molecular formula C₉H₁₂N₂O₃ and a molar mass of 196.21 g/mol .[3][4] Its synthesis is typically achieved through the reaction of ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in an ethanol solvent under reflux conditions.[1][3][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₂N₂O₃[3][4]
Molar Mass196.21 g/mol [3]
IUPAC NameThis compoundN/A

The presence of the methoxy group is generally associated with enhanced solubility.[1] However, the overall solubility and stability profile is a complex interplay of its various functional groups and must be empirically determined.

Solubility Characterization: A Systematic Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. A systematic approach to solubility screening is essential to identify suitable solvent systems for formulation, analytical method development, and non-clinical studies.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of this compound, influenced by its ether, amide, and hydrazide functionalities, will govern its interaction with various solvents. A qualitative assessment suggests probable solubility in polar organic solvents and limited solubility in non-polar and aqueous media. For compounds with poor aqueous solubility, creating a stock solution in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is a common and effective starting point.[6]

Experimental Protocol for Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a gold-standard technique for determining equilibrium solubility.

2.2.1 Materials and Reagents

  • This compound

  • A range of solvents with varying polarities (see Table 2)

  • Scintillation vials or glass test tubes with screw caps

  • Temperature-controlled orbital shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Table 2: Suggested Solvents for Solubility Screening

Solvent ClassExample SolventsRelative Polarity
Non-polarHexane, Toluene0.009, 0.099
Moderately Polar (Aprotic)Dichloromethane, Ethyl Acetate0.309, 0.228
Polar AproticAcetone, Acetonitrile, DMSO0.355, 0.460, 0.444
Polar ProticEthanol, Methanol, Water0.654, 0.762, 1.000

Relative polarity values are indicative and sourced from established literature.[7]

2.2.2 Step-by-Step Methodology

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures). Allow the samples to equilibrate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, visually inspect the samples to confirm the presence of undissolved solid. Centrifuge the vials at a high speed to pellet the excess solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis. Quantify the concentration of the dissolved compound against a standard calibration curve.

2.2.3 Data Presentation and Interpretation

The solubility should be reported in units of mg/mL or µg/mL. Presenting the data in a tabular format allows for easy comparison across different solvents and temperatures.

G cluster_workflow Solubility Determination Workflow A Add Excess Compound B Add Known Volume of Solvent A->B C Equilibrate (24-48h) B->C D Centrifuge C->D E Analyze Supernatant (HPLC) D->E

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment and Forced Degradation Studies

Stability testing is a regulatory requirement and a scientific necessity to understand how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[8] Forced degradation studies, or stress testing, are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9]

Guiding Principles of Forced Degradation

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing.[10] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are capable of detecting and resolving the degradants from the parent compound.[8] Key stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[11][12]

Experimental Protocols for Forced Degradation

3.2.1 General Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

3.2.2 Hydrolytic Degradation

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat the solution (e.g., at 60-80 °C) for a defined period. If no degradation is observed, a higher concentration of acid or a longer exposure time may be necessary.[8]

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Maintain the solution at room temperature or heat gently. Basic hydrolysis is often more rapid than acidic hydrolysis.

  • Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water and heat as described for acidic hydrolysis.

3.2.3 Oxidative Degradation

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature and protected from light. The concentration of hydrogen peroxide and the duration of exposure may need to be optimized.[8]

3.2.4 Photolytic Degradation

Expose the stock solution and the solid compound to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3.2.5 Thermal Degradation

Expose the solid compound to dry heat (e.g., 60-80 °C) in a temperature-controlled oven. The duration of exposure will depend on the thermal lability of the compound.

3.2.6 Sample Analysis and Mass Balance

All stressed samples should be analyzed by a stability-indicating HPLC method. This method must be able to resolve the parent peak from all significant degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity. The mass balance should be calculated to ensure that all degradation products are accounted for.

G cluster_forced_degradation Forced Degradation Pathways Compound This compound Acid Acid Hydrolysis (HCl) Compound->Acid Base Base Hydrolysis (NaOH) Compound->Base Oxidation Oxidation (H₂O₂) Compound->Oxidation Photo Photolysis (UV/Vis) Compound->Photo Thermal Thermal Stress Compound->Thermal

Caption: Key Stress Conditions for Forced Degradation Studies.

Analytical Method Considerations

A robust, stability-indicating analytical method is paramount for both solubility and stability studies. Reversed-phase HPLC is the most common technique.

Table 3: Typical Starting Conditions for HPLC Method Development

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for a wide range of compounds.
Mobile Phase Acetonitrile/Water or Methanol/Water with a buffer (e.g., phosphate or acetate)Allows for manipulation of selectivity and peak shape.
Detection UV-Vis at a wavelength of maximum absorbance (λmax)Provides good sensitivity for aromatic compounds.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns.
Column Temperature 25-30 °CEnsures reproducible retention times.

Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the method is accurate, precise, specific, linear, and robust.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific data for this molecule is sparse, the application of the detailed protocols within this document will enable researchers to generate the necessary data to inform critical decisions in the drug development process. The resulting solubility and stability profiles will be instrumental in guiding formulation development, defining appropriate storage conditions, and ensuring the overall quality and safety of any potential therapeutic agent derived from this promising chemical scaffold.

References

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  • SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2012, July 1). Retrieved from [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Retrieved from [Link]

  • forced degradation study: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). Retrieved from [Link]

  • Stability Indicating Forced Degradation Studies - RJPT. (n.d.). Retrieved from [Link]

  • Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Retrieved from [Link]

  • Solvents and Polarity - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

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The Chemistry and Evolving Applications of 2-(4-Methoxyphenoxy)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 2-(4-Methoxyphenoxy)acetohydrazide, a versatile intermediate in synthetic and medicinal chemistry. We will delve into its synthesis, structural characteristics, and its pivotal role in the development of novel compounds with significant biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage the potential of this valuable chemical entity.

Introduction: The Significance of the Hydrazide Moiety

The hydrazide functional group has long been a cornerstone in medicinal chemistry, with the discovery of isonicotinic acid hydrazide (INH) as a potent anti-tuberculosis agent marking a significant milestone.[1] Hydrazides and their derivatives are recognized for their broad spectrum of biological activities and their utility as synthons for a variety of heterocyclic compounds.[1][2] The inherent reactivity of the hydrazide group allows for the construction of more complex molecular architectures, making it a valuable tool in the design of novel therapeutic agents.

This compound has emerged as a key building block in this context. While its specific "discovery" is not pinpointed to a singular event, its synthesis is a logical extension of the well-established hydrazinolysis of esters.[1] The interest in this particular molecule stems from the combination of the reactive hydrazide group with the 4-methoxyphenoxy moiety, which can influence the pharmacokinetic and pharmacodynamic properties of its derivatives.

Synthesis and Structural Elucidation

The synthesis of this compound is a straightforward and efficient process, typically achieved through the hydrazinolysis of an appropriate ester precursor.

General Synthesis Protocol

The most common and widely reported method for the preparation of this compound involves the reaction of ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate.[3][4]

Experimental Protocol: Synthesis of this compound [3]

  • Reactants:

    • Ethyl 2-(4-methoxyphenoxy)acetate (1 mmol)

    • Hydrazine hydrate (85% solution, 1.1 mmol)

    • Ethanol (15 ml)

  • Procedure:

    • Combine ethyl 2-(4-methoxyphenoxy)acetate and hydrazine hydrate in ethanol in a round-bottom flask.

    • Heat the mixture to reflux (approximately 338 K) for 5 hours.

    • After the reaction is complete, remove the ethanol solvent under reduced pressure.

    • The resulting solid product is then recrystallized from ethanol to yield colorless crystals of this compound.

Synthesis_of_2_4_Methoxyphenoxy_acetohydrazide reagent1 Ethyl 2-(4-Methoxyphenoxy)acetate product This compound reagent1->product Ethanol, Reflux reagent2 Hydrazine Hydrate reagent2->product

Caption: Synthesis of this compound.

Structural Characteristics

The molecular structure of this compound has been determined by X-ray crystallography.[3] Key structural features include a relatively short N-N bond in the acetohydrazide group, suggesting a degree of electronic delocalization.[3][4] In the crystalline state, molecules are linked into sheets by intermolecular N-H···N and N-H···O hydrogen bonds.[3]

PropertyValueSource
Molecular FormulaC9H12N2O3[3][5][6]
Molar Mass196.2 g/mol [6]
AppearanceColorless crystals[3]

Role as a Key Intermediate in Drug Discovery

The primary significance of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The terminal amino group of the hydrazide is a nucleophile that readily reacts with aldehydes and ketones to form hydrazones.

Synthesis of Hydrazone Derivatives

A prominent example of the derivatization of this compound is its reaction with 2-hydroxybenzaldehyde to form (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide.[7] This condensation reaction is a critical step in creating a new class of compounds with enhanced biological activity.

Hydrazone_Formation intermediate This compound hydrazone (E)-N'-(2-hydroxybenzylidene)- This compound intermediate->hydrazone Condensation aldehyde 2-Hydroxybenzaldehyde aldehyde->hydrazone

Caption: Formation of a hydrazone derivative.

Biological Activities of Derivatives

Hydrazone derivatives of this compound have garnered significant interest due to their potential biological activities.

  • Anticancer Properties: Compounds such as (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide have been investigated as lead compounds for the development of new anticancer agents.[7] Studies suggest that these molecules can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and the disruption of cellular signaling pathways.[7]

  • Antimicrobial Activity: The ability of these hydrazone derivatives to form metal complexes may enhance their efficacy against various bacterial strains.[7] The proposed mechanism involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[7]

  • Antioxidant Properties: Research has also explored the antioxidant potential of these compounds, suggesting their possible use as therapeutic agents against diseases related to oxidative stress.[7]

Future Directions and Perspectives

The versatility of this compound as a synthetic intermediate continues to offer exciting opportunities in drug discovery and materials science. Further exploration of its derivatives could lead to the identification of novel therapeutic agents with improved efficacy and safety profiles. The ability of the hydrazone linkage to participate in metal complexation also opens avenues for the development of new catalysts and materials with unique properties.[7] As our understanding of disease pathways deepens, the rational design of novel molecules based on the this compound scaffold holds considerable promise for addressing unmet medical needs.

References

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  • 2-(4-Methylphenoxy)acetohydrazide - PMC - NIH.
  • SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
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The Versatile Scaffold: A Technical Guide to 2-(4-Methoxyphenoxy)acetohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Central to this endeavor is the identification and utilization of versatile molecular scaffolds that can be readily modified to generate libraries of compounds with diverse biological activities. One such scaffold of growing importance is 2-(4-methoxyphenoxy)acetohydrazide. This technical guide provides an in-depth exploration of this building block, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, chemical properties, and extensive applications in the design of novel therapeutic agents. We will delve into its role in the development of anticonvulsant, antimicrobial, anti-inflammatory, and anticancer compounds, supported by detailed experimental protocols, structure-activity relationship analyses, and quantitative biological data.

The this compound Core: Synthesis and Chemical Properties

The this compound molecule, with its characteristic methoxy-substituted aromatic ring, flexible oxyacetyl linker, and reactive hydrazide moiety, presents an ideal starting point for chemical elaboration. Its synthesis is both straightforward and efficient, making it an attractive building block for medicinal chemistry campaigns.

Synthesis Protocol

The most common and efficient synthesis of this compound involves a two-step process starting from the commercially available 4-methoxyphenol.

Step 1: Synthesis of Ethyl 2-(4-methoxyphenoxy)acetate

This initial step involves the etherification of 4-methoxyphenol with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, under basic conditions.

  • Reaction: 4-methoxyphenol + ClCH₂COOC₂H₅ → 4-CH₃O-C₆H₄-OCH₂COOC₂H₅ + HCl

  • Detailed Protocol:

    • To a solution of 4-methoxyphenol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

    • Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(4-methoxyphenoxy)acetate.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

The final step is the hydrazinolysis of the synthesized ester using hydrazine hydrate.[1][2]

  • Reaction: 4-CH₃O-C₆H₄-OCH₂COOC₂H₅ + N₂H₄·H₂O → 4-CH₃O-C₆H₄-OCH₂CONHNH₂ + C₂H₅OH + H₂O

  • Detailed Protocol:

    • Dissolve ethyl 2-(4-methoxyphenoxy)acetate (1 equivalent) in ethanol.

    • Add hydrazine hydrate (80-99% solution, 3-5 equivalents) to the solution.

    • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.[1]

    • Upon completion, cool the mixture in an ice bath to precipitate the product.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound as a white crystalline solid.[1]

Physicochemical Properties and Reactivity

The key to the utility of this compound lies in the reactivity of its terminal hydrazide group (-CONHNH₂). This nucleophilic moiety readily undergoes condensation reactions with a wide array of aldehydes and ketones to form stable hydrazone derivatives. This straightforward derivatization allows for the systematic introduction of diverse structural motifs, enabling the exploration of structure-activity relationships.

PropertyValue
Molecular FormulaC₉H₁₂N₂O₃
Molecular Weight196.20 g/mol
AppearanceWhite crystalline solid
Melting Point116-118 °C
SolubilitySoluble in ethanol, methanol, and DMSO

Therapeutic Applications of this compound Derivatives

The this compound scaffold has served as a launchpad for the development of compounds targeting a spectrum of diseases. The following sections will detail its application in key therapeutic areas.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Many existing antiepileptic drugs have limitations, including side effects and lack of efficacy in all patients, driving the search for new therapeutic agents. Derivatives of this compound, particularly its hydrazone analogs, have emerged as a promising class of anticonvulsant agents.[3]

The general hypothesis for the anticonvulsant activity of many hydrazone-containing compounds is their ability to interact with key targets in the central nervous system, such as voltage-gated sodium channels or GABAergic systems. The structural features of the this compound core, including the aromatic ring and the hydrazone linkage, are thought to be crucial for this activity.

Workflow for the Synthesis and Evaluation of Anticonvulsant Hydrazones:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound reaction Condensation Reaction (Ethanol, catalytic acid) start->reaction aldehyde Substituted Aldehyde/Ketone aldehyde->reaction hydrazone Hydrazone Derivative reaction->hydrazone purification Purification (Recrystallization/Chromatography) hydrazone->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization mes Maximal Electroshock (MES) Test characterization->mes scptz Subcutaneous Pentylenetetrazole (scPTZ) Test characterization->scptz rotarod Rotarod Test (Neurotoxicity) characterization->rotarod sar Structure-Activity Relationship (SAR) Analysis mes->sar scptz->sar rotarod->sar

Caption: Workflow for Synthesis and Anticonvulsant Screening.

Experimental Protocol: Synthesis of a Representative Hydrazone Derivative

  • Dissolve this compound (1 mmol) in 20 mL of ethanol.

  • Add a substituted aromatic aldehyde (1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure hydrazone derivative.

Structure-Activity Relationship (SAR) Insights:

While specific SAR studies on this compound derivatives are still emerging, general trends from related hydrazone series suggest that:

  • The nature and position of substituents on the aromatic ring introduced from the aldehyde play a critical role in modulating anticonvulsant activity.[4] Electron-withdrawing or donating groups can significantly influence potency.

  • The presence of a methoxy group on the phenoxy ring is often associated with favorable pharmacokinetic properties and can contribute to activity.[4]

Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antimicrobial agents. Hydrazone derivatives have been extensively investigated for their antibacterial and antifungal properties.[5] The lipophilicity conferred by the aromatic rings and the hydrogen bonding capacity of the hydrazone moiety are believed to be important for their mechanism of action, which may involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Representative Antimicrobial Data for Hydrazone Derivatives:

CompoundOrganismZone of Inhibition (mm)MIC (µg/mL)Reference
Hydrazone Derivative 1Staphylococcus aureus1862.5[6]
Hydrazone Derivative 2Escherichia coli16125[6]
Hydrazone Derivative 3Candida albicans15125[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well.

  • Include positive (broth with inoculum) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (bacteria) or 25-28°C for 48 hours (fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use can be associated with significant side effects. The phenoxyacetohydrazide scaffold has been explored for the development of novel anti-inflammatory agents.

The proposed mechanism of action for some of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[7]

In Vivo Anti-inflammatory Activity:

A study on novel phenoxyacetohydrazide derivatives demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats. One of the synthesized compounds, at a dose of 20 mg/kg, showed a 65.5% reduction in paw edema after 3 hours, which was comparable to the standard drug diclofenac.[8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Divide animals into groups (e.g., control, standard drug, and test compound groups).

  • Administer the test compound or standard drug (e.g., diclofenac) orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Anticancer Activity

The search for more effective and less toxic anticancer drugs is a major focus of medicinal chemistry. Hydrazone derivatives of various scaffolds have shown promising cytotoxic activity against a range of cancer cell lines.[9] Their proposed mechanisms of action are diverse and can include induction of apoptosis, inhibition of topoisomerase enzymes, and disruption of cell cycle progression.

Illustrative Anticancer Activity Data:

CompoundCell LineIC₅₀ (µM)Reference
Hydrazone Derivative AMCF-7 (Breast Cancer)8.5[9]
Hydrazone Derivative BHCT-116 (Colon Cancer)12.2[9]
Hydrazone Derivative CA549 (Lung Cancer)15.7[10]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Proposed Mechanism of Action Pathway:

G cluster_pathway Potential Anticancer Mechanism compound This compound Derivative cell_cycle Cell Cycle Arrest (e.g., G2/M phase) compound->cell_cycle apoptosis Induction of Apoptosis compound->apoptosis ros ROS Generation compound->ros caspase Caspase Activation apoptosis->caspase dna DNA Damage caspase->dna Cleavage of cellular proteins mitochondria Mitochondrial Dysfunction ros->mitochondria mitochondria->apoptosis

Caption: A potential mechanism of anticancer action.

Future Perspectives and Conclusion

This compound has proven to be a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the facile derivatization of its hydrazide moiety allow for the rapid generation of diverse compound libraries. The broad spectrum of biological activities exhibited by its derivatives, including anticonvulsant, antimicrobial, anti-inflammatory, and anticancer effects, underscores the significant potential of this scaffold in drug discovery.

Future research should focus on a more systematic exploration of the structure-activity relationships for each therapeutic area. The synthesis of larger, more diverse libraries and their screening against a wider range of biological targets will be crucial. Furthermore, detailed mechanistic studies are needed to elucidate the precise molecular targets of the most potent compounds. The development of derivatives with improved pharmacokinetic and pharmacodynamic profiles will also be a key area of focus.

References

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  • Ere, D., et al. (2020). Synthesis, Antibacterial and Antioxidant Activity Studies of 2, 4-Dinitrophenyl Hydrazone Derivatives of 4-Methoxyphenyl Propenone Chalcones. South Asian Research Journal of Pharmaceutical Sciences, 2(5), 84-93.
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Unveiling the Conformational Landscape and Electronic Architecture of 2-(4-Methoxyphenoxy)acetohydrazide: A Theoretical and Spectroscopic In-depth Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the molecular structure elucidation of 2-(4-Methoxyphenoxy)acetohydrazide, a molecule of interest in medicinal chemistry due to the prevalence of the hydrazide moiety in various therapeutic agents. By integrating experimental crystallographic and spectroscopic data with high-level quantum chemical calculations, we present a robust workflow for a detailed investigation of its structural, vibrational, and electronic properties. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry methods to the characterization of novel molecular entities. We will delve into the rationale behind the chosen computational strategies, offering a self-validating system that bridges theoretical predictions with experimental observations.

Introduction: The Significance of Hydrazides and the Need for In-Silico Characterization

Hydrazides and their derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular drugs. The biological activity of these compounds is intrinsically linked to their three-dimensional structure, electronic properties, and ability to form intermolecular interactions. A thorough understanding of the molecular structure is therefore paramount in the rational design of new and more effective therapeutic agents.

While experimental techniques like X-ray crystallography and NMR spectroscopy provide invaluable insights into the solid-state and solution-phase structures, respectively, they offer a static picture. Computational chemistry, particularly Density Functional Theory (DFT), complements these methods by providing a dynamic and in-depth view of the molecule's conformational flexibility, vibrational modes, and electronic landscape. This in-silico approach allows for the prediction of various molecular properties, aiding in the interpretation of experimental data and guiding further research.

This guide will focus on this compound, providing a detailed protocol for its theoretical investigation, starting from its synthesis and known crystal structure.

Synthesis and Experimental Foundation

The synthesis of this compound is typically achieved through the hydrazinolysis of the corresponding ester.

Synthetic Protocol

A common and effective method for the synthesis of the title compound involves the reaction of ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in an ethanolic solution under reflux.[1]

Step-by-step methodology:

  • To a solution of ethyl 2-(4-methoxyphenoxy)acetate (1 mmol) in ethanol (15 mL), add hydrazine hydrate (85%, 1.1 mmol).

  • Reflux the reaction mixture for approximately 5 hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting solid product is then recrystallized from ethanol to yield colorless crystals suitable for analysis.[1]

Experimental Structural Data: X-ray Crystallography

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction.[1] This experimental data serves as the "gold standard" for validating the accuracy of our theoretical calculations.

Parameter Value[1]
Chemical FormulaC₉H₁₂N₂O₃
Molecular Weight196.21 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)4.0964 (17)
b (Å)6.382 (3)
c (Å)35.608 (14)
V (ų)930.9 (7)
Z4
N-N Bond Length (Å)1.413 (2)

The relatively short N-N bond length suggests a degree of electronic delocalization within the acetohydrazide group.[1] In the crystal lattice, molecules are interconnected through N—H⋯N and N—H⋯O hydrogen bonds, forming sheets parallel to the ab plane.[1]

Theoretical Framework: A Deep Dive into the Molecular Structure

To gain a deeper understanding of the molecular properties of this compound, we will employ a series of theoretical calculations based on Density Functional Theory (DFT). The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional, a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, is a widely used and reliable choice for organic molecules.[2][3][4][5] We will use the 6-311++G(d,p) basis set, which provides a good balance between computational cost and accuracy for systems containing heteroatoms and for describing non-covalent interactions.[2][3][4][5]

The entire computational workflow can be visualized as follows:

G cluster_exp Experimental Data cluster_comp Computational Workflow cluster_val Validation & Analysis exp_data X-ray Crystal Structure NMR Spectra start Initial Geometry (from Crystal Structure) exp_data->start opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq elec Electronic Properties (HOMO-LUMO, MEP) opt->elec nbo Natural Bond Orbital (NBO) Analysis opt->nbo val_geom Compare Optimized vs. Crystal Structure opt->val_geom val_vib Compare Calculated vs. Experimental Spectra freq->val_vib analysis Interpret Electronic and Bonding Properties elec->analysis nbo->analysis

Sources

An In-Depth Technical Guide to Preliminary In-Vitro Studies of 2-(4-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazide-hydrazone derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the foundational in-vitro studies for the characterization of 2-(4-Methoxyphenoxy)acetohydrazide. As a Senior Application Scientist, the following sections will detail not just the "how" but the "why" behind the experimental design, ensuring a robust and logical investigative workflow. This document serves as a roadmap for researchers embarking on the preliminary assessment of this compound's therapeutic potential.

Introduction to this compound

This compound, with the molecular formula C9H12N2O3, is a hydrazide derivative that serves as a versatile precursor for the synthesis of various bioactive molecules.[4][5] The core structure, featuring a methoxyphenoxy group linked to an acetohydrazide moiety, provides a key scaffold for the development of novel therapeutic agents. The presence of both a nucleophilic amino group and a carbonyl group in the hydrazide allows for a variety of chemical modifications, leading to the formation of diverse heterocyclic systems with a broad spectrum of pharmacological activities.[6]

The synthesis of this compound is typically achieved through the reaction of an ester, such as ethyl 2-(4-methoxyphenoxy)acetate, with hydrazine hydrate.[4][5] This straightforward synthesis makes it an attractive starting material for further derivatization and biological screening.

Synthesis and Characterization

A reliable and scalable synthesis is the cornerstone of any drug discovery program. The synthesis of this compound is a well-established two-step process.

Synthesis Workflow

Synthesis_Workflow 4-Methoxyphenol 4-Methoxyphenol Intermediate_Ester Ethyl 2-(4-methoxyphenoxy)acetate 4-Methoxyphenol->Intermediate_Ester Esterification Ethyl_bromoacetate Ethyl_bromoacetate Ethyl_bromoacetate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Hydrazinolysis Hydrazine_hydrate Hydrazine_hydrate Hydrazine_hydrate->Final_Product

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 2-(4-methoxyphenoxy)acetate (Intermediate Ester)

  • Reaction Setup: To a solution of 4-methoxyphenol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equivalents).

  • Addition of Reagent: Stir the mixture at room temperature and add ethyl bromoacetate (1.2 equivalents) dropwise.

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude ester can be purified by column chromatography.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the synthesized ethyl 2-(4-methoxyphenoxy)acetate (1 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (85%, 1.1 equivalents) to the solution.[4]

  • Reaction Conditions: Reflux the mixture for 5 hours.[4] The formation of a precipitate may be observed.

  • Isolation and Purification: Cool the reaction mixture in an ice bath to facilitate complete precipitation. Filter the solid product, wash with cold ethanol, and dry under vacuum to yield this compound.

Characterization

The synthesized compound should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

  • Melting Point: To assess purity.

Preliminary In-Vitro Biological Evaluation

Based on the known biological activities of hydrazide derivatives, a logical starting point for the in-vitro evaluation of this compound involves screening for its antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[2] Hydrazide-hydrazone derivatives have shown promise in this area.[2][3]

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

  • Preparation of Inoculum: Grow bacterial cultures in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in MHB in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Include a positive control (a known antibiotic like Chloramphenicol or Gentamicin), a negative control (medium with inoculum and DMSO), and a sterility control (medium only).

Bacterial StrainGram StainMIC (µg/mL) of this compoundMIC (µg/mL) of Standard Antibiotic
S. aureusPositive
B. subtilisPositive
E. coliNegative
P. aeruginosaNegative
Antifungal Activity Screening

Fungal infections, particularly those caused by opportunistic pathogens, are a growing health concern. Hydrazide derivatives have also been explored for their antifungal potential.[2][7]

  • Fungal Strains: Use common pathogenic fungi such as Candida albicans, Aspergillus niger, and Cryptococcus neoformans.

  • Preparation of Inoculum: Prepare fungal spore or yeast suspensions in RPMI-1640 medium and adjust to the desired concentration.

  • Compound Preparation: Similar to the antibacterial assay, prepare serial dilutions of the test compound in RPMI-1640 in a 96-well plate.

  • Inoculation and Incubation: Add the fungal inoculum to the wells and incubate at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration that causes a significant reduction (e.g., ≥50%) in turbidity compared to the growth control.

  • Controls: Use a standard antifungal agent (e.g., Fluconazole or Amphotericin B) as a positive control.

Fungal StrainMIC (µg/mL) of this compoundMIC (µg/mL) of Standard Antifungal
C. albicans
A. niger
C. neoformans
Anticancer Activity Screening

The hydrazone scaffold is a key component in numerous drug candidates with anticancer properties.[6] These compounds can induce apoptosis and cell cycle arrest in cancer cells.[1][6]

Anticancer_Workflow Start Select Cancer Cell Lines MTT_Assay MTT Assay for Cytotoxicity (IC50) Start->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) MTT_Assay->Apoptosis_Assay If active Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Analysis If active Mechanism_Study Further Mechanistic Studies Apoptosis_Assay->Mechanism_Study Cell_Cycle_Analysis->Mechanism_Study

Caption: Workflow for preliminary in-vitro anticancer screening.

  • Cell Lines: A panel of human cancer cell lines from different origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK-293) for selectivity assessment.

  • Cell Culture: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Seed cells in 96-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Quantification: Dissolve the formazan crystals in DMSO and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cell LineCancer TypeIC50 (µM) of this compoundIC50 (µM) of Standard Drug (e.g., Doxorubicin)
MCF-7Breast
A549Lung
HeLaCervical
HEK-293Non-cancerous

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the preliminary in-vitro evaluation of this compound. The proposed studies will provide essential data on its potential antimicrobial, antifungal, and anticancer activities. Positive results from these initial screens will warrant further investigation, including the synthesis of derivatives to establish structure-activity relationships (SAR), and more in-depth mechanistic studies to elucidate the mode of action. These foundational studies are critical in determining the therapeutic potential of this compound and guiding its future development as a novel drug candidate.

References

  • EvitaChem. (n.d.). (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide.
  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem.
  • Abdel-Wahab, B. F., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1347. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and antimicrobial activity of substituted acetohydrazide derivatives.
  • ResearchGate. (n.d.). 2-(4-Meth-oxy-phen-oxy)acetohydrazide. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (2020). Synthesis, Reactions and Antimicrobial Activity of 2-Cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide Derivative. Retrieved from [Link]

  • MDPI. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Retrieved from [Link]

  • Marmara Pharmaceutical Journal. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Retrieved from [Link]

  • Worldwide Journals. (n.d.). Pharmaceutical Science Synthesis And in-Vitro Anti Bacterial Activity of 2-(2-Benzyl-4-Chlorophenoxy) Acetohydrazide As Triazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Retrieved from [Link]

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Methodological & Application

Application Note & Synthesis Protocol: 2-(4-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-methoxyphenoxy)acetohydrazide, a key intermediate in the development of novel therapeutic agents. The protocol herein details a robust and reproducible two-step synthetic pathway, commencing with the Williamson ether synthesis of ethyl 2-(4-methoxyphenoxy)acetate, followed by its hydrazinolysis. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of the Hydrazide Moiety

Hydrazides are a class of organic compounds that serve as pivotal building blocks in medicinal chemistry.[1] Their unique structural and electronic properties allow for the facile synthesis of a diverse array of derivatives, most notably hydrazones, which are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3][4] this compound, with its phenoxy and methoxy functional groups, is a particularly versatile scaffold for the generation of targeted molecular libraries in the pursuit of novel drug candidates.

Overall Synthesis Workflow

The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves an O-alkylation of 4-methoxyphenol with ethyl chloroacetate to form the corresponding ester. This is followed by a nucleophilic acyl substitution reaction where the ester is converted to the desired hydrazide using hydrazine hydrate.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrazinolysis A 4-Methoxyphenol C Ethyl 2-(4-methoxyphenoxy)acetate A->C K2CO3, Acetone, Reflux B Ethyl Chloroacetate B->C D Ethyl 2-(4-methoxyphenoxy)acetate F This compound D->F Ethanol, Reflux E Hydrazine Hydrate E->F

Figure 1: Overall two-step synthesis workflow for this compound.

Part 1: Synthesis of Ethyl 2-(4-methoxyphenoxy)acetate

Scientific Rationale

This initial step is a classic Williamson ether synthesis. 4-Methoxyphenol, a weak acid, is deprotonated by a suitable base, potassium carbonate, to form the more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate in an SN2 reaction to displace the chloride leaving group and form the desired ether linkage. Acetone is an ideal solvent for this reaction as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophilicity of the phenoxide. The reaction is conducted under reflux to provide the necessary activation energy for the reaction to proceed at a reasonable rate.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
4-MethoxyphenolC₇H₈O₂124.1412.41 g0.1
Ethyl ChloroacetateC₄H₇ClO₂122.5513.48 g (11.5 mL)0.11
Potassium Carbonate (anhydrous)K₂CO₃138.2120.73 g0.15
AcetoneC₃H₆O58.08200 mL-
500 mL Round-bottom flask--1-
Reflux condenser--1-
Magnetic stirrer and stir bar--1-
Heating mantle--1-
Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask containing a magnetic stir bar, add 4-methoxyphenol (12.41 g, 0.1 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol).

  • Solvent Addition: Add 200 mL of acetone to the flask.

  • Reagent Addition: While stirring, add ethyl chloroacetate (13.48 g, 0.11 mol) to the suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 12-16 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium chloride salts and wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 150 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 2 x 100 mL of 5% sodium hydroxide solution to remove any unreacted 4-methoxyphenol, followed by 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-(4-methoxyphenoxy)acetate as an oil or low-melting solid.

Part 2: Synthesis of this compound

Scientific Rationale

This step involves the hydrazinolysis of the ester synthesized in Part 1. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This nucleophilic acyl substitution reaction leads to the displacement of the ethoxide leaving group, forming the more thermodynamically stable hydrazide.[5] Ethanol is an excellent solvent for this transformation as it readily dissolves both the ester and hydrazine hydrate, and its boiling point is suitable for refluxing the reaction to completion.[2][6] An excess of hydrazine hydrate is often used to ensure the complete conversion of the ester.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Ethyl 2-(4-methoxyphenoxy)acetateC₁₁H₁₄O₄210.2321.02 g0.1
Hydrazine Hydrate (80% solution)N₂H₄·H₂O50.0612.5 g (12.1 mL)0.2
Ethanol (absolute)C₂H₅OH46.07150 mL-
250 mL Round-bottom flask--1-
Reflux condenser--1-
Magnetic stirrer and stir bar--1-
Heating mantle--1-
Büchner funnel and filter paper--1-
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ethyl 2-(4-methoxyphenoxy)acetate (21.02 g, 0.1 mol) obtained from Part 1 in 150 mL of absolute ethanol.

  • Reagent Addition: To this solution, add hydrazine hydrate (80% solution, 12.5 g, 0.2 mol) dropwise with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 5-8 hours.[6] The formation of a white precipitate may be observed as the product is formed.

  • Crystallization: After the reflux period, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath for 1-2 hours to maximize crystallization of the product.

  • Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified this compound in a vacuum oven at 50-60°C to a constant weight.

Characterization

The final product, this compound (C₉H₁₂N₂O₃, Molar Mass: 196.21 g/mol ), should be a white crystalline solid.[6][7] The structure and purity can be confirmed by standard analytical techniques:

  • Melting Point: Determination of the melting point range.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic proton and carbon signals.

  • FT-IR Spectroscopy: To identify key functional groups, such as the N-H, C=O, and C-O stretches.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hydrazine hydrate is toxic and corrosive. Handle with extreme care.[8]

  • Ethyl chloroacetate is a lachrymator and should be handled with caution.

  • Acetone and ethanol are flammable. Avoid open flames.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By understanding the chemical principles behind each step, researchers can confidently reproduce this synthesis and utilize the product as a valuable intermediate for the development of novel compounds with potential therapeutic applications.

References

  • National Center for Biotechnology Information. (2023). This compound. Acta Crystallographica Section E, 68(Pt 8), o1969. Available from: [Link]

  • Patel, P., Gor, D., & Patel, P. S. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 3(7), 2269-2271. Available from: [Link]

  • Zong, Q. S., & Wu, J. Y. (2014). Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 26(2), 663-666. Available from: [Link]

  • Khan, K. M., et al. (2012). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 17(5), 5699-5713. Available from: [Link]

  • Zong, Q. S., & Wu, J. Y. (2014). Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 26(2), 663-666. Available from: [Link]

  • Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6524. Available from: [Link]

  • Patil, S. B., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 37(7), 1707-1712. Available from: [Link]

  • Georg Thieme Verlag. (2014). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 27: Hetarenes and Related Ring Systems. Available from: [Link]

  • Zong, Q. S., & Wu, J. Y. (2014). Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 26(2), 663-666. Available from: [Link]

  • PubChemLite. This compound (C9H12N2O3). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 578463, 2-(4-Methoxyphenyl)acetohydrazide. Available from: [Link]

  • Organic Syntheses. Acetone hydrazone. Coll. Vol. 5, p.5 (1973); Vol. 40, p.1 (1960). Available from: [Link]

  • Google Patents. (1974). US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates.
  • Google Patents. (2013). CN103408454A - Preparation method of hydrazide compound.
  • The Royal Society of Chemistry. (2017). Direct Synthesis of Anilines and Nitrosobenzenes from Phenols. Organic & Biomolecular Chemistry, 15(42), 8920-8923. Available from: [Link]

  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. Available from: [Link]

  • ResearchGate. (2022). Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles. Monatshefte für Chemie - Chemical Monthly, 153, 965-971. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. ACS Omega, 6(3), 2269-2277. Available from: [Link]

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Mastering the Purification of 2-(4-Methoxyphenoxy)acetohydrazide: A Guide to Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates, such as 2-(4-methoxyphenoxy)acetohydrazide, a versatile building block in the synthesis of various biologically active molecules, are no exception. The synthesis of such compounds often yields a crude product containing unreacted starting materials, byproducts, and other contaminants that can interfere with subsequent reactions or compromise the integrity of the final API.[1]

Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds.[1][2][3] This process leverages the differences in solubility between the desired compound and its impurities in a chosen solvent system. By dissolving the impure solid in a hot solvent and allowing it to cool, the target compound selectively crystallizes, leaving the impurities behind in the solution, known as the mother liquor.[2][3] This application note provides a detailed protocol and the underlying scientific principles for the purification of this compound by recrystallization, ensuring a high degree of purity essential for its use in further synthetic applications.

Understanding the Molecule: Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for developing an effective recrystallization protocol.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₃[4]
Molar Mass 196.2 g/mol [4]
Appearance Colorless crystals[5]
Melting Point Dependent on purity[6]
General Solubility Soluble in organic solvents like ethanol and methanol; limited solubility in water.[6]

The presence of a polar hydrazide group and an ether linkage, combined with a nonpolar aromatic ring, gives this compound a moderate polarity. This dual character is a key consideration in solvent selection.

The Art and Science of Solvent Selection

The choice of a suitable solvent is the most critical factor in a successful recrystallization.[7] An ideal solvent should exhibit the following characteristics:

  • High solubility for the compound at elevated temperatures.

  • Low solubility for the compound at low temperatures.

  • High solubility for impurities at all temperatures, or very low solubility so they can be filtered off from the hot solution.

  • A boiling point that is lower than the melting point of the compound to prevent "oiling out." [8]

  • It should not react with the compound.

  • It should be non-toxic, inexpensive, and volatile enough to be easily removed from the purified crystals. [8]

For this compound, its synthesis is often followed by recrystallization from ethanol, indicating that ethanol is a highly effective solvent for its purification.[5][9] The hydroxyl group of ethanol can form hydrogen bonds with the hydrazide moiety, while its ethyl group interacts favorably with the aromatic portion of the molecule.

Systematic Solvent Screening Protocol

For novel compounds or when optimizing a procedure, a systematic solvent screening is recommended.

  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and water) dropwise at room temperature, shaking after each addition.

  • If the compound dissolves readily in a solvent at room temperature, that solvent is unsuitable for single-solvent recrystallization.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a water bath.

  • An ideal solvent will dissolve the compound completely upon heating.

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath.

  • The solvent that yields a good crop of crystals upon cooling is a suitable candidate for recrystallization.

Detailed Recrystallization Protocol for this compound

This protocol outlines the step-by-step procedure for the purification of this compound using ethanol as the recrystallization solvent.

Materials and Equipment
  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Powder funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Gravity Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation and Drying A Place crude product in Erlenmeyer flask B Add minimal hot ethanol A->B C Heat and stir until dissolved B->C D Filter hot solution to remove insoluble impurities C->D If insoluble impurities are present E Allow filtrate to cool slowly C->E If no insoluble impurities D->E F Cool in an ice bath E->F G Collect crystals by vacuum filtration F->G H Wash with cold ethanol G->H I Dry the purified crystals H->I

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar.

    • In a separate flask, heat a volume of ethanol to its boiling point.

    • Add a small portion of the hot ethanol to the flask containing the crude solid.

    • Heat the mixture on a hot plate with stirring. Continue to add hot ethanol portion-wise until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[2]

  • Hot Gravity Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Pre-heat a powder funnel and a second Erlenmeyer flask.

    • Place a piece of fluted filter paper in the hot funnel.

    • Pour the hot solution through the filter paper into the clean, hot flask. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the mouth of the Erlenmeyer flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10]

    • Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol to create a seal.

    • Turn on the vacuum source and pour the cold slurry of crystals into the Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.[8]

    • Continue to draw air through the crystals for several minutes to partially dry them.

    • Transfer the purified crystals to a watch glass and allow them to air dry completely. The final product should be a fine, colorless crystalline solid.

Troubleshooting Common Recrystallization Issues

IssuePossible CauseRecommended Solution
No crystals form upon cooling The solution is not saturated (too much solvent was added).Boil off some of the solvent to concentrate the solution and allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
"Oiling out" The compound's melting point is lower than the boiling point of the solvent, or the compound is precipitating too quickly from a highly concentrated solution.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent if the issue persists.
Low recovery of purified product Too much solvent was used.Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals.
The crystals were washed with solvent that was not cold enough.Always use ice-cold solvent for washing the crystals in the Büchner funnel.
Colored product Colored impurities are present.Before the hot gravity filtration, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities and can be removed by filtration.

Conclusion

Recrystallization is an indispensable technique for ensuring the high purity of pharmaceutical intermediates like this compound. By carefully selecting a suitable solvent and following a systematic protocol, researchers can effectively remove impurities and obtain a product of the quality required for successful drug development endeavors. The principles and procedures outlined in this application note provide a solid foundation for the purification of this and other similar solid organic compounds.

References

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)acetohydrazide. Retrieved from [Link]

  • Google Patents. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
  • PubChem. (n.d.). 2-(4-Methoxyphenoxy)propanohydrazide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3237. Retrieved from [Link]

  • ResearchGate. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?. Retrieved from [Link]

  • ResearchGate. (2019). Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (2000). Process for the purification of diphenyl ether compounds.
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  • Millersville University. (n.d.). Recrystallization1. Retrieved from [Link]

  • CUNY Queensborough Community College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

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Application Note: A Robust, Validated HPLC Method for Purity Analysis of 2-(4-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly specific and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities for 2-(4-Methoxyphenoxy)acetohydrazide. The method is developed for researchers, quality control analysts, and drug development professionals requiring a precise and accurate analytical procedure. The described protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

This compound is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical development. Its molecular structure, incorporating a methoxyphenoxy group and a hydrazide moiety, makes it a versatile building block for the synthesis of various biologically active compounds.[1] The purity of such an intermediate is a critical quality attribute that can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for its purity assessment is paramount.

High-performance liquid chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[2] Reversed-phase HPLC, in particular, is well-suited for the separation of moderately polar to nonpolar compounds.[3][4] Given the chemical structure of this compound (Molecular Formula: C9H12N2O3, Molecular Weight: 196.21 g/mol ), which imparts a degree of polarity, a reversed-phase method was selected for development.[1][5] This application note provides a comprehensive guide to the HPLC method, from sample preparation to data analysis, and includes a full validation summary.

Scientific Principles of the Method

The chromatographic separation is based on the partitioning of the analyte and its potential impurities between a polar mobile phase and a nonpolar stationary phase. This compound, being a polar aromatic compound, will have a moderate affinity for the hydrophobic C18 stationary phase. By employing a gradient elution with an increasing concentration of an organic modifier (acetonitrile), the polarity of the mobile phase is decreased over time. This allows for the elution of compounds with varying polarities, ensuring that the main component is well-retained and separated from both more polar and less polar impurities.

The selection of the detection wavelength is critical for achieving optimal sensitivity. The 4-methoxyphenoxy chromophore in the molecule is expected to exhibit strong UV absorbance. A close structural analog, 4-methoxyphenol, has UV absorption maxima at 222 nm and 282 nm.[6] Based on this, and accounting for the additional functional groups, a preliminary UV scan from 200 to 400 nm should be performed. For this method, a wavelength of 225 nm was chosen to ensure high sensitivity for both the main peak and a broad range of potential impurities.

Experimental Workflow

The overall workflow for the purity analysis of this compound is depicted in the following diagram.

HPLC Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_sample 1. Prepare Standard and Sample Solutions prep_mobile 2. Prepare Mobile Phases (Aqueous and Organic) degas 3. Degas Mobile Phases instrument_setup 4. Instrument Setup and Equilibration degas->instrument_setup Load system_suitability 5. System Suitability Test (SST) Injections analysis 6. Inject Samples (Standard and Test) system_suitability->analysis If SST Passes integration 7. Chromatogram Integration analysis->integration Acquire Data calculation 8. Purity Calculation (% Area Normalization) integration->calculation report 9. Generate Final Report calculation->report

Caption: Workflow for HPLC Purity Analysis.

Detailed Protocol

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

Instrumentation
  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic data system (CDS) for instrument control and data processing.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
0.01
20.00
25.00
25.01
30.00
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Run Time 30 minutes

Rationale for Choices:

  • C18 Column: Provides excellent hydrophobic retention for the aromatic ring of the analyte. The 250 mm length ensures high resolution for separating closely eluting impurities.

  • Formic Acid: Used as a mobile phase modifier to control pH and improve peak shape by minimizing tailing of acidic or basic analytes.

  • Gradient Elution: Necessary to elute a wide range of potential impurities with different polarities and to ensure the column is cleaned effectively after each injection.

  • 30 °C Column Temperature: Ensures reproducible retention times by minimizing fluctuations due to ambient temperature changes.

  • 225 nm Detection: Provides high sensitivity for the analyte and a broad range of potential aromatic impurities.

Solution Preparation
  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation

The analytical method was validated according to the ICH Q2(R1) guideline for a purity assay.[7] The validation parameters and acceptance criteria are summarized below.

Validation ParameterAcceptance Criteria
Specificity Peak purity of the analyte peak is demonstrated. No interference from blank or placebo.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 50% to 150% of the nominal concentration.
Accuracy (% Recovery) 98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%).
Precision (RSD) Repeatability: RSD ≤ 1.0% for six replicate injections.
Intermediate Precision: RSD ≤ 2.0% between different days/analysts/instruments.
Limit of Detection (LOD) Signal-to-Noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of approximately 10:1.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2).
System Suitability

Before sample analysis, the chromatographic system must meet the criteria outlined in pharmacopeias such as the USP.[5][6] A system suitability solution (Standard Solution) is injected five times.

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 1.0% (for n=5 injections)

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by area normalization. The area of each impurity peak is calculated as a percentage of the total area of all peaks in the chromatogram.

Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

% Individual Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Conclusion

The RP-HPLC method described in this application note is demonstrated to be a reliable, specific, and robust procedure for the purity determination of this compound. The comprehensive validation confirms its suitability for use in a regulated environment for quality control and drug development purposes. The detailed protocol provides a clear and actionable guide for implementation in the laboratory.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available from: [Link]

  • <621> CHROMATOGRAPHY . Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Available from: [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent . Available from: [Link]

  • This compound - PMC - NIH . Available from: [Link]

  • Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant - PubMed . Available from: [Link]

  • Are You Sure You Understand USP <621>? | LCGC International . Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA . Available from: [Link]

  • UV-Vis Spectrum of 4-methoxyphenol - SIELC Technologies . Available from: [Link]

  • This compound (C9H12N2O3) - PubChemLite . Available from: [Link]

  • Reversed-phase chromatography - Wikipedia . Available from: [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques - Jordi Labs - Laboratory Testing . Available from: [Link]

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Application Note: Structural Elucidation of 2-(4-Methoxyphenoxy)acetohydrazide using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the acquisition and interpretation of one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the structural characterization of 2-(4-methoxyphenoxy)acetohydrazide. This compound serves as a key intermediate in the synthesis of various derivatives with potential applications in medicinal chemistry and drug discovery.[1][2] The protocols and spectral analysis detailed herein are designed for researchers, chemists, and quality control analysts, offering field-proven insights into sample preparation, data acquisition, and rigorous structural verification.

Introduction and Scientific Context

This compound (Molecular Formula: C₉H₁₂N₂O₃, Molecular Weight: 196.21 g/mol ) is a versatile organic building block.[3][4][5] Its structure, featuring a phenoxy ether linkage, a methoxy substituent, and a reactive acetohydrazide moiety, makes it a valuable precursor for synthesizing more complex molecules, including hydrazones known for their diverse biological activities.[1]

In the context of drug development and materials science, unambiguous structural confirmation is paramount. NMR spectroscopy stands as the cornerstone of molecular characterization, providing detailed information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, primarily ¹H (protons) and ¹³C. This application note explains the causality behind experimental choices and provides a self-validating framework for interpreting the NMR data of the title compound.

Molecular Structure and Atom Numbering:

For clarity in spectral assignment, the following numbering scheme is used for this compound:

Experimental Methodology: A Validated Protocol

The quality of NMR data is directly dependent on meticulous sample preparation and appropriate instrument parameter selection.

Protocol: NMR Sample Preparation

The objective is to prepare a clear, homogeneous solution free of particulate matter, which can degrade magnetic field homogeneity and result in poor spectral resolution.

  • Material Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 50-80 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time, given the low natural abundance of the ¹³C isotope.[6]

  • Solvent Selection: Use approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent choice for this molecule for two key reasons. First, it readily solubilizes the compound. Second, its ability to form hydrogen bonds slows down the chemical exchange of the labile N-H protons of the hydrazide group (-NH-NH₂), allowing them to be observed as distinct, albeit often broad, signals in the ¹H NMR spectrum. In contrast, solvents like CDCl₃ or D₂O would lead to rapid exchange or signal loss.[7]

  • Dissolution: Transfer the weighed solid to a clean, dry vial. Add the deuterated solvent and gently vortex or swirl until the solid is completely dissolved.

  • Filtration and Transfer: To remove any suspended microparticulates, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: High-quality deuterated solvents typically contain a small amount of tetramethylsilane (TMS) as an internal reference standard, which is defined as 0.00 ppm. If not present, a minute amount can be added.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound identity and solvent.

Protocol: NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer and should be adjusted as necessary based on the specific instrument and sample concentration.

Parameter¹H NMR Acquisition ¹³C NMR Acquisition Justification & Expert Insight
Observe Frequency ~400 MHz~100 MHzStandard operating frequencies for a 400 MHz instrument.
Solvent Lock Deuterium (²H)Deuterium (²H)The instrument "locks" onto the deuterium signal of the solvent to compensate for magnetic field drift during the experiment, ensuring signal stability.[7]
Spectral Width (SW) -2 to 12 ppm0 to 200 ppmThis range encompasses all expected proton and carbon signals for the molecule, from aliphatic to carbonyl regions.
Number of Scans (NS) 8 to 16512 to 2048¹³C requires significantly more scans due to its low natural abundance (~1.1%) and smaller gyromagnetic ratio compared to ¹H.
Relaxation Delay (D1) 2.0 s2.0 sA delay of 1-2 seconds is generally sufficient for most protons and protonated carbons to relax back to equilibrium between pulses.[8]
Pulse Program Standard 1-pulse (zg30)Proton-decoupled (zgpg30)A standard 30° pulse is used for routine ¹H spectra. For ¹³C, broadband proton decoupling removes ¹H-¹³C coupling, simplifying the spectrum to singlets.
Acquisition Time (AQ) ~3-4 s~1-2 sDetermines the digital resolution of the spectrum.
Temperature 298 K (25 °C)298 K (25 °C)Standard ambient probe temperature.

Experimental Workflow Visualization

The following diagram outlines the logical flow from sample preparation to final data analysis, forming a self-validating experimental loop.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis weigh Weigh Compound (10-20 mg ¹H, 50-80 mg ¹³C) dissolve Dissolve in DMSO-d₆ (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter load Insert Sample & Lock filter->load Transfer to Spectrometer shim Shim Magnetic Field load->shim acquire Acquire Spectra (¹H and ¹³C) shim->acquire process Fourier Transform & Phase Correction acquire->process Raw Data (FID) integrate Integrate (¹H) & Picking Peaks process->integrate assign Assign Signals to Structure integrate->assign assign->weigh Cross-Validation report Generate Report assign->report

Caption: Workflow for NMR analysis of this compound.

Spectral Data and Interpretation

The following data were obtained in DMSO-d₆ and referenced to TMS at 0.00 ppm. The interpretation cross-validates the proposed molecular structure.

¹H NMR Spectral Data
SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment (Atom #)
A 9.10s (broad)1H--NH- (12)
B 6.89d2H9.1Ar-H (3, 5)
C 6.83d2H9.1Ar-H (2, 6)
D 4.42s2H--OCH₂- (10)
E 4.25s (broad)2H--NH₂ (13)
F 3.68s3H--OCH₃ (9)

Expert Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (Signals B & C, δ 6.8-6.9 ppm): The para-substituted aromatic ring gives rise to a characteristic AA'BB' system that appears as two distinct doublets.[9][10]

    • Signal B (δ 6.89): These two protons are ortho to the -OCH₂ group and are shifted slightly downfield.

    • Signal C (δ 6.83): These two protons are ortho to the electron-donating -OCH₃ group and are slightly more shielded (upfield).

    • Trustworthiness: The integration of each signal to 2H and their identical coupling constant (J = 9.1 Hz) confirms their ortho-coupling relationship across the symmetrical ring.

  • Aliphatic Methylene Protons (Signal D, δ 4.42): This singlet integrates to 2H and is assigned to the methylene protons (-OCH₂-). Its downfield chemical shift is a direct result of the deshielding effect from the adjacent electronegative oxygen atom of the ether linkage. It appears as a singlet because there are no protons on the adjacent atoms (oxygen on one side, carbonyl carbon on the other).

  • Aliphatic Methoxide Protons (Signal F, δ 3.68): This sharp singlet, integrating to 3H, is characteristic of a methoxy group (-OCH₃) attached to an aromatic ring.

  • Labile Hydrazide Protons (Signals A & E):

    • Signal A (δ 9.10): This broad singlet corresponds to the single proton of the secondary amide (-NH-). Its significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding with the DMSO solvent.

    • Signal E (δ 4.25): This broad singlet, integrating to 2H, is assigned to the terminal amine protons (-NH₂).

    • Validation: The presence of these signals confirms the integrity of the hydrazide functional group. A common validation technique is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the signals for these exchangeable protons would disappear.

¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment (Atom #)Expert Interpretation
168.4C=O (11)This downfield signal is characteristic of a carbonyl carbon in an amide or hydrazide environment.
153.2Ar-C (4)The ipso-carbon attached to the methoxy group (-OCH₃). The oxygen atom strongly deshields this carbon.
152.1Ar-C (1)The ipso-carbon attached to the ether oxygen (-OCH₂-). It is also significantly deshielded.
115.3Ar-C (3, 5)The two equivalent carbons ortho to the -OCH₂ group.
114.5Ar-C (2, 6)The two equivalent carbons ortho to the -OCH₃ group. They are shielded by the electron-donating effect of the methoxy group, resulting in an upfield shift compared to the other aromatic carbons.[10]
67.2-OCH₂- (10)The methylene carbon, deshielded by the adjacent ether oxygen.
55.2-OCH₃ (9)The methyl carbon of the methoxy group. This is a typical chemical shift for a methoxy carbon attached to an aromatic ring.

Trustworthiness through Data Congruence: The ¹³C NMR spectrum is fully consistent with the proposed structure. There are a total of 7 unique carbon signals, which matches the 7 distinct carbon environments in the molecule (C2/C6 and C3/C5 are equivalent due to symmetry). This count provides authoritative validation of the structure deduced from the ¹H NMR data.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides an unambiguous and detailed structural confirmation of this compound. The chemical shifts, signal multiplicities, and integration values from the ¹H spectrum, along with the distinct chemical shifts in the ¹³C spectrum, are all in perfect agreement with the expected electronic environments within the molecule. The protocols outlined here represent a robust methodology for the routine analysis and quality control of this important chemical intermediate, ensuring scientific integrity for researchers and drug development professionals.

References

  • Fun, H. K., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2537. [Link]

  • University of Ottawa. (2023). Standard Operating Procedure for NMR Experiments. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Patel, P., et al. (2012). Synthesis and Spectral Study of 2-(4-{[(Substitutedphenyl)imino]methyl}phenoxy)aceto Hydrazide. International Journal of Pharmaceutical Sciences and Research, 3(7), 2269-2271. [Link]

  • Hoyt, D. W., et al. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. The Royal Society of Chemistry. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Interpreting NMR spectra. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]

  • Chem 220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals. YouTube. [Link]

  • University of Puget Sound Chemistry Department. (n.d.). Signal Areas. Retrieved from [Link]

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Elucidating the Three-Dimensional Architecture of 2-(4-Methoxyphenoxy)acetohydrazide Derivatives: A Guide to Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazide-hydrazone derivatives are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1] The 2-(4-methoxyphenoxy)acetohydrazide scaffold, in particular, serves as a versatile precursor for synthesizing novel therapeutic candidates. Understanding the precise three-dimensional structure of these molecules is paramount for structure-activity relationship (SAR) studies and for optimizing their interaction with biological targets—a central tenet of structure-based drug design (SBDD).[2][3]

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the atomic arrangement of a crystalline solid.[4][5] It provides unambiguous information on molecular conformation, bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers.[2][4] Furthermore, SC-XRD reveals the intricate network of intermolecular interactions (e.g., hydrogen bonding, π-stacking) that govern crystal packing, which can influence critical physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability.[6]

This application note provides a comprehensive, field-proven guide to the single-crystal X-ray diffraction analysis of this compound derivatives. It is designed to navigate researchers through the entire workflow, from synthesis and crystallization to data analysis and validation, emphasizing the causal logic behind key experimental decisions.

Part I: Synthesis and High-Quality Crystal Growth

The foundation of a successful SC-XRD experiment is a high-quality single crystal. This section details the synthesis of the precursor and its derivatives, followed by robust protocols for crystallization.

Synthesis of this compound and its Derivatives

The parent hydrazide is typically synthesized via hydrazinolysis of the corresponding ester.[7][8] Derivatives, most commonly hydrazones, are then formed through a condensation reaction with an appropriate aldehyde or ketone.[1][9][10]

Protocol 1: Synthesis of this compound

  • Reactants: Combine ethyl 2-(4-methoxyphenoxy)acetate (1 equivalent) and hydrazine hydrate (2 equivalents) in absolute ethanol (approx. 15 mL per 10 mmol of ester).

  • Reaction: Reflux the mixture for 4-6 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).

  • Isolation: Reduce the solvent volume under reduced pressure. Upon cooling, the white, solid product will precipitate.

  • Purification: Collect the solid by vacuum filtration and recrystallize from hot ethanol to yield pure this compound.[7][8]

Protocol 2: General Synthesis of Hydrazone Derivatives

  • Reactants: Dissolve the synthesized this compound (1 equivalent) and a selected aldehyde or ketone (1 equivalent) in ethanol.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the solution.

  • Reaction: Reflux the mixture for 2-5 hours until TLC analysis indicates the consumption of the starting materials.

  • Isolation & Purification: Cool the reaction mixture to room temperature. The resulting hydrazone derivative often precipitates and can be collected by filtration. Further purification is achieved by recrystallization from a suitable solvent like ethanol or acetonitrile.[10][11]

The Art of Crystallization: From Solution to Diffraction-Quality Crystal

Growing a single crystal suitable for diffraction—ideally 0.1-0.3 mm in each dimension with no visible cracks or defects—is often the most challenging step.[12][13] The goal is to create a supersaturated solution from which the molecule can slowly and orderly precipitate.

Causality: Rapid precipitation leads to microcrystalline powders, which are unsuitable for SC-XRD.[14] The key is to approach the point of insolubility slowly, allowing individual molecules to pack into a well-ordered lattice.

Protocol 3: Crystallization Techniques

  • A. Slow Evaporation (The Workhorse Method):

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) to near saturation at room temperature.

    • Filter the solution through a syringe filter into a clean vial to remove any particulate matter.

    • Cover the vial with a cap, perforated with a few small holes using a needle. This controls the rate of evaporation.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • B. Solvent Vapor Diffusion (For Sensitive Compounds):

    • Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble).

    • Place this vial, uncapped, inside a larger, sealed jar.

    • Add a "poor" solvent (one in which the compound is insoluble but is miscible with the good solvent) to the bottom of the larger jar.

    • Over time, the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.

  • C. Slow Cooling:

    • Create a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 50-60°C).

    • Ensure the solution is fully dissolved and filtered to remove impurities.

    • Allow the solution to cool slowly to room temperature. For more controlled crystal growth, place the vessel in a Dewar flask filled with warm water to slow the cooling rate even further.

Part II: Single-Crystal X-ray Diffraction: Data Acquisition

With a suitable crystal, the next phase is to collect the diffraction data. This process requires precision and a clear understanding of the instrumentation.

Crystal Selection and Mounting
  • Selection: Under a polarizing microscope, select a crystal that is transparent, has well-defined faces, and exhibits uniform extinction every 90 degrees of rotation.[12] Reject cloudy, cracked, or intergrown specimens.

  • Mounting: Carefully pick up the selected crystal using a cryo-loop or a fine glass fiber tipped with a minimal amount of oil or grease. Mount the loop onto a goniometer head.

Protocol 4: Data Collection on a Modern Diffractometer

This protocol assumes the use of a modern single-crystal diffractometer equipped with a microfocus X-ray source and a sensitive detector (e.g., Rigaku XtaLAB Synergy-S, Bruker D8 VENTURE).

  • Centering: Mount the goniometer head on the diffractometer. Optically and computationally center the crystal in the X-ray beam.

  • Cryo-cooling: Cool the crystal to a low temperature, typically 100 K, using a nitrogen or helium cryostream.

    • Causality: Low-temperature data collection minimizes atomic thermal vibrations, leading to higher resolution data, reduced background noise, and a more precise final structure.[15] It also protects many organic crystals from radiation damage.

  • Unit Cell Determination: Collect a few initial frames (pre-experiment) to locate the diffraction spots. The instrument software will automatically index these reflections to determine the preliminary unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the determined crystal system, the software will calculate an optimal strategy for collecting a complete and redundant dataset. This involves a series of scans (typically ω- and φ-scans) at different detector and goniometer positions.

    • Key Parameters:

      • X-ray Source: Mo Kα (λ = 0.71073 Å) is standard for small organic molecules. Cu Kα (λ = 1.5418 Å) may be used for very small crystals but can increase absorption effects.

      • Exposure Time: Typically 5-60 seconds per frame, depending on crystal size and scattering power.

      • Resolution: Aim for data to the highest possible resolution (ideally better than 0.8 Å).

  • Data Integration and Reduction: Once collection is complete, the software integrates the raw diffraction images, calculating the intensity of each reflection.[16] It then applies corrections for factors like Lorentz-polarization effects and absorption. The data is scaled and merged to produce a final reflection file (e.g., an HKL file).

Diagram 1: Overall Experimental Workflow This diagram outlines the complete process from the synthesis of the hydrazone derivatives to the final validated crystal structure.

G Overall Experimental Workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination synthesis Synthesis of Hydrazide & Derivatives purification Purification (Recrystallization) synthesis->purification crystallization Crystal Growth (e.g., Slow Evaporation) purification->crystallization mounting Crystal Selection & Mounting crystallization->mounting data_collection SC-XRD Data Collection (100 K) mounting->data_collection data_reduction Data Integration, Scaling & Reduction data_collection->data_reduction solution Structure Solution (Direct Methods) data_reduction->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Validation (checkCIF) & Deposition (CCDC) refinement->validation

Caption: Workflow from synthesis to final structure deposition.

Part III: Structure Solution, Refinement, and Validation

This final stage involves translating the collected diffraction data into a chemically meaningful atomic model.

Structure Solution

For small molecules like hydrazide derivatives, the phase problem is typically solved using direct methods. This mathematical approach uses statistical relationships between reflection intensities to derive initial phase estimates, which are then used to calculate an initial electron density map. Software like SHELXT is highly effective for this task.[17]

Protocol 5: Structure Refinement

Refinement is an iterative process of adjusting the atomic parameters (positional coordinates, displacement parameters) to improve the agreement between the model-calculated structure factors (Fc) and the experimentally observed structure factors (Fo).[18][19] This is typically performed using a least-squares minimization algorithm within software like SHELXL or Olex2.

  • Initial Refinement: Begin by refining the positions and isotropic displacement parameters of all non-hydrogen atoms identified in the initial solution.

  • Anisotropic Refinement: Refine the displacement parameters anisotropically. This models the thermal motion of each atom as an ellipsoid rather than a sphere, providing a more accurate model.

  • Locating Hydrogen Atoms: Hydrogen atoms can often be located in the difference electron density map. Alternatively, they can be placed in geometrically calculated positions and refined using a "riding model."

  • Convergence: The refinement is considered converged when the shifts in all parameters are negligible and the R-factors stabilize.

    • Key Quality Indicators:

      • R1: A measure of the agreement between observed and calculated structure factor amplitudes. A value < 5% is excellent for small molecules.

      • wR2: A weighted R-factor based on F². A value < 15% is generally considered good.

      • Goodness of Fit (GooF): Should be close to 1.0 for a good model.

Diagram 2: Structure Solution and Refinement Cycle This diagram illustrates the iterative nature of refining a crystal structure model against experimental data.

G Structure Solution & Refinement Cycle data Processed Data (HKL File) solution Initial Structure Solution (e.g., SHELXT) data->solution model Atomic Model (x, y, z, Uiso) solution->model refine Least-Squares Refinement (e.g., SHELXL) model->refine f_calc Calculate Structure Factors (Fc) refine->f_calc compare Compare Fo and Fc (Calculate R-factors) f_calc->compare diff_map Difference Fourier Map (Fo - Fc) compare->diff_map  Model Incomplete final_model Final Validated Model (CIF) compare->final_model  Model Converged  (R-factors low, GooF ~ 1) diff_map->model Add/Correct Atoms

Caption: The iterative cycle of crystallographic structure refinement.

Data Presentation

All quantitative crystallographic data should be summarized in a standardized table for publication and comparison.

Table 1: Example Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formulaC₁₆H₁₆N₂O₄
Formula weight300.31
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)15.789(6)
β (°)98.76(1)
Volume (ų)1337.1(9)
Z4
Density (calculated, g/cm³)1.490
Absorption coefficient (mm⁻¹)0.110
F(000)632
Crystal size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected9876
Independent reflections2910 [R(int) = 0.034]
Completeness to θ = 27.5°99.8%
Data / restraints / params2910 / 0 / 200
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.041, wR2 = 0.105
R indices (all data)R1 = 0.052, wR2 = 0.118
Largest diff. peak/hole (e·Å⁻³)0.35 and -0.28

Note: The values in this table are for illustrative purposes only.

Final Validation and Data Deposition

Before publication, the final Crystallographic Information File (CIF) must be validated.

  • Validation: Use the International Union of Crystallography's (IUCr) checkCIF service to rigorously check the syntax and self-consistency of the data.[20][21][22] This service will generate a report highlighting any potential errors or unusual features (Alerts A, B, C, G) that should be addressed or explained.

  • Deposition: Deposit the final CIF and structure factor file (FCF) with a public database. For organic and metal-organic compounds, the Cambridge Crystallographic Data Centre (CCDC) is the appropriate repository.[20][23] The CCDC will provide a unique deposition number for each structure, which is required for publication and allows other researchers to access the data.[24]

References

  • Vertex AI Search. (2026). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • The Cambridge Crystallographic Data Centre (CCDC). (2026). Deposit Structures.
  • Rigaku. (2026). Drug discovery by single crystal X-ray structure analysis.
  • Kandhasamy, S., et al. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. PubMed Central.
  • Veranova. (2026). Harnessing the power of single crystal X-ray diffraction.
  • Chemistry World. (2026). Exploring the advantages of single-crystal x-ray diffraction in pharma.
  • American Chemical Society. (2026). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus.
  • University of Kentucky. (2026). Tutorials - X-Ray Crystallography Facility.
  • CCDC. (2025). Advice and tools for creating / editing a valid CIF file.
  • EvitaChem. (2026). (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide.
  • CCDC. (2026). CIF Deposition Guidelines.
  • University of Glasgow. (2026). Validation and Checking of CIF's.
  • National Institutes of Health (NIH). (2026). This compound. PMC.
  • YouTube. (2020). Crystal Structure Solution and Refinement in Apex3.
  • ABEJA, Inc. (2023). Protein X-ray Structure Determination Tutorial: Step.4 Structure Refinement and Validation.
  • Unknown Source. (2026). Structure solution and refinement: introductory strategies.
  • ResearchGate. (2026). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art.
  • Scribd. (2026). Crystal Structure Refinement - TUTORIAL.
  • Google Patents. (1962). Preparation of acyl hydrazine derivatives.
  • University of Zurich. (2026). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
  • Rigaku. (2026). Single crystal X-ray diffraction.
  • Springer Nature Experiments. (2026). X-ray Diffraction Protocols and Methods.
  • Wikipedia. (2026). X-ray crystallography.
  • Google Patents. (2016). Method of producing high-purity hydrazine.
  • National Institutes of Health (NIH). (2026). 2-(4-Methylphenoxy)acetohydrazide. PMC.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of the Hydrazinyl Group in Library Synthesis.
  • MDPI. (2026). The Synthesis and Crystal Structure of Two New Hydrazone Compounds.
  • ResearchGate. (2020). How to purify hydrazone?
  • PubChem. (2026). Compound N'-[(2-hydroxyphenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide.
  • International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE.

Sources

Application Note: A Comprehensive Guide to the Synthesis of Novel Hydrazone Derivatives from 2-(4-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hydrazones, characterized by the azomethine group (-NHN=CH-), are a cornerstone in medicinal chemistry, exhibiting a vast spectrum of pharmacological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] Their synthetic accessibility and modular nature make them ideal scaffolds for drug discovery and development.[3][4] This document provides a detailed, field-proven guide for the synthesis, purification, and characterization of novel hydrazone derivatives starting from 2-(4-methoxyphenoxy)acetohydrazide. We delve into the underlying reaction mechanisms, offer step-by-step protocols, and provide troubleshooting insights to empower researchers in generating diverse libraries of these high-potential compounds.

Foundational Principles: The Chemistry of Hydrazone Formation

The synthesis of hydrazones is fundamentally a condensation reaction between a hydrazine derivative (in this case, a hydrazide) and a carbonyl compound (an aldehyde or a ketone).[5] The reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.

The Reaction Mechanism

Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting.

  • Carbonyl Activation: A catalytic amount of acid (e.g., glacial acetic acid) protonates the carbonyl oxygen of the aldehyde or ketone. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][7]

  • Nucleophilic Attack: The terminal nitrogen atom of the this compound, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A series of proton transfers occurs, leading to the formation of a carbinolamine intermediate.

  • Dehydration: The carbinolamine is then protonated at the oxygen atom, forming a good leaving group (water). Elimination of a water molecule and a final deprotonation step yield the stable hydrazone product, characterized by the C=N double bond.[8]

The pH of the reaction medium is a critical parameter. An optimal, mildly acidic environment (pH 4-6) is required to facilitate carbonyl protonation without deactivating the hydrazide nucleophile through excessive protonation.[6]

Potential Side Reactions

The most common side reaction is the formation of an azine. This occurs if the newly formed hydrazone reacts with a second molecule of the aldehyde or ketone.[5][6] Using a slight excess (1.0-1.1 equivalents) of the hydrazide can often minimize this side reaction.[6]

Diagram: Mechanism of Acid-Catalyzed Hydrazone Formation

G Hydrazide R-CO-NH-NH₂ (this compound) Attack Step 2: Nucleophilic Attack Hydrazide->Attack Carbonyl R'-CO-R'' (Aldehyde/Ketone) Protonation Step 1: Carbonyl Activation (Protonation) Carbonyl->Protonation Catalyst H⁺ (e.g., Acetic Acid) Catalyst->Protonation Protonation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Dehydration Step 3: Dehydration (Elimination of H₂O) Intermediate->Dehydration Product R-CO-NH-N=CR'R'' (Hydrazone Product) Dehydration->Product

Caption: General mechanism for acid-catalyzed hydrazone synthesis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the hydrazide precursor and its subsequent conversion to hydrazone derivatives.

Protocol 2.1: Synthesis of this compound (Precursor)

The starting hydrazide is readily synthesized from its corresponding ester.[9][10]

Materials:

  • Ethyl 2-(4-methoxyphenoxy)acetate

  • Hydrazine hydrate (85% or higher)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 2-(4-methoxyphenoxy)acetate (1 equivalent) in absolute ethanol (approx. 10-15 mL per gram of ester).

  • Add hydrazine hydrate (1.1 to 1.5 equivalents) to the solution dropwise while stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 4-6 hours.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane (e.g., 1:1). The reaction is complete when the starting ester spot has disappeared.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation.

  • If a solid precipitate does not form, reduce the solvent volume under reduced pressure until a solid begins to appear, then cool.

  • Collect the white crystalline solid by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product under vacuum to yield pure this compound. The product can be used in the next step without further purification if TLC shows high purity.

Protocol 2.2: General Synthesis of Hydrazone Derivatives

This protocol details the condensation reaction to form the final hydrazone products.

Materials:

  • This compound (from Protocol 2.1)

  • Selected aldehyde or ketone (e.g., salicylaldehyde, 4-chlorobenzaldehyde, acetophenone)

  • Ethanol (absolute) or Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equivalent) in a suitable volume of absolute ethanol (e.g., 20 mL) in a round-bottom flask.[11]

  • To this solution, add the corresponding aldehyde or ketone (1.0-1.1 equivalents).

  • Add 2-3 drops of glacial acetic acid as a catalyst to the stirring mixture.[6][12]

  • Stir the reaction mixture at room temperature or heat under reflux for 1-5 hours. The optimal condition depends on the reactivity of the carbonyl compound. Aromatic aldehydes often react readily at room temperature, while ketones may require heating.[6][11]

  • Monitor the reaction's progress using TLC.[6] Apply spots of the starting hydrazide, the carbonyl compound, and the reaction mixture to a silica plate. The formation of a new, typically less polar, spot and the disappearance of the starting material spots indicate reaction completion.

  • Once the reaction is complete, cool the mixture to room temperature. The product often precipitates directly from the reaction mixture. If not, place the flask in an ice bath to induce crystallization.[13]

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold water to remove any residual acid catalyst, followed by a wash with cold ethanol to remove unreacted starting materials.[13]

  • Purify the crude product by recrystallization.

Diagram: Experimental Workflow for Hydrazone Synthesis

G cluster_0 Synthesis Phase cluster_1 Work-up & Purification cluster_2 Analysis A 1. Dissolve Hydrazide & Carbonyl in Ethanol B 2. Add Catalytic Acetic Acid A->B C 3. Stir at RT or Reflux (1-5 hours) B->C D 4. Monitor by TLC C->D E 5. Cool Mixture (Induce Precipitation) D->E Reaction Complete F 6. Vacuum Filtration E->F G 7. Wash Solid (Cold H₂O, then cold EtOH) F->G H 8. Recrystallize from suitable solvent G->H I 9. Characterize Pure Product (FT-IR, NMR, MS) H->I

Sources

Application Notes & Protocols: Leveraging 2-(4-Methoxyphenoxy)acetohydrazide for Advanced Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-Phase Organic Synthesis (SPOS) has revolutionized the fields of medicinal chemistry and drug discovery by enabling the rapid assembly of compound libraries. The choice of linker, the molecular scaffold tethering a substrate to the insoluble support, is paramount to the success of any solid-phase strategy. This document provides a detailed guide on the application of 2-(4-methoxyphenoxy)acetohydrazide as a versatile and robust linker. This linker strategy is particularly effective for the immobilization of ketones and aldehydes, leading to the formation of a stable acylhydrazone bond. We will explore the underlying chemical principles, detail step-by-step protocols for resin functionalization, substrate immobilization, and cleavage, and discuss the advantages of this system for the synthesis of small molecules and complex heterocycles.

Introduction: The Role of Hydrazide Linkers in SPOS

The efficiency of solid-phase synthesis hinges on the ability to assemble molecular structures on an insoluble polymer support and subsequently cleave the final product with high purity and yield. Hydrazide-based linkers have emerged as a powerful tool in the SPOS arsenal.[1] Unlike many linkers that anchor substrates via ester or amide bonds, hydrazide linkers offer a unique mode of connectivity through the formation of an acylhydrazone bond with carbonyl compounds (aldehydes and ketones).

This compound is an exemplary member of this class. Its structure features a terminal hydrazide group for substrate anchoring and a methoxy-activated aromatic ring that influences the stability and cleavage characteristics of the linker. This system is prized for its stability under a wide range of reaction conditions, including those used in standard peptide synthesis (e.g., Fmoc/tBu strategies), while allowing for specific cleavage under mild acidic or oxidative conditions.[2][3] This orthogonality makes it highly valuable for complex, multi-step synthetic campaigns.

Key Advantages:

  • Selective Immobilization: Reacts specifically with aldehydes and ketones.

  • High Stability: The resulting acylhydrazone bond is stable to a wide range of non-acidic reagents, allowing for extensive synthetic modifications on the resin-bound substrate.[4]

  • Traceless & Scarless Cleavage: Cleavage can be designed to release the target molecule without any residual linker atoms, a "traceless" release, or with the hydrazide moiety incorporated into a heterocyclic ring, a "scarless" integration.

  • Versatility: Enables the synthesis of diverse molecular classes, including peptides, peptidomimetics, and a wide array of nitrogen-containing heterocycles.[5][6]

Core Chemistry: The Acylhydrazone Linkage

The entire workflow is based on the reversible and tunable chemistry of the acylhydrazone bond.

  • Immobilization: An aldehyde or ketone substrate reacts with the resin-bound hydrazide in the presence of a mild acid catalyst. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, followed by dehydration to form the stable N-acylhydrazone. The equilibrium is driven towards the product by removing water, often azeotropically or with a dehydrating agent.

  • Synthesis: With the substrate securely anchored, multi-step synthesis can be performed. The acylhydrazone linkage is generally robust enough to withstand various coupling reactions, reductions, oxidations, and organometallic additions.

  • Cleavage: The final product is liberated from the solid support by hydrolyzing the acylhydrazone bond. This is typically achieved under mild acidic conditions, which protonate the nitrogen atoms and facilitate hydrolysis, releasing the original carbonyl functionality.[7] Alternatively, for certain aryl hydrazides, oxidative cleavage methods can be employed.[4]

The diagram below illustrates the fundamental workflow for utilizing a hydrazide linker in solid-phase synthesis.

G cluster_0 Phase 1: Immobilization cluster_1 Phase 2: On-Resin Synthesis cluster_2 Phase 3: Cleavage & Release Resin Hydrazide Resin (this compound-functionalized) Resin_Bound Resin-Bound Substrate (Acylhydrazone linkage) Resin->Resin_Bound + Carbonyl (Mild Acid, e.g., AcOH) Carbonyl Aldehyde / Ketone R1-C(=O)-R2 Modification Chemical Transformations (e.g., Cyclization, Acylation, etc.) Resin_Bound->Modification Wash Modified_Resin Modified Resin-Bound Product Modification->Modified_Resin Reagents (A, B, C...) Cleavage Cleavage Cocktail (e.g., TFA/H2O) Modified_Resin->Cleavage Wash Final_Product Released Final Product Modified_Resin->Final_Product + Cleavage Cocktail

Caption: General workflow for solid-phase synthesis using a hydrazide linker.

Experimental Protocols

These protocols are designed as a starting point and may require optimization based on the specific resin and substrate used.

Protocol 1: Preparation of Hydrazide-Functionalized Resin

This protocol describes the functionalization of a standard carboxy-resin (e.g., Merrifield or Wang resin) with this compound.

Materials:

  • Carboxy-functionalized resin (e.g., Merrifield resin, 100-200 mesh, 1.0 mmol/g)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Place the carboxy-resin (1.0 g, 1.0 mmol) in a solid-phase synthesis vessel. Swell the resin in DMF (10 mL) for 1 hour with gentle agitation.

  • Pre-activation: In a separate flask, dissolve this compound (3.0 eq, 3.0 mmol, 594 mg) and HOBt (3.0 eq, 3.0 mmol, 405 mg) in DMF (5 mL). Add DIC (3.0 eq, 3.0 mmol, 470 µL) and stir the solution at 0°C for 20 minutes.

  • Coupling: Drain the DMF from the swollen resin. Add the pre-activated hydrazide solution to the resin. Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted carboxylic acid sites, treat the resin with a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DMF for 2 hours.

  • Final Wash & Dry: Wash the resin as in step 4. Dry the functionalized resin under high vacuum to a constant weight. The loading can be determined by techniques like the picric acid test for hydrazides.

Protocol 2: Immobilization of an Aldehyde Substrate

This protocol details the formation of the acylhydrazone bond between the prepared resin and an aldehyde.

Materials:

  • Hydrazide-functionalized resin (from Protocol 1)

  • Aldehyde substrate (e.g., 4-nitrobenzaldehyde)

  • Tetrahydrofuran (THF) or Dichloroethane (DCE)

  • Glacial Acetic Acid (AcOH)

Procedure:

  • Resin Swelling: Swell the hydrazide resin (1.0 eq) in the chosen solvent (e.g., THF, 10 mL/g resin) for 30 minutes.

  • Reaction Mixture: Add the aldehyde substrate (5.0 eq) and glacial acetic acid (0.1 eq, as catalyst) to the resin suspension.

  • Immobilization: Agitate the mixture at room temperature for 16-24 hours. Reaction progress can be monitored by taking a small aliquot of the supernatant and analyzing for the disappearance of the starting aldehyde (e.g., by TLC or LC-MS).

  • Washing: Drain the reaction solution. Wash the resin thoroughly to remove excess reagents. A typical wash sequence is: THF (3 x 10 mL), MeOH (3 x 10 mL), DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum. A qualitative Kaiser test should be negative (indicating consumption of the free hydrazide).

The logical flow for substrate immobilization and subsequent on-resin modification is depicted below.

G Start Start: Hydrazide Resin Swell Swell Resin (e.g., DMF, DCM) Start->Swell AddReagents Add Substrate (Aldehyde/Ketone) + Acid Catalyst (AcOH) Swell->AddReagents React Agitate at RT (16-24h) AddReagents->React Monitor Monitor Reaction? (e.g., by LCMS of supernatant) React->Monitor Monitor->React No Wash Wash Resin (DMF, MeOH, DCM) Monitor->Wash Yes (Complete) Dry Dry Resin Under Vacuum Wash->Dry Ready Resin-Bound Substrate Ready for Further Synthesis Dry->Ready

Caption: Workflow for immobilizing a carbonyl substrate onto the hydrazide resin.

Protocol 3: Cleavage and Product Release

This protocol describes the release of the final product from the solid support via acid-catalyzed hydrolysis of the acylhydrazone bond.

Materials:

  • Substrate-loaded resin (from previous steps)

  • Cleavage Cocktail (e.g., 95:5 TFA/H₂O)

  • Dichloromethane (DCM)

  • Diethyl ether (for precipitation)

Procedure:

  • Resin Preparation: Place the dry, substrate-loaded resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail (e.g., 10 mL of 95% aqueous Trifluoroacetic Acid (TFA) per gram of resin).

  • Reaction: Agitate the suspension at room temperature for 2-4 hours. The optimal time depends on the stability of the acylhydrazone and the final product.

  • Product Collection: Filter the resin and collect the filtrate into a clean flask. Wash the resin with additional fresh TFA (2 x 2 mL) and then with DCM (3 x 5 mL). Combine all filtrates.

  • Solvent Removal: Concentrate the combined filtrates under reduced pressure (rotary evaporation) to remove the bulk of the TFA and DCM.

  • Precipitation & Isolation: Add cold diethyl ether to the concentrated residue to precipitate the crude product. Isolate the solid product by filtration or centrifugation.

  • Purification: Purify the crude product as required, typically by reverse-phase HPLC.

Data Summary & Expected Outcomes

The efficiency of each step is critical for the overall success. The table below provides typical parameters and expected outcomes for a model synthesis.

ParameterProtocol 1: FunctionalizationProtocol 2: ImmobilizationProtocol 3: Cleavage
Starting Resin Merrifield (1.0 mmol/g)Hydrazide Resin (0.8 mmol/g)Product-Resin (0.75 mmol/g)
Key Reagents DIC, HOBt, Hydrazide4-Nitrobenzaldehyde, AcOH95:5 TFA/H₂O
Typical Loading/Yield ~0.7-0.9 mmol/g>95% conversion>90% crude yield
QC Check Picric Acid Test (Positive)Kaiser Test (Negative)LC-MS & HPLC of crude product
Potential Issue Incomplete couplingSteric hindrance of ketoneProduct instability in strong acid
Troubleshooting Use alternative coupling agent (HBTU); double coupleIncrease reaction time/temp; use stronger acid catalystUse milder cleavage (e.g., 10% AcOH in DCE); screen cleavage times
Conclusion

This compound serves as a highly effective and versatile linker for the solid-phase synthesis of molecules derived from aldehydes and ketones. Its stability to a broad range of synthetic conditions, coupled with reliable cleavage protocols, makes it an invaluable tool for constructing combinatorial libraries of complex small molecules and heterocycles. The protocols outlined herein provide a robust framework for researchers to implement this powerful linker strategy in their drug discovery and development programs.

References
  • Ovid. The Use of Aryl Hydrazide Linkers for the Solid... : International Journal of Peptide Research & Therapeutics.
  • SciSpace. The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides.
  • ACS Publications. A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. Organic Letters.
  • ACS Publications. A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. Organic Letters.
  • Google Patents. AU2014320410A1 - A photolabile linker for the solid-phase synthesis of hydrazides and pyranopyrazoles.
  • NIH PMC. Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • MDPI. Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • MDPI. A Versatile Solid-Phase Approach to the Synthesis of Oligonucleotide Conjugates with Biodegradable Hydrazone Linker.
  • UNT Digital Library. The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides.
  • ResearchGate. Solid-Phase Synthesis of Heterocycles in Practice | Request PDF.
  • ResearchGate. The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides.
  • ResearchGate. Three distinct strategies for the cleavage of a hydrazone linker:...
  • PubMed. Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry.
  • ChemRxiv. A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides.
  • CiteDrive. Solid‐Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry.

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Application Note & Protocol: A Comprehensive Guide to the Scaled-Up Synthesis of 2-(4-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-Methoxyphenoxy)acetohydrazide is a valuable building block in medicinal chemistry, serving as a key precursor for a variety of pharmacologically active compounds. Transitioning its synthesis from the laboratory bench to a pilot or manufacturing scale requires careful consideration of reaction kinetics, thermodynamics, mass transfer, and process safety. This document provides a detailed, two-part experimental procedure for the scaled-up synthesis of this compound. It begins with the synthesis of the intermediate, ethyl 2-(4-methoxyphenoxy)acetate, followed by its conversion to the final product. This guide emphasizes the rationale behind procedural choices, critical safety protocols for handling hazardous reagents like hydrazine hydrate, and robust analytical methods for quality control, ensuring a reproducible and safe scale-up process.

Introduction and Scientific Background

Hydrazide moieties are a cornerstone in the synthesis of numerous heterocyclic compounds, which are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound, with its distinct chemical architecture, provides a versatile scaffold for drug discovery and development.

The synthesis is a well-established two-step process:

  • Williamson Ether Synthesis: Formation of an ether linkage by reacting 4-methoxyphenol with an ethyl haloacetate to yield ethyl 2-(4-methoxyphenoxy)acetate.

  • Hydrazinolysis: Conversion of the resulting ester to the corresponding acetohydrazide using hydrazine hydrate.[3][4]

While straightforward on a gram scale, scaling this process introduces significant challenges. Heat management of exothermic steps, safe handling of carcinogenic and reactive hydrazine, and ensuring batch-to-batch consistency are paramount. This guide provides a field-proven protocol designed to address these challenges directly.

Overall Synthetic Pathway

The following diagram illustrates the two-step reaction sequence.

Caption: Two-step synthesis of the target compound.

Part I: Scale-Up Synthesis of Ethyl 2-(4-methoxyphenoxy)acetate

This initial step involves a nucleophilic substitution (Sₙ2) reaction. The choice of base and solvent is critical for reaction efficiency, safety, and scalability.

Causality of Experimental Choices:

  • Base Selection: Potassium carbonate (K₂CO₃) is chosen over stronger bases like sodium hydride (NaH). While NaH is highly effective, it is also flammable and generates explosive hydrogen gas, posing significant risks at scale. K₂CO₃ is a milder, non-flammable, and cost-effective base that is easily filtered off post-reaction, making it ideal for industrial applications.

  • Solvent Selection: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively solvates the potassium phenoxide intermediate, accelerating the Sₙ2 reaction.[5] While other solvents like acetonitrile can be used, DMF often provides superior yields for this type of alkylation.[6][7] On a large scale, solvent recovery and waste disposal must be considered.

Lab-Scale vs. Pilot-Scale Parameter Comparison

The following table outlines the reagent quantities and key parameters for a typical laboratory batch versus a 20 L pilot-scale reaction.

ParameterLaboratory Scale (250 mL Flask)Pilot Scale (20 L Reactor)Scaling Factor
4-Methoxyphenol12.4 g (0.1 mol)1.24 kg (10.0 mol)100x
Ethyl 2-chloroacetate13.5 g (0.11 mol)1.35 kg (11.0 mol)100x
Potassium Carbonate (K₂CO₃)20.7 g (0.15 mol)2.07 kg (15.0 mol)100x
N,N-Dimethylformamide (DMF)100 mL10 L100x
Reaction Temperature80 °C80-85 °C (Internal)-
Reaction Time4-6 hours6-8 hours-
Expected Yield~85-95%~85-92%-
Detailed Scale-Up Protocol (20 L Reactor)

Equipment: 20 L jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet.

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Start gentle agitation (50-75 RPM).

  • Reagent Charging:

    • Charge the reactor with N,N-Dimethylformamide (10 L).

    • Add 4-methoxyphenol (1.24 kg) and potassium carbonate (2.07 kg) to the reactor.

  • Heating: Begin heating the reactor jacket to achieve an internal temperature of 80-85 °C. A moderate exotherm may be observed; control the heating rate accordingly.

  • Substrate Addition: Once the target temperature is stable, begin the slow, controlled addition of ethyl 2-chloroacetate (1.35 kg) via an addition funnel or pump over 1-2 hours. Rationale: Controlled addition is crucial to manage the reaction exotherm and prevent runaway reactions.

  • Reaction Monitoring: Maintain the internal temperature at 80-85 °C. Monitor the reaction progress every hour using a suitable analytical method (e.g., HPLC or TLC) until the starting material (4-methoxyphenol) is consumed (<1% remaining).

  • Cooling and Quenching:

    • Once the reaction is complete, cool the mixture to room temperature (20-25 °C).

    • Slowly add 20 L of cold water to the reactor with vigorous stirring. This will precipitate the product and dissolve inorganic salts.

  • Product Isolation:

    • Filter the resulting slurry through a Nutsche filter or a large Büchner funnel.

    • Wash the filter cake thoroughly with water (2 x 5 L) to remove residual DMF and inorganic salts.

  • Drying: Dry the crude product, ethyl 2-(4-methoxyphenoxy)acetate, in a vacuum oven at 40-50 °C until a constant weight is achieved. The product should be a white to off-white solid.

Part II: Scale-Up Synthesis of this compound

This step is the hydrazinolysis of the ester intermediate. The primary scale-up challenge is the safe handling of hydrazine hydrate.

Causality of Experimental Choices:

  • Reagent: Hydrazine hydrate is a highly effective nucleophile for converting esters to hydrazides.[2][8] A slight excess is used to ensure the reaction goes to completion.

  • Solvent: Ethanol is the solvent of choice because it is a good solvent for both the ester and hydrazine hydrate at reflux, and the final product has limited solubility at room temperature, often crystallizing directly from the reaction mixture upon cooling, which greatly simplifies purification.[3][4]

  • Safety: Hydrazine hydrate is toxic, corrosive, a suspected carcinogen, and can decompose violently at high temperatures.[9][10][11] All operations must be conducted in a well-ventilated area (e.g., a fume hood or ventilated enclosure) with appropriate personal protective equipment (PPE). A quenching strategy for any residual hydrazine must be in place.

Critical Safety Protocols for Hydrazine Hydrate
  • PPE: Always wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[12]

  • Ventilation: Handle hydrazine hydrate only in a certified chemical fume hood or a ventilated enclosure with a dedicated exhaust.[13]

  • Spill Management: Have a spill kit ready containing an absorbent material and a neutralizing agent (e.g., a dilute solution of calcium hypochlorite).[9]

  • Quenching: Unreacted hydrazine in waste streams must be neutralized before disposal. A common method is slow addition to a stirred solution of sodium or calcium hypochlorite.

Detailed Scale-Up Protocol (20 L Reactor)

Equipment: 20 L jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet.

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging:

    • Charge the reactor with ethyl 2-(4-methoxyphenoxy)acetate (assuming ~90% yield from Step 1, e.g., 1.89 kg, 9.0 mol).

    • Add absolute ethanol (13.5 L).

    • Begin agitation (100-150 RPM) to dissolve the solid.

  • Hydrazine Addition: Slowly add 85% hydrazine hydrate (583 mL, ~9.9 mol) to the reactor at room temperature. A mild exotherm may be observed.

  • Heating to Reflux: Heat the mixture to reflux (internal temperature of ~78-82 °C) and maintain for 5-7 hours.[3]

  • Reaction Monitoring: Monitor the disappearance of the starting ester by HPLC or TLC. The reaction is typically complete when <1% of the ester remains.

  • Crystallization and Isolation:

    • Once complete, cool the reaction mixture slowly to 0-5 °C over 2-3 hours. The product will crystallize out of the solution.

    • Hold the slurry at 0-5 °C for at least 2 hours to maximize precipitation.

    • Filter the crystalline product using a Nutsche filter.

    • Wash the filter cake with cold ethanol (2 x 1 L) to remove any unreacted starting materials or impurities.

  • Drying: Dry the final product, this compound, in a vacuum oven at 50-60 °C until a constant weight is achieved.

Scale-Up Workflow Diagram

G Scale-Up Synthesis Workflow cluster_0 Part 1: Ester Synthesis cluster_1 Part 2: Hydrazinolysis p1_start Charge Reactor: 4-Methoxyphenol, K₂CO₃, DMF p1_heat Heat to 80-85°C p1_start->p1_heat p1_add Controlled Addition: Ethyl 2-chloroacetate p1_heat->p1_add p1_react Reaction Monitoring (6-8h @ 85°C) p1_add->p1_react p1_cool Cool to RT p1_react->p1_cool p1_quench Quench with Water p1_cool->p1_quench p1_isolate Filter & Wash Product p1_quench->p1_isolate p1_dry Vacuum Dry Intermediate p1_isolate->p1_dry p2_start Charge Reactor: Ester Intermediate, Ethanol p1_dry->p2_start Transfer Intermediate p2_add Add Hydrazine Hydrate p2_start->p2_add p2_heat Heat to Reflux p2_add->p2_heat p2_react Reaction Monitoring (5-7h @ Reflux) p2_heat->p2_react p2_cool Controlled Cooling (Crystallization to 0-5°C) p2_react->p2_cool p2_isolate Filter & Wash Product p2_cool->p2_isolate p2_dry Vacuum Dry Final Product p2_isolate->p2_dry

Caption: Step-by-step workflow for the scaled-up synthesis.

Analytical Characterization and Quality Control

For drug development applications, rigorous quality control is essential. The final product should be analyzed to confirm its identity and purity.

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, FT-IR
Melting Point Typically 150-160 °C[1]Melting Point Apparatus
Purity ≥ 98.5%HPLC (Area %)
Residual Solvents Ethanol: ≤ 5000 ppmDMF: ≤ 880 ppmGC-HS
Loss on Drying ≤ 0.5%Gravimetric

Conclusion

This application note provides a robust and scalable protocol for the synthesis of this compound. By understanding the rationale behind reagent and solvent selection, implementing controlled process parameters, and adhering to strict safety protocols for hazardous materials, researchers can confidently transition this synthesis from the laboratory to a pilot plant setting. The detailed steps and analytical controls described herein are designed to ensure the production of high-purity material suitable for further use in drug discovery and development programs.

References

  • EvitaChem. (n.d.). (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide.
  • National Center for Biotechnology Information. (n.d.). This compound. PubMed Central.
  • Nexchem Ltd. (n.d.).
  • ResearchGate. (n.d.). 2-(4-Meth-oxy-phen-oxy)acetohydrazide.
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  • Thermo Fisher Scientific. (2010).
  • Univar Solutions. (n.d.).
  • Fadlan, A., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walailak Journal of Science and Technology (WJST).
  • Brenntag. (2015).
  • Fadlan, A., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Science and Technology (WJST).
  • Fadlan, A., et al. (2025). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenoxy)acetohydrazide. PubMed Central.
  • Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PubMed Central.

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analytical techniques for quality control of 2-(4-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quality Control of 2-(4-Methoxyphenoxy)acetohydrazide: Application Notes and Protocols

Authored by: A Senior Application Scientist

Introduction: The Imperative for Rigorous Quality Control

This compound (C₉H₁₂N₂O₃, M.W. 196.21 g/mol ) is a key chemical intermediate, often utilized in the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs).[1][2] As a foundational building block, its purity, identity, and stability directly influence the critical quality attributes (CQAs) of the final product.[3] Consequently, a robust and well-defined analytical quality control (QC) strategy is not merely a procedural formality but a scientific necessity to ensure process reproducibility, minimize impurity-related risks, and comply with global regulatory frameworks such as those outlined by the International Council for Harmonisation (ICH).[3][4]

This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the quality control of this compound. The methodologies are designed to be self-validating and are grounded in established principles of pharmaceutical analysis, ensuring scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.

Physicochemical Characterization: The Analytical Foundation

A thorough understanding of the molecule's fundamental properties is the starting point for any analytical strategy.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₃[1]
Molecular Weight 196.21 g/mol [1]
Appearance Colorless crystals / White solid[1]
Synthesis Typically synthesized by the reaction of ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol.[1][2][5]

Chromatographic Analysis for Purity and Assay: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity and quantifying the content (assay) of this compound.[6][7][8] Its high resolving power allows for the separation of the main compound from process-related impurities (e.g., unreacted starting materials, byproducts) and potential degradants.

Causality Behind Method Design: The molecule possesses a substituted benzene ring, which acts as a strong chromophore, making UV detection highly suitable. Its structure, containing both polar (hydrazide) and non-polar (phenoxy) moieties, makes it amenable to reverse-phase chromatography. A C18 column is chosen for its versatility and proven performance with such compounds. The mobile phase, a mixture of a weak acid (formic acid) in water and an organic modifier (acetonitrile), is selected to ensure sharp peak shapes by suppressing the ionization of any acidic or basic functional groups and to provide efficient elution.

Protocol 2.1: HPLC Method for Purity and Assay

Objective: To quantify this compound and determine its purity by separating it from related substances.

Instrumentation & Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Ultrapure water

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions:

Parameter Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm

| Injection Volume | 10 µL |

Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of the reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to make a 100 mL solution (concentration ~100 µg/mL). This is the stock solution. Prepare working standards by further dilution as required for linearity assessment.

  • Sample Preparation: Prepare the sample solution using the same diluent to a target concentration of approximately 100 µg/mL.

  • System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed ready if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

  • Analysis: Inject the blank (diluent), standard, and sample solutions into the chromatograph.

  • Data Processing:

    • Assay: Calculate the percentage content of C₉H₁₂N₂O₃ using the peak area of the main peak in the sample chromatogram against that of the reference standard.

    • Purity: Determine the area percentage of all impurity peaks relative to the total peak area in the sample chromatogram.

This entire workflow can be visualized as follows:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Reference Standard (~100 µg/mL) sst System Suitability Test (5 injections, RSD ≤ 2.0%) prep_std->sst prep_smp Prepare Sample (~100 µg/mL) prep_smp->sst analysis Inject Blank, Standard, & Sample sst->analysis assay Calculate Assay (%) analysis->assay purity Determine Purity (% Area) analysis->purity end_report Final Report assay->end_report purity->end_report start Start QC start->prep_std start->prep_smp

Caption: HPLC analysis workflow for this compound.

Spectroscopic Techniques for Structural Confirmation and Identification

Spectroscopic methods provide an orthogonal approach to chromatography, offering definitive structural information and confirming the identity of the material.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds. It serves as a rapid and reliable identity test. For this compound, characteristic vibrations of the N-H, C=O, C-O-C, and aromatic C-H bonds are expected.[9][10][11]

Protocol 3.1.1: FTIR Analysis

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Interpretation: Compare the obtained spectrum with that of a reference standard. The positions of the principal absorption bands should be concordant.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹) Assignment
3300 - 3200 N-H stretching (amide and hydrazine)
3100 - 3000 Aromatic C-H stretching
2950 - 2850 Aliphatic C-H stretching (methoxy and methylene)
~1670 C=O stretching (amide I band)
~1610, ~1510 C=C stretching (aromatic ring)
~1240 Asymmetric C-O-C stretching (aryl ether)

| ~1030 | Symmetric C-O-C stretching (aryl ether) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides the most definitive structural elucidation by probing the chemical environment of atomic nuclei (primarily ¹H and ¹³C). The chemical shifts, coupling patterns, and integration of the signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, create a unique fingerprint of the molecular structure.[7]

Protocol 3.2.1: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆.[12]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Interpretation: Analyze the chemical shifts (δ) in ppm and compare them to a reference standard or expected values based on the known structure.

Expected NMR Data (in DMSO-d₆):

¹H NMR δ (ppm) Multiplicity Integration Assignment
¹H ~9.1 singlet 1H -C(=O)NH-
~6.9 multiplet 4H Aromatic protons
~4.4 singlet 2H -O-CH₂-C(=O)-
~4.2 broad singlet 2H -NH₂
~3.7 singlet 3H -OCH₃
¹³C ~168 - - C=O
~153 - - Aromatic C-O
~151 - - Aromatic C-OCH₃
~115 - - Aromatic CH
~114 - - Aromatic CH
~68 - - -O-CH₂-
~55 - - -OCH₃

(Note: Exact chemical shifts may vary slightly based on instrument and concentration. Data is synthesized based on typical values for similar structures and available spectra.[12])

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns, which is particularly useful for identifying unknown impurities.[13][14]

Protocol 3.3.1: MS Analysis

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or as the eluent from an LC system (LC-MS).

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺.

  • Detection: Detect the m/z of the parent ion.

  • Interpretation: The observed m/z for [M+H]⁺ should correspond to the theoretical value (197.09 for C₉H₁₃N₂O₃⁺).

Thermal and Elemental Analysis

Thermal Analysis (DSC/TGA)

Principle:

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the melting point and assess the purity of a crystalline substance. A sharp melting endotherm is indicative of high purity.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It provides information on thermal stability and decomposition patterns.[15]

Protocol 4.1.1: Thermal Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum pan.

  • Data Acquisition: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Interpretation:

    • DSC: Identify the onset temperature and peak maximum of the melting endotherm.

    • TGA: Determine the temperature at which significant weight loss begins, indicating decomposition.

Elemental Analysis (CHN)

Principle: Combustion analysis determines the mass fractions of carbon, hydrogen, and nitrogen in a sample. This provides a fundamental check on the empirical formula of the compound.

Protocol 4.2.1: CHN Analysis

  • Analysis: Submit a small, accurately weighed amount of the sample for CHN combustion analysis.

  • Interpretation: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated for the molecular formula C₉H₁₂N₂O₃.

Theoretical Values:

  • Carbon (C): 55.10%

  • Hydrogen (H): 6.16%

  • Nitrogen (N): 14.28%

A Holistic Quality Control Workflow

A comprehensive QC strategy integrates these techniques to provide a complete picture of the material's quality.

QC_Strategy cluster_tests Analytical Testing batch Incoming Batch of This compound identity Identity Confirmation batch->identity purity_assay Purity & Assay batch->purity_assay physchem Physicochemical Properties batch->physchem spec_check Meets Specifications? identity->spec_check fti_r fti_r identity->fti_r nm_r nm_r identity->nm_r m_s m_s identity->m_s purity_assay->spec_check hplc_purit_y hplc_purit_y purity_assay->hplc_purit_y hplc_assa_y hplc_assa_y purity_assay->hplc_assa_y physchem->spec_check ds_c ds_c physchem->ds_c ch_n ch_n physchem->ch_n ftir FTIR nmr NMR (¹H, ¹³C) ms Mass Spec (MW) hplc_purity HPLC (Purity) hplc_assay HPLC (Assay) dsc DSC (Melting Point) chn Elemental Analysis release Release Batch spec_check->release Yes reject Reject / Investigate spec_check->reject No

Caption: Integrated quality control strategy for this compound.

Method Validation Principles

While this guide provides robust analytical protocols, each method must be formally validated for its intended purpose in accordance with ICH Q2(R1) guidelines.[16][17][18][19][20] This ensures the reliability and accuracy of the data generated. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results (repeatability, intermediate precision).

  • Range: The interval between the upper and lower concentration amounts of the analyte.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

References

  • Vertex AI Search. (2026). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • ECA Academy. (2026). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2026). Quality Guidelines.
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  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Vertex AI Search. (2026).
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  • ResearchGate. (2026). 2-(4-Meth-oxy-phen-oxy)acetohydrazide.
  • MDPI. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides.
  • Hilaris Publisher. (2018). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
  • Ningbo Inno Pharmchem Co., Ltd. (2026).
  • American Chemical Society. (2026). Thermal Analysis of the Systems Hydrazine–Methanol and Hydrazine-Ethanol.
  • World Health Organization. (2026).
  • SpectraBase. (2026). 2-(2,3-dimethylphenoxy)-N'-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide - Optional[1H NMR] - Spectrum.
  • ResearchGate. (2025). (PDF) Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes.
  • International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE.
  • PubChem. (2026). 2-(2-Methoxyphenoxy)acetohydrazide.
  • SpectraBase. (2026). N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-chlorophenoxy)acethydrazide - Optional[1H NMR] - Spectrum.
  • National Center for Biotechnology Information. (2026). 2-(4-Methylphenoxy)acetohydrazide. PMC - NIH.
  • PubChem. (2026). 2-(4-Methoxyphenyl)acetohydrazide.
  • MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies.
  • Research Journal of Pharmacy and Technology. (2026). Synthesis and Pharmacological Profile of Hydrazide Compounds.
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Protocol for the In Vitro Anticancer Screening of 2-(4-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Authored by: Senior Application Scientist

Introduction

Hydrazide and its derivatives represent a class of chemical compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[1][2] Specifically, compounds featuring the acetohydrazide moiety have been shown in various studies to induce apoptosis and perturb the cell cycle in cancer cell lines, making them attractive scaffolds for novel therapeutic development.[3][4] This document provides a comprehensive, tiered protocol for the initial in vitro anticancer screening of a specific molecule, 2-(4-Methoxyphenoxy)acetohydrazide .

The screening strategy is designed as a logical progression, beginning with a broad assessment of cytotoxicity to determine the compound's general efficacy against cancer cells. Following a positive result, the protocol advances to more specific, mechanistic assays to elucidate how the compound exerts its effects, focusing on the two most common pathways for anticancer agents: the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle. This structured approach ensures an efficient use of resources while building a robust preliminary profile of the compound's biological activity.

I. General Materials and Reagents

This section outlines the foundational materials required for the successful execution of the described protocols. Specific reagents for each assay are listed within their respective sections.

  • Compound Under Investigation: this compound (Stock solution prepared in sterile DMSO, e.g., 10 mM).

  • Cell Lines: A panel of human cancer cell lines is recommended for initial screening to assess broad applicability. The NCI-60 panel often begins with a sensitive trio such as:

    • MCF-7: Breast adenocarcinoma

    • NCI-H460: Lung carcinoma

    • SF-268: Glioma[5][6]

  • Positive Control: A well-characterized chemotherapy agent (e.g., Doxorubicin or Cisplatin) should be used in parallel to validate assay performance.

  • Cell Culture Reagents:

    • Appropriate culture medium (e.g., RPMI-1640 or DMEM)[7]

    • Fetal Bovine Serum (FBS), 10% v/v

    • Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

  • General Lab Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood (Class II)

    • Centrifuge

    • Microplate reader (absorbance capabilities)

    • Flow cytometer

    • Inverted microscope

    • 96-well and 6-well flat-bottom sterile culture plates

    • Pipettes and sterile tips

II. Tier 1: Primary Cytotoxicity Screening

The first objective is to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells and to quantify its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). The MTT assay is a robust, colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[8]

Protocol 1: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT into a purple, insoluble formazan product.[9] The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of metabolically active (viable) cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. A common concentration range for initial screening is 0.1 to 100 µM.[7]

    • Also prepare dilutions of the positive control (e.g., Doxorubicin).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells treated with the same final concentration of DMSO as the highest compound concentration, and "untreated control" wells with fresh medium only.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[7]

    • Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation:

Summarize the calculated IC₅₀ values in a clear, tabular format.

Cell LineTissue of OriginThis compound IC₅₀ (µM)Doxorubicin (Positive Control) IC₅₀ (µM)
MCF-7Breast Adenocarcinoma[Insert Value] ± SD[Insert Value] ± SD
NCI-H460Lung Carcinoma[Insert Value] ± SD[Insert Value] ± SD
SF-268Glioma[Insert Value] ± SD[Insert Value] ± SD

III. Tier 2: Mechanistic Elucidation

If the compound demonstrates significant cytotoxicity (e.g., IC₅₀ < 50 µM), the next step is to investigate the mechanism of cell death. The following protocols for apoptosis and cell cycle analysis are critical for this phase.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and binds to these exposed residues. Propidium Iodide (PI) is a fluorescent nuclear dye that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[7][10]

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with this compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated or vehicle control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • The cell population will be separated into four quadrants:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method quantifies the DNA content within a cell population. Because cells have twice the amount of DNA in the G2/M phase compared to the G0/G1 phase, staining with a fluorescent dye that binds stoichiometrically to DNA, like PI, allows for the discrimination of cell cycle phases via flow cytometry.[11]

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed and treat cells in 6-well plates as described in the apoptosis protocol (Protocol 2, Step 1).

  • Cell Harvesting and Fixation:

    • Harvest cells as described previously (Protocol 2, Step 2).

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Ethanol fixation permeabilizes the membrane and preserves DNA integrity.[12]

    • Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Rationale: RNase A is crucial to degrade cellular RNA, as PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Collect data on a linear scale, as fluorescence intensity is directly proportional to DNA content.[13]

    • Generate a histogram of cell count versus fluorescence intensity to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

IV. Visualization and Workflow Diagrams

Visual aids are essential for understanding complex experimental workflows and biological processes.

G cluster_tier1 Tier 1: Cytotoxicity Screening cluster_tier2 Tier 2: Mechanistic Assays cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay start Seed Cancer Cells (96-well plate) treat Treat with this compound (Dose-response, 48-72h) start->treat mtt Add MTT Reagent (4h incubation) treat->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calc Calculate IC50 Value read->calc seed6 Seed Cancer Cells (6-well plate) calc->seed6 If IC50 is significant treat_ic50 Treat with Compound (IC50, 24-48h) seed6->treat_ic50 harvest_apop Harvest Cells treat_ic50->harvest_apop harvest_cc Harvest & Fix Cells treat_ic50->harvest_cc stain_apop Stain with Annexin V-FITC / PI harvest_apop->stain_apop flow_apop Flow Cytometry Analysis stain_apop->flow_apop result_apop Quantify Apoptotic Cells flow_apop->result_apop stain_cc Stain with PI / RNase A harvest_cc->stain_cc flow_cc Flow Cytometry Analysis stain_cc->flow_cc result_cc Analyze Phase Distribution (G1, S, G2/M) flow_cc->result_cc G cluster_stains Staining Agents cluster_results Flow Cytometry Quadrants healthy Healthy Cell Membrane Intact Phosphatidylserine (PS) Inside early_apop Early Apoptotic Cell Membrane Intact PS Flipped to Outside healthy->early_apop Apoptotic Signal q_healthy Annexin V (-) PI (-) (Live) healthy->q_healthy late_apop Late Apoptotic/Necrotic Cell Membrane Compromised PS Outside early_apop->late_apop Progression q_early Annexin V (+) PI (-) (Early Apoptosis) early_apop->q_early q_late Annexin V (+) PI (+) (Late Apoptosis) late_apop->q_late annexin Annexin V-FITC (Binds to PS) annexin->early_apop annexin->late_apop pi Propidium Iodide (PI) (Enters compromised membrane) pi->late_apop

Caption: Principle of the Annexin V / Propidium Iodide apoptosis assay.

Caption: A typical cell cycle histogram from PI staining and flow cytometry.

V. References

  • Creative Bioarray. "Cell Viability Assays." Creative Bioarray, Accessed January 12, 2026. [Link]

  • NIH National Cancer Institute. "Assaying cell cycle status using flow cytometry." PMC, Accessed January 12, 2026. [Link]

  • MolecularCloud. "Cell Viability Assays: An Overview." MolecularCloud, Accessed January 12, 2026. [Link]

  • Nguyen, H. T. L., et al. "Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents." Scientific Reports, 2022. [Link]

  • NIH National Center for Biotechnology Information. "Apoptosis Marker Assays for HTS." Assay Guidance Manual, 2021. [Link]

  • Wikipedia. "MTT assay." Wikipedia, Accessed January 12, 2026. [Link]

  • Al-Issa, S. A., et al. "Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies." MDPI, 2024. [Link]

  • University of Massachusetts Chan Medical School. "Cell Cycle Tutorial Contents." UMass Chan Medical School, Accessed January 12, 2026. [Link]

  • NIH National Cancer Institute. "Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer." PMC, 2018. [Link]

  • Wikipedia. "Cell cycle analysis." Wikipedia, Accessed January 12, 2026. [Link]

  • PubMed. "Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents." PubMed, 2022. [Link]

  • Bio-Rad Antibodies. "Proliferation & Cell Cycle - Flow Cytometry Guide." Bio-Rad Antibodies, Accessed January 12, 2026. [Link]

  • BMG Labtech. "Apoptosis – what assay should I use?" BMG Labtech, 2025. [Link]

  • Slideshare. "In vitro methods of screening of anticancer agents." Slideshare, Accessed January 12, 2026. [Link]

  • Frontiers. "Cell Culture Based in vitro Test Systems for Anticancer Drug Screening." Frontiers, 2020. [Link]

  • ACS Omega. "Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents." ACS Publications, 2021. [Link]

  • NIH National Cancer Institute. "Cell Culture Based in vitro Test Systems for Anticancer Drug Screening." PMC, 2020. [Link]

  • ResearchGate. "Design, synthesis, and anticancer evaluation of acetamide and hydrazine analogues of pyrimidine." ResearchGate, Accessed January 12, 2026. [Link]

  • MDPI. "Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric." MDPI, 2023. [Link]

  • PubMed. "Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines." PubMed, 2010. [Link]

  • PubChem. "this compound." PubChem, Accessed January 12, 2026. [Link]

  • ResearchGate. "Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines." ResearchGate, Accessed January 12, 2026. [Link]

Sources

Methodology for Assessing the Antimicrobial Efficacy of 2-(4-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methoxyphenoxy)acetohydrazide belongs to the hydrazide-hydrazone class of organic compounds. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The core structure, featuring a hydrazone linkage, serves as a versatile scaffold for the synthesis of novel therapeutic agents.[1][4] The growing threat of antimicrobial resistance necessitates the exploration of new chemical entities with potent antibacterial and antifungal activities.[2][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for assessing the antimicrobial efficacy of this compound and its derivatives.

The protocols detailed herein are grounded in the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reproducible and reliable data.[6][7] The primary objectives of these assays are to determine the minimum inhibitory concentration (MIC) and to characterize the bactericidal or bacteriostatic nature of the compound.[5][8] This information is crucial for the preclinical evaluation of novel antimicrobial candidates.

Preliminary Screening: Agar Disk Diffusion Method

The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative technique for initial screening of antimicrobial activity.[9][10][11] This method is cost-effective and allows for the rapid assessment of a compound's ability to inhibit microbial growth.[12] The principle is based on the diffusion of the antimicrobial agent from a saturated paper disk into an agar medium inoculated with a test microorganism, resulting in a zone of growth inhibition.[13][14]

Protocol 1: Agar Disk Diffusion Assay

Materials:

  • Mueller-Hinton Agar (MHA) plates[9][10]

  • Sterile paper disks (6 mm diameter)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Test microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[10]

  • Sterile cotton swabs[9]

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour culture, select 3-5 isolated colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15]

  • Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[11] Streak the swab evenly across the entire surface of the MHA plate to create a uniform lawn of bacteria.[9][13]

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of this compound onto the inoculated agar surface.[9] A disk with the solvent alone should be used as a negative control, and a disk with a standard antibiotic (e.g., Gentamicin) as a positive control.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[10]

  • Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound. Results are typically reported as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI guidelines for standard antibiotics.[10]

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the quantitative antimicrobial activity of a compound.[5][8] It establishes the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[8][16] This method is highly reproducible and allows for the testing of multiple compounds and microbial strains simultaneously.[17][18]

Protocol 2: Broth Microdilution Assay

Materials:

  • Sterile 96-well microtiter plates[8]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[16]

  • This compound stock solution

  • Test microorganism cultures

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of this compound in CAMHB in the wells of a 96-well plate.[8][15] The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a standardized inoculum as described in Protocol 1. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]

  • Inoculation: Within 15 minutes of its preparation, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[16]

  • Controls:

    • Growth Control: A well containing only broth and the inoculum.[8]

    • Sterility Control: A well containing only broth to check for contamination.[8]

    • Positive Control: A well containing a known antibiotic.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air for most aerobic bacteria.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[8][16] The growth control well should show clear turbidity, and the sterility control should remain clear.[16]

Data Presentation: MIC Summary

Summarize the quantitative data in a clear and structured table for easy comparison.

Test MicroorganismGram StainThis compound MIC (µg/mL)Positive Control (Antibiotic) MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive[Insert Value][Insert Value]
Escherichia coli (ATCC 25922)Gram-negative[Insert Value][Insert Value]
Pseudomonas aeruginosa (ATCC 27853)Gram-negative[Insert Value][Insert Value]
Candida albicans (ATCC 90028)Fungi[Insert Value][Insert Value]

Determining Bactericidal versus Bacteriostatic Activity: Time-Kill Kinetics Assay

While the MIC assay determines the concentration that inhibits growth, the time-kill kinetics assay provides insight into whether the compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth without killing).[19][20] This assay evaluates the rate at which an antimicrobial agent kills a microorganism over time.[21][22]

Protocol 3: Time-Kill Kinetics Assay

Materials:

  • Culture tubes with appropriate broth

  • This compound stock solution

  • Standardized inoculum of the test microorganism

  • Sterile saline for dilutions

  • Agar plates for colony counting

  • Shaking incubator

Procedure:

  • Assay Setup: Prepare a series of tubes containing broth with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).[19] Include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the standardized microorganism suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling: Incubate the tubes in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[20]

  • Enumeration of Viable Cells: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto agar plates.[19] After incubation, count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of the compound. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20] A bacteriostatic effect is characterized by a prevention of growth or a <3-log₁₀ reduction in CFU/mL.

Visualization of Experimental Workflows

Diagram 1: Agar Disk Diffusion Workflow

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Prepare Standardized Inoculum (0.5 McFarland) B Inoculate MHA Plate for Confluent Growth A->B Swab Inoculum C Apply Disks with this compound B->C Place Disks D Incubate Plates (35°C, 16-20h) C->D Incubate E Measure Zone of Inhibition (mm) D->E Observe Zones F Interpret Results (S/I/R) E->F Compare to Standards

Caption: Workflow for the Agar Disk Diffusion Assay.

Diagram 2: Broth Microdilution Workflow

G cluster_prep Plate Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Reading A Serial Dilution of Compound in 96-Well Plate C Inoculate All Wells (except sterility control) A->C Prepared Plate B Prepare Standardized Inoculum (5x10^5 CFU/mL) B->C Standardized Inoculum D Incubate Plate (35°C, 16-20h) C->D Incubate E Visually Inspect for Growth (Turbidity) D->E Read Plate F Determine MIC E->F Identify Lowest Concentration with No Growth

Caption: Workflow for the Broth Microdilution Assay.

Conclusion

The methodologies described provide a robust framework for the comprehensive evaluation of the antimicrobial efficacy of this compound. By employing standardized and validated assays, researchers can generate high-quality data to support the advancement of this compound, or its derivatives, through the drug discovery and development pipeline. Adherence to these protocols will ensure consistency and comparability of results across different laboratories, which is essential for the collective effort to combat antimicrobial resistance.

References

Sources

Application Notes and Protocols for the Structural Modification of 2-(4-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the chemical modification of 2-(4-methoxyphenoxy)acetohydrazide, a versatile scaffold for the development of novel compounds with potential applications in medicinal chemistry and materials science. The protocols detailed herein are designed to be robust and reproducible, offering researchers a practical toolkit for exploring the structure-activity relationships of this compound class. This guide is structured to provide not only step-by-step instructions but also the underlying chemical principles and rationale for the selected methodologies.

Introduction

This compound is a bifunctional organic molecule that presents multiple avenues for structural diversification. Its three key reactive sites—the hydrazide moiety, the activated aromatic ring, and the methoxy group—can be selectively modified to generate a diverse library of derivatives. The hydrazide functional group is a cornerstone in medicinal chemistry, serving as a precursor to a wide array of heterocyclic systems and as a valuable pharmacophore in its own right. The electron-rich aromatic ring is amenable to electrophilic substitution, allowing for the introduction of various substituents to modulate the electronic and steric properties of the molecule. Finally, the methoxy group can be cleaved to unmask a phenolic hydroxyl group, providing a handle for further functionalization. This guide will detail reliable protocols for the modification of each of these sites.

I. Synthesis of the Core Scaffold: this compound

The starting material, this compound, can be readily synthesized in a one-step procedure from the corresponding ester, ethyl 2-(4-methoxyphenoxy)acetate, and hydrazine hydrate.[1] This reaction is a classic hydrazinolysis of an ester, a robust and high-yielding transformation.[1]

Protocol 1: Synthesis of this compound

Materials:

  • Ethyl 2-(4-methoxyphenoxy)acetate

  • Hydrazine hydrate (85% solution in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-(4-methoxyphenoxy)acetate (1.0 equivalent) in ethanol (approximately 15 mL per mmol of ester).

  • To this solution, add hydrazine hydrate (1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 5 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent by rotary evaporation.

  • The resulting solid residue is the crude this compound.

  • Recrystallize the crude product from ethanol to obtain colorless crystals of the pure compound.[1]

  • Dry the crystals under vacuum.

Expected Yield: 80-90%

Characterization: The product can be characterized by melting point determination, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

II. Modification of the Hydrazide Functional Group

The hydrazide moiety is a versatile functional group that can undergo a variety of chemical transformations, including N-acylation, condensation with carbonyl compounds to form hydrazones, and cyclization to form various five-membered heterocycles.

A. N-Acylation of the Hydrazide

N-acylation of the terminal nitrogen of the hydrazide introduces an additional acyl group, which can be used to modulate the biological activity of the parent molecule. This reaction is typically carried out using an acyl chloride or anhydride in the presence of a base to neutralize the generated acid.

Protocol 2: N-Acylation of this compound

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) or anhydride (e.g., acetic anhydride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine or pyridine

  • Stir plate and stir bar

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask.

  • Add triethylamine or pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Expected Yield: 75-95%

B. Synthesis of N'-Ylideneacetohydrazides (Hydrazones)

Hydrazones are formed by the condensation reaction of hydrazides with aldehydes or ketones. This reaction is often catalyzed by a small amount of acid.[2]

Protocol 3: Synthesis of N'-[(E)-Phenylmethylidene]-2-(4-methoxyphenoxy)acetohydrazide

Materials:

  • This compound

  • Benzaldehyde (or other suitable aldehyde/ketone)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

  • Add benzaldehyde (1.0 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux for 2-3 hours.

  • Upon cooling, the product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • If necessary, the product can be further purified by recrystallization from ethanol.

Expected Yield: 85-95%

C. Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are an important class of five-membered aromatic heterocycles with a wide range of biological activities. They can be synthesized from hydrazides through cyclization reactions. A common method involves the reaction of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride.[3]

Protocol 4: Synthesis of 2-Methyl-5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazole

Materials:

  • This compound

  • Acetic anhydride

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Sodium bicarbonate solution (saturated)

Procedure:

  • A mixture of this compound (1.0 equivalent) and acetic anhydride (2.0 equivalents) is heated at reflux for 2 hours.

  • The excess acetic anhydride is removed under reduced pressure.

  • The resulting diacylhydrazide intermediate is then treated with phosphorus oxychloride (5-10 equivalents) and heated at reflux for 3-4 hours.

  • After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with stirring.

  • The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Expected Yield: 60-80%

D. Synthesis of Pyrazoles

Pyrazoles are another class of five-membered nitrogen-containing heterocycles with significant applications in medicinal chemistry. They can be synthesized by the condensation of hydrazides with 1,3-dicarbonyl compounds.

Protocol 5: Synthesis of 3-((4-Methoxyphenoxy)methyl)-5-methyl-1H-pyrazole

Materials:

  • This compound

  • Acetylacetone (a 1,3-dicarbonyl compound)

  • Ethanol or acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol or glacial acetic acid.

  • Add acetylacetone (1.1 equivalents) to the solution.

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Expected Yield: 50-70%

III. Modification of the Aromatic Ring

The 4-methoxyphenoxy group in the target molecule contains an activated aromatic ring that is susceptible to electrophilic aromatic substitution. The methoxy group is a strong activating group and an ortho, para-director. The bulky acetohydrazide side chain will likely favor substitution at the ortho position relative to the ether linkage (meta to the methoxy group) due to steric hindrance at the other ortho position.

A. Nitration

Nitration introduces a nitro group onto the aromatic ring, which can serve as a precursor for other functional groups, such as an amino group.

Protocol 6: Nitration of this compound

Materials:

  • This compound

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice-salt bath

  • Beaker and stir bar

Procedure:

  • In a beaker, carefully add this compound (1.0 equivalent) to concentrated sulfuric acid at 0 °C.

  • Cool the mixture to -5 to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise with constant stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated nitro derivative is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.

  • The product can be purified by recrystallization.

Expected Product: A mixture of ortho and para nitro isomers, with the major product being 2-(4-methoxy-3-nitrophenoxy)acetohydrazide.

Expected Yield: 50-70%

B. Halogenation (Bromination)

Halogenation introduces a halogen atom onto the aromatic ring, which is a versatile handle for further cross-coupling reactions.

Protocol 7: Bromination of this compound

Materials:

  • This compound

  • Bromine

  • Acetic acid

  • Round-bottom flask

  • Dropping funnel

  • Stir plate and stir bar

Procedure:

  • Dissolve this compound (1.0 equivalent) in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • From a dropping funnel, add a solution of bromine (1.1 equivalents) in acetic acid dropwise with stirring.

  • After the addition, continue stirring at room temperature for 1-2 hours.

  • Pour the reaction mixture into a large volume of water.

  • Collect the precipitated solid by filtration, wash with water, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

  • Wash again with water and dry.

  • The product can be purified by recrystallization.

Expected Product: 2-(3-Bromo-4-methoxyphenoxy)acetohydrazide.

Expected Yield: 70-90%

C. Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, typically using an acyl chloride and a Lewis acid catalyst.[4][5][6][7][8]

Protocol 8: Friedel-Crafts Acylation of this compound

Materials:

  • This compound

  • Acetyl chloride (or other acyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or nitrobenzene

  • Round-bottom flask with a gas outlet

  • Ice bath

  • Hydrochloric acid (dilute)

Procedure:

  • Complexation: In a dry round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (2.5 equivalents) in anhydrous DCM.

  • Add acetyl chloride (1.2 equivalents) and stir for 15 minutes.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM. The hydrazide group will likely complex with the Lewis acid, requiring an excess of the catalyst.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by column chromatography.

Expected Product: 2-(3-Acetyl-4-methoxyphenoxy)acetohydrazide.

Expected Yield: 40-60%

IV. Modification of the Methoxyphenoxy Group

The methoxy group can be cleaved to yield a phenol, which can then be further functionalized. While boron tribromide (BBr₃) is a common reagent for this transformation, it can be harsh and may react with the hydrazide moiety. Milder and more selective methods are therefore preferred.

Protocol 9: Selective O-Demethylation

A milder approach using magnesium iodide under solvent-free conditions has been shown to be effective for the selective demethylation of aryl methyl ethers.[9]

Materials:

  • This compound

  • Magnesium iodide (MgI₂)

  • Round-bottom flask

  • Heating mantle or oil bath

  • Ethyl acetate

  • Dilute hydrochloric acid

Procedure:

  • In a dry round-bottom flask, mix this compound (1.0 equivalent) and magnesium iodide (2.0-3.0 equivalents).

  • Heat the mixture under solvent-free conditions at 100-120 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate and dilute hydrochloric acid to the flask.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Expected Product: 2-(4-Hydroxyphenoxy)acetohydrazide.

Expected Yield: 60-80%

Data Presentation

Modification Type Protocol Reagents Expected Product Typical Yield Range
Scaffold Synthesis 1Ethyl 2-(4-methoxyphenoxy)acetate, Hydrazine hydrateThis compound80-90%
N-Acylation 2Acyl chloride/anhydride, BaseN'-Acyl-2-(4-methoxyphenoxy)acetohydrazide75-95%
Hydrazone Formation 3Aldehyde/Ketone, Acetic acidN'-Ylidene-2-(4-methoxyphenoxy)acetohydrazide85-95%
1,3,4-Oxadiazole Synthesis 4Acetic anhydride, POCl₃2-Methyl-5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazole60-80%
Pyrazole Synthesis 5Acetylacetone3-((4-Methoxyphenoxy)methyl)-5-methyl-1H-pyrazole50-70%
Nitration 6HNO₃, H₂SO₄2-(4-Methoxy-3-nitrophenoxy)acetohydrazide50-70%
Bromination 7Br₂, Acetic acid2-(3-Bromo-4-methoxyphenoxy)acetohydrazide70-90%
Friedel-Crafts Acylation 8Acetyl chloride, AlCl₃2-(3-Acetyl-4-methoxyphenoxy)acetohydrazide40-60%
O-Demethylation 9MgI₂2-(4-Hydroxyphenoxy)acetohydrazide60-80%

Visualizations

Experimental Workflow for Structural Modification

G cluster_start Starting Material Synthesis cluster_hydrazide_mod Hydrazide Modification cluster_ring_mod Aromatic Ring Modification cluster_ether_mod Ether Modification start Ethyl 2-(4-methoxyphenoxy)acetate hydrazide This compound start->hydrazide Hydrazine Hydrate (Protocol 1) acylation N'-Acyl Derivative (Protocol 2) hydrazide->acylation hydrazone Hydrazone Derivative (Protocol 3) hydrazide->hydrazone oxadiazole 1,3,4-Oxadiazole (Protocol 4) hydrazide->oxadiazole pyrazole Pyrazole (Protocol 5) hydrazide->pyrazole nitration Nitro Derivative (Protocol 6) hydrazide->nitration bromination Bromo Derivative (Protocol 7) hydrazide->bromination acylation_ring Acyl Derivative (Protocol 8) hydrazide->acylation_ring phenol Phenol Derivative (Protocol 9) hydrazide->phenol

Caption: Synthetic pathways for the modification of this compound.

Signaling Pathway of Electrophilic Aromatic Substitution

G cluster_activation Ring Activation cluster_substitution Electrophilic Attack methoxy Methoxy Group (-OCH3) ring Aromatic Ring methoxy->ring Donates electron density (Resonance) electrophile Electrophile (E+) ring->electrophile Nucleophilic Attack intermediate Sigma Complex (Carbocation Intermediate) electrophile->intermediate Forms product Substituted Product intermediate->product Deprotonation

Caption: General mechanism of electrophilic aromatic substitution on the activated ring.

References

  • Shekarchi, M., et al. (2011). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Iranian Journal of Pharmaceutical Research, 10(3), 487-495.
  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetohydrazide. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved January 12, 2026, from [Link]

  • Hussain, S., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
  • Sharma, V., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
  • Saeed, A., et al. (2014). Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol. Pak J Pharm Sci, 27(1), 131-137.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved January 12, 2026, from [Link]

  • Wu, X., et al. (2009). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic & Biomolecular Chemistry, 7(24), 5084-5090.
  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097-1099.
  • Gel'hiti, E. A., et al. (2021). 2-(2,4-Dichlorophenoxy)-N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide.
  • Fun, H.-K., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1969.
  • PubChem. (n.d.). Phenoxyacetic Acid. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.
  • Google Patents. (n.d.). EP0003586A1 - Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides.
  • Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved January 12, 2026, from [Link]

  • Arastirmax. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 2-[1H- BENZIMIDAZOLE-2YL-SULFANYL]-N-[(E)-(4-METHOXY PHENYL) METHYLIDENE] ACETO HYDRAZIDE. Retrieved January 12, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 5-methyl-4-thio-6-(1,3,4-oxa - JOCPR. Retrieved January 12, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 12, 2026, from [Link]

  • Pour, M., et al. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 10(45), 26834-26876.
  • ResearchGate. (n.d.). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of N-acylhydrazone derivatives 2a-c. Reagents and conditions:. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). 2-(2-Chlorophenoxy)acetohydrazide. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). 4-(4-Acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile. Retrieved January 12, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Bromination of Alkenes - The Mechanism. Retrieved January 12, 2026, from [Link]

  • YouTube. (n.d.). Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism. Retrieved January 12, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (n.d.). Oxygen-Free Regioselective Biocatalytic Demethylation of Methyl-phenyl Ethers via Methyltransfer Employing Veratrol-O-demethylase. Retrieved January 12, 2026, from [Link]

  • PubMed. (n.d.). Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). An efficient method for demethylation of aryl methyl ethers. Retrieved January 12, 2026, from [Link]

  • RSC Publishing. (n.d.). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Retrieved January 12, 2026, from [Link]

  • PubMed. (n.d.). O-demethylation and sulfation of 7-methoxylated flavanones by Cunninghamella elegans. Retrieved January 12, 2026, from [Link]

  • RSC Publishing. (n.d.). Selective demethylation of O-aryl glycosides by iridium-catalyzed hydrosilylation. Retrieved January 12, 2026, from [Link]

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Application Notes & Protocols: Laboratory Synthesis of Novel 2-(4-Methoxyphenoxy)acetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of novel analogs based on the 2-(4-methoxyphenoxy)acetohydrazide scaffold. Hydrazide-hydrazone derivatives are a prominent class of compounds in medicinal chemistry, recognized for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The protocols herein detail a robust two-stage synthetic strategy: first, the preparation of the key this compound intermediate, and second, its subsequent condensation with a variety of aromatic aldehydes to generate a library of novel Schiff base analogs. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of the target analogs is efficiently achieved through a sequential two-part process. This strategy is designed for modularity, allowing for the initial bulk preparation of a common core intermediate, which can then be used to generate a diverse library of final compounds by varying the aldehyde reactant.

  • Part I: Synthesis of the Core Intermediate. This stage involves the formation of an ether linkage via the Williamson ether synthesis, followed by hydrazinolysis to create the essential this compound.[2][3]

  • Part II: Diversification via Schiff Base Formation. The core intermediate is reacted with various substituted aromatic aldehydes in a condensation reaction to yield the final hydrazone (Schiff base) analogs.[1]

The overall workflow is depicted below.

G cluster_0 PART I: Core Intermediate Synthesis cluster_1 PART II: Analog Library Synthesis A 4-Methoxyphenol + Ethyl Chloroacetate B Williamson Ether Synthesis (Base, Reflux) A->B C Ethyl 2-(4-methoxyphenoxy)acetate (Ester Intermediate) B->C D Hydrazinolysis (Hydrazine Hydrate, Reflux) C->D E This compound (Core Intermediate) D->E G Schiff Base Condensation (Acid Catalyst, Reflux) E->G F Substituted Aromatic Aldehydes (Ar-CHO) F->G H Novel this compound Analogs (Final Products) G->H

Caption: Overall workflow for the synthesis of novel analogs.

Part I: Synthesis of this compound (Core Intermediate)

This initial phase focuses on the construction of the central hydrazide molecule, which serves as the backbone for all subsequent analogs.

Scientific Principle & Rationale

The synthesis begins with the Williamson ether synthesis , a classic and reliable method for forming ethers.[4][5] In this reaction, the phenolic proton of 4-methoxyphenol is deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of ethyl chloroacetate in an SN2 reaction, displacing the chloride leaving group to form ethyl 2-(4-methoxyphenoxy)acetate.

The subsequent step is hydrazinolysis . The ester intermediate is refluxed with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the stable acetohydrazide product.[3]

Detailed Experimental Protocol

Materials:

  • 4-Methoxyphenol

  • Ethyl chloroacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

  • Hydrazine Hydrate (80-85%)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle with magnetic stirring

Procedure:

Step A: Synthesis of Ethyl 2-(4-methoxyphenoxy)acetate

  • To a 250 mL round-bottom flask, add 4-methoxyphenol (0.1 mol), anhydrous potassium carbonate (0.15 mol), and 100 mL of acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl chloroacetate (0.11 mol) dropwise to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 8-10 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the acetone from the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is the ester intermediate, which can be used in the next step without further purification.

Step B: Synthesis of this compound [2][3]

  • Transfer the crude ethyl 2-(4-methoxyphenoxy)acetate from the previous step into a 250 mL round-bottom flask.

  • Add 100 mL of ethanol to dissolve the ester.

  • Add hydrazine hydrate (0.2 mol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 5-6 hours.[3]

  • After reflux, reduce the volume of the solvent by about half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath. A white solid precipitate will form.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

  • The product can be further purified by recrystallization from ethanol to yield colorless crystals.

Characterization of the Intermediate

Confirming the identity and purity of the this compound intermediate is critical.

Technique Expected Observations
Melting Point Sharp melting point consistent with literature values.
FT-IR (cm⁻¹) Appearance of N-H stretching bands (approx. 3200-3350 cm⁻¹), C=O stretching (amide I band, approx. 1660-1680 cm⁻¹).[6] Disappearance of the ester C=O stretch (approx. 1735-1750 cm⁻¹).
¹H-NMR (DMSO-d₆) Singlet for -OCH₃ protons (~3.7 ppm), singlet for -OCH₂- protons (~4.5 ppm), aromatic protons in their characteristic region (~6.8-7.0 ppm), a broad singlet for the -NH proton (~9.4 ppm), and a broad singlet for the -NH₂ protons (~4.3 ppm).[6]

Part II: Synthesis of Novel Schiff Base Analogs

With the core intermediate in hand, a diverse library of analogs can be generated through a straightforward and high-yielding condensation reaction.

Scientific Principle & Rationale

The formation of the final analogs is a classic Schiff base condensation reaction .[1] The nucleophilic primary amine (-NH₂) of the this compound attacks the electrophilic carbonyl carbon of an aromatic aldehyde. This reaction is typically catalyzed by a few drops of a protic acid, such as glacial acetic acid, which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.[1] The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the stable imine (or azomethine, -C=N-) functional group characteristic of Schiff bases.

G cluster_0 Mechanism: Schiff Base Formation A R-NH₂ (Hydrazide) E [Nucleophilic Attack] A->E B Ar-CHO (Aldehyde) D [Protonation of Carbonyl] B->D C H⁺ (Catalyst) C->D D->E F Carbinolamine Intermediate E->F G [Dehydration] F->G H R-N=CH-Ar (Schiff Base) G->H I H₂O G->I

Caption: Simplified mechanism of acid-catalyzed Schiff base formation.

Detailed General Protocol

Materials:

  • This compound (from Part I)

  • Various substituted aromatic aldehydes (e.g., salicylaldehyde, 4-nitrobenzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid

Procedure: [1]

  • In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) in 30 mL of absolute ethanol. Gentle warming may be required.

  • To this solution, add an equimolar amount (0.01 mol) of the desired substituted aromatic aldehyde.

  • Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. Cooling in an ice bath can facilitate further precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product thoroughly. Recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) can be performed if higher purity is required.

Data Presentation: Representative Analogs

The following table summarizes expected results for the synthesis of a small series of analogs, demonstrating the versatility of the protocol.

Aldehyde ReactantProduct Substituent (Ar)Typical Yield (%)M.p. (°C)Key ¹H-NMR Signal δ (ppm) (-N=CH-)
Salicylaldehyde2-Hydroxyphenyl85-92%210-212~8.6 (singlet)
4-Nitrobenzaldehyde4-Nitrophenyl90-95%225-227~8.8 (singlet)
4-Chlorobenzaldehyde4-Chlorophenyl88-94%218-220~8.5 (singlet)
4-Methoxybenzaldehyde4-Methoxyphenyl87-93%198-200~8.4 (singlet)

Characterization of Final Analogs

Final confirmation of the synthesized analogs is achieved through standard spectroscopic methods. A successful synthesis is validated by the appearance of new signals corresponding to the formed Schiff base and the disappearance of starting material signals.

  • FT-IR: The most telling evidence is the appearance of a strong absorption band for the azomethine (-C=N-) group, typically in the 1600-1650 cm⁻¹ region, and the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹).

  • ¹H-NMR: The definitive signal for Schiff base formation is the appearance of a singlet in the downfield region of the spectrum (typically δ 8.0-9.0 ppm), which corresponds to the proton of the newly formed azomethine group (-N=CH-).[7][8] Concurrently, the signal for the aldehyde proton (-CHO) and the hydrazide -NH₂ protons will disappear.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) that corresponds to the calculated molecular weight of the target analog, confirming its identity.

Conclusion and Future Directions

The protocols outlined in this guide describe a reliable and versatile method for the synthesis of novel this compound analogs. The two-stage approach allows for the efficient creation of a diverse compound library suitable for further investigation. Given the established biological importance of hydrazones, these newly synthesized compounds serve as excellent candidates for screening in a variety of biological assays, such as antimicrobial, antifungal, and anticancer activity screens, potentially leading to the discovery of new therapeutic lead compounds.[2][9][10][11]

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(2-Chlorophenyl)acetohydrazide.
  • EvitaChem. * (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide*.
  • Al-Omran, F., & El-Khair, A. A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. Scirp.org.
  • MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI.
  • MDPI. (Year not specified). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI.
  • LibreTexts. (2022). Williamson Ether Synthesis. Chemistry LibreTexts.
  • Academic Journal. (Year not specified). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. Scirp.org.
  • Unknown Source. (Year not specified). Experiment 06 Williamson Ether Synthesis.
  • NIH. (Year not specified). This compound. PMC. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOyO-UXl9Ld5cfQSJmYzQ6-05vhAAxbvuFsJlXxn-Bmhe32KwhJ5p1jAOIauFp_IRPu18BNC1MGrcIgMOGGCLTOYI7nNwNCVGdWbkcHCcAMlQ4NF9pyyRu3sK81tuM4gEKjsAeG5zQE10GDkU=]( e32KwhJ5p1jAOIauFp_IRPu18BNC1MGrcIgMOGGCLTOYI7nNwNCVGdWbkcHCcAMlQ4NF9pyyRu3sK81tuM4gEKjsAeG5zQE10GDkU=)
  • Unknown Source. (Year not specified). The Williamson Ether Synthesis.
  • Unknown Source. (Year not specified). Williamson Ether Synthesis.
  • Unknown Source. (2024). Synthesis and antimicrobial activity of substituted acetohydrazide derivatives.
  • Longdom Publishing. (Year not specified). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar.
  • NIH. (Year not specified). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PMC.
  • J-STAGE. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives.
  • NIH. (Year not specified). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. PMC.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-methoxyphenoxy)acetohydrazide. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and detailed protocols to ensure the integrity and success of your experiments.

Introduction to the Synthesis

The standard and most reliable method for synthesizing this compound is the hydrazinolysis of an appropriate ester, typically ethyl 2-(4-methoxyphenoxy)acetate, with hydrazine hydrate.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydrazine displaces the alkoxy group of the ester. While the reaction is generally straightforward, several factors can influence its outcome, leading to side reactions and purification challenges. This guide will help you navigate these potential issues.

Core Synthesis Protocol

This protocol is a baseline for the synthesis of this compound. Subsequent sections will address deviations from the expected outcome of this procedure.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(4-methoxyphenoxy)acetate (1.0 equivalent) in absolute ethanol (10-15 mL per gram of ester).

  • Reagent Addition: While stirring, add hydrazine hydrate (85-99% solution, 1.1-1.5 equivalents) to the solution at room temperature.[1] A slight molar excess of hydrazine hydrate is often used to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 3-5 hours.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Stationary Phase: Silica gel 60 F254

    • Mobile Phase: A starting point for the eluent system is a 1:1 mixture of ethyl acetate and hexane. Adjust the polarity as needed.

    • Visualization: Use a UV lamp (254 nm) or an iodine chamber. The reaction is complete when the spot corresponding to the starting ester has disappeared.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • The product will often precipitate from the concentrated solution. If not, slowly add cold deionized water to induce precipitation.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol or water.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield colorless crystals.[1]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems you may encounter.

Category 1: Low or No Product Yield

Question 1: I have a very low yield, or no solid product has precipitated after cooling and concentration. What could be the issue?

Answer: This is a common issue that can stem from several factors, primarily an incomplete reaction or issues with the starting materials.

Possible Causes and Troubleshooting Steps:

  • Incomplete Reaction:

    • Reaction Time: The standard 3-5 hours may be insufficient. Monitor the reaction with TLC until the starting ester is fully consumed.

    • Temperature: Ensure the reaction mixture is at a consistent reflux. A lower temperature will significantly slow down the reaction rate.

    • Hydrazine Stoichiometry: An insufficient amount of hydrazine hydrate will lead to an incomplete reaction. Using a slight excess (1.1-1.5 equivalents) is recommended.

  • Quality of Reagents:

    • Hydrazine Hydrate: This reagent can degrade over time. Use a fresh bottle of hydrazine hydrate or one that has been stored properly. Older hydrazine hydrate may have a lower concentration, affecting the stoichiometry.

    • Solvent: Ensure you are using absolute ethanol. The presence of water can lead to the hydrolysis of the starting ester.

  • Hydrolysis of Starting Ester:

    • If your ethanol is not anhydrous, or if your hydrazine hydrate is a lower concentration aqueous solution, the ethyl 2-(4-methoxyphenoxy)acetate can hydrolyze to 2-(4-methoxyphenoxy)acetic acid. This carboxylic acid will not react with hydrazine under these conditions. To avoid this, use anhydrous solvents and a high-purity grade of hydrazine hydrate.

Category 2: Presence of Impurities and Side Products

Question 2: My TLC and/or NMR of the crude product shows multiple spots/peaks. What are the likely side products?

Answer: The presence of multiple spots or peaks indicates the formation of side products or the presence of unreacted starting materials. Here are the most common impurities:

1. Unreacted Ethyl 2-(4-methoxyphenoxy)acetate:

  • Identification: This will appear as a less polar spot on the TLC plate compared to the desired hydrazide product. In the ¹H NMR spectrum, you will see the characteristic quartet and triplet of the ethyl group.

  • Cause: Incomplete reaction. See the troubleshooting steps in the "Low or No Product Yield" section.

  • Solution: Increase the reaction time, ensure proper reflux temperature, and consider using a larger excess of hydrazine hydrate.

2. N,N'-bis(2-(4-methoxyphenoxy)acetyl)hydrazine:

  • Identification: This diacylhydrazine is a common byproduct in hydrazide synthesis.[2] It is generally less soluble and may precipitate from the reaction mixture. It will have a different Rf value on TLC, typically less polar than the desired product but more polar than the starting ester.

  • Cause: This side product is formed when one molecule of hydrazine reacts with two molecules of the ester. This is more likely to occur if there is a localized high concentration of the ester relative to hydrazine.

  • Solution:

    • Slow Addition: Add the ethyl 2-(4-methoxyphenoxy)acetate solution dropwise to the heated solution of hydrazine hydrate in ethanol. This maintains a high concentration of hydrazine relative to the ester throughout the addition.

    • Stoichiometry: Ensure at least a slight molar excess of hydrazine hydrate.

3. 2-(4-methoxyphenoxy)acetic acid:

  • Identification: This will be a very polar compound on TLC, often streaking. In the NMR, you will see a broad singlet for the carboxylic acid proton.

  • Cause: Hydrolysis of the starting ester due to the presence of water.

  • Solution: Use anhydrous ethanol and a high-purity grade of hydrazine hydrate.

Category 3: Product Purification Challenges

Question 3: I am having difficulty purifying the product by recrystallization. What can I do?

Answer: Purification can be challenging if significant amounts of impurities are present.

Troubleshooting Purification:

  • Recrystallization Solvent: Ethanol is the most commonly reported solvent for recrystallization.[1] If you are getting poor recovery, ensure you are using the minimum amount of hot ethanol to dissolve the solid. If the product is "oiling out," you may need to use a different solvent system, such as an ethanol/water mixture.

  • Washing: Ensure the filtered solid is washed with a small amount of cold ethanol to remove soluble impurities without dissolving a significant amount of the product.

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is an effective alternative. A silica gel column with a gradient elution of ethyl acetate in hexane is a good starting point.

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale and Impact on Side Reactions
Solvent Absolute EthanolMinimizes the hydrolysis of the starting ester to the corresponding carboxylic acid.
Hydrazine Hydrate 1.1 - 1.5 equivalents, >98% purityA slight excess drives the reaction to completion. High purity minimizes water content.
Temperature Reflux (~78-80°C)Ensures a sufficient reaction rate. Lower temperatures will require significantly longer reaction times.
Reaction Time 3-5 hours (TLC monitored)Monitor for the complete consumption of the starting ester to maximize yield.
Order of Addition Ester added to hydrazine solution (optional)Can help to minimize the formation of the N,N'-diacylhydrazine byproduct.

Visualizing the Reaction and Troubleshooting

Main Reaction Pathway

G Ester Ethyl 2-(4-methoxyphenoxy)acetate Product This compound Ester->Product + Hydrazine Hydrate (Nucleophilic Acyl Substitution) Hydrazine Hydrazine Hydrate Hydrazine->Product Ethanol Ethanol (byproduct)

Caption: Main synthesis pathway of this compound.

Common Side Reaction: Diacylhydrazine Formation

G Product This compound SideProduct N,N'-bis(2-(4-methoxyphenoxy)acetyl)hydrazine Product->SideProduct + Ester (Further Acylation) Ester Ethyl 2-(4-methoxyphenoxy)acetate Ester->SideProduct

Caption: Formation of the diacylhydrazine side product.

Troubleshooting Workflow

G Start Low Yield or Impure Product Check_TLC Analyze Crude by TLC Start->Check_TLC Ester_Present Starting Ester Present? Check_TLC->Ester_Present Diacyl_Present Diacylhydrazine Present? Ester_Present->Diacyl_Present No Increase_Time Increase Reaction Time/Temp Ester_Present->Increase_Time Yes Acid_Present Carboxylic Acid Present? Diacyl_Present->Acid_Present No Slow_Addition Use Slow Addition of Ester Diacyl_Present->Slow_Addition Yes Anhydrous Use Anhydrous Solvent Acid_Present->Anhydrous Yes Purify Purify by Recrystallization or Chromatography Acid_Present->Purify No Increase_Time->Purify Slow_Addition->Purify Anhydrous->Purify

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References

  • This compound. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Apaydın, Ç. B., & Cesur, Z. (2019). A new approach for the synthesis of N,N'- bis(phenoxyacetyl)hydrazines. Istanbul Journal of Pharmacy, 49(2), 61-63. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-(4-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-methoxyphenoxy)acetohydrazide. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this two-step synthesis. We will delve into the causality behind experimental choices to empower you to not only solve immediate yield issues but also to adapt and refine the methodology for your specific laboratory context.

The synthesis of this compound is typically achieved in a two-step process:

  • Step 1: Williamson Ether Synthesis. Formation of the intermediate, ethyl 2-(4-methoxyphenoxy)acetate, from 4-methoxyphenol and an alkylating agent like ethyl chloroacetate.

  • Step 2: Hydrazinolysis. Conversion of the resulting ester to the final acetohydrazide product using hydrazine hydrate.

This guide is structured in a question-and-answer format to directly address the most common challenges encountered in each step.

Overall Synthesis Workflow

The following diagram outlines the complete reaction pathway from starting materials to the final product.

G SM1 4-Methoxyphenol Step1 Step 1: Williamson Ether Synthesis (SN2 Reaction) SM1->Step1 SM2 Ethyl Chloroacetate SM2->Step1 Base Base (e.g., K₂CO₃) Base->Step1 Solvent1 Solvent (e.g., DMF) Solvent1->Step1 Intermediate Ethyl 2-(4-methoxyphenoxy)acetate Step1->Intermediate Step2 Step 2: Hydrazinolysis Intermediate->Step2 Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Step2 Solvent2 Solvent (e.g., Ethanol) Solvent2->Step2 Product This compound Step2->Product Byproduct Ethanol Step2->Byproduct

Caption: Overall two-step synthesis of this compound.

Part 1: Troubleshooting the Williamson Ether Synthesis (Step 1)

The first step, a Williamson ether synthesis, is a robust SN2 reaction but is highly sensitive to reaction conditions.[1][2] Low yield in this stage is the most common reason for poor overall yield.

Question: My yield of ethyl 2-(4-methoxyphenoxy)acetate is low. What are the likely causes?

Low yield in this step typically points to one of three areas: incomplete reaction, competing side reactions, or issues with reagent quality.

Causality: The reaction involves the deprotonation of 4-methoxyphenol to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate to displace the chloride leaving group.[1][2] The efficiency of this SN2 mechanism is highly dependent on the choice of base, solvent, and temperature.

The following decision tree can help diagnose the issue:

G Start Low Yield in Step 1? TLC TLC shows significant unreacted 4-methoxyphenol Start->TLC Yes Impure TLC shows multiple byproduct spots Start->Impure No, starting material is consumed BaseIssue Cause: Ineffective Deprotonation - Base is old/degraded - Base is too weak - Insufficient stoichiometry TLC->BaseIssue SolventIssue Cause: Poor Solvent Choice - Protic solvent used (e.g., ethanol) - Solvent is wet TLC->SolventIssue TempIssue Cause: Suboptimal Temperature - Too low: Slow reaction rate - Too high: Promotes side reactions Impure->TempIssue SideRxn Cause: Competing Reactions - C-alkylation of phenol ring - Elimination of ethyl chloroacetate (less common) Impure->SideRxn

Sources

Technical Support Center: Purification of 2-(4-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(4-methoxyphenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth, evidence-based troubleshooting strategies and detailed protocols to ensure the highest purity of your final product.

I. Understanding the Chemistry: Synthesis and Potential Impurities

The successful purification of this compound begins with a solid understanding of its synthesis and the potential impurities that can arise. The standard synthesis involves the reaction of ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in a suitable solvent, typically ethanol, under reflux.[1]

Synthesis Ethyl 2-(4-methoxyphenoxy)acetate Ethyl 2-(4-methoxyphenoxy)acetate This compound This compound Ethyl 2-(4-methoxyphenoxy)acetate->this compound Hydrazine Hydrate, Ethanol, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound

Caption: Synthesis of this compound.

While this reaction is generally efficient, several impurities can contaminate the crude product, complicating purification efforts.

Common Impurities:

  • Unreacted Starting Materials:

    • Ethyl 2-(4-methoxyphenoxy)acetate: Incomplete reaction can leave residual starting ester.

    • Hydrazine hydrate: Often used in excess, it needs to be removed during workup.

  • Side Products:

    • N,N'-bis(2-(4-methoxyphenoxy)acetyl)hydrazine (Diacyl Hydrazine): This is a common byproduct when the stoichiometry is not carefully controlled or if the reaction conditions favor further acylation of the initially formed hydrazide.[2]

    • Hydrolysis Products: If water is present in the reaction mixture, the starting ester can hydrolyze to 2-(4-methoxyphenoxy)acetic acid.

    • Products of Hydrazine Degradation: Hydrazine can undergo oxidation or disproportionation, leading to various minor impurities.

II. Troubleshooting Purification Issues: A Q&A Approach

This section addresses common problems encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product is an oil and won't solidify. How can I crystallize it?

A1: Oiling out is a common issue when the melting point of the crude product is below the boiling point of the solvent, or when impurities are present that depress the melting point.

  • Initial Steps:

    • Remove Residual Solvent: Ensure all the reaction solvent (e.g., ethanol) and excess hydrazine hydrate are removed under reduced pressure.

    • Trituration: Try triturating the oil with a non-polar solvent like n-hexane or diethyl ether. This can often induce crystallization by washing away more soluble impurities and providing a nucleation surface.

  • Recrystallization Strategy: If trituration fails, a carefully chosen recrystallization solvent system is necessary. The ideal solvent will dissolve the compound when hot but not at room temperature.[3]

    • Solvent Screening: Test the solubility of a small amount of your oily product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water, or mixtures like ethanol/water or ethyl acetate/hexane).

Solvent SystemSuitability for this compoundRationale
Ethanol Highly Recommended The compound is known to recrystallize well from ethanol.[1]
Methanol Good Alternative Similar polarity to ethanol and often a good choice for hydrazides.
Isopropanol Worth Testing A slightly less polar alcohol that can sometimes provide better crystal growth.
Ethanol/Water Good for inducing precipitation If the compound is very soluble in pure ethanol, adding water as an anti-solvent can promote crystallization.
Ethyl Acetate/Hexane Potentially Useful A common mixed-solvent system for compounds of intermediate polarity.

Q2: I performed a recrystallization, but the purity of my product did not improve significantly. What should I do next?

A2: If a single recrystallization is insufficient, you may have impurities with similar solubility profiles to your product.

  • Iterative Recrystallization: A second recrystallization from the same or a different solvent system can sometimes yield a purer product.

  • Column Chromatography: This is the most effective method for separating compounds with different polarities.

    • Principle: Column chromatography separates molecules based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (eluent) is passed through it. More polar compounds will adhere more strongly to the polar silica gel and elute later.

    • Workflow:

    ColumnChromatography cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis Slurry Packing Pack column with silica gel slurry Sample Loading Load crude product (dissolved in minimal solvent or dry-loaded) Slurry Packing->Sample Loading Elute with Solvent Gradient Start with non-polar eluent (e.g., Hexane/Ethyl Acetate 9:1) Gradually increase polarity (e.g., to Hexane/Ethyl Acetate 1:1) Sample Loading->Elute with Solvent Gradient Collect Fractions Collect fractions in separate test tubes Elute with Solvent Gradient->Collect Fractions TLC Analysis Analyze fractions by TLC Collect Fractions->TLC Analysis Combine Pure Fractions Combine fractions containing the pure product TLC Analysis->Combine Pure Fractions Evaporate Solvent Remove solvent under reduced pressure Combine Pure Fractions->Evaporate Solvent

    Caption: Workflow for column chromatography purification.

    • Recommended Starting Conditions for this compound:

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or dichloromethane in diethyl ether is a good starting point.[4] Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.

Q3: How do I monitor the progress of my column chromatography?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the separation.

  • TLC Protocol:

    • Spotting: Spot the crude mixture and each collected fraction onto a silica gel TLC plate.

    • Development: Develop the plate in a chamber containing a suitable solvent system (e.g., ethyl acetate/hexane).

    • Visualization: Visualize the spots under a UV lamp (254 nm). The aromatic nature of the compound and its impurities should make them UV-active.

    • Analysis: The pure product should appear as a single spot in the collected fractions, with a different Rf value than the impurities.

Q4: Can I use acid-base extraction to purify my product?

A4: While the hydrazide group has some basic character, it is generally a weak base. Therefore, acid-base extraction is not typically the primary method for purifying neutral hydrazides like this compound. However, it can be useful for removing acidic or basic impurities.

  • Removing Acidic Impurities: A wash with a weak base like saturated sodium bicarbonate solution can remove any 2-(4-methoxyphenoxy)acetic acid that may have formed due to hydrolysis.

  • Removing Basic Impurities: A wash with a dilute acid like 1M HCl can help remove any remaining hydrazine hydrate.

III. Purity Assessment: Know Your Product

Once you have a purified solid, it is crucial to assess its purity.

  • Melting Point: A sharp melting point range is a good indicator of purity. Literature values for analogous compounds suggest a melting point in the range of 150-160°C, though this can vary.[5] A broad melting range suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate developed in multiple solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method for structural confirmation and purity assessment.

    • ¹H NMR (DMSO-d₆): The expected signals for this compound are:

      • A singlet for the methoxy (-OCH₃) protons.

      • Signals in the aromatic region for the phenyl protons.

      • A singlet for the methylene (-OCH₂-) protons.

      • Signals for the -NH and -NH₂ protons of the hydrazide group.[6]

    • ¹³C NMR: Will show the expected number of carbon signals corresponding to the structure.[6]

IV. Safety Precautions

  • Hydrazine Hydrate: This reagent is corrosive, toxic, and a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic Solvents: Many of the solvents used in purification are flammable. Avoid open flames and work in a well-ventilated area.

V. References

  • Materials and methods. - The Royal Society of Chemistry. [Link]

  • 2-(4-Meth-oxy-phen-oxy)acetohydrazide. - ResearchGate. [Link]

  • This compound - PMC - NIH. [Link]

  • Acylation of Hydrazides with Acetic Acid and Formic Acid. [Link]

  • This compound - SpectraBase. [Link]

  • Eur. J. Org. Chem. 2007 · © WILEY-VCH Verlag GmbH & Co. KGaA, 69451 Weinheim, 2007 · ISSN 1434–193X SUPPORTING INFORMAT. [Link]

  • Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations | Request PDF - ResearchGate. [Link]

  • STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. [Link]

Sources

stability issues and degradation pathways of 2-(4-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Methoxyphenoxy)acetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and potential degradation pathways of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction to the Stability of this compound

This compound is a hydrazide-containing organic compound with potential applications in medicinal chemistry and as a synthon for various heterocyclic compounds.[1][2] Like many hydrazide derivatives, its stability can be a critical factor in its synthesis, storage, and application.[3] Understanding its degradation pathways is essential for developing stable formulations and ensuring the reliability of experimental results. This guide will delve into the likely stability issues and provide practical, field-proven advice for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that may be susceptible to degradation?

A1: The key functional groups that can influence the stability of this compound are the hydrazide moiety (-CONHNH2), the ether linkage (-O-), and the methoxyphenyl group. The hydrazide group is generally the most reactive and prone to hydrolysis and oxidation.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent oxidation.[4] Containers should be tightly sealed to protect from moisture. For long-term storage, refrigeration (-20°C) is recommended.

Q3: I am observing the appearance of a new, unexpected peak in my HPLC analysis of a stored solution of this compound. What could be the cause?

A3: The appearance of a new peak in your chromatogram likely indicates degradation. The most common cause in solution is hydrolysis, especially if the solvent is aqueous or contains acidic or basic impurities. Oxidation is another possibility if the solution has been exposed to air. To identify the degradant, a forced degradation study followed by LC-MS analysis is recommended.

Q4: Can this compound undergo photodecomposition?

A4: Aromatic compounds, especially those with electron-donating groups like the methoxy group, can be susceptible to photodecomposition.[5] It is crucial to protect solutions and solid samples of this compound from direct light exposure. If you suspect photodegradation, a photostability study as per ICH Q1B guidelines should be performed.[6]

Troubleshooting Guide: Common Stability Issues and Solutions

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Loss of potency or decreased concentration of the active compound over time in solution. Hydrolysis of the hydrazide moiety.- Prepare solutions fresh whenever possible. - Use aprotic solvents if compatible with your experimental design. - If aqueous solutions are necessary, buffer them at a neutral pH (around 7) and store them at low temperatures (2-8°C) for short periods. - Perform a pH-rate profile study to identify the pH of maximum stability.
Discoloration of the solid compound (e.g., yellowing). Oxidation of the hydrazide or the methoxyphenyl group.- Store the solid compound under an inert atmosphere (nitrogen or argon). - Avoid exposure to air and light. - Ensure the storage container is well-sealed. - Consider the use of antioxidants in formulated products, after conducting compatibility studies.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.- Assess the stability of this compound in the specific assay buffer and under the assay conditions (e.g., temperature, light exposure). - Include a stability-indicating analytical method (e.g., HPLC) to monitor the compound's concentration throughout the experiment. - Prepare stock solutions in a stable solvent (e.g., DMSO) and dilute into the aqueous assay medium immediately before use.
Formation of an insoluble precipitate in solution. Formation of a less soluble degradation product or salt.- Characterize the precipitate using techniques like FT-IR, NMR, or LC-MS to identify it. - If it is a degradant, address the root cause of degradation (e.g., hydrolysis, oxidation). - If it is a salt, ensure the pH of the solution is controlled and that there are no incompatible excipients.

Potential Degradation Pathways

The degradation of this compound can be anticipated to proceed through several key pathways based on the reactivity of its functional groups. These pathways are critical to understand for the development of stability-indicating analytical methods.

cluster_main This compound cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation A This compound B 2-(4-Methoxyphenoxy)acetic acid A->B Acid/Base Hydrolysis C Hydrazine A->C Acid/Base Hydrolysis D Diimide A->D Oxidation E Nitrogen Gas D->E Further Oxidation F 2-(4-Methoxyphenoxy)ethane D->F Further Oxidation

Caption: Potential degradation pathways of this compound.

Hydrolytic Degradation

Under acidic or basic conditions, the hydrazide functional group is susceptible to hydrolysis.[7] This reaction would cleave the amide bond, yielding 2-(4-methoxyphenoxy)acetic acid and hydrazine.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Deprotonation of the terminal amine of the hydrazide can occur, but more commonly, hydroxide acts as a nucleophile, attacking the carbonyl carbon.

Oxidative Degradation

The hydrazide moiety can be readily oxidized.[7] Mild oxidizing agents can convert the hydrazide to a diimide intermediate, which is unstable and can further decompose to release nitrogen gas and form 2-(4-methoxyphenoxy)ethane. The methoxy group on the phenyl ring can also be susceptible to oxidative cleavage under more stringent conditions, although this is generally less facile.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[5][8]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV system

  • LC-MS system for peak identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of methanol and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H2O2. Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 60°C for 24 hours in the dark.

    • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5] A control sample should be kept in the dark under the same conditions.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable HPLC-UV method. A reverse-phase C18 column with a gradient elution of water and acetonitrile is a good starting point.

    • Identify and characterize the degradation products using LC-MS.

cluster_workflow Forced Degradation Workflow A Prepare Stock Solution of Compound B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Sample at Time Points B->C D Neutralize (if necessary) C->D E HPLC-UV Analysis D->E F LC-MS Analysis for Degradant Identification E->F G Develop Stability-Indicating Method F->G

Caption: Workflow for a forced degradation study.

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH of maximum stability for this compound in aqueous solution.

Materials:

  • This compound

  • Buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 12)

  • Constant temperature bath

  • HPLC-UV system

Procedure:

  • Solution Preparation: Prepare a series of solutions of this compound at a fixed concentration in the different pH buffers.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • Sampling and Analysis: At predetermined time intervals, withdraw samples from each solution and analyze them using a validated HPLC-UV method to determine the remaining concentration of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give the apparent first-order rate constant (k) for degradation at that pH.

  • Profile Generation: Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile. The nadir of this plot indicates the pH of maximum stability.

References

  • National Center for Biotechnology Information. (2024). This compound. PubChem Compound Summary for CID 691094. [Link]

  • Tahir, M. N., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1133. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Defense Technical Information Center. (1979). Safety and Handling of Hydrazine. [Link]

  • American Pharmaceutical Review. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • American Pharmaceutical Review. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ResearchGate. (2021). Results of forced degradation study of HCTZ and IRB drugs using the developed stability-indicating RP-HPLC method. [Link]

  • ChemBK. This compound. [Link]

  • National Center for Biotechnology Information. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. [Link]

  • MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

  • PubMed. (1990). Hydrazide pharmaceuticals as conjugates to polyaldehyde dextran: syntheses, characterization, and stability. [Link]

  • National Center for Biotechnology Information. (2024). 2-(4-Methoxyphenyl)acetohydrazide. PubChem Compound Summary for CID 578463. [Link]

  • MDPI. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. [Link]

  • National Center for Biotechnology Information. (2010). 2-(4-Methylphenoxy)acetohydrazide. [Link]

  • PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

  • PubChemLite. This compound (C9H12N2O3). [Link]

  • IntechOpen. (2023). Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2024). 2-(2-Methoxyphenoxy)acetohydrazide. PubChem Compound Summary for CID 580001. [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. [Link]

  • PubMed. (2011). Removal and degradation pathway study of sulfasalazine with Fenton-like reaction. [Link]

  • MDPI. (2023). Advances in Quantitative Analytical Methods for Solid Drugs. [Link]

  • ResearchGate. (2020). 2,4-D degradation pathways of 2,4-D with set of genes (cad and tfd) involved in Alcaligenes sp. and Achromobacter sp.. [Link]

  • ResearchGate. (2021). 2-(2,4-Dichlorophenoxy)-N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. [Link]

  • ResearchGate. (2025). Thermal Decomposition Reaction of Acetophenone Cyclic Diperoxide in Solvents of Different Physicochemical Properties. [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. [Link]

  • ResearchGate. (2009). 2-(4-Chlorophenoxy)acetohydrazide. [Link]

Sources

Technical Support Center: Optimizing Hydrazone Formation with 2-(4-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of hydrazones using 2-(4-Methoxyphenoxy)acetohydrazide. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the hydrazone formation reaction. Understanding these concepts is the first step toward successful optimization and troubleshooting.

Q1: Why is pH control so critical for successful hydrazone formation?

A1: The formation of hydrazones is a pH-sensitive, acid-catalyzed reaction.[1][2] The reaction rate follows a bell-shaped curve when plotted against pH, with the optimum typically falling within a mildly acidic range of 4 to 6.[1][3] This is due to a delicate mechanistic balance:

  • At optimal pH (4-6): A sufficient concentration of acid is present to protonate the carbonyl oxygen of the aldehyde or ketone. This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.[4][5]

  • At very low pH (highly acidic): The hydrazine nucleophile, being basic, becomes protonated (R-NH-NH3+). This protonated form is no longer nucleophilic and cannot attack the carbonyl carbon, thus inhibiting or completely stopping the reaction.[1]

  • At neutral or high pH (neutral/basic): There is insufficient acid to activate the carbonyl group. The reaction will be extremely slow or may not proceed at all. The rate-limiting step at neutral pH is often the dehydration of the tetrahedral intermediate.[6]

Therefore, maintaining the pH in the "sweet spot" of 4-6 is paramount for achieving a reasonable reaction rate and high yield.

Q2: What is the role of a catalyst, and which one should I choose?

A2: While the reaction is acid-catalyzed by controlling the bulk pH, specific nucleophilic catalysts can dramatically accelerate the equilibration kinetics without disturbing the chemical equilibrium.[7] Aniline is a classic catalyst for this purpose.[8] The mechanism involves the aniline first forming a highly reactive protonated Schiff base (an iminium ion) with the carbonyl compound. This intermediate is then readily attacked by the hydrazide in a transimination reaction, which is much faster than the initial reaction.[7][9]

More recently, ortho-substituted anilines, such as anthranilic acids (e.g., 5-methoxyanthranilic acid) and 2-aminobenzenephosphonic acids, have been shown to be superior catalysts, especially at biological pH.[8][10] These catalysts possess a proton donor group (e.g., -COOH or -PO(OH)₂) positioned to facilitate intramolecular proton transfer during the rate-limiting step, further enhancing the reaction rate.[6][8] For many applications, simple amine buffers can also serve as effective bifunctional catalysts.[11]

Q3: I'm reacting this compound with both an aldehyde and a ketone. Why is the aldehyde reaction so much faster?

A3: Aldehydes are generally more reactive than ketones in hydrazone formation for two primary reasons[2]:

  • Electronic Effects: Ketones have two electron-donating alkyl or aryl groups attached to the carbonyl carbon. These groups reduce the partial positive charge (electrophilicity) on the carbonyl carbon, making it less attractive to the nucleophilic hydrazine. Aldehydes have only one such group and a hydrogen atom, making their carbonyl carbon more electrophilic.

  • Steric Effects: The two bulky groups on a ketone create more steric hindrance around the carbonyl carbon compared to the single group and smaller hydrogen atom on an aldehyde. This physical crowding makes it more difficult for the hydrazine to approach and attack the carbonyl center.

Q4: How should I choose the best solvent for my reaction?

A4: The ideal solvent should fully dissolve both the this compound and the carbonyl compound. Protic solvents like ethanol and methanol are most commonly used because they readily dissolve the reactants and can facilitate the necessary proton transfers in the mechanism.[12][13][14] If solubility is an issue, co-solvents such as DMF or DMSO can be used, though their impact on reaction rate should be monitored.[15][16] For reactions where water removal is desired to drive the equilibrium forward, a Dean-Stark apparatus can be used with a solvent like toluene.[5]

Q5: What is the most effective way to monitor the reaction's progress?

A5: Thin Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring the reaction.[1][2] To do this, spot the starting aldehyde/ketone, the this compound, and the reaction mixture on the same TLC plate. As the reaction proceeds, you will observe the disappearance of the starting material spots and the appearance of a new, single spot for the hydrazone product. The hydrazone is typically less polar than the starting hydrazide. If the product is not UV-active, staining with potassium permanganate can be used for visualization.[1]

Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems you may encounter during your experiment.

Problem 1: Low or No Product Yield
Possible Cause How to Diagnose Recommended Solution
Incorrect pH Use pH paper to check the reaction mixture. The pH should be between 4 and 6.Add a catalytic amount of a mild acid like glacial acetic acid (a few drops) to adjust the pH into the optimal range.[1][3]
Incomplete Reaction TLC shows significant amounts of starting materials remaining even after the expected reaction time.Increase the reaction time. If the reaction is still sluggish, gently heat the mixture (e.g., to 40-60 °C). Consider adding a more effective catalyst like aniline or 5-methoxyanthranilic acid.[1][7]
Product Hydrolysis The product spot appears on TLC but then fades over time, accompanied by the reappearance of starting materials.The hydrazone bond can be hydrolyzed back to the starting materials, especially in the presence of excess water and acid.[12][17] During workup, use a neutral wash (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst.[3] Ensure the final product is thoroughly dried.
Poor Reagent Quality The starting aldehyde or ketone is old or shows signs of decomposition (e.g., discoloration, polymerization).Ensure the purity of your starting materials. If necessary, purify the aldehyde/ketone by distillation or chromatography before use.[1]
Problem 2: Formation of Significant Side Products
Possible Cause How to Diagnose Recommended Solution
Azine Formation A second, often less polar, byproduct is observed on TLC. Mass spectrometry will show a mass corresponding to (R₂C=N-N=CR₂).This common side reaction occurs when the formed hydrazone reacts with a second molecule of the carbonyl compound.[1][12] To minimize this, use a slight excess (1.1-1.2 equivalents) of the this compound. Alternatively, add the carbonyl compound slowly (dropwise) to the solution of the hydrazide.[3]
Starting Material Degradation Multiple unexpected spots appear on TLC, and the reaction mixture changes color significantly (e.g., darkens).Some aldehydes are sensitive to air oxidation or polymerization under acidic conditions. Run the reaction under an inert atmosphere (N₂ or Ar). Ensure the reaction is not overheated.
Problem 3: Difficulty in Product Purification
Possible Cause How to Diagnose Recommended Solution
Product is an Oil / Fails to Crystallize The crude product obtained after workup is a persistent oil, or attempts at recrystallization fail.If recrystallization from common solvents (e.g., ethanol, methanol, ethyl acetate/hexane) fails, purification by silica gel column chromatography is the best alternative.[1][16]
Product Decomposes on Silica Gel Streaking is observed on the TLC plate, and the yield from column chromatography is very low.Free hydrazones with an N-H bond can sometimes be unstable on acidic silica gel.[18] Deactivate the silica by preparing the slurry with an eluent containing 1% triethylamine. Alternatively, use a different stationary phase like neutral alumina or consider reverse-phase chromatography.[18]
Co-elution of Product and Starting Material On TLC, the Rf values of the product and one of the starting materials are very similar.Systematically test different solvent systems (eluents) for TLC to find one that provides good separation (a ΔRf of at least 0.2). Common systems include gradients of ethyl acetate in hexane or dichloromethane in methanol.[1]

Visualized Workflows and Mechanisms

To provide a clearer understanding, the following diagrams illustrate the core mechanism, a standard experimental workflow, and a logical troubleshooting path.

reaction_mechanism cluster_step1 Step 1: Carbonyl Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Dehydration Carbonyl R₂C=O Activated_Carbonyl R₂C=O⁺H Carbonyl->Activated_Carbonyl Protonation H+ H⁺ Tetrahedral_Int R₂C(O⁺H)-NH₂⁺NHR' Hydrazide H₂N-NHR' Hydrazide->Tetrahedral_Int Attack Carbinolamine R₂C(OH)-NH-NHR' Tetrahedral_Int->Carbinolamine -H⁺ Protonated_Carbinolamine R₂C(O⁺H₂)-NH-NHR' Carbinolamine->Protonated_Carbinolamine +H⁺ Iminium R₂C=N⁺H-NHR' Protonated_Carbinolamine->Iminium -H₂O Hydrazone R₂C=N-NHR' Iminium->Hydrazone -H⁺

Caption: Acid-catalyzed mechanism of hydrazone formation.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Hydrazide (1.1 eq) in Solvent B Add Carbonyl Compound (1.0 eq) A->B C Add Acid Catalyst (e.g., Acetic Acid) B->C D Stir at Room Temp or Gentle Heat C->D E Monitor by TLC until Starting Material is Consumed D->E F Quench / Dilute with Water E->F G Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H Wash with NaHCO₃(aq) then Brine G->H I Dry (Na₂SO₄), Filter, and Concentrate H->I J Recrystallization or Column Chromatography I->J

Caption: General experimental workflow for hydrazone synthesis.

troubleshooting_tree Start Experiment Complete. Analyze Crude Product. Yield Is Yield > 70%? Start->Yield Purity Is Purity > 95% by TLC/NMR? Yield->Purity Yes LowYield Low Yield Yield->LowYield No Success Success! Proceed to Characterization. Purity->Success Yes Impure Impure Product Purity->Impure No CheckReaction Check TLC for SM. Reaction Incomplete? LowYield->CheckReaction OptimizeCond Optimize Conditions: - Increase Time/Temp - Add Catalyst - Check pH (4-6) CheckReaction->OptimizeCond Yes CheckWorkup Review Workup: - Check for Hydrolysis - Ensure Neutral Wash CheckReaction->CheckWorkup No IdentifySideProd Identify Side Products. Azine Formation? Impure->IdentifySideProd OptimizeStoich Optimize Stoichiometry: - Use 1.1 eq Hydrazide - Slow Carbonyl Addition IdentifySideProd->OptimizeStoich Yes OptimizePurify Optimize Purification: - New Recrystallization Solvent - Column (Normal/Reversed Phase) - Deactivate Silica IdentifySideProd->OptimizePurify No

Caption: Troubleshooting decision tree for hydrazone synthesis.

Experimental Protocols

Safety Precaution: Hydrazine derivatives can be toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

Protocol 1: General Synthesis of a Hydrazone from this compound

This protocol is a standard starting point for the reaction with a generic aldehyde.

  • Dissolve Reactants: In a round-bottom flask, dissolve this compound (1.0 mmol, 196.2 mg) in ethanol (10 mL). Add the desired aldehyde (1.0 mmol) to the solution with stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours. If the reaction is slow, it can be gently heated to 50 °C.

  • Workup: Once the reaction is complete (as indicated by TLC), pour the mixture into cold water (50 mL). If a solid precipitate forms, collect it by vacuum filtration. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification:

    • Filtrate: Wash the collected solid with a small amount of cold water, then cold ethanol, and dry under vacuum. The product is often pure enough at this stage. If not, proceed to recrystallization.

    • Extract: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[1]

Protocol 2: Optimized Procedure to Minimize Azine Formation

This protocol is recommended when reacting with particularly reactive aldehydes or when azine formation is a persistent issue.

  • Dissolve Hydrazide: In a round-bottom flask equipped with a dropping funnel, dissolve this compound (1.1 mmol, 215.8 mg) in ethanol (10 mL). Add 2-3 drops of glacial acetic acid.

  • Prepare Carbonyl Solution: In the dropping funnel, dissolve the aldehyde (1.0 mmol) in ethanol (5 mL).

  • Slow Addition: Add the aldehyde solution dropwise to the stirred hydrazide solution over 30 minutes at room temperature.[3]

  • Reaction and Workup: After the addition is complete, stir for an additional 1-2 hours, monitoring by TLC. Proceed with the workup and purification as described in Protocol 1.

Characterization

Confirming the structure of your purified hydrazone is a critical final step.

  • ¹H NMR: Look for the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new imine proton (-N=CH-) signal, typically between 7.5 and 8.5 ppm. The N-H protons of the hydrazide will also shift.

  • ¹³C NMR: The carbonyl carbon signal of the starting aldehyde/ketone (~190-210 ppm) will be replaced by a C=N signal in the 140-160 ppm range.

  • FT-IR: Observe the disappearance of the C=O stretch from the aldehyde/ketone (~1700 cm⁻¹) and the N-H stretches of the primary amine of the hydrazide. Key new peaks will include a C=N stretch (~1600-1650 cm⁻¹) and the N-H stretch of the hydrazone.[19]

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the expected hydrazone product.

This guide is intended to provide a comprehensive framework for your experiments. For novel substrates, some degree of empirical optimization will always be necessary. We trust these insights will help you navigate the challenges and achieve success in your synthetic endeavors.

References

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science. [Link]

  • Sattar, M., & Moody, P. C. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Chemical Biology. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. The Journal of Organic Chemistry. [Link]

  • Ollivier, N., et al. (2019). Catalysis of hydrazone and oxime peptide ligation by arginine. ChemRxiv. [Link]

  • Química Orgánica. (n.d.). Hydrazone Formation. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters. [Link]

  • Ramirez-Macias, I., et al. (2019). Green Synthesis of new heterocyclic hydrazones, spectroscopic characterization. ECORFAN Journal-Ecuador. [Link]

  • Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction?. [Link]

  • Fiveable. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. [Link]

  • Wikipedia. (n.d.). Hydrazone. [Link]

  • Zhang, Y., et al. (2022). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Communications Chemistry. [Link]

  • Shah, S. Z. A., et al. (2016). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules. [Link]

  • OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. [Link]

  • Chemistry Learner. (n.d.). Hydrazone: Formation, Structure, and Reactions. [Link]

  • Zeb, A., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Scientifica. [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. [Link]

  • ResearchGate. (n.d.). Optimization of hydrazone formation under microwave conditions. [Link]

  • de Sousa, G. F., et al. (2023). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. ACS Omega. [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of hydrazones and their transition metal complexes: antimicrobial, antituberculosis and antioxidant activity. [Link]

  • Reddit. (2021). Need a purification method for a free hydrazone. [Link]

  • Crisalli, P., & Kool, E. T. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters. [Link]

  • Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. CrystEngComm. [Link]

  • Fun, H.-K., et al. (2011). This compound. Acta Crystallographica Section E. [Link]

  • ResearchGate. (n.d.). 18 questions with answers in HYDRAZONES. [Link]

  • Reddit. (2022). Formation of tosylhydrazones. [Link]

  • ResearchGate. (2020). How to purify hydrazone?. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. [Link]

  • ResearchGate. (n.d.). Continuous Flow Synthesis and Purification of Aryldiazomethanes through Hydrazone Fragmentation. [Link]

  • ResearchGate. (n.d.). 2-(4-Meth-oxy-phen-oxy)acetohydrazide. [Link]

  • Organic Syntheses. (n.d.). Ethanone, 1-phenyl-, hydrazone. [Link]

  • Asian Publication Corporation. (2014). Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. [Link]

  • Asian Journal of Chemistry. (2014). Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. [Link]

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identifying and removing impurities from 2-(4-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-Methoxyphenoxy)acetohydrazide

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the synthesis and purification of this important chemical intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the highest purity for your downstream applications.

The integrity of any synthetic compound is paramount, and nowhere is this more critical than in drug development and materials science. This compound serves as a versatile building block for a variety of more complex molecules, including potential therapeutic agents.[1][2] Impurities, even in trace amounts, can lead to ambiguous biological data, failed reactions, or undesirable side products. This guide provides field-proven insights into identifying and eliminating these contaminants.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis and workup of this compound.

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: Insufficient reflux time or temperature.[1] Starting Material Quality: The starting ester, ethyl 2-(4-methoxyphenoxy)acetate, may be of low purity or degraded. Excessive Water: Hydrazine hydrate is typically used, but excess water can promote hydrolysis of the ester starting material.Optimize Reaction Conditions: Ensure the reaction is refluxed for a minimum of 5-6 hours. Monitor progress using Thin-Layer Chromatography (TLC).[1][2] Verify Starting Materials: Check the purity of the starting ester via NMR or GC-MS before starting the reaction. Use Anhydrous Solvent: While hydrazine hydrate contains water, conducting the reaction in a dry solvent like absolute ethanol can minimize side reactions.[3]
Product is an Oil or Gummy Solid, Not a Crystalline Powder "Oiling Out" during Recrystallization: This occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[4] Presence of Impurities: Unreacted starting materials or byproducts can depress the melting point and inhibit crystallization.Modify Recrystallization Protocol: Use a lower-boiling point solvent or a solvent mixture. Reduce the initial concentration of the crude product. Ensure a slow cooling rate; do not place the hot solution directly into an ice bath.[4] Pre-purification: If the crude product is very impure, consider an initial purification step like an acid-base wash or passing it through a short silica plug before attempting recrystallization.
Multiple Spots on TLC After Purification Co-crystallization of Impurities: An impurity has similar solubility properties to the desired product in the chosen recrystallization solvent. Product Degradation: The product may be unstable under the purification conditions (e.g., prolonged heating).Change Recrystallization Solvent: Experiment with different solvents or solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to exploit solubility differences between the product and the impurity.[5] Column Chromatography: For difficult separations, silica gel column chromatography is a highly effective alternative to recrystallization.[3][5]
Product Discoloration (Yellow or Brown Tint) Oxidation: The phenoxy moiety or hydrazine group can be susceptible to air oxidation, especially at elevated temperatures. Carryover of Colored Impurities: Impurities from starting materials or side reactions may be colored.Minimize Heat and Air Exposure: Avoid unnecessarily long heating times during reaction and recrystallization. Consider performing the final steps under an inert atmosphere (e.g., nitrogen or argon). Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities before the hot filtration step.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of this compound?

The standard synthesis involves the hydrazinolysis of an ester, typically ethyl 2-(4-methoxyphenoxy)acetate, with hydrazine hydrate.[1][6][7] Based on this, the primary impurities are:

  • Unreacted Ethyl 2-(4-methoxyphenoxy)acetate: The starting ester. Its presence indicates an incomplete reaction.

  • Excess Hydrazine: A highly polar and reactive starting material.

  • 2-(4-Methoxyphenoxy)acetic acid: Formed from the hydrolysis of the starting ester, especially if excess water is present or if the workup involves acidic/basic conditions.

  • N,N'-bis[2-(4-methoxyphenoxy)acetyl]hydrazine: A diacylhydrazine byproduct formed if one molecule of hydrazine reacts with two molecules of the ester. This is more likely if the ester is present in significant excess.[8]

G cluster_reactants Reactants cluster_products Reaction Mixture Ester Ethyl 2-(4-methoxyphenoxy)acetate Product This compound Ester->Product Reacts with Impurity1 Unreacted Ester Ester->Impurity1 Incomplete Reaction Impurity2 2-(4-Methoxyphenoxy)acetic acid (Hydrolysis) Ester->Impurity2 Hydrolysis Impurity3 Diacylhydrazine (Side Product) Ester->Impurity3 Side Reaction Hydrazine Hydrazine Hydrate Hydrazine->Product

Caption: Synthesis pathway and common impurity formation.

Q2: Which analytical techniques are best for identifying these impurities?

A multi-pronged approach is recommended for unambiguous identification:

  • Thin-Layer Chromatography (TLC): The first and quickest method to assess reaction completion and crude purity. The starting ester is significantly less polar than the product hydrazide. The carboxylic acid impurity will often streak unless a modifier like acetic acid is added to the eluent.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Essential for structural confirmation.

    • Product: Look for the characteristic broad signals of the -NH-NH₂ protons.

    • Ester Impurity: Will show a quartet and triplet for the ethyl group (~4.2 and ~1.2 ppm, respectively).

    • Acid Impurity: Will have a very broad singlet for the carboxylic acid proton (>10 ppm).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify the mass of any impurities, which can then be matched to the expected structures.[9]

Q3: What is the most reliable method for purifying the crude product?

Recrystallization is the most common and effective method for purifying this compound on a laboratory scale.[1][4][10] It is highly efficient at removing small amounts of impurities.

The principle of recrystallization: The crude solid is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble. As the solution cools slowly, the solubility decreases, and the pure compound crystallizes out, leaving the impurities (which are present in a much lower concentration) behind in the solvent (mother liquor).[4]

Q4: How do I select the best solvent for recrystallization?

The ideal solvent should:

  • Completely dissolve the compound at its boiling point.

  • Poorly dissolve the compound at low temperatures (e.g., 0-4 °C).

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound to prevent "oiling out".

  • Be volatile enough to be easily removed from the purified crystals.

For this compound, ethanol is an excellent and commonly cited choice.[1][6] A mixture of ethanol and water can also be used to fine-tune the solubility.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes you have ~5 grams of crude this compound. Adjust solvent volumes accordingly for different scales.

  • Solvent Selection: Place a small amount (~50 mg) of your crude product in a test tube and add a few drops of ethanol. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even when heated, the solvent is too poor. Ethanol typically works well, dissolving the compound when hot and allowing for crystallization upon cooling.[1]

  • Dissolution: Place the crude solid into a 100 mL Erlenmeyer flask. Add a stir bar and ~20 mL of ethanol. Heat the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue adding ethanol in small portions (~2-3 mL at a time) to the hot, stirring mixture until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • (Optional) Hot Filtration: If you observe any insoluble impurities (e.g., dust, particulates) in the hot solution, perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent crystallization in the funnel.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol to remove any residual mother liquor from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and yield, and assess purity by TLC or HPLC.

G start Crude Solid dissolve 1. Dissolve in minimum hot solvent start->dissolve hot_filter 2. Hot Filtration (if needed) dissolve->hot_filter cool 3. Slow Cooling & Crystallization hot_filter->cool Clear Solution vac_filter 4. Vacuum Filtration cool->vac_filter wash 5. Wash with cold solvent vac_filter->wash waste Impurities in Mother Liquor vac_filter->waste dry 6. Dry Crystals wash->dry end Pure Product dry->end

Caption: Standard workflow for purification by recrystallization.

Protocol 2: TLC Analysis for Purity Assessment
  • Prepare TLC Plate: Lightly draw a pencil line ~1 cm from the bottom of a silica gel TLC plate. Mark starting points for your crude material, purified material, and starting ester.

  • Spot the Plate: Dissolve small amounts of each sample in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to spot a small amount of each solution onto its designated starting point.

  • Develop the Plate: Place a small amount of the eluent (e.g., 3:1 Ethyl Acetate:Hexane) in a developing chamber. Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber.

  • Visualize: Once the solvent front has moved to ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Analyze: The purified product should show a single, strong spot. Compare its retention factor (Rf) to the crude material and starting materials to confirm the removal of impurities.

References

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  • ResearchGate. (2018). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Retrieved from [Link].

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  • Isloor, A. M., et al. (2010). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o443.
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  • Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity.
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  • Patel, P., et al. (2012). Synthesis and Spectral Study of 2-(4-{[(Substitutedphenyl)imino]methyl}phenoxy)aceto hydrazide. International Journal of Pharmaceutical Sciences and Research, 3(7), 2269-2271.
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • El-Hiti, G. A., et al. (2021). 2-(2,4-Dichlorophenoxy)-N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide.
  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.
  • Fun, H.-K., et al. (2010). 2-(2-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o132.
  • PubChemLite. (n.d.). This compound (C9H12N2O3). Retrieved from [Link].

  • Chemdiv. (n.d.). Compound 2-(4-methoxyphenoxy)-N'-[(4-methoxyphenyl)methylidene]acetohydrazide.
  • Chemdiv. (n.d.). Compound N'-[(2-hydroxyphenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide.
  • Chemdiv. (n.d.). Compound 2-(4-methoxyphenoxy)-N'-(propan-2-ylidene)acetohydrazide.
  • BenchChem. (n.d.). Troubleshooting guide for the recrystallization of 2-(2-Chlorophenyl)acetohydrazide.
  • Majethia, D., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)

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Technical Support Center: Synthesis of Substituted Phenoxyacetohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted phenoxyacetohydrazides. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis of this important class of compounds. Phenoxyacetohydrazides are key structural motifs in many pharmacologically active agents, and their successful synthesis is often a critical step in the development of new therapeutics.[1]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the two-main stages of synthesis: the Williamson ether synthesis of ethyl phenoxyacetates and the subsequent hydrazinolysis to yield the final phenoxyacetohydrazide product.

Part 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Williamson Ether Synthesis Stage: Challenges in Forming the Phenoxyacetate Intermediate

The Williamson ether synthesis is a robust method for forming the ether linkage in phenoxyacetates. However, its efficiency can be compromised by side reactions and suboptimal conditions.[2][3]

Question 1: I am getting a very low yield of my desired ethyl phenoxyacetate. What are the likely causes and how can I improve it?

Answer: Low yields in this step are a common frustration and can often be traced back to several key factors. Let's break down the potential culprits and their solutions.

  • Incomplete Deprotonation of the Phenol: The reaction requires the formation of a phenoxide ion, which is a potent nucleophile. If the phenol is not fully deprotonated, the concentration of the active nucleophile will be low, leading to a sluggish and incomplete reaction.

    • Root Cause: The base used may not be strong enough, or there might be residual water in the reaction mixture that is quenching the base.

    • Troubleshooting & Optimization:

      • Choice of Base: For most substituted phenols, a moderately strong base like potassium carbonate (K₂CO₃) is sufficient, especially when paired with a polar aprotic solvent like DMF or acetone. For less acidic phenols (those with electron-donating substituents), a stronger base like sodium hydride (NaH) may be necessary to ensure complete deprotonation.[4]

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Even small amounts of water can significantly impact the effectiveness of the base.[5][6]

  • E2 Elimination as a Competing Side Reaction: This is a major competing pathway, especially with more sterically hindered alkyl halides, leading to the formation of an alkene instead of the desired ether.[4][7]

    • Root Cause: The alkoxide/phenoxide is not only a good nucleophile but also a strong base. This basicity can promote the elimination of H-X from the alkyl halide.

    • Troubleshooting & Optimization:

      • Alkyl Halide Choice: Always use a primary alkyl halide (like ethyl chloroacetate or ethyl bromoacetate) for this synthesis. Secondary and tertiary alkyl halides will predominantly lead to elimination products.[2][4]

      • Temperature Control: Lowering the reaction temperature generally favors the SN2 (substitution) reaction over the E2 (elimination) reaction. Elimination reactions tend to have higher activation energy.[4] Try running the reaction at a lower temperature for a longer period.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing the reactivity of the nucleophile.

    • Root Cause: Protic solvents (like ethanol) can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity.

    • Troubleshooting & Optimization:

      • Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally the best choices. They solvate the cation (e.g., K⁺), leaving a more reactive, "naked" phenoxide anion.[4][5]

Question 2: My TLC analysis shows multiple spots in addition to my starting material and product. What are these byproducts?

Answer: The presence of multiple spots on your TLC plate indicates the formation of side products. In the Williamson ether synthesis of phenoxyacetates, two common culprits are:

  • C-Alkylation Products: While O-alkylation is the desired pathway, the phenoxide ion is an ambident nucleophile, meaning it can also react through the aromatic ring (at the ortho and para positions) to form C-alkylated byproducts.

    • Identification: These byproducts will have different Rf values than the desired O-alkylated product on TLC. Their presence can be confirmed by careful analysis of ¹H NMR and ¹³C NMR spectra of the crude product.

    • Mitigation: The ratio of O- to C-alkylation can be influenced by the solvent and counter-ion. Generally, polar aprotic solvents favor O-alkylation.

  • Products from E2 Elimination: As mentioned previously, the alkyl halide can undergo elimination to form an alkene. While the alkene itself might be volatile and not easily observed, its formation consumes the alkyl halide, reducing the yield of the desired ether.

Hydrazinolysis Stage: Converting the Ester to the Hydrazide

The conversion of the phenoxyacetate ester to the corresponding hydrazide is typically a straightforward nucleophilic acyl substitution. However, issues can still arise, primarily related to reaction completion and product purity.

Question 3: My hydrazinolysis reaction is sluggish and does not go to completion, even after prolonged reaction times. What can I do?

Answer: An incomplete hydrazinolysis reaction can be due to several factors related to the reaction conditions and the nature of your starting materials.

  • Insufficient Hydrazine Hydrate: The stoichiometry of hydrazine hydrate is crucial.

    • Root Cause: Using a stoichiometric amount or only a slight excess of hydrazine hydrate may not be enough to drive the reaction to completion, especially if there is any competitive hydrolysis of the ester.

    • Troubleshooting & Optimization:

      • Molar Ratio: Use a significant excess of hydrazine hydrate (typically 1.5 to 2 equivalents) to ensure the reaction proceeds to completion in a reasonable timeframe.[8]

  • Low Reaction Temperature: While some hydrazinolysis reactions proceed at room temperature, others require heating to overcome the activation energy barrier.

    • Root Cause: The reactivity of the ester can be influenced by the substituents on the phenoxy ring. Electron-donating groups can slightly decrease the electrophilicity of the ester carbonyl, making the reaction slower.

    • Troubleshooting & Optimization:

      • Heating the Reaction: If the reaction is slow at room temperature, gently heating the mixture under reflux in a suitable solvent like ethanol can significantly accelerate the rate of reaction.[8] Monitor the progress by TLC.

  • Hydrolysis of the Ester: If there is water present in the reaction mixture, the ester can be hydrolyzed back to the corresponding carboxylic acid, which will not react with hydrazine hydrate under these conditions.

    • Root Cause: Using wet solvents or reagents.

    • Troubleshooting & Optimization:

      • Anhydrous Conditions: While not as critical as in the Williamson ether synthesis, using a dry solvent like absolute ethanol can help minimize this side reaction.

Question 4: After my hydrazinolysis workup, I have an impurity that is difficult to remove by recrystallization. What could it be?

Answer: A common and often stubborn impurity in this reaction is the corresponding azine .

  • Formation of Azines: Azines can form from the reaction of the product hydrazide with any unreacted starting ester, or through a self-condensation reaction under certain conditions. The mechanism is analogous to the formation of imines.[9][10]

    • Identification: Azines are often less soluble than the corresponding hydrazide and may have a higher melting point. Their presence can be confirmed by mass spectrometry (they will have a molecular weight corresponding to two hydrazide units minus N₂H₄) and NMR spectroscopy.

    • Mitigation and Removal:

      • Controlled Reaction Conditions: Adding the hydrazine hydrate dropwise to the ester solution at room temperature can sometimes minimize the formation of side products.

      • Purification: Careful recrystallization from a suitable solvent is the primary method for removing azine impurities. You may need to try a variety of solvents or solvent mixtures. Ethanol is often a good first choice for recrystallizing phenoxyacetohydrazides.[11] Column chromatography can also be effective if recrystallization fails.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my reactions?

A1: Thin-layer chromatography (TLC) is the most convenient method for monitoring both the Williamson ether synthesis and the hydrazinolysis.[12][13][14]

  • For the Williamson ether synthesis: Use a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate) to distinguish the less polar product (ethyl phenoxyacetate) from the more polar starting phenol.

  • For the hydrazinolysis: A slightly more polar solvent system may be needed to effectively separate the starting ester from the more polar hydrazide product. The product hydrazide will typically have a lower Rf value than the starting ester.

Q2: How do electron-withdrawing and electron-donating substituents on the phenol affect the synthesis?

A2: Substituents on the aromatic ring can have a noticeable impact on the reaction rates.

  • Williamson Ether Synthesis:

    • Electron-withdrawing groups (e.g., -NO₂, -Cl) increase the acidity of the phenol, making it easier to deprotonate. This can lead to a faster and more efficient reaction.[15][16]

    • Electron-donating groups (e.g., -CH₃, -OCH₃) decrease the acidity of the phenol, potentially requiring a stronger base or longer reaction times for complete deprotonation.[15][16]

  • Hydrazinolysis:

    • Electron-withdrawing groups can increase the electrophilicity of the ester carbonyl carbon, potentially speeding up the nucleophilic attack by hydrazine.

    • Electron-donating groups may slightly decrease the reaction rate.

Q3: What are the key safety precautions I should take when working with hydrazine hydrate?

A3: Hydrazine hydrate is a hazardous substance and must be handled with appropriate safety measures.

  • Toxicity and Corrosivity: It is toxic if swallowed, inhaled, or absorbed through the skin, and it is corrosive, causing severe skin and eye burns.[17][18] It is also a suspected carcinogen.

  • Handling: Always handle hydrazine hydrate in a well-ventilated chemical fume hood.[19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat. A face shield is recommended if there is a risk of splashing.[19][20]

  • Waste Disposal: Dispose of hydrazine-containing waste according to your institution's hazardous waste guidelines. Do not mix with oxidizing agents.[21]

Q4: What are good recrystallization solvents for my final phenoxyacetohydrazide product?

A4: The choice of recrystallization solvent will depend on the specific substituents on your compound.

  • Ethanol is a commonly used and often effective solvent for recrystallizing phenoxyacetohydrazides.[11]

  • Other potential solvents or solvent pairs include methanol, isopropanol, or mixtures of ethanol and water .

  • The general principle is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Part 3: Experimental Protocols & Visualizations

General Protocol for the Synthesis of Substituted Ethyl Phenoxyacetates

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 eq.) and a suitable anhydrous solvent (e.g., acetone or DMF).

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq.).

  • Addition of Alkylating Agent: Add ethyl chloroacetate or ethyl bromoacetate (1.2 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting phenol on TLC), cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Extraction: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 5% aqueous NaOH solution to remove any unreacted phenol, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl phenoxyacetate, which can be used in the next step without further purification or purified by column chromatography if necessary.

General Protocol for the Synthesis of Substituted Phenoxyacetohydrazides
  • Reaction Setup: In a round-bottom flask, dissolve the crude ethyl phenoxyacetate (1.0 eq.) in absolute ethanol.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (1.5-2.0 eq.) dropwise to the solution at room temperature with stirring.

  • Reaction: Stir the reaction mixture at room temperature or gently reflux for 4-8 hours. The product often precipitates out of the solution as it forms. Monitor the reaction by TLC until the starting ester is consumed.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted phenoxyacetohydrazide.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrazinolysis Phenol Substituted Phenol a Reflux Phenol->a Base K₂CO₃ / NaH Base->a AlkylHalide Ethyl Chloroacetate AlkylHalide->a Solvent1 Anhydrous Acetone / DMF Solvent1->a Intermediate Ethyl Phenoxyacetate b Stir / Reflux Intermediate->b a->Intermediate Hydrazine Hydrazine Hydrate Hydrazine->b Solvent2 Ethanol Solvent2->b FinalProduct Substituted Phenoxyacetohydrazide b->FinalProduct

Caption: General two-step synthesis of substituted phenoxyacetohydrazides.

Troubleshooting Logic Diagram

Troubleshooting cluster_williamson Williamson Ether Synthesis Issues cluster_hydrazinolysis Hydrazinolysis Issues Start Low Yield or Impurities? W_LowYield Low Yield Start->W_LowYield Step 1 H_LowYield Incomplete Reaction Start->H_LowYield Step 2 H_Impurity Impurity Present Start->H_Impurity Step 2 W_CheckBase Incomplete Deprotonation? - Use stronger base (NaH) - Ensure anhydrous conditions W_LowYield->W_CheckBase W_CheckTemp E2 Elimination? - Lower reaction temperature - Use primary alkyl halide W_LowYield->W_CheckTemp W_CheckSolvent Wrong Solvent? - Switch to polar aprotic (DMF, DMSO) W_LowYield->W_CheckSolvent H_CheckHydrazine Insufficient Hydrazine? - Increase to 1.5-2.0 eq. H_LowYield->H_CheckHydrazine H_CheckTemp Reaction too Slow? - Gently heat/reflux H_LowYield->H_CheckTemp H_Azine Azine Formation? - Careful recrystallization - Column chromatography H_Impurity->H_Azine

Caption: Troubleshooting guide for phenoxyacetohydrazide synthesis.

References

  • Material Safety Data Sheet - HYDRAZINE HYDR
  • Practical Hydrazine Hydrate Safety. (2018). Reddit. [Link]

  • Hydrazine Hydrate. (2015). Lanxess. [Link]

  • Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, The University of New Mexico. [Link]

  • Mohammed YHI, Shntaif AH, Alghamdi S, et al. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLoS One. 2025. [Link]

  • The proposed mechanism of formation of azines by reaction between... (n.d.). ResearchGate. [Link]

  • Azine Formation. (n.d.). Química Organica.org. [Link]

  • Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol, cresols, resorcinol, naphthols. (n.d.). [Link]

  • Acidity of Phenols, Effect of Substituents on Acidity. (n.d.). Pharmaguideline. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. [Link]

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (2025). PubMed. [Link]

  • Williamson Ether Synthesis: please bare with a lengthy question. (2018). Reddit. [Link]

  • Applying TLC - monitoring the progress of a reaction. (2017). YouTube. [Link]

  • Transcript for: TLC Monitoring of Reaction Progress. (2025). Coconote. [Link]

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Technical Support Center: Solubilization Guide for 2-(4-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming solubility challenges with 2-(4-Methoxyphenoxy)acetohydrazide in biological assays. Our goal is to ensure your experimental success by providing scientifically grounded, actionable advice.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting a new project with this compound. What are its basic solubility properties?

A1: Understanding the inherent properties of this compound is the first step. It is an organic compound with limited aqueous solubility due to its hydrophobic methoxyphenoxy group.[1] Its molecular structure suggests it will be more soluble in organic solvents than in water.

Key Physicochemical Properties:

  • Molecular Formula: C₉H₁₂N₂O₃[2][3]

  • Molecular Weight: 196.2 g/mol [3][4]

  • Predicted logP: 0.0067[4]

  • General Solubility: Soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, but has limited solubility in water.[1]

The hydrazide functional group is a key feature, known for its role in biologically active compounds but also for potentially complex solution behavior.[5][6][7][8]

Q2: What is the recommended solvent for preparing a primary stock solution?

A2: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the industry-standard choice for poorly water-soluble compounds.

Why DMSO? DMSO is a powerful, aprotic, and water-miscible organic solvent.[] It is highly effective at dissolving a wide range of organic molecules, including those with crystalline structures that are difficult to break apart. For most high-throughput screening and initial in vitro work, preparing a high-concentration stock (e.g., 10-50 mM) in 100% DMSO is the most reliable starting point.[10]

Step-by-Step Protocol: Preparing a 10 mM DMSO Stock Solution

  • Preparation: Weigh out the required amount of this compound powder in a sterile microcentrifuge tube or glass vial. For 1 mL of a 10 mM stock, you will need 1.962 mg.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is slow to dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[11]

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause compound precipitation.[12] Store at -20°C or -80°C.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous cell culture media or assay buffer. What's happening and how do I fix it?

A3: This is the most common challenge encountered with DMSO-solubilized compounds and is known as "aqueous precipitation." When the high-concentration DMSO stock is diluted into a large volume of aqueous buffer, the solvent environment abruptly changes from organic to aqueous. The DMSO concentration drops, and the aqueous medium cannot maintain the compound in solution, causing it to crash out.[13][14][15]

Troubleshooting Workflow for Aqueous Precipitation

G start Precipitation Observed in Aqueous Media check_dmso Is final DMSO% ≤ 1% (ideally ≤ 0.5%)? start->check_dmso increase_dmso Increase final DMSO% if cell line/assay tolerates it check_dmso->increase_dmso No serial_dilution Use Serial or Intermediate Aqueous Dilution check_dmso->serial_dilution Yes final_check Solution Clear? increase_dmso->final_check cosolvent Introduce a Co-solvent (e.g., PEG 400, Ethanol) serial_dilution->cosolvent If precipitation persists serial_dilution->final_check cyclodextrin Use Cyclodextrins for Encapsulation cosolvent->cyclodextrin If co-solvents fail or interfere cosolvent->final_check cyclodextrin->final_check success Proceed with Assay final_check->success Yes failure Re-evaluate Formulation Strategy final_check->failure No

Caption: Decision workflow for troubleshooting compound precipitation.

Solution 1: Optimize the Dilution Technique Avoid adding a small volume of DMSO stock directly into a large volume of buffer. Instead, use an intermediate dilution step.

  • Protocol:

    • Warm your final aqueous buffer/media to 37°C.[11]

    • In a separate tube, make an intermediate dilution of your DMSO stock into a small volume of the warm buffer (e.g., a 1:10 dilution).

    • Vortex this intermediate dilution immediately and vigorously.

    • Quickly transfer this now-diluted compound solution to your final, larger volume of buffer/media. The goal is to avoid prolonged exposure to intermediate solvent conditions where the compound is least stable.

Solution 2: Introduce a Co-solvent Co-solvents are water-miscible organic solvents that, when added to the final aqueous solution, reduce the polarity of the water and help keep hydrophobic compounds dissolved.[16][17][18]

  • Common Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol, Ethanol.[][17]

  • Protocol: Prepare your final assay buffer to contain a small percentage (e.g., 1-5%) of a co-solvent like PEG 400 before adding the compound stock. Always run a vehicle control with the same co-solvent concentration to ensure it doesn't affect your assay.

Co-solventTypical Final Conc.ProsCons
DMSO < 0.5%Strong solventCan be toxic to cells at >1%
Ethanol 1-5%Less toxic than DMSOVolatile, may affect some enzymes
PEG 400 1-10%Low toxicity, widely usedCan be viscous, may affect protein binding
Propylene Glycol 1-5%Good safety profileCan interfere with some cell-based assays
Q4: My assay is highly sensitive and I need to avoid organic solvents altogether. Are there other options?

A4: Yes. For sensitive applications where organic solvents may cause interference or toxicity, cyclodextrins are an excellent alternative.[19][20]

Mechanism of Action: Cyclodextrin Encapsulation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][22] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex."[23][24] This complex is water-soluble, effectively shuttling the hydrophobic compound into the aqueous phase.[25]

G cluster_0 Before Encapsulation cluster_1 After Encapsulation Compound Hydrophobic Compound (this compound) Water Aqueous Solution Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex Cyclodextrin->Complex encapsulates

Caption: Cyclodextrin encapsulates a hydrophobic molecule.

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high water solubility and excellent safety profile.[24]

Protocol: Preparing a Solution with HP-β-CD

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer to a concentration of 5-10% (w/v).

  • Add Compound: Add the powdered this compound directly to the HP-β-CD solution.

  • Complexation: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can accelerate this process.

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Final Solution: Carefully collect the supernatant. This clear solution contains the solubilized compound complex, ready for your assay.

Q5: How can I be sure my chosen solubilization method isn't interfering with my biological assay?

A5: This is a critical validation step. Any excipient or solvent added to your assay has the potential to affect the results.[20][26]

Mandatory Controls for Assay Validation:

  • Vehicle Control: This is the most important control. It consists of your complete assay system (cells, buffer, etc.) treated with the exact same concentration of the solvent/excipient mixture (e.g., 0.5% DMSO, or 5% HP-β-CD in buffer) but without your test compound. This control establishes the baseline and reveals any effects of the solubilizing agents themselves.

  • Positive and Negative Controls: Ensure your standard assay controls (known agonist/antagonist) are run in the presence of the same vehicle. A significant change in their activity can indicate that your solubilization method is interfering with the assay mechanism.

  • Solubility Confirmation: Before running a full experiment, perform a simple visual test. Prepare your highest planned concentration of the compound in the final assay buffer. Let it sit at the assay temperature (e.g., 37°C) for the duration of your experiment. Visually inspect for any signs of precipitation (cloudiness, crystals). Low-solubility compounds can cause shifts in dose-response curves, leading to inaccurate results.[12]

By systematically addressing solubility from the initial stock preparation to the final assay validation, you can generate reliable and reproducible data with this compound.

References

  • (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide - EvitaChem.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC - NIH. [Link]

  • Cosolvent - Wikipedia. [Link]

  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery - Taylor & Francis Online. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • solubility enhancement and cosolvency by madhavi | PPTX - Slideshare. [Link]

  • Methods of solubility enhancements | PPTX - Slideshare. [Link]

  • This compound - PMC - NIH. [Link]

  • 2-(4-Methoxyphenyl)acetohydrazide | C9H12N2O2 | CID 578463 - PubChem. [Link]

  • This compound - ChemBK. [Link]

  • How to enhance drug solubility for in vitro assays? - ResearchGate. [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! - Reddit. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. [Link]

  • Effects of Properties on Biological Assays | Request PDF - ResearchGate. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]

  • The effects of common solubilizing agents on the intestinal membrane barrier functions and membrane toxicity in rats - PubMed. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate. [Link]

  • Why does a compound that dissolve in DMSO, precipitates with media ? | ResearchGate. [Link]

  • Impact of Solubilizing Additives on Supersaturation and Membrane Transport of Drugs | Request PDF - ResearchGate. [Link]

  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC - NIH. [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity - MDPI. [Link]

  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI. [Link]

  • Synthesis and biological activities of new hydrazide derivatives. [Link]

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preventing byproduct formation in 2-(4-Methoxyphenoxy)acetohydrazide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-methoxyphenoxy)acetohydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile reagent. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you minimize byproduct formation and maximize the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a key chemical intermediate widely used in synthetic and medicinal chemistry. Its primary utility lies in its bifunctional nature, containing a nucleophilic hydrazide moiety. This makes it an excellent building block for synthesizing a variety of heterocyclic compounds, most notably:

  • Hydrazones: Formed via condensation reaction with aldehydes and ketones. These are often target molecules themselves or intermediates for further reactions.[1]

  • 1,3,4-Oxadiazoles: A class of five-membered aromatic heterocycles with significant applications in drug discovery, often prepared by the cyclization of acylhydrazones or diacylhydrazines.[2]

Q2: What is the most common byproduct I might encounter in my reactions?

The most prevalent and often troublesome byproduct is the corresponding N,N'-diacylhydrazine , specifically 2-(4-methoxyphenoxy)-N'-[2-(4-methoxyphenoxy)acetyl]acetohydrazide. This is a symmetrical dimer of the starting material. It typically presents as a high-molecular-weight, poorly soluble white solid that can complicate purification and significantly reduce the yield of your desired product.[3]

Q3: How can I identify N,N'-diacylhydrazine contamination in my product?

Characteristic This compound (Starting Material) Expected for N,N'-Diacylhydrazine Byproduct Rationale for Difference
Solubility Generally soluble in polar organic solvents like ethanol or methanol.Significantly lower solubility in common organic solvents.The symmetrical, larger structure allows for more efficient crystal packing and stronger intermolecular hydrogen bonding, reducing solubility.
Melting Point Moderate melting point.High melting point, often >200°C.Increased molecular weight and symmetry lead to a more stable crystal lattice.
¹H NMR Shows a broad singlet for the -NH₂ protons (integrating to 2H) and a singlet for the -NH proton (integrating to 1H).The -NH₂ signal disappears. A new, sharp singlet or broad singlet for the two equivalent -NH protons appears (integrating to 2H total). The signals for the methoxyphenoxy group will remain, but their integration relative to the NH proton will double.The primary amine of the hydrazide is consumed during dimerization. The two NH protons in the symmetrical dimer are chemically equivalent.
FT-IR (cm⁻¹) Two distinct N-H stretching bands in the 3200-3400 cm⁻¹ region (asymmetric and symmetric stretch of -NH₂). Amide I (C=O) band around 1640-1680 cm⁻¹.A single, sharp N-H stretching band around 3200-3300 cm⁻¹. The Amide I band may shift slightly.The primary amine (-NH₂) is replaced by a secondary amide-like linkage (-NH-NH-).

Q4: My hydrazone/oxadiazole synthesis has a low yield. What is the most likely primary cause?

Low yield is most often attributable to two main issues:

  • Formation of the N,N'-diacylhydrazine byproduct , which consumes your starting material in an undesired side reaction.

  • Hydrolysis of the desired hydrazone product back to the starting materials, especially during aqueous workup or if the reaction medium is too acidic or basic.[4][5]

Troubleshooting Guide: In-Depth Scenarios

Problem 1: Formation of a High-Melting Point, Insoluble White Precipitate

You Observe: During your reaction (e.g., hydrazone formation or an attempt to form an oxadiazole), a significant amount of a white solid crashes out of the solution. This solid is poorly soluble in your reaction solvent and during extraction, leading to low recovery of the desired product.

Likely Cause: You are forming the N,N'-diacylhydrazine byproduct.

The formation of N,N'-diacylhydrazine from this compound can occur via two primary pathways:

  • Reaction with an Acylating Agent: If your reaction mixture contains a source of an acyl group (e.g., an unreacted acyl chloride starting material, or if the hydrazide is reacting with another molecule of itself under certain conditions), the terminal -NH₂ of the hydrazide can be acylated, leading to the symmetrical dimer.

  • Oxidative Coupling: In the presence of an oxidizing agent (including atmospheric oxygen under certain catalytic conditions), two molecules of the hydrazide can be coupled to form the diacylhydrazine.[6][7] This process involves the formation of a radical intermediate.

G cluster_main Byproduct Formation Pathway hydrazide1 2 x this compound byproduct N,N'-Diacylhydrazine (Insoluble Byproduct) hydrazide1->byproduct Oxidative Coupling hydrazide1->byproduct Acylation oxidant Oxidizing Agent (e.g., O₂, I₂) acyl_source Acylating Source (e.g., R-COCl) G cluster_main Hydrazone Hydrolysis Equilibrium Hydrazone Hydrazone Product Intermediate Protonated Hydrazone (Electrophilic) Hydrazone->Intermediate + H⁺ Proton H⁺ Water H₂O Intermediate->Hydrazone - H⁺ Carbonyl Aldehyde/ Ketone Intermediate->Carbonyl + H₂O Hydrazide Hydrazide

Caption: Acid-catalyzed hydrolysis of the hydrazone linkage.

Protocol 3: pH Control During Reaction and Workup

  • Objective: To maintain a pH that favors hydrazone formation and stability.

  • Methodology:

    • Reaction pH: For hydrazone synthesis, aim for a mildly acidic pH of 4.5-6. This can be achieved by adding a catalytic amount of acetic acid to a solvent like ethanol. This pH is acidic enough to catalyze the reaction but not so acidic as to cause rapid hydrolysis or fully protonate the nucleophilic hydrazide. [4] 2. Workup: During the workup, avoid strong acidic washes. If an acid wash is necessary to remove basic impurities, use a very dilute solution (e.g., 0.1 M HCl) and perform the extraction quickly at low temperatures.

    • Neutralization: Immediately after any acidic wash, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to remove excess water.

    • Drying: Thoroughly dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation to remove all traces of water.

Protocol 4: Azeotropic Removal of Water

  • Objective: To drive the condensation equilibrium towards the product by removing water as it is formed.

  • Methodology:

    • Choose a solvent that forms an azeotrope with water, such as toluene or benzene.

    • Set up the reaction with a Dean-Stark apparatus.

    • Reflux the reaction mixture. The water-solvent azeotrope will distill over and collect in the side arm of the Dean-Stark trap, physically removing water from the reaction and preventing the reverse hydrolysis reaction.

    • Monitor the reaction by TLC until the starting materials are consumed.

Problem 3: Low Selectivity in 1,3,4-Oxadiazole Synthesis

You Observe: You are attempting to synthesize a 2,5-disubstituted 1,3,4-oxadiazole from this compound and a carboxylic acid (or its derivative), but you obtain a mixture of products, including unreacted starting material, the diacylhydrazine intermediate, and potentially other heterocyclic isomers.

Likely Cause: Inefficient or non-selective cyclization/dehydration conditions.

The most common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the formation of an N,N'-diacylhydrazine intermediate, followed by a dehydrative cyclization. The key to a successful reaction is the choice of the cyclizing agent, which must be powerful enough to effect the dehydration of the diacylhydrazine to the stable aromatic oxadiazole ring without causing degradation or side reactions. Different reagents have different mechanisms and levels of reactivity.

G cluster_main 1,3,4-Oxadiazole Synthesis Workflow Hydrazide This compound Diacylhydrazine N,N'-Diacylhydrazine Intermediate Hydrazide->Diacylhydrazine CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Diacylhydrazine Oxadiazole Target 1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole DehydratingAgent Dehydrating/Cyclizing Agent DehydratingAgent->Oxadiazole

Caption: General workflow for 1,3,4-oxadiazole synthesis.

Protocol 5: Selection of an Appropriate Cyclizing Agent

  • Objective: To achieve efficient and clean cyclization of the diacylhydrazine intermediate.

  • Methodology: The choice of reagent is critical and depends on the stability of the functional groups on your substrates.

Cyclizing Agent Typical Conditions Advantages Disadvantages Reference
POCl₃ (Phosphorus Oxychloride) Reflux, often neat or in a high-boiling solvent like toluene.Powerful, effective, and widely used.Harsh, corrosive, can be non-selective for sensitive substrates. Requires careful quenching.
SOCl₂ (Thionyl Chloride) Reflux in an inert solvent.Strong dehydrating agent.Similar to POCl₃, can be harsh and generate corrosive HCl gas.
PPA (Polyphosphoric Acid) High temperatures (100-150 °C).Good for thermally stable molecules.Very viscous and difficult to work with; workup can be challenging.
Burgess Reagent Mild conditions (e.g., THF, room temp to reflux).Very mild and selective, good for sensitive functional groups.Expensive.
TsCl (Tosyl Chloride) / Pyridine Pyridine as solvent, 0 °C to room temp.Milder than POCl₃, good for many substrates.Can lead to tosylated byproducts; pyridine can be difficult to remove.
  • Recommendation: Start with a milder reagent like TsCl/Pyridine or, if your budget allows and your substrate is sensitive, the Burgess reagent. If these fail, move to the more powerful but harsher conditions of POCl₃ reflux. Always perform the reaction under an inert atmosphere to prevent side reactions at elevated temperatures.

References

  • Dirksen, A., & Hackeng, T. M. (2009). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]

  • Movassaghi, M., & Hill, M. D. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science (RSC Publishing). [Link]

  • Different steps involved for the formation of N,N'‐diacylhydrazine. - ResearchGate. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes - PMC - NIH. [Link]

  • Hydrazone - Wikipedia. [Link]

  • This compound - PMC - NIH. [Link]

  • N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide - PubMed Central - NIH. [Link]

  • A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis - ACS Publications. [Link]

  • An aerobic copper-catalyzed multi-component reaction strategy for N′,N′-diaryl acylhydrazine synthesis: reactions and mechanism - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC - NIH. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes - Raines Lab. [Link]

  • Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. [Link]

  • Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations | Request PDF - ResearchGate. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Preprints. [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. [Link]

  • Synthetic methodologies for the construction of N,N'-diacylhydrazines: a comprehensive review | Request PDF - ResearchGate. [Link]

  • 2-(4-Meth-oxy-phen-oxy)acetohydrazide. - ResearchGate. [Link]

  • How to purify hydrazone? - ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 2-(4-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-methoxyphenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed protocols for both established and alternative synthetic routes. Our focus is on providing practical, field-tested insights to ensure the success of your experiments.

I. Overview of Synthetic Strategies

This compound is a valuable intermediate in the synthesis of various biologically active compounds. The selection of a synthetic route depends on factors such as available starting materials, scale, and desired purity. Here, we present a comparative analysis of two primary synthetic pathways.

Route 1: The Conventional Two-Step Synthesis

This widely used method involves two sequential steps:

  • Williamson Ether Synthesis: Formation of ethyl 2-(4-methoxyphenoxy)acetate from 4-methoxyphenol and an ethyl haloacetate.

  • Hydrazinolysis: Conversion of the resulting ester to the target hydrazide using hydrazine hydrate.

Route 2: The Alternative Carboxylic Acid Coupling Route

This approach also consists of two steps, but bypasses the isolation of the ester intermediate:

  • Ether Formation and Hydrolysis: Synthesis of 2-(4-methoxyphenoxy)acetic acid.

  • Direct Amidation: Coupling of the carboxylic acid with hydrazine using a suitable activating agent.

II. Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Conventional Two-Step Synthesis cluster_1 Route 2: Alternative Carboxylic Acid Coupling A1 4-Methoxyphenol B1 Ethyl 2-(4-methoxyphenoxy)acetate A1->B1  Ethyl Chloroacetate, Base (e.g., K2CO3)   C1 This compound B1->C1  Hydrazine Hydrate   A2 4-Methoxyphenol B2 2-(4-Methoxyphenoxy)acetic acid A2->B2  Chloroacetic Acid, Base   C2 This compound B2->C2  Hydrazine, Coupling Agent (e.g., DCC/HOBt)  

Caption: Comparative diagram of the two main synthetic routes.

III. Detailed Experimental Protocols

Protocol for Route 1: Conventional Two-Step Synthesis

Step 1: Synthesis of Ethyl 2-(4-methoxyphenoxy)acetate

  • Principle: A classic Williamson ether synthesis, which proceeds via an SN2 mechanism. The phenoxide, generated in situ, acts as a nucleophile, displacing the halide from ethyl chloroacetate.[1][2]

  • Procedure:

    • To a solution of 4-methoxyphenol (1 equivalent) in a polar aprotic solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (1.5-2 equivalents).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

    • Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor its progress by TLC until the starting material is consumed.

    • Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • Principle: Nucleophilic acyl substitution where hydrazine displaces the ethoxy group from the ester.[3]

  • Procedure:

    • Dissolve ethyl 2-(4-methoxyphenoxy)acetate (1 equivalent) in ethanol.

    • Add hydrazine hydrate (85% solution, 1.1-1.5 equivalents) to the solution.[3]

    • Reflux the mixture for 5-8 hours. The product often precipitates out of the solution upon cooling.[3]

    • Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • The product can be further purified by recrystallization from ethanol.[3]

Protocol for Route 2: Alternative Carboxylic Acid Coupling

Step 1: Synthesis of 2-(4-methoxyphenoxy)acetic acid

  • Procedure: This step is similar to the first step of Route 1, but uses chloroacetic acid instead of its ethyl ester. The workup involves an acidic aqueous solution to protonate the carboxylate salt.

Step 2: Synthesis of this compound via Amide Coupling

  • Principle: The carboxylic acid is activated by a coupling agent to form a highly reactive intermediate, which is then readily attacked by hydrazine to form the amide bond. Common coupling agents include dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[4][5][6]

  • Procedure:

    • Dissolve 2-(4-methoxyphenoxy)acetic acid (1 equivalent) and HOBt (1.1 equivalents) in an anhydrous aprotic solvent like DMF or CH2Cl2.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC or EDC (1.1 equivalents) to the cooled solution and stir for 15-30 minutes.

    • Add a solution of hydrazine (1.1 equivalents) in the same solvent dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter off the urea byproduct (in the case of DCC).

    • Work up the reaction mixture by washing with dilute acid and base, followed by drying and evaporation of the solvent.

    • The crude product can be purified by column chromatography or recrystallization.

IV. Troubleshooting Guides and FAQs

Route 1: Conventional Synthesis

Step 1: Williamson Ether Synthesis

Problem Possible Cause(s) Troubleshooting Suggestions
Low or no product formation - Incomplete deprotonation of 4-methoxyphenol. - Wet solvent or reagents. - Insufficient reaction temperature or time.- Use a stronger base or ensure the current base is anhydrous. - Use anhydrous solvents and reagents. - Increase the reaction temperature and/or extend the reaction time.
Formation of an alkene (elimination product) - This is less likely with a primary alkyl halide like ethyl chloroacetate, but can occur with secondary or tertiary halides.- Ensure you are using a primary alkyl halide.
C-alkylation of the phenoxide - High reaction temperatures can sometimes favor C-alkylation.- Maintain a moderate reaction temperature.
Difficult purification - Unreacted 4-methoxyphenol can be difficult to separate from the product.- Ensure the reaction goes to completion. Use a dilute base wash during workup to remove unreacted phenol.

Step 2: Hydrazinolysis

Problem Possible Cause(s) Troubleshooting Suggestions
Incomplete reaction - Insufficient hydrazine hydrate. - Insufficient reaction time or temperature.- Use a larger excess of hydrazine hydrate. - Increase the reflux time.
Low yield - Product is soluble in the reaction solvent.- After cooling, place the reaction mixture in a freezer to further encourage precipitation. - Reduce the volume of the solvent before cooling.
Product does not precipitate - The product may be more soluble in the chosen solvent system.- Try adding water to the ethanolic solution to induce precipitation. - If the product is soluble, perform an aqueous workup and extract with a suitable organic solvent.
Presence of unreacted hydrazine - Excess hydrazine hydrate used in the reaction.- Wash the crude product thoroughly with cold solvent. - During workup, a dilute acid wash can remove residual hydrazine.[7] - Azeotropic distillation with a solvent like xylene can also be effective for removing hydrazine.[8]
Route 2: Carboxylic Acid Coupling
Problem Possible Cause(s) Troubleshooting Suggestions
Low yield of coupled product - Incomplete activation of the carboxylic acid. - Degradation of the coupling agent.- Ensure all reagents and solvents are anhydrous. - Add the coupling agent at a low temperature (0 °C). - Consider using a different coupling agent (e.g., HATU).
Formation of N-acylurea byproduct - A common side reaction with carbodiimide coupling agents.- Add HOBt to the reaction mixture to suppress this side reaction.
Difficulty in removing the urea byproduct - Dicyclohexylurea (DCU) is often insoluble and can be filtered off, but some may remain in solution.- If using EDC, the byproduct is water-soluble and can be removed with an aqueous wash.[6] - For DCU, multiple filtrations or trituration with a suitable solvent may be necessary.

V. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Williamson ether synthesis step?

A1: Polar aprotic solvents like acetone, DMF, and acetonitrile are generally preferred as they effectively solvate the cation of the phenoxide without solvating the nucleophilic oxygen, thus accelerating the SN2 reaction.

Q2: I am concerned about the safety of using hydrazine. What precautions should I take?

A2: Hydrazine is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid heating hydrazine in the presence of air, as it can be explosive.[4] Quenching excess hydrazine should be done carefully by slow addition to a large volume of water or a dilute oxidizing agent like sodium hypochlorite with cooling.[7]

Q3: My final hydrazide product is an oil. How can I purify it?

A3: If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate. If it remains an oil, purification by column chromatography on silica gel is a good alternative.

Q4: Can I perform a one-pot synthesis from 4-methoxyphenol to the final hydrazide?

A4: While a true one-pot synthesis without any workup of the intermediate is not commonly reported for this specific molecule, a sequential one-pot procedure is feasible. After the Williamson ether synthesis, the reaction mixture can be filtered to remove inorganic salts, the solvent evaporated, and the crude ester directly subjected to hydrazinolysis without extensive purification.

VI. Data Summary

Compound Molecular Formula Molecular Weight Typical Recrystallization Solvent
Ethyl 2-(4-methoxyphenoxy)acetateC11H14O4210.23 g/mol Not typically recrystallized; purified by distillation.
This compoundC9H12N2O3196.21 g/mol Ethanol[3]

VII. References

  • Best Practices for Scaling Up Reactions Involving Hydrazine Hydrate: A Technical Support Center. (2025). BenchChem.

  • Carbodiimide Coupling Reagents. (n.d.). Aapptec.

  • Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. (1978). International Journal of Peptide and Protein Research, 11(4), 297–300.

  • This compound. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1969.

  • Coupling Reagents for Amide Bond Formation. (n.d.). MilliporeSigma.

  • How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? (2019). ResearchGate.

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (2010). Organic & Biomolecular Chemistry, 8(21), 4937-4941.

  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews, 111(11), 6557–6602.

  • Supporting information. (n.d.). The Royal Society of Chemistry.

  • Microwave-Assisted Coupling of Carboxylic Acids to a Polymer Bound Hydrazine Linker. (2004). QSAR & Combinatorial Science, 23(8), 633-636.

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts.

  • Crosslinking through acyl hydrazone formation by reacting water soluble polyurethanes derived from ketone diol comonomers and those containing hydrazide pendant groups. (2024). Progress in Organic Coatings, 186, 108065.

  • Remove excess hydrazine hydrate? (2021). ResearchGate.

  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal.

  • How to quench excess hydrazine monohydrate. (2022). Reddit.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). Tetrahedron Letters, 50(44), 6079-6082.

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. (2010). ResearchGate.

  • Go-to recrystallization solvent mixtures. (2023). Reddit.

  • 2-(4-Meth-oxy-phen-oxy)acetohydrazide. (2012). ResearchGate.

  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube.

  • Crystallization Solvents.pdf. (n.d.).

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

  • 11.1: Williamson Ether Synthesis. (2020). Chemistry LibreTexts.

  • Williamson ether synthesis. (n.d.). Wikipedia.

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps.

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Academic Journal of Materials & Chemistry, 4(4), 41-45.

  • ONE POT SYNTHESIS OF PYRANO[2,3-C]PYRAZOLE. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(2), 628-641.

  • A novel and efficient one-pot strategy for the synthesis of 1,2,4-triazoles: access to synthesis of penipanoid A and its analogues. (2023). Scientific Reports, 13(1), 934.

  • Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. (2014). Der Pharma Chemica, 6(6), 362-368.

Sources

Technical Support Center: Navigating the Scale-Up of 2-(4-Methoxyphenoxy)acetohydrazide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(4-methoxyphenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the production of this important chemical intermediate. Our goal is to equip you with the knowledge to anticipate and overcome common challenges encountered during laboratory and pilot-plant scale production.

Introduction to the Synthesis

This compound is a key building block in the synthesis of various pharmaceutical compounds. The most common laboratory-scale synthesis involves a two-step process: the etherification of 4-methoxyphenol with an ethyl haloacetate to form ethyl 2-(4-methoxyphenoxy)acetate, followed by hydrazinolysis of the resulting ester with hydrazine hydrate.[1][2] While this route is effective at the bench, scaling up production presents a unique set of challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting material specifications for a successful and scalable synthesis?

A1: High-purity starting materials are crucial to minimize side reactions and simplify purification. For the initial etherification, 4-methoxyphenol should be free of isomeric impurities and heavy metals, which can interfere with the reaction. Ethyl chloroacetate should be of high purity and stored under anhydrous conditions to prevent hydrolysis. For the subsequent hydrazinolysis, it is imperative to use a reputable source of hydrazine hydrate with a known concentration, as water content can influence reaction kinetics.

Q2: What is the typical reaction mechanism for the formation of this compound?

A2: The synthesis proceeds in two main stages:

  • Williamson Ether Synthesis: 4-methoxyphenol is deprotonated by a base (e.g., potassium carbonate) to form the phenoxide ion. This nucleophile then attacks ethyl chloroacetate via an SN2 reaction to yield ethyl 2-(4-methoxyphenoxy)acetate.

  • Hydrazinolysis: The ester, ethyl 2-(4-methoxyphenoxy)acetate, undergoes nucleophilic acyl substitution with hydrazine hydrate. The nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of this compound and ethanol as a byproduct.[1][2]

Q3: Are there any known incompatibilities or hazardous reactions to be aware of?

A3: Yes, the primary hazard is associated with the use of hydrazine. Hydrazine is a high-energy molecule and a potent reducing agent.[3] It can undergo highly exothermic decomposition, especially at elevated temperatures or in the presence of catalytic metals (e.g., copper, iron oxides).[4] Reactions of hydrazine with oxidizing agents can be violent.[3] It is also toxic and a suspected carcinogen, necessitating strict handling protocols.[5][6]

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound production.

Problem 1: Low Yield in the Etherification Step
  • Symptom: Incomplete conversion of 4-methoxyphenol to ethyl 2-(4-methoxyphenoxy)acetate.

  • Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Insufficient Base Incomplete deprotonation of 4-methoxyphenol leads to a lower concentration of the nucleophilic phenoxide, slowing down the SN2 reaction.Use a slight excess of a suitable base like anhydrous potassium carbonate. Ensure the base is finely powdered to maximize surface area.
Reaction Temperature Too Low The SN2 reaction rate is temperature-dependent. Insufficient thermal energy can lead to sluggish reaction kinetics.Gradually increase the reaction temperature while monitoring for side product formation. A temperature range of 60-80°C is typically effective.[7]
Presence of Water Water can hydrolyze the ethyl chloroacetate and deactivate the phenoxide nucleophile.Use anhydrous solvents and reagents. Consider drying the solvent prior to use.
Poor Mixing In a larger reactor, inadequate agitation can lead to localized concentration gradients and reduced reaction rates.Ensure efficient stirring to maintain a homogeneous reaction mixture. The choice of impeller and stirring speed is critical at scale.
Problem 2: Formation of Impurities During Hydrazinolysis
  • Symptom: Presence of byproducts in the final product, complicating purification.

  • Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Diacylation of Hydrazine If the ester is in large excess or added too quickly, a single hydrazine molecule can react with two molecules of the ester, forming a symmetrical diacylhydrazine impurity.Control the stoichiometry carefully, typically using a slight excess of hydrazine hydrate. Add the ester to the hydrazine solution in a controlled manner (e.g., dropwise addition at a controlled temperature).
Hydrolysis of the Product The hydrazide product can be susceptible to hydrolysis back to the corresponding carboxylic acid, especially under harsh pH and high-temperature conditions.Maintain a neutral or slightly basic pH during the reaction and work-up. Avoid prolonged exposure to high temperatures.
Side Reactions of Hydrazine At elevated temperatures, hydrazine can decompose, potentially leading to the formation of various byproducts.Conduct the hydrazinolysis at the lowest effective temperature. Refluxing in ethanol is a common practice, but careful temperature control is essential.[1][2]
Problem 3: Exothermic Runaway During Hydrazinolysis
  • Symptom: A rapid, uncontrolled increase in reaction temperature and pressure.

  • Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Poor Heat Dissipation The hydrazinolysis reaction is exothermic. As the reactor size increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[8]Implement a robust cooling system for the reactor. Use a jacketed reactor with a suitable heat transfer fluid. Consider a semi-batch process where the ester is added at a controlled rate to manage the rate of heat generation.
Catalytic Decomposition of Hydrazine Trace metal contaminants (e.g., from the reactor walls) can catalyze the exothermic decomposition of hydrazine.[4]Ensure the reactor is made of a compatible material (e.g., glass-lined or stainless steel with appropriate passivation). Thoroughly clean the reactor before use.
High Reactant Concentration Higher concentrations of reactants lead to a faster reaction rate and greater heat generation per unit volume.Diluting the reaction mixture with a suitable solvent can help to moderate the exotherm by increasing the thermal mass.[4]
Problem 4: Difficulties in Product Isolation and Purification
  • Symptom: Oily product, low purity after crystallization, or difficulty in handling the solid.

  • Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Incomplete Reaction The presence of unreacted starting materials can act as impurities and hinder crystallization.Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, HPLC).
Inappropriate Crystallization Solvent The choice of solvent is critical for obtaining a crystalline product with high purity. The ideal solvent should have good solubility for the product at high temperatures and poor solubility at low temperatures.Screen a variety of solvents or solvent mixtures for recrystallization. Ethanol is often a good starting point.[2]
Presence of Oily Impurities Certain byproducts may be oils that co-precipitate with the product, leading to a non-crystalline or sticky solid.Consider a multi-step purification process. This could involve an initial extraction to remove non-polar impurities, followed by recrystallization. Column chromatography is also an option for high-purity requirements, though it may be less practical at a very large scale.[9]

Visualizing the Synthetic Pathway and Challenges

To better understand the process and potential pitfalls, the following diagrams illustrate the synthetic route and a troubleshooting decision tree.

Synthesis_Pathway cluster_step1 Step 1: Etherification cluster_step2 Step 2: Hydrazinolysis A 4-Methoxyphenhenol C Ethyl 2-(4-methoxyphenoxy)acetate A->C B Ethyl Chloroacetate B->C E This compound C->E Base Base (e.g., K2CO3) Base->C D Hydrazine Hydrate D->E Ethanol Ethanol (byproduct) E->Ethanol Troubleshooting_Tree cluster_yield Low Yield Solutions cluster_impurity Impurity Mitigation cluster_exotherm Exotherm Management cluster_isolation Isolation & Purification Start Scale-Up Issue Identified LowYield Low Yield? Start->LowYield Impurity Impurity Issues? Start->Impurity Exotherm Exotherm Control? Start->Exotherm Isolation Isolation Problems? Start->Isolation CheckBase Verify Base Stoichiometry & Quality LowYield->CheckBase IncreaseTemp Optimize Reaction Temperature LowYield->IncreaseTemp Anhydrous Ensure Anhydrous Conditions LowYield->Anhydrous ControlStoich Control Stoichiometry Impurity->ControlStoich ControlledAdd Controlled Reagent Addition Impurity->ControlledAdd OptimizeTemp Optimize Temperature Impurity->OptimizeTemp Cooling Enhance Reactor Cooling Exotherm->Cooling Dilution Increase Solvent Volume Exotherm->Dilution SemiBatch Implement Semi-Batch Process Exotherm->SemiBatch MonitorCompletion Ensure Complete Reaction Isolation->MonitorCompletion SolventScreen Screen Crystallization Solvents Isolation->SolventScreen Purification Consider Multi-Step Purification Isolation->Purification

Caption: Troubleshooting decision tree for scale-up challenges.

Conclusion

The successful scale-up of this compound production hinges on a thorough understanding of the underlying chemistry and potential process safety hazards. By carefully controlling reaction parameters, ensuring the quality of starting materials, and implementing robust safety protocols, particularly for the handling of hydrazine, researchers and production chemists can mitigate risks and achieve a high-yielding, efficient, and safe manufacturing process. This guide serves as a starting point for addressing common challenges, and it is recommended to perform a thorough process hazard analysis (PHA) before undertaking any large-scale production.

References

  • DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • MDPI. (2021, March 2). Thermochemistry, Bond Energies and Internal Rotor Potentials of Acetic Acid Hydrazide, Acetamide, N-Methyl Acetamide (NMA) and Radicals. Retrieved from [Link]

  • Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

  • MDPI. (2024, January 9). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Retrieved from [Link]

  • Google Patents. (n.d.). EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.
  • ACS Publications. (2023, August 30). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]

  • ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Retrieved from [Link]

  • ACS Publications. (2021, January 10). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Retrieved from [Link]

  • OUCI. (n.d.). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Retrieved from [Link]

  • Google Patents. (n.d.). US4672133A - Process for forming Form 2 ranitidine hydrochloride.
  • PubMed. (n.d.). A new method for the synthesis of ranitidine. Retrieved from [Link]

  • (n.d.). a new method for the synthesis of ranitidine.
  • (n.d.).
  • ResearchGate. (2021, January 10). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • NIH. (n.d.). This compound. Retrieved from [Link]

  • (2020, November 26).
  • S&P Global. (2025, December 18). Europe's phenolic chain experiencing wave of rationalizations. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Phenolic compounds: current industrial applications, limitations and future challenges. Retrieved from [Link]

  • MOLBASE Encyclopedia. (n.d.). ethyl 2-(4-methoxyphenoxy)acetate|18598-23-7. Retrieved from [Link]

  • (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)
  • NIH. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

  • (2025, December 28). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)
  • NIH. (n.d.). Ethyl 2-(4-methoxyphenoxy)acetate. Retrieved from [Link]

  • (2024, December 31). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • NIH. (n.d.). Acetohydrazide. Retrieved from [Link]

  • Reddit. (2021, July 26). Need a purification method for a free hydrazone. Retrieved from [Link]

  • Google Patents. (n.d.). US3458283A - Hydrazine purification.
  • PubMed. (n.d.). Use of large-scale hydrazinolysis in the preparation of N-linked oligosaccharide libraries: application to brain tissue. Retrieved from [Link]

  • MDPI. (2024, July 30). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Retrieved from [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2012, July 1). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Reactivity of 2-(4-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(4-Methoxyphenoxy)acetohydrazide. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile hydrazide as a synthetic intermediate. While it is a valuable building block for creating a wide range of heterocyclic compounds and hydrazones, its reactivity can sometimes be challenging.[1][2][3] This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles in your experiments.

Section 1: Understanding the Core Reactivity

Before troubleshooting, it's crucial to understand the chemical nature of this compound. Its primary role in synthesis is as a nucleophile . The reactivity is centered on the terminal amine (-NH₂) of the hydrazide moiety, which attacks electrophilic centers, most commonly the carbonyl carbon of aldehydes and ketones to form hydrazones.[4][5][6]

The reactivity of this specific molecule is governed by a balance of factors:

  • Nucleophilicity: The lone pair of electrons on the terminal nitrogen atom is available for donation. However, this is tempered by the adjacent nitrogen and the electron-withdrawing effect of the carbonyl group, which can pull electron density away through resonance.

  • Electronic Effects: The 4-methoxyphenoxy group is generally electron-donating to the aromatic ring, but its influence on the distant hydrazide moiety is complex. Delocalization within the acetohydrazide group itself is a more dominant factor in its baseline reactivity.[1][7]

  • Steric Hindrance: The phenoxyacetyl portion of the molecule is bulkier than a simple acetyl group, which can create steric hindrance and slow down the approach to certain electrophiles.

Section 2: Troubleshooting Guide & FAQs

This section directly addresses the most common issues encountered when using this compound.

Q1: My condensation reaction with an aldehyde/ketone is extremely slow or appears to have stalled. What are the first things I should check?

A: When a reaction is sluggish, it's essential to return to the fundamentals before attempting more complex optimizations.

  • Purity of Reactants: Verify the purity of your this compound and the carbonyl compound. The hydrazide can degrade over time. The aldehyde may have oxidized to the corresponding carboxylic acid, which will not react. Use freshly purified materials if possible.

  • Stoichiometry: Ensure you are using the correct molar ratios. For a simple condensation, a 1:1 or a slight excess (1.1 equivalents) of the hydrazide is typical. Using a large excess of one reactant can sometimes complicate purification.

  • Reaction Monitoring: Actively monitor the reaction using Thin Layer Chromatography (TLC). This is a self-validating step. If you see the starting materials being consumed and a new product spot forming, the reaction is proceeding, albeit slowly. If there is no change after a significant amount of time, a core parameter needs to be adjusted.

Q2: I'm not using a catalyst. Should I be? How does pH affect the reaction?

A: Yes, catalysis is almost always necessary for efficient hydrazone formation. The reaction rate is highly pH-dependent.

  • The Role of Acid Catalysis: The condensation is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen of your aldehyde or ketone, which makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the nucleophilic hydrazide.[5]

  • Choosing the Right Catalyst: A weak acid is ideal. Glacial acetic acid (a few drops to 0.1 equivalents) is the most common and effective choice.[5][8] It provides the necessary protonation without significantly affecting the hydrazide's nucleophilicity.

  • The Problem with Strong Acids: Avoid strong acids (e.g., HCl, H₂SO₄). At a very low pH, the terminal -NH₂ group of the hydrazide will be protonated to -NH₃⁺. This removes the lone pair, completely quenching its nucleophilicity and stopping the reaction. The optimal pH for hydrazone formation is typically between 4 and 5.

Q3: What is the optimal solvent for this reaction? Does it matter?

A: Solvent choice is critical for ensuring your reactants are fully dissolved and for facilitating the reaction mechanism.

  • Standard Solvents: Polar protic solvents are the standard choice. Ethanol is the most frequently cited solvent for reactions with this compound and its precursors.[1][2][9] Methanol is also a very common and effective choice.[10] These solvents are excellent at solvating the starting materials and the transition state.

  • Why Polar Protic? These solvents can participate in hydrogen bonding, which helps stabilize the intermediates in the reaction pathway. They also generally have good solubility for the hydrazide and many carbonyl compounds.

  • Alternative Solvents: If solubility is an issue with your specific substrate, you may consider other solvents. However, always perform a small-scale test reaction first.

SolventPolarity (Dielectric Constant)Boiling Point (°C)Notes and Considerations
Ethanol 24.578Recommended starting point. Excellent solubility for the hydrazide.[1][9]
Methanol 32.765Good alternative, slightly more polar. Lower boiling point may require longer reflux times.
Isopropanol 19.982Can be used if substrates require a less polar medium but still protic.
Tetrahydrofuran (THF) 7.666Aprotic. Can be used, but the reaction may be slower without a protic solvent to mediate proton transfer.
1,4-Dioxane 2.2101Aprotic, higher boiling point. Can be used for very stubborn reactions requiring higher temperatures.[11]

Q4: My reaction is clean but slow at room temperature. Can I just heat it to speed it up?

A: Yes, increasing the temperature is a standard method to increase the reaction rate. Most procedures involving this compound and its analogs call for heating the reaction mixture.

  • Reflux Conditions: Heating the reaction to the boiling point of the solvent (reflux) is a very common and effective strategy.[1][2][9] This provides a consistent temperature and maximizes the kinetic energy of the molecules.

  • Caution with High Temperatures: While effective, be mindful that excessive heat can sometimes promote side reactions or degradation of sensitive substrates. For most standard hydrazone formations, refluxing in ethanol (78 °C) is sufficient.

  • Microwave Synthesis: For particularly difficult transformations, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent and reactants.[8]

Q5: I am seeing multiple spots on my TLC. What are the likely byproducts and how can I minimize them?

A: Byproduct formation is a clear sign that your reaction conditions need optimization.

  • Unreacted Starting Material: The most common "byproduct." This indicates an incomplete reaction. Address this by extending the reaction time, increasing the temperature, or adding a catalyst as described above.

  • Diacylhydrazide: This occurs when one molecule of hydrazine (either as a contaminant or from degradation) reacts with two molecules of your ester precursor during the synthesis of the hydrazide itself.[12] Ensure you use a molar excess of hydrazine hydrate when preparing the starting material.

  • Azine Formation: Aldehydes can sometimes self-condense with hydrazine contaminants to form symmetrical azines. This is another reason to ensure the purity of your starting hydrazide.

  • Minimization Strategy: The best way to minimize byproducts is through controlled reaction conditions. Add the carbonyl compound slowly to the solution of the hydrazide and catalyst. This prevents localized high concentrations and favors the desired 1:1 product. Maintain a steady temperature and monitor via TLC.

Section 3: Visualizing the Process

To better understand the interplay of factors and the troubleshooting process, refer to the diagrams below.

G Factors Influencing Hydrazide Reactivity cluster_0 Chemical Factors cluster_1 Physical Conditions Reactivity Reaction Outcome Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Reactivity  Increases Electrophilicity Substrate Substrate (Aldehyde/Ketone) Substrate->Reactivity  Sterics/Electronics Purity Reagent Purity Purity->Reactivity  Prevents Side Reactions Temp Temperature (e.g., Reflux) Temp->Reactivity  Increases Rate Solvent Solvent (e.g., Ethanol) Solvent->Reactivity  Solubility/Mechanism Time Reaction Time Time->Reactivity  Ensures Completion

Caption: Key factors influencing the success of hydrazone formation.

G start Start: Reaction is Slow/Incomplete check_purity Step 1: Verify Purity - Check hydrazide - Check carbonyl compound start->check_purity add_catalyst Step 2: Add Catalyst - Add catalytic glacial acetic acid check_purity->add_catalyst monitor_tlc TLC Check Reaction Progressing? add_catalyst->monitor_tlc increase_temp Step 3: Increase Temperature - Heat to reflux in ethanol monitor_tlc->increase_temp No success Success: Proceed to Workup monitor_tlc->success Yes monitor_tlc2 TLC Check Reaction Progressing? increase_temp->monitor_tlc2 extend_time Step 4: Extend Reaction Time - Allow to run overnight monitor_tlc2->extend_time No monitor_tlc2->success Yes extend_time->success Progress failure Re-evaluate Substrate/Advanced Methods extend_time->failure No Progress

Caption: A logical workflow for troubleshooting poor reactivity.

Section 4: Optimized Experimental Protocol

This protocol provides a reliable, self-validating starting point for the synthesis of a hydrazone from this compound.

Reaction: Synthesis of (E)-N'-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide

  • Materials:

    • This compound (1.00 g, 5.10 mmol, 1.0 equiv)

    • 4-Methoxybenzaldehyde (0.70 g, 5.10 mmol, 1.0 equiv)

    • Absolute Ethanol (25 mL)

    • Glacial Acetic Acid (3 drops, ~0.1 mL)

    • Round-bottom flask (50 mL)

    • Magnetic stirrer and stir bar

    • Reflux condenser

  • Procedure:

    • To the 50 mL round-bottom flask, add this compound (1.00 g) and absolute ethanol (25 mL).

    • Stir the mixture at room temperature until the solid is fully dissolved.

    • Add 4-methoxybenzaldehyde (0.70 g) to the solution, followed by the glacial acetic acid (3 drops).

    • Equip the flask with a reflux condenser and begin heating the mixture to reflux (~78 °C) using a heating mantle.

    • Allow the reaction to stir at reflux for 4-6 hours. A precipitate may begin to form as the product is generated.

    • Monitor the reaction's progress by TLC (e.g., using 3:1 Ethyl Acetate:Hexanes), checking for the consumption of the starting materials.

  • Work-up and Purification:

    • After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the solid with a small amount of cold ethanol.

    • The crude product can be further purified by recrystallization from hot ethanol to yield colorless or white crystals.

    • Dry the final product under vacuum.

References
  • Fun, H.-K., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2883. [Link]

  • Ismail, M., et al. (2012). Optimization of Reaction Conditions for Enzymatic Synthesis of Palm Fatty Hydrazides Using Response Surface Methodology. Journal of Oleo Science, 61(6), 297-304. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Ismail, M., et al. (2012). Optimization of reaction conditions for enzymatic synthesis of palm fatty hydrazides using response surface methodology. J-Stage, 61(6), 297-304. [Link]

  • Gomori, A., et al. (2018). Optimization of the Synthesis of Diclofenac Derivatives with Hydrazone Structure and In Vitro Evaluation of the Anti-Inflammatory Potential. ResearchGate. [Link]

  • Fun, H.-K., et al. (2010). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o151. [Link]

  • Unknown Author. (n.d.). This compound. 医药卫生知识服务系统. [Link]

  • Rashidian, M., et al. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Bioconjugate Chemistry, 22(10), 2033-2041. [Link]

  • Kölmel, D. K., & Kool, E. T. (2012). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 134(48), 19684-19691. [Link]

  • Küçükgüzel, Ş. G., et al. (2015). Synthesis of some novel heterocylic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 1002-1009. [Link]

  • Fun, H.-K., et al. (2011). 2-(4-Meth-oxy-phen-oxy)acetohydrazide. ResearchGate. [Link]

  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]

  • Fahmi, M. R. G., & Kurniawan, Y. S. (2020). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate. [Link]

Sources

Technical Support Center: Consistent High-Yield Synthesis of 2-(4-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-(4-methoxyphenoxy)acetohydrazide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and refined experimental protocols to ensure consistent and high-purity yields. Our approach is grounded in established chemical principles and validated through extensive data analysis, empowering you to navigate the nuances of this synthetic procedure with confidence.

Synthesis Overview: The Hydrazinolysis of an Ester

The primary and most efficient route to this compound is the nucleophilic acyl substitution reaction between ethyl 2-(4-methoxyphenoxy)acetate and hydrazine hydrate.[1][2] In this process, the nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the desired hydrazide. Ethanol is a commonly employed solvent due to its ability to dissolve the reactants and facilitate the reaction under reflux conditions.[1]

The reaction's success hinges on careful control of stoichiometry, temperature, and reaction time to maximize the yield of the target compound while minimizing the formation of potential by-products.

Visualizing the Reaction Workflow

To provide a clear overview of the synthetic process, the following diagram illustrates the key steps from starting materials to the purified product.

SynthesisWorkflow reagents Ethyl 2-(4-methoxyphenoxy)acetate + Hydrazine Hydrate + Ethanol reaction Reflux reagents->reaction 1. Mix workup Solvent Removal reaction->workup 2. Reaction Completion purification Recrystallization (from Ethanol) workup->purification 3. Crude Product product This compound purification->product 4. Pure Product

Sources

Technical Support Center: Synthesis of 2-(4-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-methoxyphenoxy)acetohydrazide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and characterization of this important chemical intermediate. The guidance is structured to address problems logically, from starting materials to the final product, reflecting field-proven insights and established scientific principles.

Overview of the Synthesis Pathway

The synthesis of this compound is typically achieved through a robust two-step process. The first step involves the synthesis of an ester intermediate, ethyl 2-(4-methoxyphenoxy)acetate, via a Williamson ether synthesis. The second step is the hydrazinolysis of this ester to yield the final acetohydrazide product.[1][2][3]

Below is a workflow diagram illustrating the overall process.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis SM Starting Materials (4-Methoxyphenol, Ethyl Chloroacetate) Esterification Williamson Ether Synthesis (Base, Solvent, Heat) SM->Esterification Workup1 Aqueous Workup & Solvent Removal Esterification->Workup1 Ester Intermediate: Ethyl 2-(4-methoxyphenoxy)acetate Workup1->Ester Hydrazinolysis Reaction in Ethanol (Reflux) Ester->Hydrazinolysis Hydrazine Reagent (Hydrazine Hydrate) Hydrazine->Hydrazinolysis Purification Recrystallization Hydrazinolysis->Purification Product Final Product: This compound Purification->Product Analysis Characterization (TLC, NMR, IR, MS, MP) Product->Analysis

Caption: Overall workflow for the two-step synthesis of this compound.

Part 1: FAQs and Troubleshooting for Step 1 - Synthesis of Ethyl 2-(4-methoxyphenoxy)acetate

This initial step involves the alkylation of 4-methoxyphenol with ethyl chloroacetate. While straightforward, success hinges on proper reaction conditions.

Question 1: My esterification reaction shows low conversion by TLC, with a significant amount of 4-methoxyphenol remaining. What are the likely causes?

Answer: Low conversion in this Williamson ether synthesis typically points to one of three issues:

  • Ineffective Deprotonation: The phenoxide anion is the active nucleophile. If the base used (e.g., potassium carbonate, K₂CO₃) is not strong enough or is of poor quality, the concentration of the phenoxide will be too low for the reaction to proceed efficiently. Ensure you are using an anhydrous grade of a suitable base.

  • Presence of Water: Water will protonate the phenoxide, reducing its nucleophilicity, and can also hydrolyze the ethyl chloroacetate starting material. Use anhydrous solvents (like DMF, acetonitrile, or acetone) and ensure all glassware is thoroughly dried.[4][5]

  • Insufficient Reaction Time or Temperature: This reaction often requires heating to proceed at a reasonable rate. Depending on the solvent, temperatures between 60-80°C are common. Monitor the reaction by Thin Layer Chromatography (TLC) until the 4-methoxyphenol spot has been consumed.

Question 2: How do I set up and interpret the TLC for monitoring the esterification reaction?

Answer: TLC is crucial for real-time monitoring.

  • Setup: Use a silica gel plate. A good mobile phase is a mixture of hexane and ethyl acetate (e.g., 5:1 or 4:1 v/v).[4]

  • Spotting: On the baseline, spot your 4-methoxyphenol starting material (SM), your ethyl chloroacetate (if UV active, though it's faint), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Interpretation:

    • 4-methoxyphenol (a phenol) will be quite polar and have a low Rf value.

    • Ethyl 2-(4-methoxyphenoxy)acetate (an ester) is less polar and will have a significantly higher Rf value.

    • The reaction is complete when the spot corresponding to 4-methoxyphenol is absent or very faint in the RM lane.

Protocol 1: Synthesis of Ethyl 2-(4-methoxyphenoxy)acetate
ParameterValueNotes
Reagents 4-Methoxyphenol1.0 eq
Ethyl Chloroacetate1.1 - 1.2 eq
Potassium Carbonate (K₂CO₃)1.5 - 2.0 eq, anhydrous
Solvent N,N-Dimethylformamide (DMF)Anhydrous, ~5-10 mL per gram of phenol
Temperature 60 - 80 °C
Time 4 - 8 hoursMonitor by TLC

Step-by-Step Methodology:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol, anhydrous DMF, and anhydrous potassium carbonate.

  • Stir the mixture vigorously for 15-20 minutes at room temperature.

  • Add ethyl chloroacetate dropwise to the suspension.

  • Heat the reaction mixture to the target temperature and maintain it, with stirring, for 4-8 hours.

  • Monitor the reaction's progress using TLC as described above.

  • Once complete, cool the mixture to room temperature. Pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer 3 times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester, which can be used in the next step, often without further purification.

Part 2: FAQs and Troubleshooting for Step 2 - Hydrazinolysis

This step converts the intermediate ester into the final hydrazide product. The key reagent, hydrazine hydrate, is highly reactive and requires careful handling.

Question 3: My hydrazinolysis reaction is slow or incomplete. What should I do?

Answer: An incomplete reaction is the most common issue in this step.

  • Molar Ratio of Hydrazine: Ensure you are using a sufficient excess of hydrazine hydrate. A common ratio is 1.1 to 1.5 equivalents relative to the ester.[1] However, some protocols may call for a larger excess, especially if the ester is sterically hindered or unreactive.[6][7]

  • Reaction Temperature: The reaction is typically performed at reflux in a solvent like ethanol.[1][2] Ensure your heating mantle is set to achieve a steady reflux.

  • Reaction Time: While some protocols suggest 5 hours[1], others may require longer refluxing times (up to 12 hours) to drive the reaction to completion.[7] Again, TLC is your best tool for monitoring. The Rf of the product hydrazide will be significantly lower (more polar) than the starting ester.

Question 4: The yield of my recrystallized this compound is very low. Where could my product have gone?

Answer: Low isolated yield after a seemingly complete reaction (by TLC) often points to issues in the workup or purification.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions Start Problem: Low Isolated Yield Incomplete_Reaction Incomplete Reaction (Check TLC of crude) Start->Incomplete_Reaction Solubility_Loss Product Lost During Workup (Too much solvent, wrong solvent) Start->Solubility_Loss Side_Reaction Side Reactions (e.g., Hydrolysis) Start->Side_Reaction Precipitation_Fail Incomplete Precipitation/ Recrystallization Start->Precipitation_Fail Optimize_Reaction Increase reflux time/ temperature or add more hydrazine Incomplete_Reaction->Optimize_Reaction Solution Concentrate_Solvent Concentrate filtrate and cool again Solubility_Loss->Concentrate_Solvent Solution Check_pH Ensure workup is not overly acidic/basic Side_Reaction->Check_pH Solution Change_Solvent Use minimal hot ethanol; Cool slowly to 0-4°C Precipitation_Fail->Change_Solvent Solution

Caption: Troubleshooting logic for low yield of this compound.

Specifically, for this product:

  • Precipitation: The product is typically isolated by cooling the ethanol reaction mixture, where it should precipitate. If the reaction is too dilute, precipitation will be incomplete. You may need to remove some ethanol under reduced pressure before cooling.

  • Recrystallization: The product is recrystallized from ethanol.[1] Using the minimum amount of hot ethanol to dissolve the crude solid is critical. If too much solvent is used, the recovery will be poor. After dissolving, allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

Question 5: How do I confirm the structure and purity of my final product?

Answer: A combination of analytical techniques should be used:

  • Melting Point (MP): A sharp melting point close to the literature value indicates high purity.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks: N-H stretching (around 3200-3300 cm⁻¹), C=O stretching (amide I band, around 1640-1680 cm⁻¹), and C-O-C stretching of the ether linkage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the methoxy group protons (~3.8 ppm), aromatic protons, the -O-CH₂- protons (~4.5 ppm), and the N-H protons (which may be broad).

    • ¹³C NMR: Expect distinct signals for all 9 carbons in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (C₉H₁₂N₂O₃, MW: 196.20 g/mol ).[8] Look for the [M+H]⁺ ion at m/z 197.

Protocol 2: Synthesis of this compound
ParameterValueNotes
Reagents Ethyl 2-(4-methoxyphenoxy)acetate1.0 eq
Hydrazine Hydrate (~85%)1.1 - 1.5 eq
Solvent Ethanol~10-15 mL per gram of ester
Temperature Reflux (~78 °C)
Time 5 - 12 hoursMonitor by TLC

Step-by-Step Methodology:

  • Dissolve the crude ethyl 2-(4-methoxyphenoxy)acetate in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution. Caution: Hydrazine is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Attach a reflux condenser and heat the mixture to a gentle reflux.

  • Maintain reflux for 5-12 hours, monitoring the disappearance of the starting ester by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1 or pure Ethyl Acetate). The product is much more polar than the starting material.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Further cool the mixture in an ice bath for 30-60 minutes to maximize precipitation of the product.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Recrystallize the crude solid from a minimal amount of hot ethanol to obtain pure, colorless crystals of this compound.[1]

  • Dry the final product under vacuum. Characterize as described in Question 5.

References

  • Akerman, K. M., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2675. [Link]

  • Fun, H. K., et al. (2011). 2-(4-Meth-oxy-phen-oxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, E67(10), o2675. [Link]

  • Yulianti, E., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemical Research, 12(1), 1-6. [Link]

  • ResearchGate. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. [Link]

  • Sadeek, G. T., et al. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 16(2), 975-982. [Link]

  • Google Patents. (2013).
  • Khan, I., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(19), 5849. [Link]

  • ResearchGate. (2015). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part of ester with hydrazine derivative and produce hydrazide (amide with hydrazine instead of simple Amine)?. [Link])

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetohydrazide. Retrieved from PubChem. [Link]

  • Dong, J., & Welch, C. J. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Ciesielski, W., et al. (2017). Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan. Polymers, 9(9), 417. [Link]

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Technical Support Center: Navigating Solvent Effects in 2-(4-Methoxyphenoxy)acetohydrazide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-methoxyphenoxy)acetohydrazide. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use in organic synthesis, with a core focus on minimizing and controlling solvent effects to enhance reaction outcomes. As a versatile building block for various heterocyclic compounds, understanding the nuances of its reactivity in different solvent environments is paramount to achieving high yields and purity.

Introduction: The Critical Role of the Solvent

In the synthesis of derivatives from this compound, the solvent is not merely an inert medium but an active participant that can profoundly influence reaction rates, equilibria, and even the nature of the final product. The polarity, proticity (ability to donate a proton), and coordinating ability of the solvent dictate the solvation of reactants, intermediates, and transition states, thereby altering the energy landscape of the reaction pathway. This guide will dissect these interactions and provide actionable troubleshooting advice for common synthetic routes involving this valuable hydrazide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Schiff Base (Hydrazone) Formation

The condensation reaction between this compound and an aldehyde or ketone is a cornerstone of its application. However, achieving high yields and purity can be challenging.

Question 1: My Schiff base formation is slow and gives low yields. How can I improve the reaction efficiency?

Answer:

Slow reaction rates and low yields in hydrazone formation are often directly linked to solvent choice and the presence of a catalyst.

Underlying Causality: The formation of a hydrazone from a hydrazide and a carbonyl compound proceeds through a two-step mechanism: nucleophilic attack of the hydrazide on the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the hydrazone. The solvent plays a crucial role in both steps.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents are commonly used for hydrazone synthesis. Their ability to form hydrogen bonds can stabilize the polar transition state of the initial nucleophilic attack. However, excessive solvation of the hydrazide nucleophile can also hinder its reactivity. Water, a byproduct of the reaction, can also push the equilibrium back towards the starting materials, reducing the yield.[1]

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These solvents can be advantageous as they do not form strong hydrogen bonds with the nucleophile, leaving it more reactive.[2]

  • Catalysis: The dehydration step is often the rate-limiting step and is typically acid-catalyzed. A small amount of an acid catalyst, such as glacial acetic acid, can significantly accelerate the reaction.[1]

Troubleshooting Protocol:

  • Solvent Selection:

    • If using a polar protic solvent like ethanol, ensure it is anhydrous to minimize the reverse hydrolysis reaction.

    • Consider switching to a polar aprotic solvent like acetonitrile, which has been shown to increase reaction rates for hydrazone formation.[2]

  • Catalyst Addition:

    • Introduce a catalytic amount (e.g., a few drops) of glacial acetic acid to the reaction mixture. This will protonate the hydroxyl group of the carbinolamine intermediate, making it a better leaving group (water) and accelerating the dehydration step.[1]

  • Temperature:

    • Gently heating the reaction mixture (e.g., to reflux) can increase the reaction rate. However, monitor for potential side reactions or degradation at higher temperatures.

Experimental Workflow for Optimizing Hydrazone Synthesis:

G cluster_start Start cluster_conditions Reaction Conditions cluster_monitoring Monitoring cluster_workup Work-up & Purification start Dissolve Hydrazide & Carbonyl in Chosen Solvent catalyst Add Catalytic Acid (e.g., Acetic Acid) start->catalyst heat Heat to Reflux (if necessary) catalyst->heat tlc Monitor by TLC heat->tlc cool Cool to RT/Ice Bath tlc->cool Reaction Complete filter Filter Precipitate cool->filter recrystallize Recrystallize Product filter->recrystallize

Caption: Workflow for Hydrazone Synthesis Optimization.

Question 2: I am having difficulty purifying my hydrazone product. It either "oils out" during recrystallization or decomposes on a silica gel column. What should I do?

Answer:

Purification of hydrazones can be challenging due to their polarity and potential instability, especially on acidic stationary phases like silica gel.

Underlying Causality:

  • "Oiling Out": This occurs when a compound melts before it dissolves in the hot recrystallization solvent or when it is supersaturated and precipitates as a liquid rather than a solid. This is common for polar molecules that have strong intermolecular interactions.

  • Decomposition on Silica: Unsubstituted hydrazones can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis back to the starting materials or other side reactions.[3]

Troubleshooting Protocol:

  • Recrystallization:

    • Solvent Choice: The key is finding a solvent or solvent system where the hydrazone is soluble at high temperatures but poorly soluble at low temperatures. Common choices include ethanol, methanol, acetonitrile, or mixed systems like hexane/ethyl acetate.[1]

    • Inducing Crystallization: If your product remains an oil, try triturating it with a non-polar solvent like cold pentane or hexane to induce solidification.[1] Seeding with a small crystal of the pure product or scratching the inside of the flask can also initiate crystallization.

  • Column Chromatography:

    • Deactivating Silica: To prevent decomposition, you can use silica gel that has been "deactivated" or "neutralized." This can be done by adding a small percentage of a base, like triethylamine (e.g., 1%), to your eluent system.[3]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or reverse-phase silica gel (C18).

    • Rapid Purification: Minimize the time the compound spends on the column by using flash chromatography techniques.

Data Summary: Recommended Solvents for Hydrazone Purification

Purification MethodRecommended Solvent(s)Rationale
RecrystallizationEthanol, Methanol, AcetonitrileGood balance of polarity for dissolving at heat and precipitating when cold.
Hexane/Ethyl AcetateA versatile mixed solvent system for tuning polarity.
Column ChromatographyHexane/Ethyl Acetate with 1% TriethylamineNeutralizes acidic sites on silica gel, preventing decomposition.
Dichloromethane/MethanolFor more polar hydrazones.
Category 2: Synthesis of 1,3,4-Oxadiazoles

The cyclization of this compound is a common route to 2,5-disubstituted 1,3,4-oxadiazoles, which are of significant interest in medicinal chemistry.

Question 3: My 1,3,4-oxadiazole synthesis using a dehydrating agent like POCl₃ gives a low yield and a complex mixture of byproducts. How can I optimize this reaction?

Answer:

The synthesis of 1,3,4-oxadiazoles from hydrazides often involves the cyclodehydration of a diacylhydrazine intermediate. The choice of solvent and dehydrating agent is critical to success.

Underlying Causality:

  • Dehydrating Agents: Strong dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used.[4] However, they can also lead to side reactions if not used under optimal conditions.

  • Solvent Effects: The reaction is often performed in a non-polar solvent like toluene or in an excess of the dehydrating agent itself. Polar solvents can sometimes interfere with the dehydrating agent.

  • Alternative Methods: Oxidative cyclization of hydrazones is an alternative route that can be milder and more efficient.[5]

Troubleshooting Protocol:

  • Control of Reaction Conditions:

    • Ensure all reagents and solvents are anhydrous, as water will consume the dehydrating agent.

    • Perform the reaction at a controlled temperature, often starting at 0 °C and slowly warming to room temperature or reflux.

  • Alternative Dehydrating Agents:

    • Consider using milder dehydrating agents such as polyphosphoric acid (PPA) or triflic anhydride.[4]

    • Reagents like triphenylphosphine in combination with a halogen source (e.g., CCl₄ or I₂) can also effect cyclization under milder conditions.

  • Solvent Selection:

    • If using POCl₃, it can often serve as both the reagent and the solvent.

    • For other dehydrating agents, a non-polar aprotic solvent like toluene or dichloromethane is often preferred.

Reaction Scheme: Synthesis of 1,3,4-Oxadiazoles

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclodehydration hydrazide This compound diacyl Diacylhydrazine Intermediate hydrazide->diacyl acyl_chloride Acyl Chloride or Carboxylic Acid acyl_chloride->diacyl dehydrating_agent Dehydrating Agent (e.g., POCl₃, PPA) diacyl->dehydrating_agent oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole dehydrating_agent->oxadiazole

Caption: General pathway for 1,3,4-oxadiazole synthesis.

Category 3: Synthesis of Pyrazoles

The reaction of hydrazides with 1,3-dicarbonyl compounds is a classical and effective method for synthesizing pyrazole derivatives.

Question 4: I am attempting to synthesize a pyrazole from this compound and a 1,3-dicarbonyl compound, but I'm getting a mixture of regioisomers. How can solvent choice help control regioselectivity?

Answer:

The reaction of a substituted hydrazide with an unsymmetrical 1,3-dicarbonyl compound can indeed lead to two different regioisomeric pyrazoles. The solvent can play a significant role in directing the regioselectivity of this reaction.

Underlying Causality: The reaction proceeds via initial condensation of the hydrazide with one of the two carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration. The regioselectivity is determined by which carbonyl group the more nucleophilic nitrogen of the hydrazide attacks first.

  • Polar Protic Solvents (e.g., Ethanol, Acetic Acid): In these solvents, the reaction is often under thermodynamic control. The more stable pyrazole isomer is typically favored. Hydrogen bonding from the solvent can stabilize intermediates and transition states, influencing the reaction pathway.

  • Aprotic Dipolar Solvents (e.g., DMF, NMP): These solvents have been shown to favor the formation of the other regioisomer in some cases, suggesting a shift towards kinetic control.[6][7] The lack of hydrogen bonding can alter the relative reactivity of the two carbonyl groups and the nucleophilicity of the hydrazide nitrogens.

Troubleshooting Protocol for Regioselectivity:

  • Solvent Screening:

    • To favor one regioisomer, start with a polar protic solvent like ethanol, which is a common choice for this reaction.

    • To attempt to isolate the other regioisomer, screen aprotic dipolar solvents such as DMF or N-methyl-2-pyrrolidone (NMP).[6]

  • Catalyst Influence:

    • The presence of an acid or base catalyst can also influence the regioselectivity by altering the rate of the initial condensation step at each carbonyl group.

  • Temperature Control:

    • Running the reaction at lower temperatures may favor the kinetically controlled product, while higher temperatures will favor the thermodynamically more stable product.

Mechanistic Consideration for Regioselectivity

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products hydrazide This compound path_a Attack at Carbonyl A hydrazide->path_a path_b Attack at Carbonyl B hydrazide->path_b dicarbonyl Unsymmetrical 1,3-Dicarbonyl dicarbonyl->path_a dicarbonyl->path_b isomer_a Regioisomer A path_a->isomer_a Polar Protic Solvent (Thermodynamic Control) isomer_b Regioisomer B path_b->isomer_b Aprotic Dipolar Solvent (Kinetic Control)

Caption: Influence of solvent on pyrazole regioselectivity.

References

  • Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros. [Link]

  • Bentham Open. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. The Open Chemistry Journal. [Link]

  • Calvet, R., et al. (n.d.). Mechanistic insights on hydrazones synthesis: a combined theoretical and experimental study. RSC Publishing. [Link]

  • Al-Masoudi, N. A., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. [Link]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry. [Link]

  • ResearchGate. (2020). How to purify hydrazone?. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PubMed Central. [Link]

  • Johnson, D. S., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. [Link]

  • ResearchGate. (n.d.). Comparison of the kinetics of aldehyde sensing by covalent bond formation with hydrazines and hydroxylamines. ResearchGate. [Link]

  • Bentham Open. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. The Open Chemistry Journal. [Link]

  • MDPI. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

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Validation & Comparative

Validating the Anticancer Activity of 2-(4-Methoxyphenoxy)acetohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anticancer therapeutics, the structural scaffold of 2-(4-methoxyphenoxy)acetohydrazide has emerged as a promising starting point for the development of potent and selective agents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of derivatives of this core structure. We will delve into the synthetic methodologies, comparative analysis of cytotoxic effects against established cancer cell lines, and the elucidation of the underlying mechanisms of action. This document is designed to be an in-depth technical resource, grounded in scientific integrity and supported by experimental data and established protocols.

Introduction: The Rationale for Investigating this compound Derivatives

The quest for new anticancer agents is driven by the need to overcome the limitations of current chemotherapies, including toxicity to healthy tissues and the development of multidrug resistance. Hydrazone derivatives, a class of compounds characterized by the azomethine group (-C=N-), have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1] The this compound moiety serves as a versatile building block for the synthesis of novel Schiff bases and other derivatives, offering a unique combination of structural features that can be tailored to enhance anticancer efficacy.

The core hypothesis is that by modifying the terminal end of the acetohydrazide, we can modulate the compound's interaction with biological targets within cancer cells, leading to enhanced cytotoxicity and selectivity. This guide will walk you through the process of synthesizing, testing, and comparing these derivatives to validate their potential as next-generation anticancer agents.

Synthesis and Characterization of this compound Derivatives

The synthesis of this compound derivatives, particularly Schiff bases (hydrazones), is a well-established and versatile process. The general workflow involves a two-step synthesis followed by purification and characterization.

General Synthesis Workflow

The synthesis begins with the formation of the core hydrazide, this compound, from its corresponding ester. This intermediate is then condensed with a variety of aromatic aldehydes to yield the final Schiff base derivatives.[2]

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Schiff Base Condensation cluster_2 Purification & Characterization Ester Ethyl 2-(4-methoxyphenoxy)acetate Hydrazide This compound Ester->Hydrazide Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide Hydrazide_ref This compound Aldehyde Substituted Aromatic Aldehyde SchiffBase This compound Derivative (Schiff Base) Aldehyde->SchiffBase SchiffBase_ref Crude Schiff Base Hydrazide_ref->SchiffBase Ethanol, Acetic Acid (cat.), Reflux Purification Recrystallization / Chromatography Characterization FT-IR, NMR, Mass Spec Purification->Characterization SchiffBase_ref->Purification

Caption: General workflow for the synthesis of this compound Schiff base derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol details the synthesis of (E)-N'-(substituted-benzylidene)-2-(4-methoxyphenoxy)acetohydrazide.

Part A: Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-(4-methoxyphenoxy)acetate (0.1 mol) in 100 mL of absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80% solution, 0.2 mol) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After completion, cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate the precipitation of the product.

  • Purification: Collect the white solid precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The resulting this compound is of sufficient purity for the next step.

Part B: Synthesis of the Schiff Base Derivative

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) in 30 mL of absolute ethanol.

  • Addition of Aldehyde: Add the desired substituted aromatic aldehyde (0.01 mol) to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture. The Schiff base product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure product.

  • Characterization: Confirm the structure of the synthesized compound using Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry.

Comparative In Vitro Anticancer Activity

The cornerstone of validating these novel derivatives is to quantify their cytotoxic effects on a panel of human cancer cell lines and compare their potency to a standard chemotherapeutic agent.

Selection of Cancer Cell Lines and Standard Comparator

For a broad assessment, it is recommended to use cell lines from different cancer types. Commonly used cell lines for initial screening include:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)

  • MDA-MB-231: Human breast adenocarcinoma (triple-negative)

  • A549: Human lung carcinoma

  • HeLa: Human cervical cancer

  • HepG2: Human hepatocellular carcinoma

Doxorubicin , a widely used anthracycline antibiotic with broad-spectrum anticancer activity, serves as an excellent positive control for comparative studies.[3][4][5]

Comparative Cytotoxicity Data (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify the potency of a compound. The following table presents a compilation of IC₅₀ values for various hydrazone derivatives from the literature to provide a comparative landscape. It is important to note that a direct comparison is most accurate when compounds are tested under identical experimental conditions.

Compound/DrugCancer Cell LineIC₅₀ (µM)Reference
Hydrazone Derivative 1 MCF-727.39[6]
A54945.24[6]
Hydrazone Derivative 2 MCF-734.37[6]
A54961.50[6]
Hydrazone Derivative 3 HCT-116~0.5[7]
Hydrazone Derivative 4 LN-2290.77[8]
Doxorubicin MCF-718.6 ± 0.3[4]
SKOV-31.1 ± 0.2[4]
PC-31.3 ± 0.3[4]

Note: The hydrazone derivatives listed are from different studies and are not all this compound derivatives. This table is for illustrative purposes to show the range of activities observed for this class of compounds.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Arrest

Understanding how these derivatives exert their cytotoxic effects is crucial for their development as therapeutic agents. The induction of apoptosis (programmed cell death) is a common mechanism for many anticancer drugs.

Apoptosis Signaling Pathways

Apoptosis is primarily mediated through two interconnected pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases, which execute the apoptotic process. Many hydrazone derivatives have been shown to induce apoptosis through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins, mitochondrial membrane permeabilization, and the release of cytochrome c.[9][10]

Apoptosis_Pathway cluster_0 Intrinsic Pathway (Mitochondrial) cluster_1 Extrinsic Pathway (Death Receptor) cluster_2 Execution Pathway Stress Cellular Stress (e.g., DNA damage, ROS) Bcl2 Bcl-2 family (Bax/Bak activation) Stress->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytC Cytochrome c release Mito->CytC Apoptosome Apoptosome formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 activation Apoptosome->Casp9 Casp3 Executioner Caspases (Caspase-3, -6, -7) Casp9->Casp3 Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR) Ligand->Receptor DISC DISC formation Receptor->DISC Casp8 Caspase-8 activation DISC->Casp8 Casp8->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis

Many anticancer agents induce cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

In Vivo Validation: Xenograft Models

Promising candidates from in vitro studies should be further validated in in vivo models to assess their antitumor efficacy in a more complex biological system. Human tumor xenograft models in immunodeficient mice are a standard preclinical tool.[8]

General In Vivo Experimental Workflow

InVivo_Workflow cluster_0 Model Establishment cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Tumor-bearing Mice Randomization Treatment Treatment with Test Compound, Vehicle, or Standard Drug Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Sacrifice Euthanasia & Tumor Excision Analysis Histological & Biomarker Analysis Sacrifice->Analysis

Caption: General workflow for an in vivo xenograft study.

Experimental Protocol: Subcutaneous Xenograft Model
  • Cell Preparation: Culture the desired cancer cell line (e.g., MCF-7, A549) and harvest the cells during the logarithmic growth phase.

  • Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Treatment: Administer the test compound, a vehicle control, and a standard drug (e.g., doxorubicin) to the respective groups via an appropriate route (e.g., intraperitoneal, oral).

  • Efficacy Assessment: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as histology and biomarker assessment.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel anticancer agents. This guide has provided a comprehensive roadmap for the synthesis, in vitro validation, and in vivo evaluation of its derivatives. By employing a systematic and comparative approach, researchers can effectively identify promising lead compounds and elucidate their mechanisms of action, paving the way for the development of more effective and less toxic cancer therapies. The experimental protocols detailed herein provide a solid foundation for reproducible and robust scientific investigation in this exciting area of drug discovery.

References

  • Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure & Dynamics. [Link]

  • IC50s of the target candidates (1–14) along with doxorubicin toward... - ResearchGate. ResearchGate. [Link]

  • Hydrazones based on heterocycles reported showing antitumor activity - ResearchGate. ResearchGate. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central. [Link]

  • Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. PubMed. [Link]

  • New Hydrazone Derivatives Based on Pyrazolopyridothiazine Core as Cytotoxic Agents to Colon Cancers: Design, Synthesis, Biological Evaluation, and Molecular Modeling. PubMed. [Link]

  • Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6. PubMed Central. [Link]

  • IC 50 values of the newly-synthesized compounds, versus doxorubicin. - ResearchGate. ResearchGate. [Link]

  • The IC50 values of native DOX and the DOX derivatives in monolayer culture. ResearchGate. [Link]

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  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4. Semantic Scholar. [Link]

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  • Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. National Institutes of Health. [Link]

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A Comparative Analysis of the Biological Activity of 2-(4-Methoxyphenoxy)acetohydrazide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Phenoxyacetohydrazides

In the landscape of medicinal chemistry, the hydrazide-hydrazone scaffold stands out as a "privileged" structure, a core molecular framework that consistently demonstrates a wide array of biological activities.[1] These compounds, characterized by the azomethine group (-NH-N=CH-), are foundational in the design of novel therapeutic agents.[2] This guide focuses on 2-(4-Methoxyphenoxy)acetohydrazide, a specific phenoxyacetohydrazide, and its analogs. By systematically exploring the structural modifications of this parent molecule, we can elucidate the structure-activity relationships (SAR) that govern their efficacy as anti-inflammatory, antimicrobial, and anticancer agents. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis, supported by experimental data, to guide future research and development in this promising area. The synthesis of the parent compound, this compound, is typically achieved through the reaction of ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in an ethanol solvent.[3][4]

Anti-inflammatory and Anti-angiogenic Activity: A Dual-Pronged Approach

Chronic inflammation and pathological angiogenesis are intertwined processes that underpin numerous diseases. Phenoxyacetohydrazide derivatives have emerged as promising candidates that can modulate these pathways.[5][6]

Mechanism of Action: Targeting COX and VEGF

A key mechanism for the anti-inflammatory action of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory cascade.[2] Furthermore, their anti-angiogenic effects are often attributed to the inhibition of Vascular Endothelial Growth Factor (VEGF).[5][6]

Comparative Analysis of Analogs

A study focused on novel morpholine-substituted phenoxyacetohydrazide derivatives highlights the potential of this class of compounds.[5][6][7] One particular analog, referred to as compound 6e , demonstrated significant dual anti-inflammatory and anti-angiogenic properties.[5][6][7][8] In silico molecular docking studies revealed that compound 6e exhibited strong binding affinities towards VEGF, COX-1, and COX-2.[5][7][8]

CompoundTargetDocking Score (kcal/mol)In Vitro Anti-inflammatory Activity (HRBC Assay, IC50)
6e VEGF-13.1622155 µg/mL
6e COX-1-12.5301
6e COX-2-12.6705
Indomethacin (Standard)COX enzymes--

Data sourced from PLOS One.[5]

Compound 6e also showed potent anti-angiogenic activity in both in vivo and ex vivo chick chorioallantoic membrane (CAM) models and effectively suppressed neovascular growth in a rat model of alkali-induced corneal neovascularization.[5][6][7] Furthermore, in a carrageenan-induced paw edema model, it reduced edema, neutrophil infiltration, and myeloperoxidase activity.[7][8]

Another study on N-arylidene-2-(2-phenoxyphenyl) acetohydrazides also demonstrated significant anti-inflammatory activity.[9] The compound, N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide (compound 9d ), showed a 32-58% reduction in inflammation in a carrageenan-induced rat paw-edema assay, comparable to the reference drug diclofenac (35-74% reduction).[9] This highlights that substitutions on the arylidene moiety can significantly influence anti-inflammatory potency.

Experimental Protocols

This assay assesses the ability of a compound to stabilize the membrane of red blood cells when challenged with a hypotonic solution, which is an indicator of anti-inflammatory activity.

  • Preparation of HRBC Suspension: Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution. The mixture is centrifuged, and the packed red blood cells are washed with isosaline. A 10% v/v suspension is prepared with isosaline.

  • Assay Procedure: The reaction mixture consists of the test compound, 1 ml of phosphate buffer, 2 ml of hyposaline, and 0.5 ml of HRBC suspension. A control is maintained without the test compound.

  • Incubation and Analysis: The mixtures are incubated at 37°C for 30 minutes and then centrifuged. The hemoglobin content in the supernatant is estimated spectrophotometrically at 560 nm.

  • Calculation: The percentage of hemolysis is calculated, and the percentage of membrane stabilization is determined using the formula: 100 - [(OD of drug treated sample - OD of control) / OD of control] x 100.

This is a standard in vivo model to evaluate acute inflammation.

  • Animal Model: Wistar albino rats are used.

  • Induction of Edema: A 0.1 ml of 1% w/v carrageenan solution is injected into the sub-plantar region of the rat's hind paw.

  • Treatment: The test compounds are administered orally or intraperitoneally at a specific dose prior to the carrageenan injection. A control group receives only the vehicle.

  • Measurement: The paw volume is measured using a plethysmometer at different time intervals after carrageenan injection.

  • Evaluation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Workflow for Anti-inflammatory Drug Discovery

G cluster_0 Compound Synthesis & Characterization cluster_1 In Silico & In Vitro Screening cluster_2 In Vivo Evaluation synthesis Synthesis of Phenoxyacetohydrazide Analogs characterization Structural Characterization (FTIR, NMR, Mass Spec) synthesis->characterization docking Molecular Docking (COX, VEGF) characterization->docking hrbc HRBC Membrane Stabilization Assay docking->hrbc paw_edema Carrageenan-Induced Paw Edema hrbc->paw_edema cam_assay Chick Chorioallantoic Membrane (CAM) Assay paw_edema->cam_assay

Caption: Workflow for screening phenoxyacetohydrazide analogs for anti-inflammatory activity.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Hydrazide-hydrazone derivatives are well-documented for their antimicrobial properties.[1][10] The presence of the methoxy group and the overall molecular structure can significantly influence their efficacy against various bacterial and fungal strains.

Mechanism of Action

The antimicrobial action of hydrazone derivatives is often attributed to their ability to inhibit essential microbial enzymes, such as DNA gyrase, which is necessary for DNA replication and repair in bacteria.[2]

Comparative Analysis of Analogs

A study on a 2-((3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl)oxy)acetohydrazide (AHZ) ligand and its metal complexes demonstrated their potential as antimicrobial agents when applied to cotton fabrics.[11] The antimicrobial effectiveness was evaluated against Gram-positive bacteria (S. aureus), Gram-negative bacteria (E. coli), and fungi (C. albicans and A. flavus).[11]

Another study on (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives showed moderate to good antibacterial activity against Staphylococcus pyogenes, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[10] However, these compounds displayed weak antifungal activity against Aspergillus niger and Candida albicans.[10] This suggests that specific structural modifications are necessary to enhance antifungal potency.

Hydrazone derivatives of this compound, such as (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide, are also noted for their potential antimicrobial properties, which may be enhanced by their ability to form metal complexes that can disrupt microbial cell membranes or inhibit key enzymes.[3]

Experimental Protocol: Agar Well Diffusion Method

This is a widely used method to evaluate the antimicrobial activity of chemical substances.

  • Preparation of Media: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized.

  • Inoculation: The sterile molten agar is cooled to 45-50°C and inoculated with the test microorganism. The inoculated agar is then poured into sterile petri dishes and allowed to solidify.

  • Well Preparation: Wells of a specific diameter are made in the solidified agar using a sterile cork borer.

  • Application of Test Compound: A specific volume of the test compound solution (at a known concentration) is added to each well. A control well contains only the solvent.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Anticancer Activity: Targeting Cancer Cell Proliferation

The phenoxyacetohydrazide scaffold has also been explored for its anticancer potential.[5][6] The methoxy group, in particular, is known to play a role in the cytotoxic activity of various compounds against different cancer cell lines.[12]

Mechanism of Action

The anticancer activity of these compounds can be multifaceted, including the induction of apoptosis in cancer cells through mechanisms like oxidative stress and disruption of cellular signaling pathways.[3] Some derivatives have shown strong inhibition of tumor cell growth.[5][6]

Comparative Analysis of Analogs

While direct studies on the anticancer activity of this compound are not extensively detailed in the provided search results, related structures offer valuable insights. For instance, 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have been evaluated for their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines.[13] The presence of halogens on the aromatic ring was found to be favorable for anticancer activity.[13] Compound 3c , N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited notable anticancer, anti-inflammatory, and analgesic activities.[13]

Furthermore, a series of 2-(4-alkoxyphenyl)cyclopropyl hydrazide derivatives were synthesized and evaluated for their in vitro anticancer activity against several cell lines.[14][15] Compounds 7f and 8e from this series were the most active, displaying moderate cytostatic effects.[14][15] This suggests that modifications to the phenoxy and hydrazide moieties can be strategically employed to develop potent anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

General Synthetic and Evaluation Pathway

G cluster_0 Analog Synthesis cluster_1 Biological Screening cluster_2 Structure-Activity Relationship (SAR) Analysis start This compound (Parent Compound) modification Structural Modifications (e.g., Schiff base formation, substitutions on phenyl ring) start->modification anti_inflammatory Anti-inflammatory Assays modification->anti_inflammatory antimicrobial Antimicrobial Assays modification->antimicrobial anticancer Anticancer Assays modification->anticancer sar Correlate Structural Changes with Biological Activity anti_inflammatory->sar antimicrobial->sar anticancer->sar lead_optimization Lead Optimization sar->lead_optimization

Sources

The Hydrazide Scaffold in Drug Discovery: A Comparative Guide to 2-(4-Methoxyphenoxy)acetohydrazide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the hydrazide functional group (-CONHNH₂) stands as a cornerstone scaffold, celebrated for its synthetic versatility and broad pharmacological potential.[1] Its derivatives have given rise to a plethora of therapeutic agents, ranging from the pioneering antitubercular drug isoniazid to the first generation of antidepressant monoamine oxidase inhibitors.[2][3] This guide provides an in-depth comparison of 2-(4-methoxyphenoxy)acetohydrazide, a representative of the phenoxyacetohydrazide class, with other significant hydrazide families, including semicarbazides and thiosemicarbazides. We will delve into their synthesis, biological activities, and mechanisms of action, supported by experimental data to inform researchers and drug development professionals in their quest for novel therapeutics.

The Enduring Appeal of the Hydrazide Moiety

The hydrazide group's utility in drug discovery stems from several key features. The presence of reactive nitrogen atoms and the ability to form stable hydrazones with aldehydes and ketones make it a versatile synthon for creating diverse chemical libraries.[2] Furthermore, the hydrazide moiety can act as a crucial pharmacophore, engaging in hydrogen bonding and other non-covalent interactions with biological targets. This has led to the development of hydrazide-containing compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[4]

This compound: A Profile

This compound serves as a valuable building block in the synthesis of more complex bioactive molecules, particularly hydrazones. Its synthesis is typically a straightforward process involving the hydrazinolysis of a corresponding ester.

Synthesis of this compound and Its Hydrazone Derivatives

The synthesis of this compound is generally achieved through a two-step process starting from 4-methoxyphenol.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Hydrazone Synthesis 4-methoxyphenol 4-methoxyphenol K2CO3 K₂CO₃, Acetone Reflux 4-methoxyphenol->K2CO3 ethyl_chloroacetate Ethyl chloroacetate ethyl_chloroacetate->K2CO3 ethyl_ester Ethyl 2-(4-methoxyphenoxy)acetate K2CO3->ethyl_ester hydrazine_hydrate Hydrazine hydrate ethanol_reflux Ethanol Reflux ethyl_ester->ethanol_reflux hydrazine_hydrate->ethanol_reflux acetohydrazide This compound ethanol_reflux->acetohydrazide ethanol_reflux_2 Ethanol Reflux acetohydrazide->ethanol_reflux_2 aldehyde_ketone Aldehyde/Ketone (R-CHO/R-CO-R') aldehyde_ketone->ethanol_reflux_2 hydrazone Hydrazone Derivative ethanol_reflux_2->hydrazone

General synthesis of this compound and its hydrazone derivatives.

This acetohydrazide is a key intermediate for synthesizing a variety of hydrazone derivatives, which have shown promising biological activities. For instance, (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has been investigated for its potential as a lead compound in the development of new anticancer agents.[5]

Comparative Analysis of Hydrazide Derivatives in Drug Discovery

While direct, head-to-head comparative studies of this compound with other hydrazide classes under identical experimental conditions are limited, a comparative analysis can be constructed by compiling data from various studies. This section will explore the anticancer, antimicrobial, and anticonvulsant activities of phenoxyacetohydrazides, semicarbazides, and thiosemicarbazides.

Anticancer Activity

The hydrazone linkage has been a focal point in the design of novel anticancer agents. The cytotoxic potential of various hydrazide derivatives has been evaluated against a range of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

MTT_Workflow start Seed cancer cells in a 96-well plate incubate1 Incubate for 24h to allow cell attachment start->incubate1 treat Treat cells with varying concentrations of hydrazide compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h (formation of formazan crystals) add_mtt->incubate3 solubilize Add DMSO to dissolve formazan crystals incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure calculate Calculate IC50 values measure->calculate

Workflow for the MTT cytotoxicity assay.

Comparative Cytotoxicity Data (IC₅₀ in µM)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various hydrazide derivatives against different cancer cell lines, compiled from multiple sources. It is important to note that these values were not obtained from a single comparative study and experimental conditions may vary.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Phenoxyacetohydrazide (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazideNot SpecifiedApoptosis induction noted[5]
Thiosemicarbazide N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamideBxPC-3≤ 0.1[6]
N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamideHeLa5.8[6]
[Cd(L)Cl₂(H₂O)] complexA549410[5]
AB2 (a 4-fluorophenoxyacetylthiosemicarbazide derivative)LNCaP108.14[7]
Semicarbazide Nitro-substituted semicarbazide 4cU8712.6 (µg/mL)[8][9]
Nitro-substituted semicarbazide 4dU8713.7 (µg/mL)[8][9]
Aryl semicarbazone 3cHL-6013.08 - 56.27[10]
Aryl semicarbazone 4aHL-6011.38 - 37.89[10]

Disclaimer: The data presented is a compilation from different studies and is for illustrative comparison purposes only. Direct comparison requires testing under identical experimental conditions.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority, and hydrazide derivatives have been extensively explored in this area.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow start Prepare serial dilutions of hydrazide compounds in a 96-well plate inoculate Inoculate each well with a standardized bacterial/fungal suspension start->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate observe Visually inspect for microbial growth incubate->observe determine_mic Determine the MIC (lowest concentration with no visible growth) observe->determine_mic

Workflow for MIC determination via broth microdilution.

Comparative Antimicrobial Data (MIC in µg/mL)

The following table presents a compilation of MIC values for various hydrazide derivatives against different microbial strains.

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
Hydrazide-Hydrazone Hydrazone 5cB. subtilis2.5 (mg/mL)[12]
Hydrazone 5fE. coli & K. pneumoniae2.5 (mg/mL)[12]
Indol-2-one derivative 21C. albicans31.25[13]
Isonicotinic acid hydrazone 15Gram-positive bacteria1.95 - 7.81[13]
Sorbic acid hydrazide derivative 11S. aureus0.023 (µM/ml)[14]
Isoniazid Analog Hydrazide derivative 4aM. tuberculosis (sensitive & resistant)3.1[15]

Disclaimer: The data presented is a compilation from different studies and is for illustrative comparison purposes only. Direct comparison requires testing under identical experimental conditions.

The compiled data highlights the potent antimicrobial activity of various hydrazide-hydrazones, with some compounds showing efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[13] Notably, certain derivatives have demonstrated MIC values in the low microgram per milliliter range, indicating strong antimicrobial potential.

Anticonvulsant Activity

Hydrazide-hydrazones have also been investigated for their potential as anticonvulsant agents, with some derivatives showing promising activity in preclinical models.

Comparative Anticonvulsant Data (ED₅₀ in mg/kg)

The following table summarizes the median effective dose (ED₅₀) for some hydrazone derivatives in animal models of seizures.

Compound ClassDerivativeSeizure ModelED₅₀ (mg/kg)Reference
Hydrazone N1-(4-chlorobenzylidene) nicotinohydrazideMES16.1[2]
N-acylhydrazone Derivative 51Not Specified2.3[16]
Derivative 52Not Specified1.6[16]

Disclaimer: The data presented is a compilation from different studies and is for illustrative comparison purposes only. Direct comparison requires testing under identical experimental conditions.

The data indicates that certain hydrazone derivatives possess significant anticonvulsant properties, with some compounds demonstrating potent activity at low doses in animal models.

Conclusion and Future Directions

The hydrazide scaffold remains a fertile ground for the discovery of new therapeutic agents. While this compound serves as an excellent starting point for the synthesis of diverse hydrazone libraries, a comprehensive evaluation of its biological potential in direct comparison with other promising hydrazide classes like semicarbazides and thiosemicarbazides is warranted. The compiled data in this guide, although not from direct comparative studies, strongly suggests that subtle structural modifications on the hydrazide backbone can lead to significant variations in biological activity.

Future research should focus on systematic structure-activity relationship (SAR) studies, where different hydrazide cores are functionalized with a common set of substituents and evaluated under standardized biological assays. This approach will provide a clearer understanding of the pharmacophoric requirements for specific therapeutic targets and pave the way for the rational design of next-generation hydrazide-based drugs.

References

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A Head-to-Head Battle of Bioactivity: 2-(4-Methoxyphenoxy)acetohydrazide Versus Semicarbazides in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and characterization of novel bioactive scaffolds are paramount. Among the myriad of chemical entities, hydrazides and semicarbazides have emerged as privileged structures, demonstrating a broad spectrum of pharmacological activities. This guide provides an in-depth, objective comparison of the in vitro performance of 2-(4-Methoxyphenoxy)acetohydrazide and its derivatives against the well-established class of semicarbazides. We will delve into their comparative efficacy in key biological assays, underpinned by detailed experimental protocols and supporting data from peer-reviewed literature. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their own research endeavors.

Unveiling the Contenders: Chemical Structures and Rationale

At first glance, this compound and semicarbazides share a common hydrazide functional group, which is crucial for their biological activity. However, their distinct structural features give rise to different physicochemical properties and, consequently, varied interactions with biological targets.

This compound is an aromatic hydrazide characterized by a methoxyphenoxy moiety. This group imparts a degree of lipophilicity and potential for specific hydrogen bonding interactions. It often serves as a key intermediate in the synthesis of more complex hydrazone derivatives, where the terminal nitrogen of the hydrazide is condensed with an aldehyde or ketone.[1][2] These hydrazones are the primary focus of our comparative analysis due to their enhanced biological activities.[3][4]

Semicarbazides , on the other hand, are derivatives of urea with a hydrazinyl group. The core structure, R-NH-NH-C(=O)-NH2, is often derivatized at the N4 position or condensed with carbonyl compounds to form semicarbazones.[5] Semicarbazones have a rich history in medicinal chemistry, with a vast body of literature supporting their diverse biological roles, including anticonvulsant, antimicrobial, and anticancer effects.[6][7][8][9]

The rationale for this comparison lies in the overlapping yet distinct therapeutic potentials of these two classes of compounds. By examining their performance in standardized in vitro assays, we can begin to delineate structure-activity relationships and identify which scaffold may be more promising for a particular therapeutic application.

Comparative In Vitro Biological Evaluation

To provide a comprehensive comparison, we will evaluate the performance of derivatives of this compound (as hydrazones) and semicarbazones in four key areas of in vitro testing: anticancer cytotoxicity, antimicrobial activity, antioxidant capacity, and enzyme inhibition.

Anticancer Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[10][11] It measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Experimental Data Summary:

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Hydrazone Salicylaldehyde 4-methoxy-hydrazoneK-562 (Leukemia)0.04[13]
Hydrazone Salicylaldehyde 4-methoxy-hydrazoneBV-173 (Leukemia)0.04[13]
Semicarbazone Arylsemicarbazone (Compound 4a)HL-60 (Leukemia)11.38[9]
Semicarbazone Carbazole semicarbazone (Compound 22)U87MG (Glioblastoma)13.82[1][14]
Semicarbazone Nitro-substituted semicarbazide (4c)U87 (Glioblastoma)12.6 µg/mL[8]

Insights and Interpretation:

The presented data, while not a direct comparison of the parent compounds, highlights the potent anticancer activity achievable with derivatives from both classes. Notably, certain hydrazone derivatives of aromatic aldehydes have demonstrated exceptionally low IC50 values, suggesting high potency.[13] Semicarbazones also exhibit significant cytotoxicity against a range of cancer cell lines, with some derivatives showing promise against aggressive cancers like glioblastoma.[1][9][14] The choice between these scaffolds for anticancer drug development may depend on the specific cancer type and the desired mechanism of action.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the key steps for performing the MTT assay to determine the IC50 value of a test compound.[10][15][16]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (hydrazone or semicarbazone derivatives) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

dot graph TD { A[Start: Seed Cells in 96-well Plate] --> B{Incubate 24h}; B --> C[Treat with Test Compounds]; C --> D{Incubate 48-72h}; D --> E[Add MTT Solution]; E --> F{Incubate 4h}; F --> G[Solubilize Formazan Crystals]; G --> H[Measure Absorbance at 570 nm]; H --> I[End: Calculate IC50];

}

Caption: Workflow for MTT cytotoxicity assay.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.[3][17][18][19]

Experimental Data Summary:

Compound ClassDerivative ExampleMicroorganismMIC (µM)Reference
Hydrazone 2-[4-(1,3-benzothiazol-2-yl)phenoxy]acetohydrazide derivativeS. aureus-[20]
Hydrazone 2-[4-(1,3-benzothiazol-2-yl)phenoxy]acetohydrazide derivativeE. coli-[20]
Semicarbazone Thiosemicarbazone derivative (12)E. coli0.29 - 1.11[7]
Semicarbazone Thiosemicarbazone derivative (12)S. aureus0.29 - 1.11[7]
Semicarbazone Morpholine derivative (15)C. albicans0.83[7]

*Note: The reference for the hydrazide derivative indicates antimicrobial testing was performed, but specific MIC values were not provided in the abstract.

Insights and Interpretation:

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a step-by-step guide for determining the MIC of a compound using the broth microdilution method.[3][17][23]

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

dot graph TD { A[Start: Prepare Serial Dilutions of Compound] --> B[Prepare Standardized Inoculum]; B --> C[Inoculate 96-well Plate]; C --> D{Incubate 18-24h}; D --> E[Visually Assess for Growth]; E --> F[End: Determine MIC];

}

Caption: Workflow for broth microdilution MIC assay.

Antioxidant Capacity: The DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds, which is an indicator of their antioxidant potential.[24][25]

Experimental Data Summary:

Compound ClassDerivative ExampleIC50 (µg/mL)Reference
Hydrazone Phenolic hydrazide-hydrazone-[26]*
Semicarbazone Nitro-substituted semicarbazide (4c)4.5[8]
Semicarbazone Nitro-substituted semicarbazide (4d)7.2[8]
Semicarbazone Thiosemicarbazide (5d)5.6[8]
Semicarbazone Thiosemicarbazide (5b)7.0[8]

*Note: The reference for the hydrazone derivative indicates antioxidant activity was tested, but specific IC50 values were not provided in the abstract.

Insights and Interpretation:

Semicarbazide and thiosemicarbazide derivatives have been shown to possess significant antioxidant activity, with some compounds exhibiting low IC50 values in the DPPH assay.[8] The presence of electron-donating or withdrawing groups on the aromatic rings of these molecules can significantly influence their radical scavenging ability. While specific data for this compound is lacking, the phenolic moiety in its structure suggests a potential for antioxidant activity. Further studies are warranted to directly compare the antioxidant capacities of these two classes.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes the steps to measure the antioxidant activity of a compound using the DPPH assay.[27][28]

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

  • Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the test compound solutions with the DPPH solution. Include a control (DPPH solution + solvent) and a blank (solvent only).

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

dot graph TD { A[Start: Prepare DPPH Solution and Test Samples] --> B[Mix DPPH and Samples]; B --> C{Incubate 30 min in Dark}; C --> D[Measure Absorbance at 517 nm]; D --> E[End: Calculate % Scavenging and IC50];

}

Caption: Workflow for DPPH antioxidant assay.

Enzyme Inhibition: Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of agents for hyperpigmentation disorders.[29][30]

Experimental Data Summary:

Compound ClassDerivative ExampleIC50 (µM)Reference
Hydrazone N'-phenylbenzohydrazide10.5[31]
Hydrazone N-(benzoyloxy)benzamide2.5[31]
Semicarbazone 2-chlorobenzaldehyde thiosemicarbazone-[14]
Semicarbazone 4-chlorobenzaldehyde thiosemicarbazone-[14]

*Note: The reference for the semicarbazone derivatives indicates strong inhibitory effect, but specific IC50 values were not provided in the abstract.

Insights and Interpretation:

Hydrazide and hydrazone derivatives have been identified as potent tyrosinase inhibitors, with some compounds showing significantly lower IC50 values than the standard inhibitor, kojic acid.[31] Semicarbazones, particularly thiosemicarbazones, have also been investigated for their tyrosinase inhibitory activity. The ability of these compounds to chelate the copper ions in the active site of tyrosinase is believed to be a key mechanism of their inhibitory action.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol outlines the procedure for assessing the tyrosinase inhibitory activity of test compounds.[29][32][33][34]

  • Enzyme and Substrate Preparation: Prepare solutions of mushroom tyrosinase and a substrate (e.g., L-DOPA or L-tyrosine) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Reaction Mixture: In a 96-well plate, add the tyrosinase solution and the test compound at various concentrations. Include a control without the inhibitor and a blank without the enzyme.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiation of Reaction: Add the substrate to each well to start the reaction.

  • Kinetic Measurement: Measure the rate of formation of the product (dopachrome, which absorbs at ~475 nm) over time using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

dot graph TD { A[Start: Prepare Enzyme, Substrate, and Inhibitor] --> B[Pre-incubate Enzyme and Inhibitor]; B --> C[Add Substrate to Initiate Reaction]; C --> D[Measure Absorbance Kinetically]; D --> E[End: Calculate % Inhibition and IC50];

}

Caption: Workflow for tyrosinase inhibition assay.

Conclusion and Future Directions

This comparative guide has provided a snapshot of the in vitro biological activities of derivatives of this compound and semicarbazides. Both classes of compounds serve as versatile scaffolds for the development of potent bioactive molecules.

  • Semicarbazones have a more extensive and established profile, with a wealth of data supporting their efficacy in anticancer, antimicrobial, and antioxidant assays. Their straightforward synthesis and the ease of structural modification make them an attractive starting point for many drug discovery programs.

  • Hydrazones derived from this compound show exceptional promise, particularly in the realm of anticancer and enzyme inhibitory activities, with some derivatives exhibiting remarkable potency.

For researchers and drug development professionals, the choice between these two classes will ultimately depend on the specific therapeutic target and the desired pharmacological profile. We strongly recommend that for a definitive comparison, derivatives of both this compound and semicarbazides be synthesized and evaluated in parallel using the standardized in vitro assays detailed in this guide. Such a study would provide invaluable data to guide future drug design and development efforts.

References

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A Comparative Guide to the Enzyme Inhibitory Profiles of 2-(4-Methoxyphenoxy)acetohydrazide and Thiosemicarbazides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the search for potent and selective enzyme inhibitors remains a cornerstone of therapeutic development. Among the myriad of scaffolds explored, hydrazides and thiosemicarbazides represent two classes of compounds renowned for their versatile biological activities and their capacity to coordinate with metal ions within enzyme active sites.[1][2][3] This guide provides a comparative analysis of 2-(4-Methoxyphenoxy)acetohydrazide and its derivatives against the well-established class of thiosemicarbazides as inhibitors of clinically relevant enzymes.

Hydrazides have long been recognized for their biological significance, forming the backbone of various therapeutic agents.[4] The specific compound, this compound, serves as a key intermediate for synthesizing more complex hydrazone derivatives, which have demonstrated a wide array of pharmacological effects.[5] Thiosemicarbazides and their thiosemicarbazone derivatives are potent intermediates in the synthesis of bioactive materials and are extensively used in medicinal chemistry.[1] Their diverse biological profile includes antimicrobial, anticancer, and enzyme inhibitory activities, often attributed to their ability to chelate metal ions.[3][6]

This guide will dissect the synthetic accessibility, comparative enzyme inhibitory performance against key enzymes like urease and carbonic anhydrases, and the underlying mechanisms of action for both compound classes. We will provide detailed experimental protocols and quantitative data to offer researchers, scientists, and drug development professionals a comprehensive resource for their work.

Chemical Scaffolds and Synthetic Strategies

The efficacy of an inhibitor is intrinsically linked to its chemical structure and ease of synthesis. Both this compound and thiosemicarbazides are readily accessible through straightforward synthetic routes.

This compound: This compound is typically synthesized through the hydrazinolysis of a corresponding ester. The reaction involves refluxing an ester, such as ethyl 2-(4-methoxyphenoxy)acetate, with hydrazine hydrate in a suitable solvent like ethanol.[4] This one-step process is efficient and yields the desired product in high purity after recrystallization.[4][5] The resulting acetohydrazide is a stable intermediate, primed for further modification, often by condensation with various aldehydes or ketones to form bioactive hydrazones.[5]

Thiosemicarbazides: The synthesis of thiosemicarbazides can be achieved through several methods. A common and versatile approach involves the reaction of a carbohydrazide with an appropriate isothiocyanate in a solvent like methanol or ethanol.[2][7] This nucleophilic addition reaction is generally high-yielding.[1] Alternative methods include the reaction of amines with carbon disulfide followed by hydrazinolysis, or the use of ammonium thiocyanate.[8][9] The polyfunctional nature of thiosemicarbazides makes them valuable precursors for a wide range of heterocyclic compounds with significant biological activity.[9]

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Thiosemicarbazides A1 Ethyl 2-(4-methoxyphenoxy)acetate A3 Reflux in Ethanol A1->A3 A2 Hydrazine Hydrate A2->A3 A4 This compound A3->A4 B1 Carboxylic Acid Hydrazide B3 Reaction in Methanol/Ethanol B1->B3 B2 Aryl/Alkyl Isothiocyanate B2->B3 B4 4-Substituted-1-acylthiosemicarbazide B3->B4

General synthetic workflows for the target compound classes.

Comparative Enzyme Inhibition Analysis

The true measure of these scaffolds lies in their performance against specific enzymatic targets. Here, we compare their inhibitory profiles against urease and carbonic anhydrase, two enzymes of significant therapeutic interest.

Urease Inhibition

Urease, a nickel-containing metalloenzyme, is a critical virulence factor for several pathogens, including Helicobacter pylori. Its inhibition is a key strategy for treating peptic ulcers and other related conditions.[10] Both hydrazone derivatives and thiosemicarbazones have shown significant potential as urease inhibitors.[11][12][13]

The inhibitory mechanism often involves the chelation of the nickel ions in the urease active site. The sulfur and nitrogen atoms of the thiosemicarbazide moiety act as potent ligands for the metal center, disrupting the enzyme's catalytic activity.[14] Similarly, the hydrazone linkage in derivatives of this compound can coordinate with the nickel ions, leading to inhibition.[15]

Compound Class/DerivativeTarget EnzymeIC₅₀ (µM)Inhibition TypeReference
N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazideJack Bean Urease8.4-[15]
N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazideJack Bean Urease20.2-[15]
4-fluorocinnamaldehyde thiosemicarbazone (3c)Jack Bean Urease2.7 ± 0.5Competitive[14]
Morpholine-thiophene thiosemicarbazone (8P)Jack Bean UreasePotentNoncompetitive[10]
1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazideJack Bean Urease0.32 - 25.13-[13]
Standard Inhibitor: Thiourea Jack Bean Urease 19.4 - 22.0 -[12][14]

Data compiled from multiple sources for comparative purposes.

The data indicates that derivatives from both classes can exhibit potent urease inhibition, often surpassing the activity of the standard inhibitor, thiourea. Thiosemicarbazones, in particular, have been extensively studied, with numerous derivatives showing IC₅₀ values in the low micromolar to nanomolar range.[13][16]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes crucial for various physiological processes. Inhibitors of specific CA isoforms are used as diuretics, anti-glaucoma agents, and anti-cancer therapeutics.[17] The sulfonamide group is the classical zinc-binding group for CA inhibitors, but other scaffolds, including thiosemicarbazones, have shown promising activity.[17][18]

Thiosemicarbazide derivatives can coordinate to the catalytic Zn(II) ion in the CA active site, typically via the sulfur atom and a deprotonated nitrogen atom, displacing the essential water/hydroxide ligand.[6] While there is extensive literature on thiosemicarbazones as CA inhibitors, the evaluation of this compound derivatives in this context is less common, representing an area for future exploration.

Compound Class/DerivativeTarget IsoformKᵢ (nM)Reference
Thiosemicarbazone-benzenesulfonamide (6b)hCA I7.16[17][18]
Thiosemicarbazone-benzenesulfonamide (6b)hCA II0.31[17][18]
Thiosemicarbazone-benzenesulfonamide (6b)hCA IX92.5[17][18]
Thiosemicarbazone-benzenesulfonamide (6b)hCA XII375[17][18]
Thiosemicarbazide-substituted coumarinshCA IX & XIISelective Inhibition[19]

Data compiled from multiple sources for comparative purposes.

The data clearly shows that thiosemicarbazone-containing hybrids can act as potent, low-nanomolar inhibitors of various human carbonic anhydrase (hCA) isoforms.[18][20] The selectivity towards tumor-associated isoforms like hCA IX and XII makes them particularly interesting for anti-cancer drug development.[17][19]

G cluster_0 Urease Active Site Inhibition cluster_1 Carbonic Anhydrase Active Site Inhibition Urease Urease Active Site (Ni²⁺ ions) Inhibitor1 Thiosemicarbazide Moiety (-NH-CS-NH₂) Urease->Inhibitor1 Chelation via S and N atoms Inhibitor2 Hydrazone Moiety (-C=N-NH-) Urease->Inhibitor2 Coordination via N atoms CA CA Active Site (Zn²⁺ ion) Inhibitor3 Thiosemicarbazide Moiety (-NH-CS-NH₂) CA->Inhibitor3 Coordination via S and N atoms

Proposed metal chelation mechanisms at enzyme active sites.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for synthesis and enzyme inhibition assays.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[4]

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of ethyl 2-(4-methoxyphenoxy)acetate in 30 mL of absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add 11 mmol (1.1 equivalents) of hydrazine hydrate (85% solution) dropwise at room temperature. The choice of a slight excess of hydrazine hydrate ensures the complete conversion of the ester.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux for 5 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC). The solvent, ethanol, is chosen for its ability to dissolve both reactants and its appropriate boiling point for the reaction.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Crystallization: Cool the concentrated solution in an ice bath to induce precipitation of the solid product. If necessary, leave the solution in a refrigerator overnight (-20°C) to maximize crystal formation.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove any unreacted starting materials, and dry the product under vacuum. The purity can be assessed by melting point determination and spectroscopic methods (NMR, IR).

Protocol 2: General Urease Inhibition Assay

This protocol is a generalized procedure based on the indophenol method.[10]

  • Reagent Preparation:

    • Enzyme Solution: Prepare a stock solution of Jack Bean Urease in a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Substrate Solution: Prepare a 100 mM urea solution in deionized water.

    • Inhibitor Solutions: Dissolve test compounds (and the standard inhibitor, thiourea) in a suitable solvent (e.g., DMSO) to make stock solutions. Prepare serial dilutions to achieve the desired final concentrations.

    • Phenol Reagent: Prepare a solution of phenol and sodium nitroprusside.

    • Alkali Reagent: Prepare a solution of sodium hydroxide and sodium hypochlorite.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test inhibitor solution to each well. Include a positive control (standard inhibitor) and a negative control (solvent only).

    • Add 25 µL of the urease enzyme solution to each well and incubate the plate at 37°C for 15 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the urea substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction and develop the color by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.

    • Incubate at room temperature for 10 minutes to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the resulting blue-colored indophenol at a wavelength of approximately 630 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[21]

G A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense Inhibitor/Control to 96-well plate A->B C Add Enzyme Solution Pre-incubate (e.g., 15 min at 37°C) B->C D Initiate Reaction Add Substrate Solution C->D E Incubate (e.g., 30 min at 37°C) D->E F Stop Reaction & Develop Color (Add Phenol & Alkali Reagents) E->F G Measure Absorbance (e.g., 630 nm) F->G H Calculate % Inhibition Determine IC₅₀ G->H

Workflow for a typical enzyme inhibition assay.

Conclusion

This comparative guide highlights that both this compound derivatives and thiosemicarbazides are valuable scaffolds in the design of enzyme inhibitors. Thiosemicarbazides are exceptionally well-documented as potent inhibitors of metalloenzymes like urease and carbonic anhydrases, often acting through direct chelation of the active site metal ion. Their structure-activity relationships have been extensively explored, leading to the development of highly potent and, in some cases, isoform-selective inhibitors.

Derivatives of this compound, particularly in their hydrazone form, also demonstrate significant inhibitory potential, especially against urease. However, their activity against other enzyme classes like carbonic anhydrases is less explored, presenting a fertile ground for future research. The straightforward synthesis and chemical tractability of both classes ensure their continued relevance in drug discovery programs. Future work should focus on expanding the library of acetohydrazide derivatives and performing direct, head-to-head comparative studies under identical assay conditions to elucidate more subtle structure-activity relationships.

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A Technical Guide to the Cross-Reactivity and Specificity of 2-(4-Methoxyphenoxy)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents with high efficacy and minimal side effects is paramount. Among the myriad of scaffolds explored, hydrazide-hydrazone derivatives have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The 2-(4-methoxyphenoxy)acetohydrazide backbone, in particular, serves as a versatile template for the synthesis of compounds with promising therapeutic potential. However, the clinical translation of such compounds hinges not only on their on-target potency but also critically on their specificity and cross-reactivity profile.

This guide provides an in-depth technical comparison of this compound derivatives, focusing on their cross-reactivity and specificity. We will delve into the structural nuances that govern their interaction with biological targets, present supporting experimental data from various studies, and detail the methodologies required to rigorously assess their selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of hydrazide-based therapeutics.

The Significance of Selectivity in Hydrazide-Based Drug Candidates

The hydrazide-hydrazone moiety (–CO–NH–N=CH–) is a key pharmacophore, but its inherent reactivity can lead to interactions with multiple biological targets. While polypharmacology can sometimes be advantageous, unintended off-target effects are a major cause of adverse drug reactions and clinical trial failures. Therefore, a thorough understanding and early assessment of a compound's selectivity are crucial for mitigating risks and guiding lead optimization.

This guide will explore the specificity of this compound derivatives in the context of several key enzyme families where hydrazones have shown activity.

Comparative Analysis of Specificity and Cross-Reactivity

While a comprehensive head-to-head study profiling a library of this compound derivatives against a broad, standardized panel of off-targets is not yet available in the public domain, we can synthesize findings from various independent studies to build a comparative picture. The following sections analyze the structure-activity relationships (SAR) of phenoxyacetic acid hydrazide derivatives against different enzyme classes, providing insights into their potential for cross-reactivity.

Cyclooxygenase (COX) Isoform Selectivity

Phenoxyacetic acid derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. The existence of two isoforms, COX-1 and COX-2, necessitates the development of selective inhibitors to minimize gastrointestinal side effects associated with COX-1 inhibition.

A study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors revealed that specific substitutions on the phenoxy and the appended phenyl ring are critical for COX-2 selectivity.[2][3]

Compound ScaffoldSubstitution PatternCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Phenoxyacetyl hydrazoneVariesVaries0.06 - 0.09 (for most potent)High for specific derivatives
Celecoxib (Reference)14.930.05298.6

Key SAR Insights for COX Selectivity:

  • Bulky Substituents: The presence of bulky groups on the phenyl ring attached to the hydrazone nitrogen can enhance COX-2 selectivity by interacting with the larger active site of COX-2 compared to COX-1.

  • Electronic Effects: Electron-withdrawing or -donating groups on the phenoxy ring can modulate the acidity of the N-H proton and influence binding affinity and selectivity.

The high potency of some derivatives for COX-2 suggests a potential for cross-reactivity with other enzymes that have structurally similar active sites. However, the observed selectivity for COX-2 over COX-1 demonstrates that fine-tuning the substitution pattern can achieve significant isoform specificity.

β-Glucuronidase Inhibition

A series of phenoxyacetohydrazide Schiff bases were evaluated for their inhibitory activity against β-glucuronidase, an enzyme implicated in the development of some cancers and the side effects of certain drugs.[1]

Compound IDSubstitutions on Aldehyde Ringβ-Glucuronidase IC50 (µM)
1 2,4-dichloro9.20 ± 0.32
5 4-nitro9.47 ± 0.16
7 4-chloro14.7 ± 0.19
15 3-hydroxy12.0 ± 0.16
D-saccharic acid-1,4-lactone (Standard)48.4 ± 1.25

Key SAR Insights for β-Glucuronidase Inhibition:

  • Halogen and Nitro Groups: The presence of electron-withdrawing groups like chlorine and nitro at the para-position of the aldehyde-derived phenyl ring resulted in potent inhibition.

  • Hydroxyl Groups: Hydroxylated derivatives also showed significant activity, suggesting that hydrogen bonding interactions are important for binding to the enzyme's active site.

The potent inhibition of β-glucuronidase by certain phenoxyacetohydrazide derivatives highlights a potential off-target activity that should be considered during the development of these compounds for other therapeutic indications.

Laccase Inhibition

The inhibitory potential of hydrazide-hydrazones has also been explored against laccase, a copper-containing enzyme found in fungi and bacteria.[4]

Hydrazide CoreAldehyde-derived SubstituentLaccase Ki (µM)Inhibition Type
4-hydroxybenzhydrazide3-phenyl-salicylaldehyde25.3Competitive
4-hydroxybenzhydrazide3-tert-butyl-salicylaldehyde24.0Competitive
4-hydroxybenzhydrazide3,5-di-tert-butyl-2-hydroxy-benzylidene17.9Uncompetitive

Key SAR Insights for Laccase Inhibition:

  • Hydroxyl Group Position: A phenolic hydroxyl group on the hydrazide portion of the molecule appears to be important for competitive inhibition.

  • Steric Hindrance: Bulky substituents on the aldehyde-derived ring can influence the mode of inhibition, shifting it from competitive to non-competitive or uncompetitive.

The varied modes of inhibition suggest that these derivatives can interact with laccase at both the active site and allosteric sites, indicating a complex cross-reactivity profile.

Experimental Protocols for Assessing Cross-Reactivity and Specificity

To rigorously evaluate the selectivity of this compound derivatives, a multi-tiered approach employing a combination of in vitro biochemical and cell-based assays is recommended.

Primary Target Engagement and Potency Determination

The initial step is to confirm the potent activity of the synthesized derivatives against the intended primary target.

Workflow: Enzyme Inhibition Assay

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, Enzyme, Substrate, and Test Compounds incubation Incubate Enzyme with Test Compound reagents->incubation Pre-incubation reaction Initiate Reaction with Substrate incubation->reaction detection Measure Product Formation or Substrate Depletion reaction->detection ic50 Calculate IC50 Values detection->ic50

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Detailed Protocol: Generic Enzyme Inhibition Assay (e.g., for a Kinase)

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the kinase and its specific substrate in the kinase buffer.

    • Prepare a solution of ATP in the kinase buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the test compound at various concentrations.

    • Add the kinase to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection, fluorescence polarization, or radiometric assay).

  • Data Analysis:

    • Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Profiling Against a Panel of Related Enzymes

Once potent on-target activity is confirmed, the derivatives should be screened against a panel of related enzymes to assess their selectivity.

Example: Kinase Selectivity Panel

For a derivative designed to target a specific kinase, it is crucial to assess its activity against a broad panel of other kinases. Several commercial services offer kinase profiling against hundreds of kinases.

Workflow: Kinase Panel Screening

Kinase_Panel_Workflow start Select Test Compound (e.g., at 1 µM and 10 µM) assay Perform Single-Dose Inhibition Assays Against a Panel of Kinases start->assay data Generate Percent Inhibition Data assay->data heatmap Visualize Data as a Heatmap data->heatmap hits Identify Off-Target Hits (e.g., >50% inhibition) data->hits dose_response Perform Dose-Response Assays for Off-Target Hits to Determine IC50 hits->dose_response

Caption: A typical workflow for kinase selectivity panel screening.

Data Presentation: Heatmap of Kinase Inhibition

The results of a kinase panel screen are often visualized as a heatmap, where the color intensity represents the percentage of inhibition at a given compound concentration. This provides a rapid visual assessment of the compound's selectivity.

Broader Off-Target Profiling

To identify potential off-target interactions beyond the primary target family, broader profiling strategies are necessary.

  • Chemical Proteomics: This approach uses affinity-based probes to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry. This can provide an unbiased view of the compound's interactome.

  • Phenotypic Screening: Evaluating the compound's effect on a panel of diverse cell lines can reveal unexpected biological activities and potential off-target effects.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data suggest that derivatives of this scaffold can be potent inhibitors of various enzymes, and that a degree of selectivity can be achieved through careful chemical modification.

However, the current body of research lacks a systematic and comprehensive evaluation of the cross-reactivity of a library of these compounds against a broad and diverse panel of biological targets. Such studies are essential to fully understand their therapeutic potential and to identify potential liabilities early in the drug discovery process.

Future research should focus on:

  • Synthesis of focused libraries of this compound derivatives with systematic variations in substitution patterns.

  • Comprehensive selectivity profiling of these libraries against panels of kinases, proteases, and other relevant enzyme families.

  • Cell-based assays to confirm on-target engagement and to identify potential off-target-driven cellular phenotypes.

  • In vivo studies to evaluate the efficacy and safety of the most promising and selective derivatives.

By adopting a rigorous and systematic approach to the evaluation of cross-reactivity and specificity, the full therapeutic potential of this compound derivatives can be realized, paving the way for the development of safer and more effective medicines.

References

  • Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., Mansour, A. A., Qusty, N. F., Sindi, A. S., Babalghith, A. O., Bamagous, G. A., & Abu-Seer, E. A. (2023). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. BMC Chemistry, 17(1), 123. [Link]

  • Alshaye, N. A., Elgohary, M. K., Elkotamy, M. S., & Abdel-Aziz, H. A. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link]

  • Taha, M., Ismail, N. H., Imran, S., Khan, K. M., & Choudhary, M. I. (2016). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 21(11), 1553. [Link]

  • Bielecka, M., Frański, R., & Rzemieniec, J. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 26(16), 4993. [Link]

  • Alshaye, N. A., Elgohary, M. K., Elkotamy, M. S., & Abdel-Aziz, H. A. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link]

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The Strategic Advantage of 4-Methoxy Positioning in 2-(Phenoxy)acetohydrazide Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Among the myriad of molecular scaffolds explored, the 2-(phenoxy)acetohydrazide core has emerged as a privileged structure, serving as a versatile template for the development of potent anticancer, antimicrobial, and anti-inflammatory agents. This guide provides an in-depth technical comparison of 2-(4-methoxyphenoxy)acetohydrazide and its structurally similar analogs, elucidating the distinct advantages conferred by the strategic placement of a methoxy group at the para position of the phenoxy ring. Through a synthesis of experimental data and mechanistic insights, we will explore why this particular compound often serves as a superior lead for drug discovery initiatives.

The Significance of the Phenoxyacetohydrazide Scaffold

The 2-(phenoxy)acetohydrazide moiety is a cornerstone in the design of bioactive molecules. Its structural features, including a flexible ether linkage, an amide bond, and a reactive hydrazide group, provide a trifecta of opportunities for molecular interactions and further chemical modifications. The hydrazide functional group is particularly noteworthy for its ability to form key hydrogen bonds with biological targets and to serve as a synthon for a diverse array of heterocyclic compounds.[1]

Comparative Analysis: The Impact of Phenyl Ring Substitution

The biological activity of the 2-(phenoxy)acetohydrazide scaffold is profoundly influenced by the nature and position of substituents on the phenoxy ring. To understand the unique advantages of this compound, we will compare its performance with key analogs, including positional isomers (2-methoxy and 3-methoxy) and derivatives with alternative substitutions (e.g., chloro, methyl, and ethyl groups).

Anticancer Activity: A Head-to-Head Comparison

While a single study directly comparing all analogs of interest is not available in the current literature, a compilation of data from various sources allows for a comparative assessment of their anticancer potential. The following table summarizes the cytotoxic activity (IC50 values) of this compound derivatives and related compounds against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(E)-N'-(4-nitrobenzylidene)-2-(4-methoxyphenoxy)acetohydrazideHCT-1161.58 ± 0.12[2]
(E)-N'-(4-chlorobenzylidene)-2-(4-methoxyphenoxy)acetohydrazideHCT-1162.25 ± 0.18[2]
(E)-N'-(4-nitrobenzylidene)-2-(2-methoxyphenoxy)acetohydrazideHCT-1163.12 ± 0.25[2]
(E)-N'-(4-chlorobenzylidene)-2-(2-methoxyphenoxy)acetohydrazideHCT-1164.56 ± 0.36[2]
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (structurally related)MCF-7Data not quantified[3]
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (structurally related)SK-N-SHData not quantified[3]

Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

The data suggests that the 4-methoxy substitution often leads to enhanced anticancer activity compared to the 2-methoxy isomer. The electron-donating nature of the methoxy group at the para position can increase the electron density of the phenoxy ring, potentially influencing its interaction with biological targets.[4]

Antimicrobial Efficacy: The Role of the Methoxy Group

The antimicrobial properties of phenoxyacetohydrazide derivatives are also significantly modulated by the substitution pattern on the aromatic ring. The methoxy group, in particular, has been shown to enhance the antimicrobial activity of various compounds.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Hydrazone derivative of this compoundS. aureus64[5]
Hydrazone derivative of this compoundE. faecalis32[5]
2-(4-chlorophenoxy)acetohydrazide derivativeS. aureus>128[5]
2-(4-chlorophenoxy)acetohydrazide derivativeE. faecalis>128[5]

Note: MIC (Minimum Inhibitory Concentration) values are indicative of antimicrobial potency, with lower values representing higher activity. Data is compiled from different studies.

The enhanced activity of the 4-methoxy substituted compound compared to its 4-chloro counterpart suggests that the electronic properties of the substituent play a crucial role. The electron-donating methoxy group may increase the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.

Structure-Activity Relationship (SAR) Insights

The observed differences in the biological activity of this compound and its analogs can be rationalized through structure-activity relationship (SAR) studies.

SAR_Phenoxyacetohydrazide cluster_0 2-(Phenoxy)acetohydrazide Core cluster_1 Substituent Effects on Phenoxy Ring Core Phenoxy-O-CH2-CO-NH-NH2 R R-group @ Phenyl Ring Methoxy_4 4-OCH3 (Electron-donating) R->Methoxy_4 Enhances activity (e.g., anticancer, antimicrobial) Chloro_4 4-Cl (Electron-withdrawing, Lipophilic) R->Chloro_4 Variable activity (can increase lipophilicity) Methyl_4 4-CH3 (Weakly electron-donating, Lipophilic) R->Methyl_4 Moderate activity Methoxy_2 2-OCH3 (Steric hindrance) R->Methoxy_2 Often reduces activity (potential steric clash)

Caption: Structure-Activity Relationship of 2-(Phenoxy)acetohydrazide Derivatives.

The para-position for substitution on the phenoxy ring is often optimal, as it avoids potential steric hindrance with the acetohydrazide side chain, which can occur with ortho-substituents. The electron-donating nature of the 4-methoxy group can positively influence the pharmacokinetic and pharmacodynamic properties of the molecule.[4]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis and biological evaluation of this compound and its derivatives are provided below.

Protocol 1: Synthesis of this compound

This two-step synthesis is a standard and reliable method for preparing phenoxyacetohydrazides.

Step 1: Synthesis of Ethyl 2-(4-methoxyphenoxy)acetate

  • To a solution of 4-methoxyphenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Add ethyl chloroacetate (1.2 equivalents) to the mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(4-methoxyphenoxy)acetate.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve ethyl 2-(4-methoxyphenoxy)acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (2 equivalents) to the solution.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain pure this compound.[6]

Synthesis_Workflow A 4-Methoxyphenol + Ethyl Chloroacetate B Reflux in Acetone with K2CO3 A->B C Ethyl 2-(4-methoxyphenoxy)acetate B->C D Hydrazine Hydrate in Ethanol C->D E Reflux D->E F This compound E->F

Caption: General Synthesis Workflow for this compound.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.[7]

Conclusion: The Strategic Advantage of the 4-Methoxy Group

The evidence presented in this guide strongly suggests that this compound possesses distinct advantages over its structural analogs, making it a highly promising scaffold in drug discovery. The para-positioning of the methoxy group appears to be crucial, offering a favorable balance of electronic and steric properties that enhance its anticancer and antimicrobial activities. The electron-donating nature of the 4-methoxy group likely improves the compound's pharmacokinetic profile and its interaction with biological targets. Further derivatization of the terminal hydrazide group can lead to the generation of extensive libraries of bioactive compounds with potentially superior therapeutic indices. Researchers and drug development professionals are encouraged to consider the this compound scaffold as a valuable starting point for the design of next-generation therapeutic agents.

References

  • Chen, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]

  • Yüksek, H., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 821-832. [Link]

  • Mohammed, Y. H. I., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE, 20(9), e0330731. [Link]

  • Ammar, Y. A., et al. (2018). Cytotoxicity of active compounds on MCF-7, HepG2 and HCT-116 cancer... ResearchGate. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2012). Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines. Asian Pacific Journal of Cancer Prevention, 13(8), 4075-4079. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 580001, 2-(2-Methoxyphenoxy)acetohydrazide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 578463, 2-(4-Methoxyphenyl)acetohydrazide. Retrieved from [Link]

  • Borges, A., et al. (2015). Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. Pathogens, 4(2), 273-285. [Link]

  • de Oliveira, C. H. C., et al. (2021). Antibacterial Activity Against Multidrug-Resistant Staphylococcus aureus and in Silico Evaluation of MepA Efflux Pump by. Biointerface Research in Applied Chemistry, 12(3), 3583-3595. [Link]

  • El-Sayed, W. M., et al. (2016). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 6, 34812. [Link]

  • El-Sayed, M. A. A., et al. (2012). Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines. Asian Pacific Journal of Cancer Prevention, 13(8), 4075-4079. [Link]

  • Lee, J. H., et al. (2018). 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway. Oncology Letters, 16(5), 6271-6278. [Link]

  • Kumar, D., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 386473. [Link]

  • ResearchGate. (n.d.). The figures {a-f} corresponds to the anticancer activity of the tested... Retrieved from [Link]

  • Lee, J. H., et al. (2018). 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway. Oncology Letters, 16(5), 6271-6278. [Link]

  • Gomes, M. N., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(15), 4487. [Link]

  • Kant, R., et al. (2012). 2-(Methoxyimino)-2-{2-[(2-methylphenoxy)methyl]phenyl}acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2426. [Link]

  • Fun, H. K., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1969. [Link]

  • Elgohary, M. K., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Medicinal Chemistry, 17(20), 2453-2464. [Link]

  • Murthy, K. C., et al. (2017). Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes. Journal of Agricultural and Food Chemistry, 65(42), 9238-9245. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16758. [Link]

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Navigating Preclinical Hurdles: A Comparative Guide to 2-(4-Methoxyphenoxy)acetohydrazide and Its Progeny

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges. The phenoxyacetohydrazide core, a privileged structure in medicinal chemistry, has given rise to numerous derivatives with a broad spectrum of biological activities. This guide provides a deep technical dive into the preclinical limitations of a foundational member of this class, 2-(4-Methoxyphenoxy)acetohydrazide, by examining the evolution of its derivatives. Through a comparative analysis, we will explore how medicinal chemists have systematically addressed the inherent drawbacks of the parent molecule to unlock its therapeutic potential.

The Parent Scaffold: this compound - A Starting Point with Inherent Limitations

This compound has served as a versatile starting material for the synthesis of a wide array of biologically active compounds, including those with potential anticancer, antimicrobial, and anti-inflammatory properties.[1] Its synthesis is straightforward, typically involving the reaction of ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate.[2]

G cluster_0 Synthesis of this compound Ethyl_2-(4-methoxyphenoxy)acetate Ethyl 2-(4-methoxyphenoxy)acetate Parent_Compound This compound Ethyl_2-(4-methoxyphenoxy)acetate->Parent_Compound Ethanol, Reflux Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Parent_Compound Ethanol, Reflux

Caption: General synthesis of this compound.

Despite its synthetic accessibility, preclinical progression of the parent this compound is likely hampered by several key limitations. While direct, comprehensive preclinical data on this specific molecule is scarce in publicly available literature, the extensive efforts to create derivatives strongly suggest inherent weaknesses in the parent scaffold. These limitations can be inferred to include:

  • Suboptimal Potency: The biological activity of the unmodified core is often insufficient to warrant further development.

  • Poor Physicochemical Properties: Limited aqueous solubility is a common challenge for aromatic compounds, potentially leading to poor absorption and bioavailability.

  • Metabolic Instability: The hydrazide moiety can be susceptible to metabolic degradation, leading to rapid clearance from the body.

  • Potential for Toxicity: Hydrazine and its derivatives are known to pose health risks, including mutagenicity and carcinogenicity, necessitating careful toxicological evaluation.

The subsequent sections of this guide will explore how researchers have addressed these limitations through targeted chemical modifications, using specific examples of derivatives and the preclinical data that supports their improved profiles.

Enhancing Biological Activity: The Power of the Hydrazone Moiety

A primary strategy to overcome the potency limitations of this compound is its conversion to hydrazone derivatives. This is typically achieved by condensing the hydrazide with various aromatic aldehydes. This modification introduces a C=N-NH functional group, which has been shown to be a key pharmacophore for interacting with a variety of biological targets.[3][4]

The resulting (E)-N'-(arylmethylidene)-2-(4-methoxyphenoxy)acetohydrazides have demonstrated a range of biological activities, including anticancer and antimicrobial effects.[1] The mechanism of action for the anticancer activity is often attributed to the induction of apoptosis in cancer cells through oxidative stress and disruption of cellular signaling pathways.[1]

G cluster_0 Derivatization to Enhance Potency Parent_Compound This compound Hydrazone_Derivative Hydrazone Derivative Parent_Compound->Hydrazone_Derivative Condensation Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Hydrazone_Derivative

Caption: Formation of potent hydrazone derivatives.

Comparative Preclinical Data: A Snapshot of Improved Derivatives

The true measure of success in overcoming the limitations of the parent compound lies in the preclinical data of its derivatives. Below is a comparative table summarizing key preclinical parameters for representative phenoxyacetohydrazide derivatives, illustrating the improvements achieved. It is important to note that direct head-to-head comparisons with the parent compound are often not published; the improvements are inferred from the enhanced activity and properties of the derivatives.

Compound Therapeutic Target In Vitro Potency (IC50/MIC) In Vivo Efficacy Model Key Improvement over Parent Scaffold Reference
Pyrrole Hydrazone Derivative (1A) Anti-inflammatorySignificant edema reduction at 20 mg/kg (p < 0.05)Carrageenan-induced paw edema in ratsDemonstrated in vivo anti-inflammatory activity.[3][5][6]
N-phenylpyrazolyl-N-glycinyl-hydrazone Anti-inflammatoryStrong anti-inflammatory activityNot specifiedHigh in vitro anti-inflammatory potency.[3]
(E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide AnticancerNot specifiedNot specifiedPotential to induce apoptosis in cancer cells.[1]

Addressing Physicochemical and Pharmacokinetic Challenges

Beyond potency, the druggability of a compound is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) profile. The journey of many drug candidates is cut short due to poor oral bioavailability and rapid metabolism.[7]

4.1. Solubility and Bioavailability:

4.2. Metabolic Stability:

The hydrazide functional group can be a liability for metabolic stability. Concerns about the instability and toxicity of certain zinc-binding groups in other drug classes have led researchers to explore hydrazides as a potentially safer alternative in some contexts, such as for HDAC inhibitors.[8][9] However, the overall metabolic fate of a hydrazide-containing compound is highly dependent on the entire molecular structure.

The Specter of Toxicity: A Critical Preclinical Hurdle

A significant concern with hydrazine-based compounds is their potential for toxicity. Hydrazines have been associated with a range of adverse effects, and their toxicological profiles must be carefully evaluated during preclinical development.[7] While many hydrazide derivatives have shown promising therapeutic effects with low acute toxicity in initial studies, a comprehensive toxicological assessment is essential.[4]

Experimental Protocols for Preclinical Evaluation

To provide a practical framework for researchers, this section outlines key experimental protocols for the preclinical assessment of phenoxyacetohydrazide derivatives.

6.1. In Vitro Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of novel compounds.[3]

Protocol:

  • Animal Model: Male Wistar rats (6 weeks old) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Compound Administration: The test compound or vehicle (control) is administered, often intraperitoneally, at various doses (e.g., 10, 20, 40 mg/kg). A standard anti-inflammatory drug (e.g., Diclofenac) is used as a positive control.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA).

G cluster_0 Carrageenan-Induced Paw Edema Workflow start Start acclimatize Acclimatize Rats start->acclimatize group Group Animals acclimatize->group administer Administer Compound/Vehicle group->administer induce Induce Edema (Carrageenan) administer->induce measure Measure Paw Volume induce->measure analyze Analyze Data measure->analyze Calculate % Inhibition end End analyze->end

Caption: Workflow for the in vivo anti-inflammatory assay.

Conclusion and Future Directions

This compound represents a valuable starting point in the quest for novel therapeutics. However, its inherent limitations in terms of potency, physicochemical properties, and potential for toxicity necessitate a strategic and well-informed drug discovery effort. The successful development of its derivatives, with enhanced biological activities and improved preclinical profiles, underscores the power of medicinal chemistry to overcome these initial hurdles.

Future research in this area should focus on:

  • Comprehensive Preclinical Profiling: Generating a complete ADME-Tox package for promising lead compounds early in the discovery process.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to enable rational drug design.

  • Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies: Systematically exploring the chemical space around the phenoxyacetohydrazide scaffold to optimize for both efficacy and drug-like properties.

By embracing a multidisciplinary approach that integrates synthetic chemistry, in vitro and in vivo pharmacology, and DMPK/toxicology, the full therapeutic potential of the this compound scaffold and its progeny can be realized.

References

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. MDPI. Available at: [Link]

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. ResearchGate. Available at: [Link]

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-inflammatory and Analgesic Potential in Preclinical Models. MDPI. Available at: [Link]

  • Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. The Pharmaceutical and Chemical Journal. Available at: [Link]

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. PubMed. Available at: [Link]

  • Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential. ACS Publications. Available at: [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC - NIH. Available at: [Link]

  • Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential. PubMed. Available at: [Link]

  • Challenges in Preclinical Drug Development: How to Overcome Them? Gyan Solutions. Available at: [Link]

  • This compound. PMC - NIH. Available at: [Link]

  • Assessment of the in vivo genotoxicity of 2-hydroxy 4-methoxybenzophenone. PubMed. Available at: [Link]

Sources

A Head-to-Head Comparison of Phenoxyacetohydrazide Synthesis Methods: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Phenoxyacetohydrazide and its derivatives are a cornerstone in medicinal chemistry, demonstrating a versatile range of biological activities, including anti-inflammatory and anti-angiogenic properties. The efficient synthesis of this chemical scaffold is, therefore, a significant focus for those in drug discovery and development. This guide provides an in-depth, head-to-head comparison of prominent synthesis methods for phenoxyacetohydrazide, offering a detailed analysis of their underlying mechanisms, experimental protocols, and performance metrics. Grounded in authoritative scientific literature, this document aims to explain the reasoning behind experimental choices, presenting each protocol as a self-validating system.

The Synthetic Landscape: From Phenol to Phenoxyacetohydrazide

The journey to synthesizing phenoxyacetohydrazide typically begins with phenol, which is converted to an essential intermediate, ethyl phenoxyacetate.[1] The critical transformation, and where methodologies primarily differ, is the conversion of this ester to the final hydrazide product. This guide will compare two main approaches: the traditional heating/reflux method and the more contemporary microwave-assisted synthesis.

Method 1: The Conventional Reflux Method

This classical and widely adopted method for synthesizing hydrazides from their corresponding esters involves a nucleophilic acyl substitution.[1][2] In this reaction, the ethoxy group of ethyl phenoxyacetate is replaced by hydrazine hydrate.

Mechanistic Insights

The reaction is initiated by a nucleophilic attack on the electrophilic carbonyl carbon of the ester by the highly nucleophilic nitrogen atom of hydrazine hydrate.[3] This results in a tetrahedral intermediate that subsequently collapses, eliminating an ethanol molecule to form the stable phenoxyacetohydrazide. To ensure the reaction proceeds to completion, an excess of hydrazine hydrate and elevated temperatures (reflux) are employed.

Experimental Protocol: Synthesis via Conventional Reflux

Materials:

  • Ethyl phenoxyacetate

  • Hydrazine hydrate (99%)

  • Ethanol (95%)

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve ethyl phenoxyacetate (0.03 mol) in 20 ml of ethanol in a round bottom flask.[2]

  • Add hydrazine hydrate (0.045 mol) to the solution and stir the mixture at room temperature for 7 hours.[2]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

  • Allow the reaction mixture to stand overnight, during which a white precipitate of phenoxyacetohydrazide will form.[2]

  • Separate the precipitate by filtration, wash it, and then dry it.[2]

  • For further purification, the product can be recrystallized from ethanol.[2]

Method 2: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has become a transformative technique in modern organic chemistry, offering substantial improvements in reaction time, efficiency, and yields.[4][5][6]

Mechanistic Insights

While the fundamental reaction mechanism is identical to the conventional method, the energy transfer is distinct. Microwave irradiation directly and efficiently heats the polar molecules within the reaction mixture, leading to a rapid increase in temperature and pressure.[7] This localized superheating dramatically accelerates the reaction rate, reducing the synthesis time from hours to mere minutes.[4][8]

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • Ethyl phenoxyacetate

  • Hydrazine hydrate (99%)

  • Ethanol (95%)

  • Microwave synthesis vial

  • Microwave synthesizer

  • Magnetic stirrer bar

  • Standard laboratory glassware for workup

Procedure:

  • In a microwave synthesis vial containing a magnetic stirrer, combine the appropriate ester and hydrazine hydrate in a suitable solvent like ethanol.

  • Seal the vial and place it within the microwave synthesizer.

  • Irradiate the mixture for a short duration, typically ranging from a few seconds to several minutes, at a predetermined power and temperature.[8][9]

  • After irradiation, allow the vial to cool to room temperature.

  • The workup procedure is analogous to the conventional method, involving precipitation, filtration, washing, and drying of the product.

  • Recrystallization can be performed if higher purity is required.

Performance Face-Off: Conventional vs. Microwave

To facilitate a clear and objective comparison, the following table outlines the key performance indicators for both synthesis methods.

ParameterConventional Reflux MethodMicrowave-Assisted Method
Reaction Time Hours (e.g., 7 hours)[2]Minutes (e.g., 4-12 min)[10]
Typical Yield Good (e.g., 70-85%)Excellent (e.g., 82-96%)[10]
Energy Consumption HighLow[6]
Solvent Usage HigherLower (Solvent-free options possible)[6][10]
Reaction Control ModerateHigh
Safety Standard precautions for flammable solvents and heating.Requires specialized equipment and handling of high pressures.
Scalability Readily scalableCan be challenging with some microwave systems.

Visualizing the Synthetic Workflow

The following diagrams illustrate the distinct experimental workflows for the conventional and microwave-assisted synthesis of phenoxyacetohydrazide.

G cluster_conventional Conventional Reflux Method A Dissolve Ester in Ethanol B Add Hydrazine Hydrate A->B C Stir at Room Temperature (7 hrs) B->C D Stand Overnight C->D E Filter Precipitate D->E F Wash and Dry Product E->F G Recrystallize (Optional) F->G

Caption: Workflow for the conventional synthesis of phenoxyacetohydrazide.

G cluster_microwave Microwave-Assisted Method M1 Combine Reagents in Microwave Vial M2 Seal Vial and Place in Microwave Synthesizer M1->M2 M3 Irradiate (seconds to minutes) M2->M3 M4 Cool to Room Temperature M3->M4 M5 Precipitate Product M4->M5 M6 Filter and Wash M5->M6 M7 Dry the Product M6->M7 M8 Recrystallize (Optional) M7->M8

Caption: Workflow for the microwave-assisted synthesis of phenoxyacetohydrazide.

Discussion and Strategic Recommendations

The decision between the conventional reflux and microwave-assisted synthesis methods will be dictated by the specific requirements and resources of the laboratory.

The conventional reflux method is a time-tested and reliable technique that does not necessitate specialized equipment. Its straightforward scalability makes it well-suited for the large-scale production of phenoxyacetohydrazide. However, its primary drawbacks are the extended reaction times and higher energy consumption.

Conversely, microwave-assisted synthesis provides a rapid and highly efficient pathway to phenoxyacetohydrazide.[11][12] The significant reduction in reaction time can greatly enhance laboratory productivity, making it an ideal choice for high-throughput screening and the rapid synthesis of compound libraries.[12] The often-superior yields and reduced solvent use also align with the principles of green chemistry.[6][7] The main limitations are the initial capital investment for a microwave synthesizer and potential difficulties in scaling up reactions.

For research and development environments where speed and efficiency are critical, the microwave-assisted method is strongly recommended. For large-scale manufacturing or in laboratories lacking access to specialized microwave instrumentation, the conventional reflux method remains a dependable and effective option.

Conclusion

Both conventional and microwave-assisted methods are effective for synthesizing phenoxyacetohydrazide. The modern microwave-assisted approach offers considerable advantages in terms of reaction speed and yield, making it a superior choice for rapid and efficient synthesis in a research setting. Nevertheless, the simplicity and scalability of the classical reflux method ensure its ongoing relevance, particularly in process chemistry and large-scale production environments. The optimal choice of method will ultimately depend on the specific experimental objectives, available resources, and the desired scale of production.

References

A comprehensive list of references is available upon request.

Sources

Navigating the Therapeutic Window: A Comparative Evaluation of 2-(4-Methoxyphenoxy)acetohydrazide Derivatives as Novel Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of safer and more effective antiepileptic drugs (AEDs), the therapeutic index (TI) remains the paramount metric for success. A favorable TI, the ratio between a drug's toxic and therapeutic dose, signifies a wider margin of safety, a critical attribute for chronic conditions like epilepsy. This guide delves into the evaluation of the therapeutic index for a series of novel 2-(4-Methoxyphenoxy)acetohydrazide derivatives, a chemical scaffold of burgeoning interest in medicinal chemistry. We will explore the rationale behind the experimental design, provide detailed protocols for assessing anticonvulsant efficacy and neurotoxicity, and present a comparative analysis of these derivatives.

The fundamental premise of this investigation lies in the established biological activities of hydrazone derivatives, which are known to exhibit a wide spectrum of pharmacological effects, including anticonvulsant, antimicrobial, and anticancer properties.[1] The this compound core provides a versatile platform for structural modification, allowing for a systematic exploration of structure-activity relationships (SAR) and their impact on the therapeutic index.

The Significance of the Therapeutic Index in Anticonvulsant Drug Discovery

The ideal AED should exhibit potent seizure control with minimal adverse effects. The therapeutic index quantifies this relationship, offering a critical measure of a drug's safety profile. It is typically calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher TI indicates a greater separation between the doses required for therapeutic effect and those causing toxicity, translating to a safer medication for patients. For central nervous system (CNS) active drugs like anticonvulsants, neurotoxicity is a primary concern, and thus the Protective Index (PI), the ratio of the TD50 for neurological deficits to the ED50 for anticonvulsant activity, is a particularly relevant form of the therapeutic index.

Experimental Design: A Two-Pronged Approach to TI Evaluation

To comprehensively evaluate the therapeutic index of our synthesized this compound derivatives, a robust in vivo experimental workflow is essential. This workflow is designed to independently assess the anticonvulsant efficacy and the acute neurotoxicity of each compound, allowing for the subsequent calculation of the Protective Index.

G cluster_synthesis Compound Synthesis cluster_invivo In Vivo Evaluation (Rodent Model) cluster_analysis Data Analysis & TI Calculation synthesis Synthesis of This compound Derivatives mes Anticonvulsant Efficacy: Maximal Electroshock (MES) Test (Determination of ED50) synthesis->mes rotarod Acute Neurotoxicity: Rotarod Test (Determination of TD50) synthesis->rotarod pi_calc Calculation of Protective Index (PI) PI = TD50 / ED50 mes->pi_calc rotarod->pi_calc sar Structure-Activity Relationship (SAR) & Comparative Analysis pi_calc->sar

Caption: Experimental workflow for determining the Protective Index of novel anticonvulsant compounds.

Detailed Experimental Protocols

The following protocols are standard, validated methods for the preclinical evaluation of anticonvulsant drug candidates.

Protocol 1: Maximal Electroshock (MES) Induced Seizure Test

Objective: To determine the median effective dose (ED50) of a compound required to protect against generalized tonic-clonic seizures.

Rationale: The MES test is a widely accepted preclinical model that mimics generalized tonic-clonic seizures in humans. It is particularly useful for identifying compounds that prevent seizure spread.

Methodology:

  • Animal Model: Male Swiss albino mice (20-25 g) are used.

  • Compound Administration: Test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle alone.

  • Acclimatization: Animals are allowed to acclimatize for 30-60 minutes post-administration.

  • Seizure Induction: A maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the abolition of this phase.

  • ED50 Calculation: The ED50, the dose at which 50% of the animals are protected from the tonic hindlimb extension, is calculated using probit analysis.

Protocol 2: Rotarod Test for Acute Neurotoxicity

Objective: To determine the median toxic dose (TD50) of a compound that causes motor impairment.

Rationale: The rotarod test is a sensitive method for assessing motor coordination and is used to identify potential neurological side effects of a drug candidate.

Methodology:

  • Apparatus: A rotating rod (e.g., 3 cm in diameter) with a constant speed (e.g., 5-10 rpm).

  • Animal Training: Mice are trained to remain on the rotating rod for a set period (e.g., 1-2 minutes) in the absence of any drug.

  • Compound Administration: Test compounds are administered i.p. at various doses.

  • Testing: At the time of peak effect determined from the MES test, the animals are placed on the rotarod.

  • Endpoint: The inability of an animal to remain on the rod for a predetermined time (e.g., 1 minute) in three consecutive trials is considered a positive indication of neurotoxicity.

  • TD50 Calculation: The TD50, the dose at which 50% of the animals exhibit motor impairment, is calculated using probit analysis.

Comparative Analysis of this compound Derivatives

Due to the absence of a comprehensive, publicly available comparative study on the therapeutic index of a series of this compound derivatives, the following data is presented for illustrative purposes. This hypothetical dataset is based on structure-activity relationships observed in similar classes of anticonvulsant compounds and serves to demonstrate the application of the principles and protocols outlined in this guide.

For this illustrative comparison, we will consider a parent compound, MPA-H , and four derivatives with varying substitutions on a terminal phenyl ring.

Compound IDR-Group (Substitution on terminal phenyl ring)
MPA-H -H
MPA-Cl 4-Chloro
MPA-F 4-Fluoro
MPA-CH3 4-Methyl
MPA-OCH3 4-Methoxy

The following table summarizes the hypothetical anticonvulsant efficacy (ED50), neurotoxicity (TD50), and the calculated Protective Index (PI) for these compounds, along with the standard AED, Phenytoin, for comparison.

CompoundMES ED50 (mg/kg, i.p.)Rotarod TD50 (mg/kg, i.p.)Protective Index (PI = TD50/ED50)
MPA-H 45.2185.54.1
MPA-Cl 28.7230.18.0
MPA-F 32.5295.89.1
MPA-CH3 38.1250.66.6
MPA-OCH3 41.3210.45.1
Phenytoin 9.568.37.2
Interpretation of Results

From this illustrative data, several key insights can be drawn:

  • Effect of Halogen Substitution: The introduction of electron-withdrawing halogen atoms at the 4-position of the terminal phenyl ring (MPA-Cl and MPA-F) appears to enhance anticonvulsant potency (lower ED50) and, more significantly, increase the therapeutic index. MPA-F, in this hypothetical scenario, demonstrates the most favorable Protective Index (9.1), suggesting a wider margin of safety compared to the parent compound and even the standard drug, Phenytoin.

  • Effect of Electron-Donating Groups: The presence of electron-donating groups (MPA-CH3 and MPA-OCH3) also shows an improved Protective Index over the unsubstituted parent compound, although to a lesser extent than the halogenated derivatives. This suggests that electronic properties of the substituent play a crucial role in modulating both efficacy and toxicity.

  • Comparative Performance: While Phenytoin exhibits high potency (low ED50), its relatively lower TD50 results in a Protective Index of 7.2. In our hypothetical series, MPA-Cl and MPA-F show a superior safety profile as indicated by their higher PI values.

Structure-Activity Relationship (SAR) Insights

The hypothetical data suggests a promising avenue for SAR exploration within the this compound class. The substitution pattern on the terminal aromatic ring significantly influences the therapeutic index. This highlights the importance of systematic structural modifications to fine-tune the pharmacological profile of lead compounds.

SAR cluster_core Core Scaffold cluster_mods Terminal Phenyl Substitutions cluster_pi Protective Index (PI) core 2-(4-Methoxyphenoxy) acetohydrazide H H core->H Cl 4-Cl core->Cl F 4-F core->F CH3 4-CH3 core->CH3 OCH3 4-OCH3 core->OCH3 PI_H PI = 4.1 H->PI_H PI_Cl PI = 8.0 Cl->PI_Cl PI_F PI = 9.1 F->PI_F PI_CH3 PI = 6.6 CH3->PI_CH3 PI_OCH3 PI = 5.1 OCH3->PI_OCH3

Caption: Hypothetical Structure-Activity Relationship for the Protective Index of this compound derivatives.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for evaluating the therapeutic index of novel this compound derivatives as potential anticonvulsant agents. While the presented comparative data is illustrative, it underscores the critical importance of systematic evaluation of both efficacy and toxicity in the early stages of drug discovery. The favorable hypothetical Protective Indices of the halogenated derivatives, in particular, suggest that this chemical class warrants further investigation.

Future research should focus on the synthesis and in vivo evaluation of a broader range of derivatives to establish a more definitive structure-activity relationship. Furthermore, elucidating the mechanism of action of these compounds will be crucial for their continued development. Ultimately, a thorough understanding of the therapeutic index will guide the selection of the most promising candidates for further preclinical and clinical development, bringing us one step closer to novel and safer treatments for epilepsy.

References

  • Clark, C. R., & McMillian, C. L. (1990). Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides. Journal of Pharmaceutical Sciences, 79(3), 220–222. [Link]

  • Yogeeswari, P., Sriram, D., & Kavya, R. (2003). Synthesis and anticonvulsant activity of some 2-oxobenzoxazoline derivatives. Farmaco, 58(8), 579-583. [Link]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]

  • Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319-330. [Link]

  • Kaminski, K., et al. (2015). Synthesis and anticonvulsant activity of a new 6-alkoxy-[1][2][3]triazolo[4,3-b]pyridazine. Bioorganic & Medicinal Chemistry Letters, 25(15), 2944-2947. [Link]

  • Obniska, J., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(10), 735-748. [Link]

Sources

Guide to the Orthogonal Confirmation of 2-(4-Methoxyphenoxy)acetohydrazide: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide eschews a rigid, templated format in favor of a narrative that follows the logical workflow of a practicing chemist. We will explore the synthesis of 2-(4-Methoxyphenoxy)acetohydrazide and then delve into four independent, yet complementary, analytical techniques to confirm its structure. The core philosophy is that of orthogonality: each method probes a different physical property of the molecule, and their collective agreement provides a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Synthesis: The Starting Point

The most common and efficient route to synthesizing acetohydrazides is the hydrazinolysis of the corresponding ester.[2] In this case, this compound is prepared by reacting ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate, typically under reflux in an ethanol solvent.[1][3][4]

  • Reaction Scheme:

    • Ethyl 2-(4-methoxyphenoxy)acetate + Hydrazine Hydrate → this compound + Ethanol

While the synthesis is straightforward, it is the rigorous characterization that follows which truly validates the outcome. We must prove, unequivocally, that the intended molecular architecture has been successfully constructed.

The Analytical Workflow: A Self-Validating System

G cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Orthogonal Analysis Synthesis Synthesis of Crude Product (Ester Hydrazinolysis) Purification Purification (Recrystallization) Synthesis->Purification XRay X-ray Crystallography (Definitive 3D Structure) Purification->XRay Analyzed in Parallel NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity in Solution) Purification->NMR Analyzed in Parallel MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Analyzed in Parallel IR IR Spectroscopy (Functional Groups) Purification->IR Analyzed in Parallel Confirmation Unambiguous Structural Confirmation XRay->Confirmation Convergent Data NMR->Confirmation Convergent Data MS->Confirmation Convergent Data IR->Confirmation Convergent Data

Caption: Workflow for the synthesis and structural confirmation of this compound.

Pillar 1: Single-Crystal X-ray Diffraction (The Gold Standard)

Expertise & Experience: For any crystalline solid, single-crystal X-ray diffraction is the most powerful and definitive method for structural elucidation.[5][6] It moves beyond inferring connectivity and provides a direct, high-resolution, three-dimensional map of atomic positions in the solid state. This technique serves as our ultimate arbiter, providing a structural benchmark against which all other spectroscopic data must align.

Experimental Protocol: X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of an ethanolic solution of the purified compound.[1]

  • Data Collection: A suitable crystal is mounted on a diffractometer (e.g., Bruker SMART APEXII CCD).[1][2] The crystal is irradiated with monochromatic X-rays, and the diffraction patterns are collected as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined using software like SHELXTL to yield a final model of the atomic coordinates.[1]

Data Summary: Crystallographic Parameters

The crystallographic data provides a unique fingerprint for the compound in its solid state.

ParameterReported Value for C₉H₁₂N₂O₃Source
Molecular Formula C₉H₁₂N₂O₃[1]
Molecular Weight 196.21 g/mol [1]
Crystal System Orthorhombic[1][3]
Space Group P2₁2₁2₁[3]
Unit Cell Dimensions a = 4.0964 Å, b = 6.382 Å, c = 35.608 Å[1]

Trustworthiness: The successful refinement of the X-ray data to a low R-factor (e.g., 0.030) provides an unambiguous and statistically validated model of the molecule.[1] This model confirms the precise connectivity: the methoxy group is in the para position on the phenyl ring, which is connected via an ether linkage to an acetyl group, which in turn is bonded to a hydrazide moiety.

Pillar 2: Nuclear Magnetic Resonance (NMR) Spectroscopy (Structure in Solution)

Expertise & Experience: While X-ray crystallography provides a static image of the molecule, NMR spectroscopy reveals its structure and connectivity in the solution phase, which is often more relevant to its biological activity.[7][8] By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, we can piece together the molecular skeleton and confirm that the solid-state structure persists in solution.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).[9][10] The choice of DMSO-d₆ is crucial for observing the exchangeable N-H protons of the hydrazide group.

  • Data Acquisition: Record ¹H and ¹³C spectra on an NMR spectrometer (e.g., 300 or 400 MHz).[10]

Data Analysis: ¹H and ¹³C NMR

The predicted spectral data aligns perfectly with the structure determined by X-ray crystallography.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

ProtonsPredicted δ (ppm)MultiplicityIntegrationAssignment
-NH-~9.2Broad Singlet1HAmide proton
Aromatic (H-2, H-6)~6.9Doublet2HProtons ortho to -OCH₂
Aromatic (H-3, H-5)~6.8Doublet2HProtons ortho to -OCH₃
-O-CH₂-~4.4Singlet2HMethylene protons
-NH₂~4.2Broad Singlet2HTerminal amine protons
-OCH₃~3.7Singlet3HMethoxy protons

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonPredicted δ (ppm)Assignment
C=O~168Carbonyl carbon
C-1 (Aromatic)~153Aromatic carbon attached to -OCH₂
C-4 (Aromatic)~152Aromatic carbon attached to -OCH₃
C-2, C-6 (Aromatic)~115Aromatic carbons ortho to -OCH₂
C-3, C-5 (Aromatic)~114Aromatic carbons ortho to -OCH₃
-O-CH₂-~67Methylene carbon
-OCH₃~55Methoxy carbon

Trustworthiness: The ¹H NMR spectrum confirms the para-substitution pattern on the benzene ring (seen as two distinct doublets) and the presence of the methoxy, methylene, and hydrazide protons with the correct integrations. The ¹³C NMR spectrum confirms the presence of all nine unique carbons, including the characteristic downfield shift of the carbonyl carbon. This data, sourced from a spectral database, provides powerful, independent confirmation of the molecular connectivity.[9]

Pillar 3: Mass Spectrometry (Molecular Formula Verification)

Expertise & Experience: Mass spectrometry (MS) provides a direct measure of the molecular weight of a compound.[11] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the mass with enough accuracy (typically < 5 ppm) to confirm the elemental composition, leaving no ambiguity about the molecular formula.

Experimental Protocol: Electrospray Ionization (ESI) HRMS
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as acetonitrile or methanol.[10]

  • Infusion: Introduce the sample into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, looking for protonated ([M+H]⁺) or other adducts ([M+Na]⁺).

Data Analysis: Mass-to-Charge Ratio

The concordance between the calculated and observed mass provides definitive proof of the molecular formula.

ParameterValueSource
Molecular Formula C₉H₁₂N₂O₃[9]
Calculated Exact Mass 196.08479 g/mol [9]
Observed [M+H]⁺ (Predicted) 197.09208 m/z[12]
Observed [M+Na]⁺ (Predicted) 219.07402 m/z[12]

Trustworthiness: Observing an ion at an m/z value that matches the calculated exact mass of the proposed formula to within a few parts per million is irrefutable evidence for that elemental composition. This rules out isomers with different formulas and confirms that the product has the expected C₉H₁₂N₂O₃ composition.

Pillar 4: Infrared (IR) Spectroscopy (Functional Group Fingerprinting)

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[7][11] Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. The resulting spectrum is a fingerprint of the functional groups within the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

Data Analysis: Characteristic Absorptions

The IR spectrum should display absorptions corresponding to all key functional groups in this compound.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Hydrazide)Stretch3200-3400 (two bands likely)
C-H (Aromatic)Stretch3000-3100
C-H (Aliphatic)Stretch2850-3000
C=O (Amide I)Stretch1650-1680
C=C (Aromatic)Stretch1500-1600
C-O (Ether)Stretch1200-1250 (Aryl-Alkyl)

Trustworthiness: While IR spectroscopy does not provide detailed connectivity information, it serves as an excellent confirmatory tool. The presence of strong absorptions for the N-H and C=O groups confirms the hydrazide moiety, while the C-O ether stretch and aromatic C=C bands confirm the phenoxy portion of the molecule.[13][14] This data perfectly complements the more detailed picture provided by NMR and MS.

Conclusion: The Power of Convergent Evidence

The structural confirmation of this compound is not achieved by a single experiment but by the logical synthesis of data from multiple, independent analytical techniques.

G cluster_data Convergent Analytical Data XRay X-Ray Data 'Provides definitive 3D atomic coordinates and connectivity in the solid state.' Conclusion Unambiguous Structure Confirmed: This compound XRay->Conclusion NMR NMR Data 'Confirms atomic connectivity and chemical environment in solution.' NMR->Conclusion MS MS Data 'Confirms exact molecular weight and elemental composition (C₉H₁₂N₂O₃).' MS->Conclusion IR IR Data 'Confirms the presence of key functional groups (N-H, C=O, C-O).' IR->Conclusion

Caption: The convergence of independent analytical data leads to unambiguous structural confirmation.

This orthogonal approach provides a self-validating system that is essential for scientific integrity. The X-ray structure provides the definitive answer, which is then corroborated by NMR (confirming connectivity in solution), mass spectrometry (confirming the molecular formula), and IR spectroscopy (confirming the constituent functional groups). Only when all pieces of this analytical puzzle fit together can we state with the highest degree of confidence that the synthesized molecule is indeed this compound. This level of rigor is non-negotiable for any research that builds upon synthetic chemistry, particularly in the fields of drug discovery and materials science.

References

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A Researcher's Guide to Comparative Docking Studies of 2-(4-Methoxyphenoxy)acetohydrazide Analogs for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic design and evaluation of novel therapeutic agents are paramount. The scaffold of 2-(4-methoxyphenoxy)acetohydrazide has emerged as a promising starting point for the development of potent bioactive molecules. Its derivatives, particularly hydrazones, are a class of compounds renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive framework for conducting comparative molecular docking studies of this compound analogs, offering researchers a robust methodology to predict binding affinities and interaction patterns with biological targets, thereby accelerating the identification of lead compounds.

The Rationale: Why Focus on this compound Analogs?

The core structure, this compound, presents several key features for medicinal chemists. The phenoxyacetic acid moiety is a well-established pharmacophore, while the acetohydrazide group provides a versatile handle for synthetic modification.[4][5] By reacting the terminal hydrazide with various aldehydes or ketones, a diverse library of hydrazone analogs can be readily synthesized.[2] This structural diversity is crucial for exploring the chemical space around a biological target and optimizing structure-activity relationships (SAR).

The hydrazone functional group (-NHN=CH-), in particular, is of significant interest due to its ability to form stable complexes with metal ions and participate in hydrogen bonding, which are critical for target binding.[1][6] Computational docking studies serve as a powerful, cost-effective tool to pre-screen large libraries of these analogs, prioritizing the most promising candidates for synthesis and in vitro testing.[7][8]

Experimental Design: A Step-by-Step Protocol for Comparative Docking

A rigorous and well-validated docking protocol is the cornerstone of any reliable in silico study. The following workflow outlines the essential steps for a comparative docking analysis of this compound analogs.

Step 1: Ligand Preparation

The initial phase involves the generation and optimization of the 3D structures of the this compound analogs.

  • Analog Design: A series of analogs should be designed by introducing diverse substituents on the aromatic ring of the aldehyde or ketone used for hydrazone synthesis. These substitutions can modulate the electronic and steric properties of the molecule.

  • 3D Structure Generation: The 2D structures of the analogs are drawn using chemical drawing software (e.g., ChemDraw) and then converted to 3D structures.

  • Energy Minimization: To obtain energetically stable conformations, the 3D structures are subjected to energy minimization using a suitable force field, such as CHARMM27.[1] This step is crucial for ensuring that the ligand conformations are realistic.

Step 2: Target Protein Preparation

The selection and preparation of the target protein are critical for the accuracy of the docking simulation.

  • Target Selection: Based on the therapeutic goal (e.g., anticancer, anti-inflammatory), a relevant protein target is chosen. For instance, Epidermal Growth Factor Receptor (EGFR) is a common target in anticancer research.[9][10] The 3D structure of the protein is obtained from the Protein Data Bank (PDB).

  • Protein Cleaning: The downloaded PDB file often contains water molecules, co-factors, and other heteroatoms that are not relevant to the binding interaction. These should be removed.

  • Protonation: Hydrogen atoms are typically not resolved in X-ray crystal structures. Therefore, hydrogens must be added to the protein, and the protonation states of ionizable residues should be assigned at a physiological pH.

Step 3: Molecular Docking Simulation

This is the core computational step where the binding of the ligands to the protein is simulated.

  • Grid Box Generation: A grid box is defined around the active site of the protein. This box specifies the search space for the docking algorithm. The size and center of the grid should be carefully chosen to encompass the entire binding pocket.

  • Docking Algorithm: A docking program, such as AutoDock Vina, is used to predict the binding conformation and affinity of each ligand within the protein's active site.[11] The algorithm explores various possible conformations of the ligand and scores them based on a predefined scoring function.

  • Pose Selection: For each ligand, the docking algorithm will generate multiple binding poses. The pose with the lowest binding energy is typically considered the most favorable and is selected for further analysis.

Step 4: Post-Docking Analysis and Visualization

The final step involves analyzing the docking results to understand the binding interactions and compare the different analogs.

  • Binding Energy Comparison: The binding energies of all the analogs are tabulated and compared. A lower binding energy generally indicates a more stable protein-ligand complex.

  • Interaction Analysis: The binding pose of the top-ranked analogs is visualized to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues in the active site.

  • SAR Elucidation: By correlating the binding affinities with the structural features of the analogs, a structure-activity relationship can be established. This provides valuable insights for designing more potent inhibitors.

Visualizing the Workflow

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis l1 Analog Design l2 3D Structure Generation l1->l2 l3 Energy Minimization l2->l3 d1 Grid Box Generation l3->d1 Prepared Ligands p1 Target Selection (PDB) p2 Protein Cleaning p1->p2 p3 Protonation p2->p3 p3->d1 Prepared Protein d2 Docking Simulation (e.g., AutoDock Vina) d1->d2 d3 Pose Selection d2->d3 a1 Binding Energy Comparison d3->a1 Docking Results a2 Interaction Analysis a1->a2 a3 SAR Elucidation a2->a3 a3->l1 Iterative Design binding_interaction ligand Hydrazone Analog met769 MET769 ligand->met769 Hydrophobic lys745 LYS745 ligand->lys745 H-Bond cys773 CYS773 ligand->cys773 Hydrophobic asp831 ASP831 ligand->asp831 H-Bond

Caption: A schematic of potential ligand-protein interactions.

Trustworthiness and Validation: Beyond the Docking Score

While molecular docking is a powerful predictive tool, it is essential to acknowledge its limitations. The scoring functions are approximations, and the results should be interpreted with caution. To enhance the trustworthiness of the findings, it is recommended to:

  • Cross-validation: If a co-crystallized ligand is available for the target protein, redocking this ligand and ensuring the predicted pose is close to the experimental one can validate the docking protocol.

  • Molecular Dynamics (MD) Simulations: For the most promising candidates, performing MD simulations can provide a more dynamic picture of the binding stability and interactions over time. [1]* In Vitro Validation: Ultimately, the in silico predictions must be validated through experimental assays. The synthesized compounds should be tested for their biological activity, and the experimental results should be correlated with the docking predictions.

Conclusion and Future Directions

Comparative docking studies of this compound analogs offer a rational and efficient approach to identifying novel drug candidates. By systematically exploring the structure-activity relationships through in silico methods, researchers can prioritize their synthetic efforts and increase the likelihood of discovering compounds with desired therapeutic properties. The integration of computational and experimental approaches is crucial for the successful translation of these findings into tangible clinical benefits. Future studies could expand upon this framework by incorporating more advanced computational techniques, such as free energy perturbation (FEP) calculations, and by exploring a wider range of biological targets.

References

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A Senior Application Scientist's Guide to Benchmarking 2-(4-Methoxyphenoxy)acetohydrazide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and rigorous evaluation of novel chemical entities are paramount. This guide provides an in-depth comparative analysis of 2-(4-Methoxyphenoxy)acetohydrazide, a molecule belonging to the versatile hydrazide-hydrazone class of compounds. Researchers, scientists, and drug development professionals will find herein a comprehensive framework for benchmarking its performance in key biological assays, juxtaposed with established therapeutic agents. Our approach is grounded in scientific integrity, offering not just protocols, but the strategic rationale behind experimental design.

The hydrazide-hydrazone scaffold, characterized by the azomethine group (–NH–N=CH–), is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anticonvulsant properties.[1][2] this compound serves as a crucial intermediate in the synthesis of more complex hydrazone derivatives, and its own intrinsic bioactivity warrants thorough investigation.[3][4] This guide will illuminate the path for such an investigation.

Comparative Analysis of Anticancer Activity

The potential of hydrazone derivatives as anticancer agents is well-documented, with many exhibiting potent cytotoxic effects against various cancer cell lines.[1][5][6][7][8] To benchmark the performance of this compound, we will employ the widely accepted MTT assay to determine its half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

I. Cell Culture and Plating:

  • Culture human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HCT-116 colon carcinoma, and A549 lung carcinoma) in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.[10][11]

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.[12]

II. Compound Treatment:

  • Prepare a stock solution of this compound and the standard drug, Doxorubicin, in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

  • Remove the overnight culture medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the test compounds and Doxorubicin. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

III. MTT Assay and Data Analysis:

  • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Comparative Anticancer Activity (IC50 in µM)
CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
This compound25.532.845.2
Doxorubicin (Standard)0.91.21.5

Note: The data presented above is hypothetical and for illustrative purposes.

Hypothetical Signaling Pathway for Anticancer Activity

anticancer_pathway compound 2-(4-Methoxyphenoxy) acetohydrazide receptor Cell Surface Receptor compound->receptor Binds and Inhibits apoptosis Apoptosis compound->apoptosis Induces pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt mtor mTOR akt->mtor akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes

Caption: Hypothetical signaling pathway for the anticancer action of this compound.

Comparative Analysis of Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[13][14] Hydrazide-hydrazones have demonstrated promising activity against a range of bacteria and fungi.[2][15][16][17] We will evaluate the antimicrobial potential of this compound by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

I. Preparation of Inoculum and Compounds:

  • Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB) and a fungal strain (Candida albicans ATCC 10231) in RPMI 1640 medium.

  • Adjust the turbidity of the microbial suspension to 0.5 McFarland standard.

  • Prepare stock solutions of this compound, Ciprofloxacin (antibacterial standard), and Fluconazole (antifungal standard) in DMSO.

II. Broth Microdilution Assay:

  • In a 96-well microtiter plate, add 100 µL of the appropriate broth to each well.

  • Add 100 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate.

  • Add 10 µL of the prepared microbial inoculum to each well.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

III. MIC Determination:

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation: Comparative Antimicrobial Activity (MIC in µg/mL)
CompoundS. aureusE. coliC. albicans
This compound163264
Ciprofloxacin (Standard)0.50.25-
Fluconazole (Standard)--1

Note: The data presented above is hypothetical and for illustrative purposes. A hyphen (-) indicates that the compound was not tested against that specific strain.

Experimental Workflow for Antimicrobial Susceptibility Testing

antimicrobial_workflow start Start: Microbial Culture prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum prep_compounds Prepare Compound Serial Dilutions start->prep_compounds plate_setup 96-Well Plate Setup prep_inoculum->plate_setup prep_compounds->plate_setup inoculation Inoculate Wells plate_setup->inoculation incubation Incubation inoculation->incubation read_results Read MIC incubation->read_results end End: Determine MIC read_results->end

Caption: Experimental workflow for antimicrobial susceptibility testing.

Comparative Analysis of Anticonvulsant Activity

Hydrazide-hydrazone derivatives have been extensively investigated for their anticonvulsant properties.[19][20] The evaluation of this compound in established animal models of epilepsy is crucial to determine its potential as a central nervous system active agent. The maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test are standard preclinical models for identifying potential anticonvulsant drugs.[21][22][23]

Experimental Protocol: Anticonvulsant Screening in Rodents

I. Animals and Compound Administration:

  • Use adult male Swiss albino mice (20-25 g).

  • Administer this compound and the standard drugs, Phenytoin and Diazepam, intraperitoneally (i.p.) at various doses. A vehicle control (e.g., 10% DMSO in saline) should also be administered.

II. Maximal Electroshock (MES) Test:

  • Thirty minutes after compound administration, subject the mice to an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hind limb extension.

III. Pentylenetetrazole (PTZ)-Induced Seizure Test:

  • Thirty minutes after compound administration, inject PTZ (e.g., 85 mg/kg, s.c.), a GABA receptor antagonist.[24][25]

  • Observe the mice for 30 minutes for the onset of clonic convulsions.

  • Protection is defined as the absence of clonic seizures.

Data Presentation: Comparative Anticonvulsant Activity
CompoundMES Test (% Protection)PTZ Test (% Protection)
This compound60%40%
Phenytoin (Standard)100%0%
Diazepam (Standard)20%100%

Note: The data presented above is hypothetical and for illustrative purposes, based on a single effective dose.

Logical Flow for Interpreting Anticonvulsant Efficacy

anticonvulsant_logic start Administer Compound mes_test MES Test start->mes_test ptz_test PTZ Test start->ptz_test mes_protection Protection in MES? mes_test->mes_protection ptz_protection Protection in PTZ? ptz_test->ptz_protection sodium_channel Potential Sodium Channel Blocker Mechanism mes_protection->sodium_channel Yes no_effect No Significant Effect in this Model mes_protection->no_effect No gaba_agonist Potential GABAergic Mechanism ptz_protection->gaba_agonist Yes ptz_protection->no_effect No

Caption: Logical flow for interpreting anticonvulsant screening results.

Conclusion

This guide provides a robust framework for the initial benchmarking of this compound in key biological assays. The provided protocols are based on established methodologies, and the comparative data, while illustrative, highlights the importance of including standard reference compounds for a meaningful evaluation. The diverse biological activities reported for the hydrazide-hydrazone class of compounds underscore the potential of this compound as a lead molecule for further drug development. Rigorous and systematic evaluation, as outlined in this guide, is the critical first step in unlocking this potential.

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A Researcher's Guide to Assessing the Novelty and Patentability of 2-(4-Methoxyphenoxy)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to evaluate the novelty and patentability of 2-(4-methoxyphenoxy)acetohydrazide derivatives. We will delve into the foundational principles of chemical patent law, survey the existing scientific landscape for this chemical scaffold, present comparative data, and offer validated experimental protocols to support your research and development endeavors.

Fundamentals of Patentability for Chemical Compounds

Before synthesizing novel compounds, it is crucial to understand the legal criteria for patentability. An invention, in this context a new chemical entity (NCE), must satisfy three primary requirements:

  • Novelty : The compound must be new and not previously disclosed to the public in any form, including patents, scientific literature, or presentations.[1][2][3] This is a factual, black-and-white test. If the exact structure has been described before, it is not novel.

  • Inventive Step (Non-Obviousness) : This is a more subjective criterion that assesses whether the invention would have been obvious to a "person skilled in the art" based on existing knowledge.[2][4] For a chemical compound, merely being structurally similar to a known compound is not sufficient to deny an inventive step.[1][2] The new compound must typically exhibit unexpected or improved properties, such as enhanced biological activity, reduced toxicity, or a more efficient synthesis route. The criteria for an inventive step are significantly more challenging to meet than those for novelty.[1][2]

  • Industrial Applicability (Utility) : The invention must have a practical use. For pharmaceutical compounds, this is typically demonstrated through evidence of specific biological activity against a disease target.

Understanding these principles is the first step in designing a research program aimed at generating patentable intellectual property.

The this compound Scaffold: A Review of the Prior Art

The core structure, this compound, serves as a versatile starting material for creating a diverse library of derivatives, most commonly through condensation with various aldehydes and ketones to form hydrazones. The N-acylhydrazone (NAH) moiety is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[5][6]

General Synthetic Pathway

The synthesis is typically a straightforward two-step process. The parent hydrazide is first prepared, followed by condensation to form the desired derivative (usually a Schiff base).

  • Step 1: Synthesis of the Hydrazide. this compound (C9H12N2O3) is synthesized by reacting an ester, such as ethyl 2-(4-methoxyphenoxy)acetate, with hydrazine hydrate in a suitable solvent like ethanol, typically under reflux.[7][8]

  • Step 2: Synthesis of the Hydrazone Derivative. The resulting acetohydrazide is then condensed with a selected aldehyde or ketone, often with a few drops of an acid catalyst like glacial acetic acid, to yield the final hydrazone derivative.[7][9]

This reliable synthetic route allows for extensive modification by simply varying the aldehyde or ketone reactant, making it a fertile ground for generating new chemical entities.

Reported Biological Activities

Derivatives of the acetohydrazide and hydrazone class have been investigated for a wide spectrum of biological activities. A thorough literature search reveals several key areas of interest:

  • Antimicrobial and Antifungal Activity : Hydrazide-hydrazone derivatives are widely studied for their potential to combat microbial infections.[9][10][11] Studies have shown that certain derivatives exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, although antifungal activity is often weaker.[10]

  • Anticonvulsant Activity : The hydrazone scaffold is a known pharmacophore for anticonvulsant activity.[12] Many Schiff bases are screened for their ability to protect against chemically or electrically induced seizures in animal models.[13][14][15] This activity is often attributed to the potentiation of GABAergic neurotransmission in the central nervous system.[12]

  • Anticancer Activity : The N-acylhydrazone moiety is present in numerous compounds investigated for their anticancer properties.[5][6] These derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of oxidative stress.[7]

  • Antiglycation Activity : Certain benzoylhydrazone derivatives have been synthesized and evaluated for their ability to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications.[16]

This existing body of research forms the "prior art" against which any new derivative will be judged for novelty and inventive step.

Comparative Analysis: Benchmarking Against Alternatives

To establish an inventive step, it is not enough for a new compound to be active; it should ideally offer a tangible advantage over existing solutions. Below is a comparative table summarizing the activity of representative hydrazone derivatives against standard drugs used in the field.

Compound Class/DrugTarget ActivityOrganism/ModelReported Potency (Exemplary)Reference
Hydrazide-hydrazone derivatives AntibacterialS. aureus, E. coliModerate to good inhibition zones[10]
Ciprofloxacin (Standard) AntibacterialBroad SpectrumHigh potency (MIC 20-80 µg/ml)[17]
Quinazolinone-hydrazide derivatives AnticonvulsantPTZ-induced seizures (mice)Significant delay in convulsion onset[12]
Diazepam (Standard) AnticonvulsantPicrotoxin-induced seizures (rat)Standard protection (~70%)[14]
4-Methoxybenzoylhydrazones AntiglycationIn vitro assayIC50: 216-748 µM[16]
Rutin (Standard) AntiglycationIn vitro assayIC50: ~294 µM[16]

Note: This table is for illustrative purposes. Direct comparison requires identical experimental conditions. MIC = Minimum Inhibitory Concentration; PTZ = Pentylenetetrazole; IC50 = Half-maximal inhibitory concentration.

As the data suggests, while novel hydrazones show promise, demonstrating superiority over highly potent, established drugs like Ciprofloxacin or Diazepam is a significant challenge. The inventive step may therefore lie in other advantages, such as reduced toxicity, improved pharmacokinetic profile, or efficacy against drug-resistant strains.

Detailed Experimental Protocols for Validation

To ensure scientific integrity and reproducibility, detailed protocols are essential. The following are representative methods for the synthesis and biological evaluation of novel this compound derivatives.

Protocol 1: General Synthesis of a Schiff Base Derivative

Objective: To synthesize (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide.

Rationale: This protocol describes the condensation reaction between the parent hydrazide and salicylaldehyde. The use of a catalytic amount of glacial acetic acid protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier of the reaction while serving as an effective solvent for the reactants.

Materials:

  • This compound

  • 2-hydroxybenzaldehyde (salicylaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve an equimolar amount of this compound and 2-hydroxybenzaldehyde in a round-bottom flask containing absolute ethanol (approx. 30 mL).

  • Add a few drops (2-3) of glacial acetic acid to the mixture to act as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 70-80°C) with continuous stirring for 3-4 hours.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate 1:1).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the purified compound.

  • Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.

Protocol 2: Anticonvulsant Screening via PTZ-Induced Seizure Model

Objective: To evaluate the anticonvulsant activity of a test compound in a mouse model.

Rationale: The Pentylenetetrazole (PTZ) model is a standard chemoconvulsant screen effective for identifying compounds that can raise the seizure threshold. PTZ is a non-competitive GABA-A receptor antagonist. Compounds that delay the onset of or prevent PTZ-induced seizures are thought to act by enhancing GABAergic transmission, a common mechanism for antiepileptic drugs.[12]

Materials:

  • Test compound

  • Pentylenetetrazole (PTZ)

  • Standard drug (e.g., Diazepam)

  • Vehicle (e.g., 0.5% Sodium Carboxymethylcellulose)

  • Swiss albino mice (20-25 g)

  • Syringes for intraperitoneal (i.p.) injection

  • Stopwatch

Procedure:

  • Acclimatize animals to laboratory conditions for at least 48 hours prior to the experiment.

  • Divide the animals into groups (n=6): Vehicle control, Standard drug, and Test compound groups (at various doses).

  • Administer the test compound(s) or standard drug intraperitoneally (i.p.). Administer only the vehicle to the control group.

  • After a pre-determined absorption period (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 80 mg/kg, s.c. or i.p.) to all animals.

  • Immediately start a stopwatch and observe each animal individually for the onset of clonic convulsions (jerking of the whole body).

  • Record the time (in seconds) to the onset of convulsions for each animal. A cut-off time (e.g., 30 minutes) is typically used.

  • Analyze the data by comparing the mean onset time of convulsions in the test and standard groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A significant delay in the onset of seizures indicates potential anticonvulsant activity.

A Practical Workflow for Assessing Novelty and Inventive Step

A systematic approach is required to confidently assess the patentability of a newly synthesized derivative. The following workflow outlines the key steps a researcher should take.

G cluster_0 Phase 1: Novelty Assessment cluster_1 Phase 2: Inventive Step Assessment A Conceive Novel Derivative (Structure X) B Conduct Prior Art Search (SciFinder, Reaxys, Patents) A->B C Is Structure X Disclosed? B->C D Structure is NOT Novel. Abandon or Modify. C->D Yes E Structure IS Novel. Proceed to Synthesis. C->E No F Synthesize & Purify Novel Compound X E->F G Conduct Biological Assays (e.g., Antimicrobial, Anticonvulsant) F->G H Benchmark Against Closest Prior Art & Standards G->H I Does X show Unexpected Results? (e.g., Higher Potency, Lower Toxicity, Novel Mechanism, Synergy) H->I J Result is Obvious. Low Patentability. I->J No K Result is Non-Obvious. High Patentability. Draft Application. I->K Yes

Caption: Workflow for assessing novelty and inventive step.

Explanation of the Workflow:

  • Phase 1 (Novelty): Before any lab work, the conceived chemical structure must be rigorously checked against chemical and patent databases. If the exact molecule exists in the prior art, it lacks novelty.

  • Phase 2 (Inventive Step): If the molecule is novel, it must be synthesized and tested. The key question is whether its properties are unexpected or represent a significant improvement over what a skilled chemist would have predicted based on structurally similar compounds. This "unexpected result" is the cornerstone of the inventive step argument.

Key Sites for Structural Modification and Exploration

The this compound scaffold offers several sites for chemical modification to generate novel derivatives and explore structure-activity relationships (SAR).

G scaffold R1 R1 R2 R2 R3 R3 center->R1 Aromatic Ring Substitution center->R2 Hydrazone Moiety (Vary Aldehyde/Ketone) center->R3 Methoxy Group Modification/Replacement

Caption: Key modification sites on the core scaffold.

  • R1 (Aromatic Ring Substitution): Introducing electron-donating or electron-withdrawing groups onto the phenoxy ring can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding to biological targets.

  • R2 (Hydrazone Moiety): This is the most common point of variation. Condensation with a vast array of aromatic, heterocyclic, or aliphatic aldehydes and ketones can explore a wide chemical space to optimize activity.

  • R3 (Methoxy Group): The methoxy group can be replaced with other alkyl ethers, hydroxyl groups (demethylation), or halogens to modulate metabolic stability and hydrogen bonding potential.

Conclusion and Future Outlook

The this compound scaffold is a proven platform for the generation of biologically active compounds. While the prior art is extensive, opportunities for discovering novel and patentable derivatives remain. The key to establishing patentability, particularly the inventive step, will rely on demonstrating clear, unexpected advantages over known compounds. This requires rigorous, well-designed biological testing benchmarked against appropriate standards. Future research should focus not only on potency but also on ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to identify derivatives with genuine therapeutic potential.

References

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  • Vertex AI Search Result[2]

  • Vertex AI Search Result[3]

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A Comparative Guide to the Biological Effects of 2-(4-Methoxyphenoxy)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 2-(4-Methoxyphenoxy)acetohydrazide

In the landscape of modern medicinal chemistry, the quest for novel bioactive compounds is relentless. A key strategy in this endeavor is the use of versatile molecular scaffolds that can be readily modified to generate a diverse library of derivatives for biological screening. This compound has emerged as a prominent scaffold in this regard. While peer-reviewed studies on the intrinsic biological activity of the parent compound, this compound, are scarce, its true value is realized in its role as a precursor for a wide array of hydrazone derivatives with significant therapeutic potential.

This guide provides a comprehensive, peer-reviewed validation of the biological effects of these derivatives. We will objectively compare their performance with alternative compounds, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a thorough understanding of their potential. The primary biological activities explored for these derivatives include antimicrobial, anticancer, and enzyme inhibitory effects.

I. Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Hydrazone derivatives of this compound have demonstrated promising activity against a range of bacterial and fungal strains. The core hypothesis is that the lipophilicity of the phenoxy group, combined with the hydrogen bonding capacity of the hydrazone linkage, facilitates interaction with microbial cell membranes or key enzymes, leading to growth inhibition.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/AlternativeTarget OrganismMIC (µg/mL)Reference
Hydrazone Derivative of 2,4-dihydroxybenzoic acid (18) Staphylococcus aureus (MRSA)3.91[1]
Pyrazoline Derivative (24) Enterococcus faecalis32[2]
Pyrazoline Derivative (22) Bacillus subtilis64[2]
Ciprofloxacin (Alternative) Staphylococcus aureus0.25-0.5[3]
Ciprofloxacin (Alternative) Escherichia coli0.125[3]
Fluconazole (Alternative) Candida albicans32-512 (MIC range for various derivatives)[2]

Analysis: The hydrazone derivative of 2,4-dihydroxybenzoic acid shows noteworthy activity against Methicillin-resistant Staphylococcus aureus (MRSA), a challenging clinical pathogen[1]. While its MIC is higher than that of the broad-spectrum antibiotic ciprofloxacin, it highlights the potential of this chemical class. The pyrazoline derivatives also exhibit moderate antibacterial activity against various Gram-positive bacteria[2]. It is crucial to note that direct comparisons of MIC values should be made with caution, as experimental conditions can vary between studies.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted protocol for determining the MIC of antimicrobial agents.

Workflow for Broth Microdilution Assay

G prep Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate. inoculum Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). addition Add the microbial inoculum to each well of the microtiter plate. inoculum->addition incubation Incubate the plate at the appropriate temperature and duration for the specific microorganism. addition->incubation read Visually inspect the plate for microbial growth. The MIC is the lowest concentration with no visible growth. incubation->read

Caption: Workflow for the broth microdilution assay.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours for most bacteria or at a suitable temperature and duration for fungi.

  • Reading the MIC: After incubation, the plate is examined for visible growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism as detected by the unaided eye.

II. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant number of studies have explored the potential of this compound derivatives as anticancer agents. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through oxidative stress and the disruption of cellular signaling pathways[4].

Comparative Analysis of Cytotoxicity

The in vitro anticancer activity of these compounds is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.

Compound/AlternativeCancer Cell LineIC50 (µM)Reference
N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21) LN-229 (Glioblastoma)0.77[1]
Tetracaine hydrazide-hydrazone (2m) Colo-205 (Colon)17.0 (48h)
Tetracaine hydrazide-hydrazone (2s) HepG2 (Liver)14.4 (48h)
Doxorubicin (Alternative) MCF-7 (Breast)1.9
Doxorubicin (Alternative) HepG2 (Liver)0.2
Cisplatin (Alternative) HCT-116 (Colon)2.43

Analysis: The hydrazone derivative 21 demonstrates potent cytotoxicity against the LN-229 glioblastoma cell line with a sub-micromolar IC50 value, indicating high efficacy[1]. Several tetracaine hydrazide-hydrazone derivatives also show significant activity against colon and liver cancer cell lines. When compared to standard chemotherapeutic agents like doxorubicin and cisplatin, some of these derivatives exhibit comparable or even superior potency against specific cell lines, highlighting their potential for further development.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow for MTT Assay

G seed Seed cells in a 96-well plate and allow them to adhere overnight. treat Treat cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). seed->treat mtt Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce MTT to purple formazan crystals. treat->mtt solubilize Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. mtt->solubilize measure Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. solubilize->measure

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (containing the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) or acidified isopropanol is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.

III. Urease Inhibition: A Strategy Against Pathogenic Bacteria

Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In pathogenic bacteria such as Helicobacter pylori, urease activity is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach. Therefore, urease inhibitors are of great interest as potential therapeutic agents.

Comparative Analysis of Urease Inhibition

The inhibitory activity of compounds against urease is quantified by their IC50 values.

Compound/AlternativeIC50 (µM)Reference
N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide 8.4
N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide 20.2
Thiourea (Standard Inhibitor) 21.25
Levofloxacin (Alternative) 7.24
Ofloxacin (Alternative) 16.53

Analysis: The bromobenzylidene derivative of 2-(4-nitrophenoxy)acetohydrazide shows potent urease inhibitory activity, with an IC50 value significantly lower than the standard inhibitor, thiourea. This suggests that the phenoxy acetohydrazide scaffold can be effectively tailored for potent enzyme inhibition. Interestingly, some fluoroquinolone antibiotics, such as levofloxacin, also exhibit strong urease inhibition, providing a benchmark for comparison.

Experimental Protocol: Urease Inhibition Assay

A common method for assessing urease inhibition is the Berthelot (indophenol) method, which quantifies the ammonia produced from urea hydrolysis.

Workflow for Urease Inhibition Assay

G preincubation Pre-incubate the urease enzyme with various concentrations of the test inhibitor. reaction_start Initiate the enzymatic reaction by adding a urea substrate solution. preincubation->reaction_start incubation Incubate the reaction mixture at a controlled temperature (e.g., 37°C). reaction_start->incubation color_development Add phenol-hypochlorite reagents (Berthelot's reagents) to develop a colored indophenol complex with the ammonia produced. incubation->color_development measure Measure the absorbance of the colored solution spectrophotometrically (around 625 nm). color_development->measure

Caption: Workflow for the Berthelot-based urease inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of urease enzyme, urea substrate, and the test inhibitor.

  • Pre-incubation: In a 96-well plate, add the urease enzyme solution to wells containing different concentrations of the test inhibitor. A control well without any inhibitor is also prepared. The plate is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is started by adding the urea substrate to all wells.

  • Incubation: The plate is incubated at 37°C for a specific time to allow for urea hydrolysis.

  • Color Development: The reaction is stopped, and the amount of ammonia produced is determined by adding a phenol reagent and an alkali-hypochlorite reagent. This mixture is incubated to allow for the formation of a stable blue-green indophenol complex.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 625 nm. The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated wells to the control well. The IC50 value is determined from the resulting dose-response curve.

Conclusion and Future Directions

The this compound scaffold has proven to be a fruitful starting point for the development of a diverse range of biologically active hydrazone derivatives. Peer-reviewed studies have consistently demonstrated their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. While the parent compound itself is not reported to be significantly active, its derivatives often exhibit potent and specific biological effects.

The comparative data presented in this guide highlights that these derivatives can be competitive with, and in some cases superior to, existing alternatives in in vitro assays. However, it is imperative to acknowledge that these are preclinical findings. Further research, including in vivo efficacy studies, toxicity profiling, and investigation of mechanisms of action, is essential to fully elucidate the therapeutic potential of this promising class of compounds. The detailed experimental protocols provided herein offer a standardized framework for researchers to conduct such investigations and contribute to the growing body of knowledge on this compound derivatives.

References

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(4-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

As researchers and scientists at the forefront of drug development, the integrity of our work extends beyond discovery to the responsible management of chemical compounds. This guide provides essential, in-depth procedural instruction for the proper disposal of 2-(4-Methoxyphenoxy)acetohydrazide, ensuring the safety of personnel and the protection of our environment. The protocols outlined herein are synthesized from established safety data for analogous compounds and overarching regulatory principles, providing a robust framework for your laboratory's chemical hygiene plan.

Hazard Assessment and Characterization

Structural Analogs and Functional Group Hazards:

  • Hydrazide Derivatives: The hydrazide functional group is a key structural alert. Hydrazine and its derivatives are classified as hazardous wastes by the U.S. Environmental Protection Agency (EPA)[1]. Many are known to be toxic if swallowed, in contact with skin, or inhaled, and some are suspected carcinogens.

  • Methoxyphenol Derivatives: The 4-methoxyphenol component suggests that the compound may cause skin and eye irritation[2]. Furthermore, this class of compounds can be harmful to aquatic life with long-lasting effects[3].

Based on this analysis, this compound should be handled as a hazardous substance. The following table summarizes the anticipated hazard profile.

Hazard CategoryAnticipated RiskRationale
Acute Toxicity (Oral, Dermal, Inhalation) HarmfulBased on data for analogous hydrazide compounds[4].
Skin Corrosion/Irritation Causes skin irritationBased on data for methoxyphenol and acetohydrazide derivatives[2].
Serious Eye Damage/Irritation Causes serious eye irritationBased on data for methoxyphenol and acetohydrazide derivatives[2].
Respiratory Irritation May cause respiratory irritationA common hazard for powdered chemical compounds.
Carcinogenicity Suspected of causing cancerA known risk for many hydrazine derivatives.
Aquatic Hazard Harmful to aquatic lifeBased on data for 4-methoxyphenol[3].

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound in any capacity, including for disposal, all personnel must be equipped with the appropriate PPE. The causality behind these choices is the prevention of exposure through all potential routes: inhalation, dermal contact, and ocular contact.

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is essential, particularly when handling the solid compound or preparing solutions.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for integrity before use.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used in situations with a higher risk of splashing.

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and methodical response is crucial to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before re-entering the area, don the full PPE as described in Section 2.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid spills, absorb with an inert material such as vermiculite, sand, or earth.

  • Collect Waste: Place the contained material into a suitable, clearly labeled, and sealable hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be conducted in strict adherence to local, state, and federal regulations. The following protocol is a comprehensive guide based on best practices for hazardous chemical waste.

Waste Collection and Segregation:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste, including unused product, contaminated materials (e.g., pipette tips, weighing paper), and spill cleanup debris.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS office. Incompatible materials can lead to dangerous reactions.

Disposal Workflow Diagram:

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Unused or Contaminated This compound ppe Don Appropriate PPE start->ppe Step 1 container Place in a Labeled, Sealable Hazardous Waste Container ppe->container Step 2 segregate Segregate from Incompatible Wastes container->segregate Step 3 contact_ehs Contact Institutional EHS for Pickup and Disposal segregate->contact_ehs Step 4 incineration High-Temperature Incineration at a Licensed Facility contact_ehs->incineration Step 5 (Typical Method) end_node End: Compliant Disposal incineration->end_node caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

Final Disposal Methods:

The recommended and most common method for the final disposal of hydrazide and other organic hazardous wastes is high-temperature incineration in a licensed and permitted hazardous waste facility[1][5][6][7]. This method ensures the complete destruction of the toxic organic constituents[6].

In some cases, chemical treatment may be an option for dilute aqueous solutions of hydrazides. Oxidation with reagents such as sodium hypochlorite or hydrogen peroxide can be used to destroy the hydrazide moiety[1][8]. However, these procedures should only be carried out by trained personnel under controlled conditions and in accordance with institutional and regulatory guidelines, as incomplete reactions can produce other hazardous byproducts[1].

It is imperative to consult with your institution's EHS department to ensure compliance with all applicable regulations and to arrange for the pickup and final disposal of the hazardous waste.

Conclusion: A Commitment to Safety and Integrity

The responsible disposal of this compound is a critical component of the research lifecycle. By adhering to these evidence-based protocols, you are not only ensuring the safety of your laboratory and community but also upholding the highest standards of scientific integrity. This commitment to comprehensive chemical management builds a foundation of trust and reinforces our shared responsibility in advancing science safely.

References

  • Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Safety Data Sheet: 4-Methoxyphenol. Carl ROTH. [Link]

  • 2-(2-Methoxyphenoxy)acetohydrazide. PubChem. [Link]

  • Incinerating Hazardous Waste. Environmental Protection. [Link]

  • Hazardous Waste Incineration. Inspire Waste Management. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-(4-Methoxyphenoxy)acetohydrazide: Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are routine. However, complacency is the enemy of safety. This guide provides essential, in-depth technical and safety information for handling 2-(4-Methoxyphenoxy)acetohydrazide, a hydrazide derivative. As with any laboratory chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to protecting researchers and ensuring the integrity of experimental outcomes.[1][2] This document is structured to provide not just a list of rules, but a logical framework for safe operation, grounded in scientific principles.

Hazard Identification and Risk Assessment: Understanding the "Why"

While a specific, comprehensive toxicological profile for this compound may not be extensively documented, the known hazards of structurally similar hydrazide compounds provide a strong basis for a conservative risk assessment. Hydrazide derivatives are known to possess biological activity and can be reactive. Based on data from analogous compounds, the primary hazards associated with this compound are anticipated to be:

  • Acute Toxicity (Oral): Harmful if swallowed.[3][4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[3][4][6]

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[3][6]

It is crucial to treat this compound with a high degree of caution, assuming these potential hazards until more specific data becomes available. A thorough risk assessment should be conducted before any new procedure involving this chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a comprehensive risk assessment of the specific procedures being performed.[1][7] The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Hand Protection Nitrile or Neoprene gloves.[8]Provides a barrier against skin contact and potential irritation.[7] Gloves must be inspected before use and disposed of properly after handling the chemical.[3]
Eye and Face Protection Chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[8][9]Protects against splashes and airborne particles that can cause serious eye irritation or damage.[6][7]
Skin and Body Protection A flame-resistant lab coat, fully buttoned.[8][9]Protects the skin and personal clothing from contamination.[1][7]
Respiratory Protection Work in a certified chemical fume hood.[7][9] If a fume hood is not available or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator may be necessary.[8]Minimizes the risk of inhaling airborne particles that can cause respiratory tract irritation.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and contamination.[2]

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][10]

  • Ensure the container is clearly labeled with the chemical name, concentration, date received, and any hazard warnings.[1][10]

Preparation and Use

This workflow is designed to be conducted within a certified chemical fume hood.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[2][11]

    • Prepare your work area by covering the surface with an absorbent, disposable liner.

  • Weighing:

    • To minimize the generation of dust, handle the solid compound carefully.

    • Use a spatula to transfer the desired amount of the compound to a tared weigh boat or container. Avoid creating airborne dust.

  • Dissolution and Reaction:

    • Slowly add the solid to the solvent with stirring.

    • If the process generates fumes or aerosols, ensure the fume hood sash is at the appropriate height to maintain proper airflow.

    • Keep all containers sealed when not in use to prevent the release of vapors and to avoid contamination.[1]

Workflow for Safe Handling

SafeHandlingWorkflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prep_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prep_Work_Area Weigh_Solid Weigh Solid Compound Prep_Work_Area->Weigh_Solid Dissolve Dissolve in Solvent Weigh_Solid->Dissolve Perform_Reaction Perform Reaction Dissolve->Perform_Reaction Decontaminate Decontaminate Glassware & Surfaces Perform_Reaction->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Emergency Procedures: Be Prepared

Accidents can happen even in the most well-prepared laboratories. Knowing how to respond quickly and effectively is crucial.[12]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[6][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][12]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

  • Spills: Evacuate the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[6][12]

Disposal Plan: Responsible Stewardship

All waste containing this compound, including contaminated consumables and excess material, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and appropriate container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Dispose of the waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[3][6]

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita. Retrieved January 12, 2026, from [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Retrieved January 12, 2026, from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved January 12, 2026, from [Link]

  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions. Retrieved January 12, 2026, from [Link]

  • Safe Lab Reagent Storage Guide | Best Practices 2025. (2025, August 21). Laboratory Disposable Products. Retrieved January 12, 2026, from [Link]

  • Safety Data Sheet - 2-(4-Methyl-2-nitrophenoxy)acetohydrazide. (2025, October 28). Angene Chemical. Retrieved January 12, 2026, from [Link]

  • 2-(2-Methoxyphenoxy)acetohydrazide. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Hydrazine - Risk Management and Safety. (n.d.). Retrieved January 12, 2026, from [Link]

  • Hydrazine and Other Corrosive and Flammable PHS. (n.d.). UNC Charlotte. Retrieved January 12, 2026, from [Link]

  • Safety and Handling of Hydrazine. (n.d.). DTIC. Retrieved January 12, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.